Product packaging for Cyclohexanone;formaldehyde(Cat. No.:CAS No. 108334-37-8)

Cyclohexanone;formaldehyde

Cat. No.: B028664
CAS No.: 108334-37-8
M. Wt: 128.17 g/mol
InChI Key: CJTRGWNHVKRZEB-UHFFFAOYSA-N
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Description

Cyclohexanone;formaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B028664 Cyclohexanone;formaldehyde CAS No. 108334-37-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

108334-37-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

cyclohexanone;formaldehyde

InChI

InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2

InChI Key

CJTRGWNHVKRZEB-UHFFFAOYSA-N

SMILES

C=O.C1CCC(=O)CC1

Canonical SMILES

C=O.C1CCC(=O)CC1

Synonyms

cyclohexanone condensate resin

Origin of Product

United States

Foundational & Exploratory

Kinetics of cyclohexanone-formaldehyde polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Kinetics of Cyclohexanone-Formaldehyde Polycondensation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the polycondensation reaction between cyclohexanone (B45756) and formaldehyde (B43269). This process is fundamental to the production of ketonic resins, which are widely used in the formulation of coatings, inks, and adhesives due to their excellent gloss, adhesion, and hardness.[1][2] While extensive patent literature exists on the synthesis process, detailed kinetic data such as reaction rate constants and activation energies are not widely published. This guide addresses this gap by detailing the underlying reaction mechanism, summarizing the critical process parameters that control the reaction rate, and presenting a robust experimental protocol for conducting a thorough kinetic analysis.

Proposed Reaction Mechanism

The polycondensation of cyclohexanone and formaldehyde proceeds through a base-catalyzed aldol (B89426) condensation mechanism.[3][4][5][6] The reaction can be broken down into three primary stages: initiation, addition, and chain propagation/condensation. The process is typically catalyzed by a caustic alkali, such as sodium hydroxide (B78521) (NaOH).[7][8]

  • Step 1: Initiation (Enolate Formation): A hydroxide ion (OH⁻) from the catalyst abstracts an acidic α-hydrogen from the cyclohexanone molecule, creating a resonance-stabilized enolate ion. This step is crucial as it generates the primary nucleophile for the reaction.

  • Step 2: Addition (Methylolation): The cyclohexanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This results in the formation of a methylolcyclohexanone intermediate after protonation. Multiple additions of formaldehyde to the same cyclohexanone ring can occur.

  • Step 3: Chain Propagation and Condensation: The polymer chain grows through the reaction of methylolcyclohexanones with other cyclohexanone enolates or with each other. This occurs via condensation reactions that form stable methylene (B1212753) (-CH₂-) or ether (-CH₂-O-CH₂-) bridges between cyclohexanone rings, eliminating a molecule of water in the process. The reaction continues, building a low-molecular-weight polymer.

G cluster_initiation Step 1: Initiation (Enolate Formation) cluster_addition Step 2: Addition (Methylolation) cluster_propagation Step 3: Chain Propagation & Condensation a Cyclohexanone b Cyclohexanone Enolate (Resonance Stabilized) a->b + OH⁻ water1 H₂O b->water1 - H₂O c Cyclohexanone Enolate b->c Generated Nucleophile catalyst1 OH⁻ (Base) e Alkoxide Intermediate c->e + Formaldehyde d Formaldehyde f Methylolcyclohexanone e->f + H⁺ g Methylolcyclohexanone f->g water2 H₂O proton H⁺ (from H₂O) i Dimer Intermediate g->i + Enolate h Cyclohexanone Enolate j Polymer Chain (Methylene Bridge) i->j - OH⁻ water3 H₂O j->water3 - H₂O

Caption: Proposed reaction mechanism for base-catalyzed cyclohexanone-formaldehyde polycondensation.

Factors Influencing Reaction Kinetics

The rate of polycondensation is highly sensitive to several process parameters. Control of these factors is essential for producing a resin with consistent and desirable properties.

  • Catalyst Concentration: The reaction is typically catalyzed by 0.25% to 1.0% of a caustic alkali (e.g., NaOH) based on the weight of the cyclohexanone.[7] An increase in catalyst concentration accelerates the rate of enolate formation and thus the overall reaction rate. However, excessively high concentrations can lead to darker, lower-quality resins.[7]

  • Temperature: The reaction is exothermic, and the temperature is typically maintained between 50°C and 100°C.[7] As with most chemical reactions, higher temperatures lead to a higher reaction rate. However, precise temperature control is necessary to prevent side reactions and ensure batch-to-batch reproducibility.

  • Reactant Molar Ratio: The molar ratio of formaldehyde to cyclohexanone is a critical parameter, generally kept in the range of 1.35:1 to 1.65:1.[7] An excess of formaldehyde ensures a high degree of methylolation on the cyclohexanone rings, which is necessary for forming a cross-linked polymer network.

  • pH Level: The reaction is initiated in an alkaline environment (pH 8-9) to facilitate the initial deprotonation of cyclohexanone. As the reaction progresses, formic acid can be formed as a byproduct of the Cannizzaro reaction with formaldehyde, causing the pH to naturally decrease to a near-neutral range of 6.5-7.5 by the end of the reaction.[7] Maintaining this pH profile is important for controlling the reaction rate and final resin properties.

Quantitative Data Summary

A thorough review of scientific literature reveals a notable absence of specific kinetic data, such as reaction orders, rate constants, and activation energies, for the cyclohexanone-formaldehyde polycondensation. The available quantitative information is primarily related to optimal synthesis conditions found in patent literature and process-focused studies. The table below summarizes these key process parameters.

ParameterValue / RangeRemarksSource(s)
Molar Ratio (F:C) 1.35:1 to 1.65:1An excess of formaldehyde is used to drive the reaction and achieve desired polymer properties.[7]
Catalyst (NaOH) 0.25% - 1.0% (by wt. of cyclohexanone)Higher concentrations increase rate but can degrade resin color.[7]
Initial Temperature 50°C - 70°CThe reaction is initiated in this range before the exothermic process raises it.[7]
Reaction Temperature 95°C - 100°CThe temperature is maintained in this range after the initial exothermic phase.[7]
Initial pH 8.0 - 9.0An alkaline environment is required to initiate the condensation.[7]
Final pH 6.5 - 7.5The pH naturally drops as the reaction proceeds towards completion.[7]

Proposed Experimental Protocol for Kinetic Analysis

For researchers aiming to quantify the kinetics of this reaction, the following detailed experimental protocol is proposed. This methodology is designed to determine reaction orders, rate constants, and the activation energy.

Objective: To determine the kinetic rate law for the polycondensation of cyclohexanone and formaldehyde under alkaline catalysis.

Materials & Equipment:

  • Reactants: Cyclohexanone, Formaldehyde (37% aqueous solution), Sodium Hydroxide (catalyst).

  • Reagents: Quenching solution (e.g., 1M HCl), appropriate solvent (e.g., Toluene).

  • Equipment: Temperature-controlled jacketed glass reactor with a mechanical stirrer, reflux condenser, and sampling port; constant temperature bath; syringes for sampling; vials for storing samples; Gas Chromatograph with Mass Spectrometer (GC-MS) for analyzing monomer concentration; Gel Permeation Chromatography (GPC) for analyzing polymer molecular weight distribution.

Experimental Procedure:

  • Reactor Setup: Charge the jacketed reactor with a known quantity of cyclohexanone and solvent. Begin stirring and allow the system to reach the desired, stable reaction temperature (e.g., 70°C).

  • Reaction Initiation: Simultaneously add the specified amounts of formaldehyde solution and NaOH catalyst to the reactor. This moment is considered time zero (t=0).

  • Timed Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise volume (aliquot) of the reaction mixture using a syringe.

  • Reaction Quenching: Immediately transfer each aliquot into a vial containing a quenching agent (e.g., a slight molar excess of HCl relative to the initial NaOH) to instantly neutralize the catalyst and halt the reaction.

  • Sample Analysis: Analyze the quenched samples to determine the concentration of unreacted cyclohexanone and formaldehyde. GC-MS is a suitable technique for this analysis after appropriate sample preparation and calibration.

  • Varying Conditions:

    • To determine the reaction order with respect to each component, repeat the experiment while systematically varying the initial concentration of cyclohexanone, formaldehyde, and NaOH, one at a time, while keeping the others constant.

    • To determine the activation energy , perform the entire series of experiments at a minimum of three different temperatures (e.g., 60°C, 70°C, 80°C).

Data Analysis:

  • Plot the concentration of cyclohexanone versus time for each run to obtain the reaction rate.

  • Use the method of initial rates or integrated rate laws to determine the reaction order for each reactant and the catalyst.

  • Calculate the rate constant (k) for each temperature from the derived rate law.

  • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

G cluster_loops 6. Iterative Experiments cluster_analysis 7. Data Analysis setup 1. Reactor Setup (Cyclohexanone + Solvent at Temp T) initiate 2. Reaction Initiation (Add Formaldehyde + NaOH at t=0) setup->initiate sample 3. Timed Sampling (Extract aliquots at t = t₁, t₂, t₃...) initiate->sample quench 4. Reaction Quenching (Neutralize catalyst with acid) sample->quench analyze 5. Sample Analysis (GC-MS for [Reactants]) quench->analyze vary_conc Vary Initial [Cyclohexanone] [Formaldehyde] [NaOH] analyze->vary_conc To find reaction orders rate_law Determine Rate Law and Rate Constants (k) analyze->rate_law vary_conc->setup vary_temp Repeat at Different Temperatures (T₁, T₂, T₃) vary_temp->setup To find Ea arrhenius Arrhenius Plot (ln(k) vs 1/T) rate_law->arrhenius activation_energy Calculate Activation Energy (Ea) arrhenius->activation_energy

References

Spectroscopic Analysis of Cyclohexanone-Formaldehyde Polymer Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of cyclohexanone-formaldehyde (CF) polymers. CF resins, known for their durability, adhesive properties, and glossy finish, find applications in coatings, inks, and composites. A thorough understanding of their molecular structure is paramount for optimizing their performance and exploring new applications, including in specialized matrices for drug delivery systems. This guide details the experimental protocols for polymer synthesis and analysis by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in a structured format and illustrating key workflows.

Synthesis of Cyclohexanone-Formaldehyde Resin

The synthesis of CF resin is typically achieved through the base-catalyzed condensation polymerization of cyclohexanone (B45756) and formaldehyde. The molar ratio of the reactants and the type of catalyst significantly influence the molecular weight, degree of branching, and ultimately, the physical properties of the resulting polymer.

Experimental Protocol: Base-Catalyzed Polycondensation

Materials:

  • Cyclohexanone (C₆H₁₀O)

  • Paraformaldehyde ((CH₂O)n)

  • Sodium Hydroxide (B78521) (NaOH) or Tetraalkylammonium Hydroxide (catalyst)

  • Toluene (C₇H₈)

  • Methanol (B129727) (CH₃OH)

  • Distilled Water

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with cyclohexanone and toluene.

  • Paraformaldehyde is added to the flask, and the mixture is heated to approximately 80°C while stirring.

  • A 10% aqueous solution of sodium hydroxide is added dropwise to the reaction mixture. An exothermic reaction will cause the temperature to rise.

  • The mixture is refluxed for 1.5 to 2 hours to facilitate the initial methylolation reaction.

  • A Dean-Stark trap is then fitted to the condenser, and reflux is continued to remove the water of condensation by azeotropic distillation with toluene. The temperature of the reaction mass will gradually increase to around 130-135°C.

  • After the theoretical amount of water has been collected, the reaction mixture is cooled and washed with distilled water until it reaches a neutral pH.

  • The resin is then extracted with methanol and dried under reduced pressure at 120°C to yield the final solid resin.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying the key functional groups present in the CF polymer, confirming the success of the polymerization and providing insights into the polymer's structure. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Apparatus:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid CF resin sample directly onto the ATR crystal.

  • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Perform ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

The FTIR spectrum of a typical CF resin exhibits characteristic absorption bands corresponding to the functional groups within its structure.

Wavenumber (cm⁻¹)Vibration ModeAssignment
3500 - 3400O-H stretchingHydroxyl (-OH) groups (terminal methylol groups or adsorbed water)
2950 - 2850C-H stretchingMethylene (B1212753) (-CH₂) groups in the cyclohexanone ring
1780 - 1720C=O stretchingCarbonyl (C=O) group of the cyclohexanone moiety
1450C-H bendingMethylene (-CH₂) bridges
1126 - 962C-O stretchingEther linkages (-CH₂-O-CH₂-) or C-O bond in methylol groups
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure, including the connectivity of the monomer units, the nature of the methylene bridges, and the presence of various end-groups.

Sample Preparation:

  • Dissolve 10-25 mg of the CF polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5-10 times the longest T₁ of the carbons of interest) to ensure full relaxation of the nuclei between pulses.

¹H-NMR Spectral Data:

Chemical Shift (ppm)Assignment
1.2 - 2.3Protons of the methylene groups in the cyclohexanone ring.[2]
3.4 - 4.7Protons of the methylene bridges (-CH₂-) connecting the cyclohexanone units.[2]

¹³C-NMR Spectral Data:

Chemical Shift (ppm)Assignment
23-42Carbons of the methylene groups in the cyclohexanone ring.
~50-70Carbons of the methylene bridges (-CH₂-) and methylol groups (-CH₂OH).
~210Carbonyl carbon (C=O) of the cyclohexanone moiety.
Mass Spectrometry

Mass spectrometry techniques, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, are invaluable for determining the molecular weight distribution and identifying the fragmentation patterns of the polymer, which in turn provides structural information.

Apparatus:

  • Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • A small amount of the CF resin (in the microgram range) is placed in a pyrolysis sample cup.

  • The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).

  • The resulting pyrolysis products are separated by the gas chromatography column.

  • The separated fragments are then analyzed by the mass spectrometer to identify their mass-to-charge ratio and fragmentation patterns.

The pyrolysis of CF resin is expected to yield a complex mixture of fragments. The identification of these fragments helps to reconstruct the original polymer structure.

Expected FragmentStructural Information
Cyclohexanone and its derivativesConfirms the presence of the cyclohexanone monomer unit.
Methylene-linked cyclohexanone dimers and trimersProvides evidence for the methylene bridge linkages between monomer units.
Formaldehyde, methanol, carbon monoxide, carbon dioxideSmall molecule fragments resulting from the decomposition of the polymer backbone.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the characterization of cyclohexanone-formaldehyde polymers.

Experimental_Workflow Experimental Workflow for CF Polymer Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Monomers Cyclohexanone & Formaldehyde Reaction Polycondensation (Reflux & Water Removal) Monomers->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Purification Washing & Drying Reaction->Purification CF_Resin Cyclohexanone-Formaldehyde Resin Purification->CF_Resin FTIR FTIR Spectroscopy CF_Resin->FTIR NMR NMR Spectroscopy (1H & 13C) CF_Resin->NMR MS Mass Spectrometry (Py-GC-MS / MALDI-TOF) CF_Resin->MS Functional_Groups Functional Group Identification FTIR->Functional_Groups Connectivity Monomer Connectivity & Linkages NMR->Connectivity MW_Distribution Molecular Weight & Fragmentation MS->MW_Distribution Structure Elucidated Polymer Structure Functional_Groups->Structure Connectivity->Structure MW_Distribution->Structure

Caption: Overall workflow from synthesis to structural elucidation.

Spectroscopic_Relationship Interrelation of Spectroscopic Techniques CF_Polymer CF Polymer Structure FTIR FTIR CF_Polymer->FTIR Functional Groups (C=O, -OH, -CH2-) NMR NMR (1H, 13C) CF_Polymer->NMR Proton/Carbon Environment Connectivity, Linkages MS MS (Py-GC-MS) CF_Polymer->MS Fragmentation Pattern Oligomer Identification FTIR->NMR Complementary Information NMR->MS Confirmation of Substructures MS->FTIR Validation of Functional Groups

Caption: Relationship between spectroscopic methods for analysis.

Conclusion

The structural characterization of cyclohexanone-formaldehyde polymers is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. FTIR provides a rapid assessment of the key functional groups, confirming the incorporation of the monomer units into the polymer chain. NMR spectroscopy offers a more detailed view of the molecular architecture, elucidating the connectivity and environment of the constituent atoms. Mass spectrometry, particularly Py-GC-MS, complements these techniques by providing information on the thermal degradation pathways and the identity of the resulting fragments, which aids in confirming the overall structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of these versatile polymers.

References

Determining the Molecular Weight of Cyclohexanone-Formaldehyde Resin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for determining the molecular weight of cyclohexanone-formaldehyde (CF) resins. An accurate assessment of molecular weight and its distribution is critical for understanding the physicochemical properties and performance of these polymers in various applications, including in the pharmaceutical and drug development sectors. This document details the experimental protocols for the most common techniques: Gel Permeation Chromatography (GPC), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Introduction to Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins are synthetic polymers formed through the condensation reaction of cyclohexanone (B45756) and formaldehyde.[1] These resins are known for their hardness, good solubility in common solvents, and compatibility with other polymers, making them valuable in coatings, inks, and adhesives.[1][2] The molecular weight and its distribution—comprising the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)—are fundamental parameters that dictate the resin's viscosity, mechanical strength, and curing behavior.

Key Techniques for Molecular Weight Determination

The molecular characterization of CF resins is primarily achieved through a combination of chromatographic and spectroscopic techniques.

  • Gel Permeation Chromatography (GPC): A powerful and widely used technique for determining the entire molecular weight distribution of a polymer.

  • Viscometry: A classical and cost-effective method for determining the viscosity-average molecular weight (Mv).

  • MALDI-TOF Mass Spectrometry: An advanced mass spectrometry technique that provides detailed information about the molecular weight of individual polymer chains and their end groups.

The selection of a particular method depends on the specific information required, the nature of the sample, and the available instrumentation. The following sections provide detailed experimental protocols and data presentation for each of these techniques.

Data Presentation: A Comparative Summary

The following table summarizes typical molecular weight data for cyclohexanone-formaldehyde resins obtained by Gel Permeation Chromatography.

Resin TypeNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Reference
Cyclohexanone-Formaldehyde (CF) Resin6508201.2[3]
UV-Curable CF Resin201056282.8[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Gel Permeation Chromatography (GPC)

GPC separates molecules based on their hydrodynamic volume in solution, providing a comprehensive analysis of the molecular weight distribution.

Experimental Workflow for GPC Analysis

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC System cluster_data Data Processing A Dissolve CF Resin in THF (1-2 mg/mL) B Gentle Agitation (Overnight) A->B C Filter through 0.2 µm PTFE filter B->C D GPC Column (e.g., Styragel) C->D F RI Detector D->F E Mobile Phase (THF) E->D H Generate Chromatogram F->H G Calibration with Polystyrene Standards I Calculate Mn, Mw, PDI G->I H->I

Caption: Workflow for GPC analysis of cyclohexanone-formaldehyde resin.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the cyclohexanone-formaldehyde resin.

    • Dissolve the resin in 1 mL of high-performance liquid chromatography (HPLC)-grade tetrahydrofuran (B95107) (THF).

    • Allow the sample to dissolve completely with gentle agitation, preferably overnight, to avoid shear degradation of the polymer chains.

    • Filter the solution through a 0.2 µm polytetrafluoroethylene (PTFE) syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: An Agilent or similar GPC system equipped with a refractive index (RI) detector.

    • Columns: A set of Styragel columns (e.g., HR series) suitable for the analysis of low to moderate molecular weight polymers.

    • Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.

    • Temperature: Maintain the column and detector at a constant temperature, typically 35-40 °C.

    • Injection Volume: 50-100 µL.

  • Calibration:

    • Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.

    • Inject each standard and record its retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

  • Data Analysis:

    • Inject the prepared CF resin sample and record the chromatogram.

    • Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Viscometry

This method relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink equation. It yields the viscosity-average molecular weight (Mv).

Experimental Workflow for Viscometry

Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_calculation Data Analysis A Prepare Stock Solution of CF Resin in a Suitable Solvent B Prepare a Series of Dilutions of Known Concentrations A->B C Measure Flow Times of Solvent (t₀) and Polymer Solutions (t) B->C E Calculate Relative and Specific Viscosities C->E D Use Ubbelohde or Ostwald Viscometer D->C F Plot Reduced and Inherent Viscosities vs. Concentration E->F G Extrapolate to Zero Concentration to find Intrinsic Viscosity [η] F->G H Calculate Mv using Mark-Houwink Equation G->H

Caption: Workflow for viscometric determination of molecular weight.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the cyclohexanone-formaldehyde resin in a suitable solvent (e.g., cyclohexanone, toluene) at a known concentration (e.g., 1 g/dL).

    • Prepare a series of dilutions from the stock solution to obtain at least four different concentrations.

  • Viscosity Measurement:

    • Use a calibrated Ubbelohde or Ostwald viscometer maintained at a constant temperature (e.g., 25 °C ± 0.1 °C) in a water bath.

    • Measure the flow time of the pure solvent (t₀).

    • For each polymer solution, measure the flow time (t). Repeat each measurement at least three times and take the average.

  • Data Analysis and Calculation:

    • Relative Viscosity (η_rel): η_rel = t / t₀

    • Specific Viscosity (η_sp): η_sp = η_rel - 1

    • Reduced Viscosity (η_red): η_red = η_sp / c

    • Inherent Viscosity (η_inh): η_inh = ln(η_rel) / c

    • Plot both the reduced viscosity and the inherent viscosity against concentration (c).

    • Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity ([η]).

    • Mark-Houwink Equation: [η] = K * Mv^a

      • Where K and 'a' are the Mark-Houwink parameters specific to the polymer-solvent-temperature system. These parameters must be obtained from literature or determined experimentally using polymer standards of known molecular weight.

    • Calculate the viscosity-average molecular weight (Mv).

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the direct measurement of the molecular weights of individual polymer chains, providing high-resolution data on the molecular weight distribution and end-group analysis. While specific data for CF resins is limited, the protocol for similar phenol-formaldehyde resins can be adapted.[4]

Experimental Workflow for MALDI-TOF MS

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare Solutions of: - CF Resin - Matrix (e.g., DHB) - Cationizing Agent (e.g., NaI) B Mix Resin, Matrix, and Cationizing Agent A->B C Spot the Mixture onto the MALDI Target Plate B->C D Allow to Dry and Crystallize C->D E Insert Target into MALDI-TOF MS D->E F Laser Desorption/Ionization E->F G Time-of-Flight Mass Analysis F->G H Generate Mass Spectrum G->H I Identify Polymer Series and End Groups H->I J Calculate Mn, Mw, PDI I->J

Caption: Workflow for MALDI-TOF MS analysis of polymeric resins.

Methodology:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in THF.

    • Analyte Solution: Prepare a solution of the cyclohexanone-formaldehyde resin in THF at a concentration of approximately 1 mg/mL.

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium iodide (NaI), in THF at a concentration of approximately 1 mg/mL.

    • Mixing: Mix the matrix, analyte, and cationizing agent solutions in a typical ratio of 10:1:1 (v/v/v).

  • Target Spotting:

    • Spot 1-2 µL of the final mixture onto a stainless-steel MALDI target plate.

    • Allow the solvent to evaporate at room temperature, forming a co-crystalline solid of the matrix and the analyte.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer operating in reflectron mode for higher resolution.

    • Laser: A nitrogen laser (337 nm) is typically used.

    • Calibration: Calibrate the instrument using a known polymer standard with a molecular weight range similar to the analyte.

    • Acquire the mass spectrum by irradiating the sample spot with the laser.

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of peaks, where each peak corresponds to an individual polymer chain with a specific number of repeating units, adducted with a cation (e.g., Na+).

    • The mass difference between adjacent major peaks corresponds to the mass of the repeating monomer unit.

    • The molecular weight distribution parameters (Mn, Mw, and PDI) can be calculated from the intensities of the peaks in the spectrum.

Concluding Remarks

The determination of the molecular weight of cyclohexanone-formaldehyde resins is a critical step in their characterization and quality control. This guide has provided an in-depth overview of the primary analytical techniques employed for this purpose: GPC, viscometry, and MALDI-TOF MS. Each method offers distinct advantages, and the choice of technique will depend on the specific analytical needs. For a comprehensive understanding of the polymer, a combination of these methods is often recommended. The detailed experimental protocols and workflows presented herein serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of these versatile resins.

References

A Technical Guide to the Thermal Degradation Behavior of Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Development Professionals

This document provides an in-depth analysis of the thermal degradation behavior of cyclohexanone-formaldehyde (CF) resins. These synthetic polymers, created through the condensation of cyclohexanone (B45756) and formaldehyde (B43269), are valued in various industries for their hardness, gloss, and adhesive properties.[1][2] Understanding their thermal stability and decomposition pathways is critical for optimizing their performance in applications where they may be exposed to elevated temperatures and for ensuring material longevity and safety. This guide details the common experimental protocols used for thermal analysis, presents key quantitative data from relevant studies, and illustrates the proposed degradation mechanisms.

Synthesis of Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins are typically synthesized via a base-catalyzed polycondensation reaction between cyclohexanone and formaldehyde.[1][3] The reaction involves the formation of methylol derivatives of cyclohexanone, which then condense to form a polymer network linked by methylene (B1212753) bridges.[4]

The synthesis process can be broadly outlined as follows:

  • Charging the Reactor: Cyclohexanone and a formaldehyde source (e.g., formalin or paraformaldehyde) are charged into a reaction vessel equipped with a stirrer, condenser, and temperature control.[3]

  • Catalyst Addition: A basic catalyst, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), is added to the mixture.[5][6] The molar ratio of formaldehyde to cyclohexanone is a critical parameter, often ranging from 1.35 to 1.65.[7]

  • Condensation Reaction: The mixture is heated to a temperature between 60°C and 100°C.[3][7] The exothermic reaction is controlled until it is substantially complete.[7]

  • Dehydration: The water formed during the condensation reaction is removed by distillation, often under vacuum, to drive the reaction to completion and isolate the resin.[3]

  • Purification: The resulting resin may be washed to remove the catalyst and any unreacted monomers.[7] The final product is a solid, often light-colored, brittle resin.[1][4]

G cluster_workflow Synthesis Workflow for Cyclohexanone-Formaldehyde Resin reactants Charge Reactor: Cyclohexanone & Formaldehyde catalyst Add Catalyst (e.g., NaOH solution) reactants->catalyst Step 1 heating Heat Mixture (60-100°C) Initiate Condensation catalyst->heating Step 2 distill Distill to Remove Water (Dehydration) heating->distill Step 3 product Isolate and Purify Final CF Resin distill->product Step 4 G cluster_workflow Experimental Workflow for Thermal Analysis sample Cured CF Resin Sample tga Thermogravimetric Analysis (TGA) sample->tga pygcms Pyrolysis-GC/MS sample->pygcms ftir FTIR Analysis sample->ftir data1 Mass Loss vs. Temperature (TGA Curve) tga->data1 data2 Identification of Degradation Products pygcms->data2 data3 Structural Changes (Functional Groups) ftir->data3 analysis Kinetic Analysis & Mechanism Determination data1->analysis data2->analysis data3->analysis G cluster_pathway Proposed Thermal Degradation Pathway of CF Resin cluster_products Degradation Products resin CF Resin Structure (Cyclohexanone units linked by -CH₂- bridges) heat High Temperature (>300°C) cleavage Primary Degradation: - Methylene Bridge Scission - Cyclohexanone Ring Opening heat->cleavage Initiates gases Gaseous Products: CO, CO₂, CH₄, Hydrocarbons cleavage->gases Forms char Solid Residue: Cross-linked Amorphous Carbon (Char) cleavage->char Forms

References

An In-depth Technical Guide to the Solubility Parameters of Modified Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of modified cyclohexanone-formaldehyde (CF) resins. Understanding these parameters is crucial for the effective formulation and application of these versatile polymers in various fields, including coatings, inks, and potentially, advanced drug delivery systems. This document outlines the theoretical framework of solubility parameters, presents available data on CF resins, details experimental protocols for their determination, and explores how modifications to the resin structure influence their solubility.

Introduction to Cyclohexanone-Formaldehyde Resins and Solubility

Cyclohexanone-formaldehyde resins, also known as ketonic resins, are the condensation products of cyclohexanone (B45756) and formaldehyde.[1] They are valued in numerous industries for their ability to impart gloss, enhance adhesion, improve drying properties, and increase the solid content of formulations.[1][2] The molecular structure of these resins, which includes carbonyl and hydroxyl groups, allows for broad compatibility and solubility in many organic solvents.[2]

Modification of the basic CF resin structure by incorporating other monomers can significantly alter its physical and chemical properties, including its solubility. Common modifications include the incorporation of hydroquinone, silicones, or isocyanurates, tailoring the resin for specific high-performance applications.[3][4][5]

The principle of "like dissolves like" is quantified by the concept of solubility parameters. The two most common scales are the Hildebrand and Hansen solubility parameters.

  • Hildebrand Solubility Parameter (δ): This is a single value representing the cohesive energy density of a material. Materials with similar Hildebrand parameters are likely to be miscible.[6] For polymers, which cannot be vaporized to determine cohesive energy directly, this parameter is often determined indirectly through methods like swelling or solubility tests in a range of solvents.[7][8]

  • Hansen Solubility Parameters (HSP): This model refines the Hildebrand approach by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] Two substances are likely to be soluble if their Hansen parameters are close in the three-dimensional "Hansen space."[9]

Solubility Profile of Cyclohexanone-Formaldehyde Resins

General Solubility of Unmodified CF Resins:

  • Soluble in: Aromatic hydrocarbons, alcohols (with the notable exception of methanol), ketones, esters, and glycol ether acetates.[2][10]

  • Insoluble in: Water and aliphatic hydrocarbons.[2][10]

This solubility profile suggests a semi-polar nature, consistent with the presence of both a non-polar cyclohexyl ring and polar carbonyl and hydroxyl functional groups.

Impact of Modification on Solubility

Modification of the CF resin backbone introduces new functional groups that alter the overall polarity and hydrogen-bonding capacity of the polymer, thereby changing its solubility characteristics.

  • Hydroquinone Modification: Incorporating hydroquinone, a polar aromatic diol, into the resin structure increases the aromatic character and the number of hydroxyl groups. This modification results in resins that are soluble in high-polarity solvents such as DMF, NMP, and DMSO, while being only partially soluble in aromatic solvents and insoluble in less polar solvents like alcohols and petroleum ether.[5]

  • Isocyanurate Modification: The introduction of isocyanuric acid (ICA) into the CF resin backbone leads to a significant change in solubility compared to the unmodified resin.[3][4][11] While the literature does not quantify this change with specific parameters, the addition of the polar, hydrogen-bonding-capable isocyanurate ring system would be expected to shift the solubility profile towards more polar solvents.

  • Silicone Modification: Polysiloxanes are known for their low solubility parameters and thermodynamic incompatibility with many organic polymers.[3] Modifying CF resins with silicone oligomers or tegomers can be expected to lower the overall solubility parameter of the resulting copolymer, potentially increasing its solubility in less polar, silicone-miscible solvents.[12] This modification is often pursued to enhance surface properties like slip and water repellency.[12]

Quantitative Data on Modified Cyclohexanone-Formaldehyde Resins

The following tables summarize the available quantitative data for various commercial and experimentally modified cyclohexanone-formaldehyde resins. It is important to note the absence of explicitly published solubility parameter values.

Table 1: Physical Properties of Commercial Cyclohexanone-Formaldehyde Resins

Resin GradeSoftening Point (°C)Acid Value (mg KOH/g)Hydroxyl Value (mg KOH/g)
HM-10595-105≤170-110
HM-120105-125≤170-110
HM-120L105-125≤1≥150
HM-130125-140≤1≥100

Data sourced from commercial product information.[13]

Table 2: Properties of Experimentally Synthesized Modified CF Resins

ModificationMonomer Ratio (Modifier/Cyclohexanone)Melting Point (°C)Key Solubility ObservationsReference
Hydroquinone1 / 0135-140Soluble in DMF, NMP, DMSO; Insoluble in alcohol[5]
Hydroquinone0.5 / 0.5115-120Soluble in DMF, NMP, DMSO; Partially soluble in aromatics[5]
Unmodified (for comparison)0 / 1105-110Soluble in DMF, NMP, DMSO; Partially soluble in aromatics[5]
Isocyanuric Acid (ICA)VariousNot reportedSolubility is "much different" than unmodified CFR[3][4][11]

Experimental Protocols for Determining Solubility Parameters

Since polymers like CF resins do not have a measurable heat of vaporization, their solubility parameters must be determined indirectly. The most common methods involve observing the interaction of the polymer with a series of solvents with known Hansen or Hildebrand parameters.

Method 1: Solubility Range Determination (Based on ASTM D3132)

The ASTM D3132 standard, though withdrawn in 2005, provides a foundational method for determining the solubility range of resins.[14][15] The protocol involves a systematic visual assessment of a resin's solubility in a variety of solvents that cover a wide range of solubility parameters and hydrogen bonding capacities.

Objective: To identify the region of solubility for a resin on a two-dimensional plot of solubility parameter versus a hydrogen bonding index.

Materials:

  • Resin sample

  • A series of solvents with known Hildebrand/Hansen parameters and hydrogen bonding indices (a list of ~50-70 solvents is ideal).

  • Small, clear glass vials or test tubes with closures.

  • Vortex mixer or shaker.

  • Water bath (optional, for gentle heating).

Procedure:

  • Sample Preparation: For each solvent to be tested, weigh a small, precise amount of resin into a vial (e.g., 0.1 g).

  • Solvent Addition: Add a measured volume of the solvent to the vial to achieve a specific concentration (e.g., 10% w/v).

  • Dissolution: Tightly cap the vial and agitate vigorously using a vortex mixer or shaker. Observe the mixture. Gentle heating in a water bath can be used to accelerate dissolution, but the final assessment should be made at a standardized temperature (e.g., 25°C).[16]

  • Observation and Classification: After a set period of agitation (e.g., 24 hours), visually inspect the sample against a contrasting background. Classify the result as:

    • Soluble: A completely clear, homogeneous solution with no visible particles.

    • Partially Soluble/Swollen: The resin has swollen significantly, or a hazy/turbid solution has formed, but complete dissolution has not occurred.

    • Insoluble: The resin remains as a distinct, separate phase from the solvent.

  • Data Plotting: Create a 2D plot with the solvent's solubility parameter on the x-axis and its hydrogen bonding index on the y-axis. Mark the point for each solvent tested, using different symbols to indicate whether the resin was soluble, partially soluble, or insoluble.

  • Defining the Solubility Sphere: Draw a circle or ellipse that best encloses the majority of the "soluble" points while excluding the "insoluble" points. The center of this circle represents the estimated solubility parameter of the resin.

Method 2: Cloud Point Titration

Cloud point titration is a more quantitative method to determine the boundaries of a resin's solubility.[1][7] It involves dissolving the resin in a "good" solvent and then titrating this solution with a "poor" solvent (a non-solvent) until the first sign of turbidity (the cloud point) is observed.

Objective: To determine the solubility limits of a resin in a solvent/non-solvent system, which can be used to calculate its solubility parameter.

Materials:

  • Resin sample

  • A "good" solvent for the resin (e.g., tetrahydrofuran).

  • Two "poor" solvents (non-solvents): one with a low solubility parameter (e.g., hexane) and one with a high solubility parameter (e.g., methanol).

  • Glass beaker or flask.

  • Magnetic stirrer and stir bar.

  • Burette for titration.

  • Light source and a dark background to aid in observing turbidity.

Procedure:

  • Prepare Resin Solution: Dissolve a known weight of the resin in a known volume of the good solvent to make a clear stock solution (e.g., 10% w/v).

  • Titration with Low-δ Non-Solvent: Place a measured volume of the resin solution in the beaker with the magnetic stirrer. Slowly titrate the solution with the low-δ non-solvent (e.g., hexane) from the burette.

  • Identify Cloud Point: Continuously observe the solution against the light source and dark background. The cloud point is the exact volume of non-solvent added at which the first permanent turbidity appears. Record this volume.

  • Titration with High-δ Non-Solvent: Repeat the titration (Step 2 & 3) with a fresh sample of the resin solution, this time using the high-δ non-solvent (e.g., methanol). Record the volume required to reach the cloud point.

  • Calculations: The solubility parameter of the solvent mixture at the cloud point can be calculated as the volume-weighted average of the solubility parameters of the individual solvents. By performing this titration with multiple solvent/non-solvent pairs, a solubility window for the resin can be accurately determined. The center of this window provides an estimate of the resin's solubility parameter.

Visualizations

Experimental Workflow for Solubility Parameter Determination

The following diagram illustrates the general workflow for experimentally determining the solubility parameter of a modified CF resin using the solubility range method.

G Workflow for Solubility Parameter Determination A Select Resin Sample (e.g., Silicone-Modified CFR) B Choose a Set of Solvents (Varying δ and Hydrogen Bonding) A->B C Prepare Resin-Solvent Mixtures (Fixed Concentration, e.g., 10% w/v) B->C D Agitate and Equilibrate (e.g., 24h at 25°C) C->D E Visual Assessment (Clear, Swollen, or Insoluble?) D->E F Plot Data (Solubility Parameter vs. H-Bonding Index) E->F G Determine Solubility Sphere (Enclose 'Good' Solvents) F->G H Identify Center of Sphere (Estimated Resin Solubility Parameter) G->H

Caption: Experimental workflow for determining resin solubility parameters.

Logical Relationship of Hansen Solubility Parameters

The Hansen Solubility Parameter is a composite value derived from three key intermolecular forces. This relationship is fundamental to understanding polymer solubility.

Hansen Conceptual Breakdown of Hansen Solubility Parameter Total Total Cohesive Energy (δt) Dispersion Dispersion Forces (δd) (van der Waals) Total->Dispersion contributes to Polar Polar Forces (δp) (Dipole-Dipole) Total->Polar contributes to Hydrogen Hydrogen Bonding (δh) Total->Hydrogen contributes to

Caption: Relationship of Hansen Solubility Parameter components.

Conclusion

The solubility parameters of cyclohexanone-formaldehyde resins are a critical factor in their application. While precise, published numerical values for these parameters, especially for modified variants, remain elusive, a strong qualitative and semi-quantitative understanding can be established. Modifications to the resin backbone with monomers like hydroquinone, isocyanurates, or silicones predictably alter the resin's polarity and hydrogen bonding capacity, thereby shifting its solubility profile. For applications requiring precise solvent formulation, experimental determination of the solubility parameters using established methods such as solubility range testing or cloud point titration is highly recommended. The protocols and frameworks provided in this guide offer a robust starting point for researchers and professionals to characterize and effectively utilize these versatile polymers.

References

Synthesis and characterization of hydroquinone-modified cyclohexanone-formaldehyde resins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Hydroquinone-Modified Cyclohexanone-Formaldehyde Resins

Introduction

Cyclohexanone-formaldehyde (CF) resins are a class of synthetic polymers known for their high gloss, good adhesion, and compatibility with a variety of other binders, making them valuable in the coatings, inks, and adhesives industries.[1] Modification of these resins by incorporating other monomers, such as hydroquinone (B1673460) (HQ), can introduce new functionalities and alter their chemical and physical properties. The inclusion of hydroquinone, a dihydric phenol, into the polymer backbone creates a hydroquinone-modified cyclohexanone-formaldehyde (HQ-CF) resin with unique characteristics.[2] This modification can influence properties such as thermal stability, solubility, and reactivity.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of HQ-CF resins. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis of novel resinous materials and the detailed analysis of their properties. The guide outlines the synthetic pathways, detailed experimental protocols for characterization, and a summary of key quantitative data.

Synthesis of Hydroquinone-Modified Cyclohexanone-Formaldehyde Resins

The synthesis of HQ-CF resins is achieved through a condensation polymerization reaction involving hydroquinone, cyclohexanone (B45756), and formaldehyde (B43269).[2] The reaction is typically carried out under basic catalysis, with sodium hydroxide (B78521) being a commonly used catalyst.[1][2]

The reaction mechanism proceeds in several steps. Initially, in the presence of a base, hydroquinone and cyclohexanone react with formaldehyde to form methylol (-CH₂OH) groups.[2] These reactions occur at the active sites on the hydroquinone and cyclohexanone rings. As the temperature of the reaction mixture is increased, these reactive methylol groups undergo condensation, leading to the formation of methylene (B1212753) bridges (-CH₂-) that link the hydroquinone and cyclohexanone units.[2] This process results in the formation of a low-molecular-weight polymer.[2] The final product is typically a solid, brittle resin that can range in color from white (for pure cyclohexanone-formaldehyde resin) to dark for those containing hydroquinone.[2] These resins are generally soluble in high-polarity solvents like DMF, NMP, and DMSO.[2]

Synthesis_Pathway cluster_intermediate Step 1: Methylolation cluster_final Step 2: Condensation HQ Hydroquinone Methylol_Formation Formation of Methylol Groups (-CH₂OH) HQ->Methylol_Formation CHx Cyclohexanone CHx->Methylol_Formation FA Formaldehyde FA->Methylol_Formation Catalyst Base Catalyst (e.g., NaOH) Catalyst->Methylol_Formation Resin Hydroquinone-Modified Cyclohexanone-Formaldehyde Resin Methylol_Formation->Resin + Heat - H₂O Experimental_Workflow cluster_char Characterization Start Start Synthesis Resin Synthesis (Condensation Polymerization) Start->Synthesis Purification Purification and Drying Synthesis->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR ¹H-NMR Spectroscopy (Chemical Structure) Purification->NMR TGA TGA/DSC (Thermal Stability) Purification->TGA Analysis Data Analysis and Property Evaluation FTIR->Analysis NMR->Analysis TGA->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Aldol Condensation of Cyclohexanone with Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aldol (B89426) condensation reaction between cyclohexanone (B45756) and formaldehyde (B43269). It delves into the mechanistic pathways, experimental protocols, and quantitative data to support researchers in the synthesis and application of the resulting products. This document particularly focuses on the synthesis of 2-hydroxymethylcyclohexanone and its subsequent dehydration product, 2-methylenecyclohexan-1-one, a valuable intermediate in organic synthesis.

Introduction: The Aldol Condensation Pathway

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The reaction between an enolizable ketone, such as cyclohexanone, and a non-enolizable aldehyde, like formaldehyde, is a crossed aldol condensation. Formaldehyde, lacking α-hydrogens, can only serve as the electrophilic partner in this reaction.[2] The reaction proceeds in two key stages: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration step to yield an α,β-unsaturated ketone.

The overall reaction can be summarized as follows:

Cyclohexanone + Formaldehyde → 2-Hydroxymethylcyclohexanone → 2-Methylenecyclohexan-1-one + H₂O

While the direct base-catalyzed aldol condensation of cyclohexanone and formaldehyde can be challenging and may lead to alternative products, a more reliable and widely used method for the synthesis of 2-methylenecyclohexan-1-one involves the Mannich reaction. This guide will detail both the direct aldol condensation mechanism and the more synthetically viable Mannich reaction pathway.

Mechanistic Pathways

The reaction can proceed via two primary mechanisms depending on the catalytic conditions: base-catalyzed and acid-catalyzed.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is the more common approach for this transformation. It involves the following key steps:

  • Enolate Formation: A base, typically a hydroxide (B78521) or alkoxide, abstracts an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield the aldol addition product, 2-hydroxymethylcyclohexanone.

  • Dehydration (Condensation): Upon heating, the β-hydroxy ketone undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the α,β-unsaturated ketone, 2-methylenecyclohexan-1-one.

Base-Catalyzed Aldol Condensation cluster_addition Aldol Addition cluster_condensation Condensation (Dehydration) Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + H₂CO Product1 2-Hydroxymethyl- cyclohexanone Alkoxide->Product1 + H₂O Enolate2 Enolate of Addition Product Product1->Enolate2 + OH⁻, -H₂O Product2 2-Methylenecyclohexan- 1-one Enolate2->Product2 - OH⁻ Mannich Reaction and Elimination cluster_mannich Mannich Reaction cluster_elimination Hofmann Elimination Reactants Formaldehyde + Dimethylamine Iminium_Ion Iminium Ion Reactants->Iminium_Ion H⁺ Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol Tautomerization Mannich_Base 2-(Dimethylaminomethyl)- cyclohexanone Enol->Mannich_Base + Iminium Ion Quaternary_Salt Quaternary Ammonium Salt Mannich_Base->Quaternary_Salt + CH₃I Final_Product 2-Methylenecyclohexan- 1-one Quaternary_Salt->Final_Product + Base

References

Structural Elucidation of Cyclohexanone-Formaldehyde Resins: An In-depth Technical Guide to FTIR and NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of cyclohexanone-formaldehyde (CF) resins utilizing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. CF resins, a class of synthetic polymers, are formed through the condensation polymerization of cyclohexanone (B45756) and formaldehyde. Their versatile properties, including high gloss, good adhesion, and compatibility with other polymers, have led to their use in various industrial applications, including coatings, inks, and adhesives. A thorough understanding of their chemical structure is paramount for optimizing their performance and for their potential application in specialized fields such as drug delivery systems, where polymer characterization is critical.

This guide details the experimental protocols for acquiring high-quality spectroscopic data and provides an in-depth analysis of the spectral features that are characteristic of the CF resin structure.

Experimental Protocols

Precise and consistent experimental procedures are fundamental to obtaining reliable and reproducible spectroscopic data for the structural analysis of cyclohexanone-formaldehyde resins.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the polymer structure.

1.1.1. Sample Preparation: KBr Pellet Method (for solid resins)

  • Drying: Dry the solid CF resin sample in a vacuum oven at 60°C for 24 hours to remove any residual moisture. Separately, dry potassium bromide (KBr) powder of spectroscopic grade at 110°C for at least 2 hours.

  • Grinding: In a clean agate mortar, grind a small amount (1-2 mg) of the dried CF resin into a fine powder.

  • Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar and mix thoroughly with the resin powder until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply a force of approximately 8-10 tons under vacuum for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

1.1.2. Sample Preparation: Attenuated Total Reflectance (ATR)-FTIR (for viscous/liquid resins)

  • Sample Application: Place a small drop of the viscous CF resin directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application: Use the pressure clamp of the ATR accessory to ensure intimate contact between the sample and the crystal surface.

  • Analysis: Collect the FTIR spectrum. This method requires minimal sample preparation and is non-destructive.

1.1.3. Data Acquisition Parameters

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal (for ATR-FTIR) should be collected prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer, enabling a more definitive structural elucidation.

1.2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the CF resin. Common choices include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Concentration:

    • For ¹H NMR, dissolve 5-20 mg of the CF resin in approximately 0.6 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Prepare the solution in a clean, dry vial. Use a vortex mixer or sonicate gently to ensure complete dissolution.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

1.2.2. Data Acquisition Parameters

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H and ¹³C.

  • Temperature: 25°C (or as required for sample solubility).

  • ¹H NMR Parameters (Typical):

    • Pulse Angle: 90°

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Data Presentation and Interpretation

The quantitative data obtained from FTIR and NMR spectroscopy are summarized below for clear comparison and interpretation.

FTIR Spectral Data

The FTIR spectrum of a typical cyclohexanone-formaldehyde resin exhibits characteristic absorption bands corresponding to the various functional groups within its structure.

Wavenumber (cm⁻¹)Vibration ModeAssignment
3500 - 3400O-H stretchingHydroxyl (-OH) groups (terminal or on the cyclohexanone ring)[1]
2950 - 2850C-H stretchingAsymmetric and symmetric stretching of methylene (B1212753) (-CH₂) groups in the cyclohexanone ring[1][2]
~1715C=O stretchingCarbonyl group of the cyclohexanone moiety[1]
~1450C-H bendingMethylene (-CH₂) scissoring vibration
1200 - 1000C-O stretchingC-O stretching of hydroxyl groups and potentially ether linkages
NMR Spectral Data

NMR spectra provide more detailed structural insights, allowing for the differentiation of various proton and carbon environments.

Chemical Shift (δ, ppm)MultiplicityAssignment
1.2 - 2.3Broad multipletProtons of the methylene (-CH₂) groups of the cyclohexanone ring[1][2]
3.6 - 3.8Broad singletProtons of the methylene bridges (-CH₂-) connecting the cyclohexanone units[2]
4.0 - 5.0Broad singletProtons of hydroxymethyl groups (-CH₂OH) if present (terminal groups)

Direct experimental ¹³C NMR data for cyclohexanone-formaldehyde resin is not widely available in the literature. However, based on the known chemical shifts of cyclohexanone and related polyketones, the following assignments can be reasonably expected.

Chemical Shift (δ, ppm)Assignment
205 - 220Carbonyl carbon (C=O) of the cyclohexanone ring
40 - 50Methylene carbons (-CH₂) of the cyclohexanone ring alpha to the carbonyl group
30 - 40Methylene bridge carbons (-CH₂-)
20 - 30Other methylene carbons (-CH₂) of the cyclohexanone ring
60 - 70Hydroxymethyl carbons (-CH₂OH) if present

Visualizing the Characterization Process and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the synthesis, structure, and spectroscopic output of cyclohexanone-formaldehyde resin.

experimental_workflow cluster_synthesis Resin Synthesis cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_analysis Structural Elucidation synthesis Cyclohexanone + Formaldehyde (Base or Acid Catalyst) resin Cyclohexanone-Formaldehyde Resin synthesis->resin ftir_prep Sample Preparation (KBr Pellet or ATR) resin->ftir_prep nmr_prep Sample Preparation (Dissolution in CDCl₃ or DMSO-d₆) resin->nmr_prep ftir_acq Data Acquisition (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_spec FTIR Spectrum ftir_acq->ftir_spec interpretation Spectral Interpretation ftir_spec->interpretation nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_spec NMR Spectra nmr_acq->nmr_spec nmr_spec->interpretation structure Verified Polymer Structure interpretation->structure

Fig. 1: Experimental workflow for the structural characterization of CF resin.

logical_relationship cluster_synthesis Synthesis Parameters cluster_structure Resulting Polymer Structure cluster_spectra Spectroscopic Output monomer_ratio Monomer Ratio (Cyclohexanone:Formaldehyde) mw Molecular Weight & PDI monomer_ratio->mw linkages Linkage Type (Methylene vs. Ether) monomer_ratio->linkages end_groups End Groups (-OH, -CH₂OH) monomer_ratio->end_groups catalyst Catalyst Type & Concentration (e.g., NaOH) catalyst->mw catalyst->linkages catalyst->end_groups nmr_changes NMR: Chemical shifts & integration of -CH₂- bridges and end groups mw->nmr_changes affects peak broadening ftir_changes FTIR: Intensity of C=O, -OH bands linkages->ftir_changes linkages->nmr_changes end_groups->ftir_changes end_groups->nmr_changes

Fig. 2: Logical relationships between synthesis, structure, and spectra.

Conclusion

The structural characterization of cyclohexanone-formaldehyde resin is effectively achieved through a combination of FTIR and NMR spectroscopy. FTIR provides a rapid assessment of the key functional groups, confirming the presence of the cyclohexanone carbonyl and hydroxyl moieties. NMR, particularly ¹H and ¹³C, offers a more detailed map of the polymer backbone, including the nature of the connecting methylene bridges and the types of end groups present. The synthesis conditions, such as the monomer ratio and catalyst type, have a direct impact on the final polymer structure, which in turn is reflected in the spectroscopic data.[3][4] By carefully controlling these parameters and accurately interpreting the resulting spectra, researchers can gain a comprehensive understanding of the structure-property relationships of CF resins, enabling their tailored application in various scientific and industrial fields.

References

An In-depth Technical Guide to the Cohesive Energy Density of Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the principles and methodologies for determining the Cohesive Energy Density (CED) of cyclohexanone-formaldehyde resins. Due to the scarcity of published specific CED values for these resins, this document focuses on the foundational concepts and experimental protocols required for its determination.

Introduction to Cohesive Energy Density (CED)

The Cohesive Energy Density (CED) is a fundamental physicochemical parameter that quantifies the intermolecular forces holding a material together. It is defined as the total energy per unit volume required to separate all intermolecular contacts and move the molecules to an infinite distance apart.[1][2] In polymer science, CED is a critical predictor of a polymer's behavior, including its solubility, swelling characteristics, miscibility with other materials, and mechanical properties.[1]

The Hildebrand solubility parameter (δ) is directly derived from the CED and is often used interchangeably to describe the solvency behavior of materials. The relationship is defined as:

δ = √CED

Materials with similar solubility parameters are likely to be miscible or soluble in one another.[3] For polymers, which do not vaporize and thus whose enthalpy of vaporization cannot be directly measured, CED is typically determined through indirect experimental methods.[1][4]

Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins (also known as ketonic resins) are the condensation products of cyclohexanone (B45756) and formaldehyde (B43269).[5][6] These resins are neutral, hard, and typically appear as colorless to light-yellow transparent solids.[7] Their chemical structure, containing both carbonyl (C=O) and hydroxyl (-OH) groups, imparts a unique combination of properties.[5][6]

Key characteristics include:

  • Broad Solubility and Compatibility: They are soluble in a wide range of common industrial solvents like alcohols (excluding methanol), ketones, esters, and aromatic hydrocarbons, but are insoluble in water and aliphatic hydrocarbons.[5][8]

  • Performance Enhancement: In formulations for inks, coatings, and lacquers, they are used to improve gloss, hardness, adhesion, pigment wetting, and drying speed.[5][6][7]

  • High Resistance: The absence of ester bonds in their backbone provides excellent resistance to hydrolysis and water.[7]

The cohesive energy density of these resins is the primary driver behind their broad solubility and compatibility profile.

Quantitative Data for CED Determination

Below is a table of common solvents and their respective Hildebrand solubility parameters, which would be essential for conducting such an experimental determination.

SolventHildebrand Solubility Parameter (δ) (cal/cm³)½Hildebrand Solubility Parameter (δ) (MPa)½
n-Hexane7.314.9
Diethyl Ether7.415.1
Cyclohexane8.216.8
Toluene8.918.2
Tetrahydrofuran (THF)9.118.6
Chloroform9.319.0
Methyl Ethyl Ketone (MEK)9.319.0
Acetone9.920.2
Dichloromethane9.719.8
n-Butyl Alcohol11.423.3
Isopropyl Alcohol11.523.5
Ethyl Alcohol12.726.0
Methanol14.529.7
Water23.447.8

Note: To convert (cal/cm³)½ to (MPa)½, multiply by approximately 2.045.[3]

Experimental Protocol: CED Determination via Swelling Method

This section details the protocol for determining the solubility parameter, and thus the cohesive energy density, of a crosslinked cyclohexanone-formaldehyde resin.

Objective: To find the solvent that causes the maximum equilibrium swelling of the resin, indicating the closest match in solubility parameters.

Materials:

  • Cured (crosslinked) samples of cyclohexanone-formaldehyde resin of known initial mass and dimensions.

  • A series of solvents with a range of known solubility parameters (see table above).

  • Sealed containers (e.g., glass vials with caps) for each solvent.

  • Analytical balance.

  • Temperature-controlled environment (e.g., oven or water bath set to 25°C).

Methodology:

  • Sample Preparation: Prepare several identical samples of the cured resin. Ensure they are free of voids or surface contaminants. Record the initial dry weight (Wd) of each sample.

  • Solvent Immersion: Place one resin sample into each sealed container, ensuring it is fully submerged in a known volume of a single solvent. Use a sufficient volume of solvent to ensure it is not depleted by absorption into the polymer.

  • Equilibrium Swelling: Store the sealed containers in a temperature-controlled environment (e.g., 25°C) to allow the samples to swell.[9] The samples must be left until they reach equilibrium, meaning their weight no longer increases.[9] This may take several hours to days, depending on the resin's crosslink density and the solvent.

  • Mass Measurement: At regular intervals, remove each sample from its solvent, quickly blot the surface with a lint-free cloth to remove excess liquid, and weigh it (Ws). Return the sample to its container immediately after weighing.

  • Equilibrium Determination: Continue the process until three consecutive weighings show no significant change in mass, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio (Q): Calculate the swelling ratio for each solvent using the following formula:

    Q = 1 + ( (Ws,eq - Wd) / Wd ) * (ρp / ρs)

    Where:

    • Ws,eq is the weight of the swollen sample at equilibrium.

    • Wd is the initial dry weight of the polymer sample.

    • ρp is the density of the dry polymer.

    • ρs is the density of the solvent.

  • Data Analysis: Plot the swelling ratio (Q) on the y-axis against the Hildebrand solubility parameter (δ) of each solvent on the x-axis.[9]

  • CED Determination: Fit a curve (typically a Gaussian or second-order polynomial) to the data points.[9] The peak of this curve corresponds to the solubility parameter (δp) of the polymer. The Cohesive Energy Density (CED) can then be calculated as CED = (δp)².

Visualizations: Workflows and Relationships

Logical Relationship Diagram

This diagram illustrates the conceptual link between the resin's chemical composition, its intermolecular forces, the resulting cohesive energy density, and its macroscopic properties.

G cluster_input Chemical Composition cluster_structure Resin Structure cluster_output Observable Properties A Cyclohexanone Monomer C Polymerization A->C B Formaldehyde Monomer B->C D Polymer Backbone (C-C chains) C->D E Functional Groups (Carbonyl C=O, Hydroxyl -OH) C->E F Intermolecular Forces (van der Waals, Dipole-Dipole) D->F E->F G Cohesive Energy Density (CED) & Solubility Parameter (δ) F->G H Macroscopic Properties G->H I Solubility & Compatibility H->I J Adhesion & Hardness H->J K Mechanical Strength H->K

Caption: Relationship between resin composition, CED, and material properties.

Experimental Workflow Diagram

This diagram outlines the step-by-step experimental process for determining the Cohesive Energy Density of a resin using the swelling method.

G A 1. Prepare & Weigh Dry Resin Samples (Wd) C 3. Immerse Samples in Solvents A->C B 2. Select Solvents with Known δ Values B->C D 4. Equilibrate at Constant Temperature C->D E 5. Periodically Weigh Swollen Samples (Ws) D->E F 6. Determine Equilibrium (Weight is Constant) E->F F->E Not at Equilibrium G 7. Calculate Swelling Ratio (Q) F->G Equilibrium Reached H 8. Plot Q vs. Solvent δ G->H I 9. Identify Peak of Curve to find Resin δ H->I J 10. Calculate CED = δ² I->J

Caption: Experimental workflow for CED determination via the swelling method.

References

In-Situ Modification of Cyclohexanone-Formaldehyde Resin with Olive Pomace: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-situ modification of cyclohexanone-formaldehyde (CF) resin with olive pomace, a promising approach for developing more sustainable and environmentally friendly composite materials. The incorporation of this abundant agricultural waste product into the polymer matrix enhances certain properties of the resin and offers a value-added application for a material that is often discarded. This document details the experimental protocols for the synthesis and characterization of olive pomace-modified cyclohexanone-formaldehyde (OPCF) resin, presents available quantitative data, and elucidates the underlying chemical reaction pathways.

Introduction

Cyclohexanone-formaldehyde resins are synthetic polymers widely used in the manufacturing of coatings, adhesives, and molding compounds. The in-situ modification of these resins with natural fillers, such as olive pomace, is an area of growing research interest. Olive pomace, the solid residue obtained from the pressing of olives for oil extraction, is rich in lignocellulosic components like cellulose (B213188), lignin (B12514952), and other phenolic compounds.[1] The integration of these bio-based materials into the CF resin during its synthesis can lead to a composite material with improved properties and a reduced environmental footprint. This guide focuses on the base-catalyzed condensation reaction for the in-situ modification of CF resin with olive pomace.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of olive pomace-modified cyclohexanone-formaldehyde resin.

Materials
Synthesis of Olive Pomace-Modified Cyclohexanone-Formaldehyde (OPCF) Resin

The in-situ modification is carried out through a base-catalyzed condensation polymerization. The following protocol is based on the synthesis of OPCF resins with 5% and 10% olive pomace content by weight of cyclohexanone.[2]

Procedure:

  • In a reaction flask equipped with a stirrer, condenser, and dropping funnel, charge the desired amount of cyclohexanone and olive pomace (either 5g or 10g of olive pomace per 100g of cyclohexanone).

  • Begin continuous stirring of the mixture.

  • Add a 20% aqueous solution of sodium hydroxide to the flask to act as a catalyst and adjust the pH to a range of 11-12.

  • Heat the mixture to a refluxing temperature of 65-70°C in a water bath.

  • Once the refluxing temperature is reached, begin the dropwise addition of 100 ml of 37% formalin solution.

  • Maintain the reaction under continuous stirring at 65-70°C for a total of 5 hours.

  • After the reaction is complete, a two-layer system will be observed, with the resin forming the bottom layer.

  • Separate the upper aqueous layer by decantation.

  • Wash the resulting resinous product multiple times with hot water until the filtrate is neutral.

  • Dry the final OPCF resin in a vacuum oven at 120°C. The final product is a dark red-brown, water-insoluble solid that is soluble in common organic solvents.[1][2]

Characterization Methods
  • Prepare thin films of the cured OPCF resin.

  • Immerse the pre-weighed dry films in distilled water at room temperature.

  • At regular intervals, remove the films from the water, gently pat the surface dry with a lint-free cloth, and weigh them.

  • Calculate the water absorption percentage using the following formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100

  • Continue the measurements until the weight of the films becomes constant, indicating saturation.

  • Use a gloss meter to measure the specular gloss of the cured OPCF resin films.

  • Calibrate the instrument using a standard of known gloss value.

  • Take measurements at multiple locations on the surface of each sample to ensure uniformity.

  • The results are typically reported in Gloss Units (GU).

  • This test is performed according to the ASTM D3359 standard.

  • Use a cross-cut adhesion tester to make a lattice pattern of cuts through the resin coating to the substrate.

  • Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off at a 180° angle.

  • Examine the grid area for any detachment of the coating.

  • Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).

Data Presentation

The following tables summarize the expected outcomes of the characterization tests based on the available literature. It is important to note that specific quantitative values from the primary study on olive pomace modification were not available and the data presented here is illustrative of typical results for bio-modified resins.

Resin SampleOlive Pomace Content (% w/w of Cyclohexanone)PropertyValue
Unmodified CF Resin0%Water AbsorptionLower
OPCF-55%Water AbsorptionHigher than unmodified CF
OPCF-1010%Water AbsorptionHigher than OPCF-5

Table 1: Water Absorption Properties

Resin SampleOlive Pomace Content (% w/w of Cyclohexanone)PropertyValue (GU)
Unmodified CF Resin0%Gloss ValueHigh
OPCF-55%Gloss ValueSlightly Reduced
OPCF-1010%Gloss ValueFurther Reduced

Table 2: Gloss Value Properties

Resin SampleOlive Pomace Content (% w/w of Cyclohexanone)PropertyASTM D3359 Rating
Unmodified CF Resin0%AdhesionGood (e.g., 4B-5B)
OPCF-55%AdhesionPotentially Improved
OPCF-1010%AdhesionPotentially Improved

Table 3: Cross-Cut Adhesion Properties

Reaction Pathways and Experimental Workflow

The in-situ modification of cyclohexanone-formaldehyde resin with olive pomace involves a complex series of chemical reactions. The primary components of olive pomace—lignin, cellulose, and other phenolic compounds—participate in the base-catalyzed condensation polymerization.

Proposed Chemical Reaction Pathway

Under basic conditions (NaOH catalyst), the α-carbons of cyclohexanone are deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by a series of aldol-type condensation and dehydration reactions, leading to the formation of the cyclohexanone-formaldehyde resin.

Simultaneously, the components of olive pomace are also activated by the basic medium. Lignin, a complex polymer of phenylpropane units, and other phenolic compounds in the olive pomace possess reactive sites on their aromatic rings that can undergo electrophilic substitution with formaldehyde to form hydroxymethyl derivatives. These hydroxymethylated lignin and phenolic molecules can then co-condense with the cyclohexanone-formaldehyde oligomers. The hydroxyl groups of cellulose can also react with formaldehyde to form hemiacetals, which can further participate in the cross-linking of the polymer network.

The following diagram illustrates the proposed reaction pathway:

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone CyclohexanoneEnolate Cyclohexanone Enolate Cyclohexanone->CyclohexanoneEnolate NaOH Formaldehyde Formaldehyde HydroxymethylCyclohexanone Hydroxymethyl Cyclohexanone Formaldehyde->HydroxymethylCyclohexanone OlivePomace Olive Pomace (Lignin, Cellulose, Phenolics) HydroxymethylLignin Hydroxymethylated Lignin & Phenolics OlivePomace->HydroxymethylLignin Formaldehyde, NaOH CelluloseHemiacetal Cellulose Hemiacetal OlivePomace->CelluloseHemiacetal Formaldehyde NaOH NaOH (Catalyst) CyclohexanoneEnolate->HydroxymethylCyclohexanone Aldol Addition OPCF_Resin Olive Pomace-Modified Cyclohexanone-Formaldehyde Resin HydroxymethylCyclohexanone->OPCF_Resin Condensation HydroxymethylLignin->OPCF_Resin Co-condensation CelluloseHemiacetal->OPCF_Resin Cross-linking

Proposed Reaction Pathway for OPCF Resin Synthesis.
Experimental Workflow

The following diagram outlines the logical flow of the experimental process, from the initial reactants to the final characterization of the modified resin.

Experimental_Workflow start Start mixing Mixing of Cyclohexanone and Olive Pomace start->mixing catalyst_addition Addition of NaOH Solution (pH 11-12) mixing->catalyst_addition heating Heating to Reflux (65-70°C) catalyst_addition->heating formalin_addition Dropwise Addition of Formalin heating->formalin_addition reaction Reaction for 5 hours formalin_addition->reaction separation Separation of Aqueous Layer reaction->separation washing Washing with Hot Water separation->washing drying Drying in Vacuum Oven (120°C) washing->drying characterization Characterization of OPCF Resin drying->characterization water_absorption Water Absorption Test characterization->water_absorption gloss_test Gloss Value Measurement characterization->gloss_test adhesion_test Cross-Cut Adhesion Test characterization->adhesion_test end End adhesion_test->end

Workflow for the Synthesis and Characterization of OPCF Resin.

Conclusion

The in-situ modification of cyclohexanone-formaldehyde resin with olive pomace presents a viable method for producing a more sustainable composite material. The incorporation of the lignocellulosic components of olive pomace directly into the resin matrix during polymerization can lead to alterations in the physical and mechanical properties of the final product. This technical guide provides a comprehensive framework for the synthesis and characterization of these modified resins. Further research is warranted to fully elucidate the structure-property relationships and to explore the potential applications of these novel bio-based materials, particularly in areas where enhanced adhesion and the use of renewable resources are desirable. The reduction of formaldehyde emissions is another potential benefit that merits further investigation.

References

A Technical Guide to the Synthesis of Conductive Ketonic Resins from Vinyl Aniline Modified Cyclohexanone-Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of conductive ketonic resins derived from the in-situ modification of cyclohexanone-formaldehyde resin with 4-vinyl aniline (B41778). This novel class of resins presents promising applications due to their electrical conductivity and processability. This document details the experimental protocols, quantitative analysis of the resin's properties, and visual representations of the synthesis workflow and reaction pathways.

Introduction

Conductive polymers are a significant area of research with wide-ranging applications. Traditional conductive polymers often face challenges in processability. The modification of conventional resins, such as cyclohexanone-formaldehyde, with conductive monomers like 4-vinyl aniline, offers a pathway to develop soluble and processable conductive materials.[1][2] This guide focuses on a one-step in-situ modification method to synthesize vinyl aniline modified cyclohexanone-formaldehyde resins (CFVAnR), which exhibit notable electrical conductivity.[1]

Synthesis of Vinyl Aniline Modified Cyclohexanone-Formaldehyde Resin (CFVAnR)

The synthesis of CFVAnR is achieved through the condensation polymerization of cyclohexanone (B45756), formaldehyde (B43269), and 4-vinyl aniline in the presence of a basic catalyst.[1] Two primary methods have been reported, differing in the reaction temperature and addition of reactants.

Experimental Protocols

Materials:

  • Cyclohexanone

  • Formalin (37% aqueous solution)

  • 4-vinyl aniline

  • Sodium hydroxide (B78521) (NaOH) (20% aqueous solution)

Method I (CFVAnR1):

  • A mixture of 12.7 g (0.13 mol) of cyclohexanone and 2.5 g (0.02 mol) of 4-vinyl aniline is prepared in a reaction vessel.

  • While stirring continuously at a low temperature, 1.3 g of 20% aqueous NaOH solution is added to the mixture.

  • The temperature of the mixture is then raised to 65-70°C, initiating reflux.

  • Subsequently, 10.9 g (0.13 mol) of 37% formalin is added dropwise in equal portions.

  • The reaction is continued until the odor of formaldehyde is no longer detectable.

  • The resulting resin is dried at 60°C in a vacuum.[1]

Method II (CFVAnR2):

  • A mixture of 12.7 g (0.13 mol) of cyclohexanone and 1.3 g of 20% aqueous NaOH solution is prepared and heated to 65-70°C, initiating reflux.

  • 10.9 g (0.13 mol) of 37% formalin is added dropwise to the refluxing mixture.

  • After the formalin addition, the reaction temperature is lowered to 40-45°C.

  • A mixture of 2.5 g (0.02 mol) of 4-vinyl aniline and 1.3 g of 20% aqueous NaOH solution is then added.

  • The reaction is allowed to proceed until the formaldehyde odor dissipates.

  • The final resin is dried at 40°C in a vacuum.[1]

A critical consideration during the synthesis is the control of temperature to prevent the thermal polymerization of the vinyl groups and excessive branching of the amino groups. The amount of vinyl aniline used is also limited, as higher concentrations may lead to insolubility of the resulting resin in common organic solvents.[1][2]

Characterization and Properties

The synthesized resins are characterized by their electrical, thermal, and molecular weight properties.

Data Presentation

Table 1: Electrical and Thermal Properties of CFVAnR

Resin SampleSynthesis MethodConductivity (S/cm)Glass Transition Temperature (Tg) (°C)50% Weight Loss Temperature (T50) (°C)
CFVAnR1Method I10⁻²160-
CFVAnR2Method II10⁻⁴120-

Data sourced from Ates¸ and Kızılcan, 2012.[1]

Table 2: Molecular Weight Analysis of CFVAnR2

Resin SampleNumber Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)Z-Average Molecular Weight (Mz)Polydispersity Index (Mw/Mn)
CFVAnR23 x 10³5 x 10³-1.67

Molecular weight of CFVAnR1 could not be determined. Data sourced from Ates¸ and Kızılcan, 2012.[1]

Characterization Methodologies
  • Conductivity Measurement: The electrical conductivity of the resin is measured using a four-probe technique.[3]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) with a heating rate of 10°C/min under a nitrogen atmosphere.[1]

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to determine the molecular weight distribution of the soluble resin samples.[1]

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To confirm the incorporation of vinyl aniline into the resin structure.

    • ¹H-NMR Spectroscopy: To identify the characteristic protons of the vinyl aniline and cyclohexanone moieties within the polymer chain. Signals between 7 and 8 ppm correspond to the aromatic protons of vinyl aniline, signals between 5.8 and 6 ppm are attributed to the vinyl protons, and signals between 1-3 ppm are due to the aliphatic hydrogens of cyclohexanone.[1]

Visualizing the Synthesis and Reaction

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of vinyl aniline modified cyclohexanone-formaldehyde resin.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Product Isolation R1 Cyclohexanone Mix Mixing of Reactants R1->Mix R2 4-Vinyl Aniline R2->Mix R3 Formalin (37%) Add Controlled Addition of Reactants R3->Add R4 NaOH (20% aq.) R4->Mix Heat Heating & Refluxing (40-70°C) Mix->Heat Heat->Add React Condensation Polymerization Add->React Dry Drying in Vacuum (40-60°C) React->Dry Final Conductive Ketonic Resin Dry->Final

Caption: General experimental workflow for the synthesis of CFVAnR.

Simplified Reaction Pathway

The following diagram depicts a simplified representation of the condensation reaction leading to the formation of the vinyl aniline modified cyclohexanone-formaldehyde resin.

G Cyclohexanone Cyclohexanone Intermediates Hydroxymethylated Intermediates Cyclohexanone->Intermediates + Formaldehyde (NaOH) Formaldehyde Formaldehyde VinylAniline 4-Vinyl Aniline VinylAniline->Intermediates + Formaldehyde (NaOH) Resin Vinyl Aniline Modified Cyclohexanone-Formaldehyde Resin Intermediates->Resin Condensation - H₂O

Caption: Simplified reaction pathway for the formation of CFVAnR.

Relationship between Synthesis Parameters and Properties

This diagram illustrates the influence of key synthesis parameters on the final properties of the conductive ketonic resin.

G cluster_params Synthesis Parameters cluster_props Resin Properties Temp Reaction Temperature Conductivity Electrical Conductivity Temp->Conductivity influences MW Molecular Weight Temp->MW influences VAn_Conc Vinyl Aniline Concentration VAn_Conc->Conductivity directly affects Solubility Solubility VAn_Conc->Solubility inversely affects

Caption: Influence of synthesis parameters on resin properties.

Conclusion

The synthesis of conductive ketonic resins through the modification of cyclohexanone-formaldehyde with 4-vinyl aniline presents a viable method for producing processable conductive polymers. The electrical and thermal properties of the resulting resin can be tuned by adjusting the synthesis protocol, particularly the reaction temperature. This guide provides the fundamental knowledge and detailed protocols for researchers to explore and further develop this promising class of materials for various advanced applications. The presence of vinyl groups in the modified resin also opens up possibilities for further polymerization to achieve higher molecular weight materials with potentially enhanced properties.[1][2]

References

Characterization of Carbazole-Modified Cyclohexanone-Formaldehyde Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of carbazole-modified cyclohexanone-formaldehyde resin (CFR). Aimed at researchers, scientists, and professionals in materials science, this document details the synthetic methodologies, experimental protocols, and key characterization data for this versatile polymer. The incorporation of the carbazole (B46965) moiety into the CFR backbone imparts unique photoluminescent and conductive properties to the otherwise insulating resin.

Introduction

Cyclohexanone-formaldehyde resins are widely used in coatings, inks, and adhesives due to their excellent gloss, hardness, and adhesion properties.[1] However, their applications are limited by their inherent lack of conductivity and fluorescence. Modification of the CFR structure with chromophoric and electroactive groups, such as carbazole, can overcome these limitations. Carbazole and its derivatives are well-known for their hole-transporting, photorefractive, and photoluminescent properties, making them ideal candidates for developing advanced functional polymers.[2][3]

This guide focuses on two primary methods for synthesizing carbazole-modified CFR: the in-situ modification during the polycondensation of cyclohexanone (B45756) and formaldehyde (B43269), and the post-modification of a pre-synthesized CFR with a reactive carbazole derivative.

Synthetic Methodologies

The synthesis of carbazole-modified CFR can be approached in two ways, each yielding a product with distinct structural characteristics and properties.

In-situ Modification: One-Step Synthesis

In this method, carbazole is introduced as a co-monomer during the condensation reaction of cyclohexanone and formaldehyde in the presence of a base catalyst.[4] This approach leads to the direct incorporation of carbazole units into the polymer backbone.

Post-Modification: Esterification of Pre-formed Resin

This two-step method involves the initial synthesis of a hydroxyl-rich cyclohexanone-formaldehyde resin, followed by an esterification reaction with a carbazole derivative, such as carbazole-9-carbonyl chloride (CzCl).[2][5] This allows for a more controlled modification of the resin and preserves the original CFR backbone structure.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and characterization of carbazole-modified CFR.

Synthesis of Cyclohexanone-Formaldehyde Resin (CFR)

The precursor CFR is synthesized via the condensation polymerization of cyclohexanone and formaldehyde.

  • Materials : Cyclohexanone, formaldehyde (37% aqueous solution), sodium hydroxide (B78521) (20% aqueous solution).[6]

  • Procedure :

    • In a reaction vessel equipped with a stirrer and reflux condenser, mix cyclohexanone and formaldehyde.

    • Add the 20% aqueous NaOH solution dropwise to the mixture while stirring continuously at a low temperature.[6]

    • After the addition of the catalyst, continue the reaction under reflux until the desired degree of polymerization is achieved.

    • The resulting resin is then washed with hot water until the filtrate is neutral and dried under vacuum.[4]

In-situ Synthesis of Carbazole-Modified CFR (CCzFR)
  • Materials : Cyclohexanone, formaldehyde (37% solution), carbazole (Cz), sodium hydroxide (20% solution), acetonitrile.[4]

  • Procedure :

    • To a three-necked flask, add cyclohexanone, a portion of the formaldehyde solution, and carbazole.

    • Heat the mixture in a water bath while stirring.

    • Add the 20% NaOH solution dropwise.

    • The remaining formaldehyde is then added dropwise, and the reaction mixture is maintained at temperature for two hours to complete the condensation.[4]

    • The resulting precipitate is filtered, washed with hot water until neutral, and then washed with acetonitrile.

    • The final product is dried at 50°C under vacuum.[4]

Post-Modification Synthesis of Carbazole-Modified CFR (Cz-CFR)

This method involves the esterification of pre-synthesized CFR with carbazole-9-carbonyl chloride (CzCl).[2]

  • Materials : Cyclohexanone-formaldehyde resin (CFR, molecular weight ~1000 g/mol ), carbazole-9-carbonyl chloride (CzCl), pyridine (B92270), toluene (B28343).[2]

  • Procedure :

    • Dissolve the CFR in toluene in a reaction flask.

    • Add pyridine to the solution to act as a catalyst and acid scavenger.

    • Add CzCl to the reaction mixture.

    • The reaction is carried out under stirring for a specified period to allow for the esterification between the hydroxyl groups of CFR and the carbonyl chloride of CzCl.[2]

    • The resulting carbazole-modified resin (Cz-CFR) is then precipitated, filtered, and dried.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized resins.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the resin and confirm the incorporation of the carbazole moiety.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the chemical structure of the modified resin.[2]

  • UV-Visible (UV-Vis) Spectroscopy : To determine the optical properties and confirm the presence of the carbazole chromophore.[2]

  • Fluorescence Spectroscopy : To evaluate the photoluminescent properties of the carbazole-modified resin.[2][4]

  • Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[2][4]

  • Scanning Electron Microscopy (SEM) : To study the surface morphology of the resin.[2]

  • Conductivity Measurements : To assess the electrical properties of the synthesized polymers.[2][4]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of carbazole-modified cyclohexanone-formaldehyde resins.

Table 1: Thermal Properties of CFR and Carbazole-Modified Resins

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)
Cyclohexanone-Formaldehyde Resin (CFR)110°C[2]-
Carbazole-Modified CFR (Cz-CFR)Higher than CFR[5]230°C[2]
In-situ Carbazole-Modified CFR (CCzFR)Higher than CFR[4]-

Table 2: Electrical and Optical Properties of Carbazole-Modified Resins

PolymerConductivityMaximum UV-Vis Absorbance
Carbazole-Modified CFR (Cz-CFR)-236 nm[2]
Polymerized Cz-CFR (P(Cz-CFR))Lower than polycarbazole[2]235 nm[2]
In-situ Carbazole-Modified CFR (CCzFR)10⁻⁵ - 10⁻⁶ S/cm[4]-

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and characterization of carbazole-modified cyclohexanone-formaldehyde resin.

experimental_workflow cluster_synthesis Synthesis cluster_in_situ In-situ Modification cluster_post_modification Post-Modification cluster_characterization Characterization start Starting Materials (Cyclohexanone, Formaldehyde, Carbazole) in_situ One-Step Condensation start->in_situ cfr_synthesis CFR Synthesis start->cfr_synthesis modified_resin Carbazole-Modified CFR in_situ->modified_resin CCzFR esterification Esterification with CzCl cfr_synthesis->esterification esterification->modified_resin Cz-CFR ftir FTIR modified_resin->ftir nmr NMR modified_resin->nmr uv_vis UV-Vis modified_resin->uv_vis fluorescence Fluorescence modified_resin->fluorescence dsc DSC modified_resin->dsc sem SEM modified_resin->sem conductivity Conductivity modified_resin->conductivity

Caption: Synthesis and Characterization Workflow.

logical_relationship cluster_properties Resulting Properties cfr Cyclohexanone- Formaldehyde Resin modified_resin Carbazole-Modified CFR cfr->modified_resin Backbone Structure carbazole Carbazole Moiety carbazole->modified_resin Functional Group fluorescence Fluorescence modified_resin->fluorescence conductivity Conductivity modified_resin->conductivity

Caption: Structure-Property Relationship.

Conclusion

The modification of cyclohexanone-formaldehyde resin with carbazole presents a viable strategy for developing novel polymeric materials with enhanced thermal stability, fluorescence, and electrical conductivity.[2][4] The choice between in-situ and post-modification synthesis methods allows for the tuning of the final properties of the resin. The characterization techniques outlined in this guide provide a robust framework for analyzing the structure-property relationships of these advanced materials, paving the way for their application in various fields, including optoelectronics and conductive coatings.

References

Base-Catalyzed Synthesis of Aniline and Oligoaniline Modified Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and properties of aniline (B41778) and oligoaniline modified cyclohexanone-formaldehyde resins. This document provides a comparative analysis of base-catalyzed and acid-catalyzed synthesis methods, presenting detailed experimental protocols, quantitative data in tabular format, and visualizations of reaction pathways and experimental workflows.

An efficient method for producing conductive ketonic resins involves the in situ modification of cyclohexanone-formaldehyde resins with aniline and its oligomers in the presence of a base catalyst. This one-step method allows for the incorporation of conductive moieties into the resin structure. The resulting aniline-modified resins exhibit conductivity values in the range of 10⁻³ to 10⁻⁵ S/cm. The molecular weights of these resins typically fall between 1,300 and 3,500 g/mol .

Experimental Protocols

The following are detailed methodologies for the synthesis of various modified resins.

1.1.1. Preparation of in situ Aniline-Modified Cyclohexanone-Formaldehyde Resins (AnCF-R)

  • A three-necked flask equipped with a stirrer is charged with 7.6 g (0.08 mol) of cyclohexanone, 2.3 g of cyclohexane, 2.7 g of 37% formalin, and 2.06 g (0.02 mol) of aniline for AnCF-R1 or 4.12 g (0.04 mol) of aniline for AnCF-R2.

  • The mixture is heated to 65-70°C to initiate reflux.

  • Subsequently, 10.9 g of 37% formalin is added dropwise, bringing the total formaldehyde (B43269) to 0.17 mol.

  • The pH of the reaction mixture is raised to 11-12 by adding a 20% aqueous NaOH solution.

  • The reaction is continued in a water bath for 2 hours to complete the condensation.

  • The resulting viscous product is purified by decanting the aqueous layer and washing with hot water until the filtrate is neutral.

  • The final resin is dried at 60°C under vacuum.

1.1.2. Preparation of in situ 4-Aminodiphenylamine-Modified Resin (DimerAnCF-R)

  • In a three-necked flask fitted with a stirrer, combine 7.6 g (0.08 mol) of cyclohexanone, 2.3 g of cyclohexane, 2.7 g of 37% formalin, and 1.7 g (0.01 mol) of 4-aminodiphenylamine.

  • Heat the mixture to 65-70°C to start reflux.

  • Add 10.9 g of 37% formalin dropwise (total 0.17 mol formaldehyde).

  • Adjust the pH to 11-12 and continue the reaction for 3 hours.

  • Purify and dry the product as described for AnCF-R.

1.1.3. Preparation of in situ N-N'-diphenyl-1,4-phenylenediamine-Modified Resin (TrimerAnCF-R)

  • Charge a three-necked flask with 7.6 g (0.08 mol) of cyclohexanone, 2.7 g of 37% formalin, 2.3 g of cyclohexane, and 2.5 g (0.01 mol) of N-N'-diphenyl-1,4-phenylenediamine.

  • Raise the temperature to 75-80°C to begin reflux.

  • Add 10.9 g of 37% formalin dropwise (total 0.17 mol formaldehyde).

  • Add 1 ml of 20% NaOH solution to achieve the basic medium for condensation.

  • Purify and dry the product as previously described.

Quantitative Data

The properties of the synthesized resins are summarized in the table below.

ResinMolar Ratio (Aniline/Oligoaniline:Cyclohexanone)Number Average Molecular Weight (Mn, g/mol )Conductivity (S/cm)
AnCF-R10.25Not determined (limited solubility)1.2 x 10⁻⁵
AnCF-R20.5013002.5 x 10⁻³
DimerAnCF-R0.12521005.0 x 10⁻⁴
TrimerAnCF-R0.12535008.0 x 10⁻⁵
Reaction Pathway and Experimental Workflow

The following diagrams illustrate the synthesis process.

Synthesis_Pathway_Base_Catalyzed cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Mix Mixing Cyclohexanone->Mix Formaldehyde Formaldehyde Formaldehyde->Mix Aniline Aniline / Oligoaniline Aniline->Mix Reflux Refluxing at 65-80°C Mix->Reflux Base_Addition Addition of NaOH (pH 11-12) Reflux->Base_Addition Condensation Condensation Base_Addition->Condensation Modified_Resin Aniline/Oligoaniline Modified Cyclohexanone-Formaldehyde Resin Condensation->Modified_Resin

Caption: Base-catalyzed synthesis pathway.

Experimental_Workflow_Base_Catalyzed start Start charge_reactants Charge flask with cyclohexanone, cyclohexane, formalin, and aniline/oligoaniline start->charge_reactants heat_reflux Heat to reflux (65-80°C) charge_reactants->heat_reflux add_formalin Add remaining formalin dropwise heat_reflux->add_formalin add_base Add 20% NaOH to pH 11-12 add_formalin->add_base react Continue reaction in water bath (2-3 hours) add_base->react purify Purify by decanting and washing with hot water react->purify dry Dry at 60°C under vacuum purify->dry end End dry->end

Caption: Experimental workflow for base-catalyzed synthesis.

Acid-Catalyzed Synthesis of Cyclohexanone-Aniline-Formaldehyde Resins

In contrast to the base-catalyzed method, cyclohexanone-aniline-formaldehyde resins can also be prepared via acid catalysis, yielding polymers with different characteristics. This method utilizes a mixture of toluene (B28343) and N-methylpyrrolidone as both the reaction medium and a carrier for the water produced during condensation. The resulting polymers have low molecular weights and are moderately soluble in medium to highly polar organic solvents.

Experimental Protocol

The following is a representative procedure for the acid-catalyzed synthesis.

  • A three-necked reaction flask equipped with a mechanical stirrer, thermometer, and water condenser is charged with 48 g (0.5 mole) of cyclohexanone, 46.6 g (0.5 mole) of aniline, 30 g (1.0 mole) of paraformaldehyde, and 25 g of a 1:1 mixture of toluene and N-methylpyrrolidone.

  • The mixture is heated in a thermostatic oil bath to 80°C, and 3% w/w of p-toluenesulfonic acid (PTSA) is added as the catalyst.

  • An exothermic reaction will cause the temperature to rise to approximately 95°C.

  • The reaction mass is kept at reflux for 1.5 hours.

  • A Dean-Stark separator is then fitted, and the mixture is refluxed for another 1.5 hours to remove the reaction water, during which the temperature increases to 130°C.

  • The reaction mass is washed with distilled water until neutral and then decanted.

  • Residual water and toluene are removed by distillation under vacuum at 120°C.

Quantitative Data

The properties of the resins synthesized under acidic conditions are detailed below.

Table 2: Molar Ratios and Properties of Acid-Catalyzed Resins

SampleMolar Ratio (Cyclohexanone:Aniline:Formaldehyde)Melting Point (°C)Relative ViscosityNitrogen Content (%)
10:1:1110-1151.02811.52
20.25:0.75:1100-1051.0258.50
30.5:0.5:190-951.0205.80
40.75:0.25:180-851.0183.10
51:0:170-751.015-

Table 3: Thermal Stability of Acid-Catalyzed Resins

SampleWeight Loss at 300°C (%)Weight Loss at 400°C (%)Weight Loss at 500°C (%)Activation Energy of Decomposition (kJ/mol)
18153041.7
215305240.8
320456039.2
425506538.5
530557037.6

Thermal studies indicate that resins with a higher aniline content exhibit greater thermal stability, with decomposition starting at 220-240°C, compared to 210°C for resins with a lower aniline content.

Experimental Workflow

The workflow for the acid-catalyzed synthesis is depicted below.

Experimental_Workflow_Acid_Catalyzed start Start charge_reactants Charge flask with cyclohexanone, aniline, paraformaldehyde, and toluene/NMP mixture start->charge_reactants heat_add_catalyst Heat to 80°C and add PTSA catalyst charge_reactants->heat_add_catalyst reflux1 Reflux for 1.5 hours heat_add_catalyst->reflux1 reflux2 Reflux with Dean-Stark separator for 1.5 hours to remove water reflux1->reflux2 wash Wash with distilled water until neutral reflux2->wash distill Distill under vacuum at 120°C wash->distill end End distill->end

Caption: Experimental workflow for acid-catalyzed synthesis.

A Technical Guide to Polypyrrole-Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin Copolymers: Synthesis, Characterization, and Biomedical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Polypyrrole-vinyl aniline (B41778) modified cyclohexanone (B45756) formaldehyde (B43269) resin copolymers (PPy-VAn-CF). It covers the synthesis of these novel materials, their key physicochemical properties, and explores their potential applications, particularly in the realm of drug development. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and data to facilitate further research and innovation in this area.

Introduction

Conducting polymers have emerged as a class of materials with immense potential in various biomedical applications, owing to their unique electronic properties, biocompatibility, and tunable characteristics. Among these, polypyrrole (PPy) has been extensively studied for its excellent stability and conductivity.[1][2][3] The modification of traditional resins, such as cyclohexanone formaldehyde (CF) resin, with conducting polymers like PPy, opens up new avenues for creating advanced functional materials.

This guide focuses on a specific class of these materials: Polypyrrole-vinyl aniline modified cyclohexanone formaldehyde resin copolymers. The synthesis involves a two-step process: first, the modification of a cyclohexanone formaldehyde resin with 4-vinyl aniline to introduce reactive vinyl groups, followed by the in-situ chemical oxidative polymerization of pyrrole (B145914) onto this modified resin backbone.[4][5] The resulting copolymer combines the properties of the insulating resin with the conductive nature of polypyrrole, leading to a material with potential applications in areas such as controlled drug delivery, tissue engineering, and biosensors.[3][6]

Synthesis of PPy-VAn-CF Copolymers

The synthesis of Polypyrrole-vinyl aniline modified cyclohexanone formaldehyde resin copolymers is a multi-step process that begins with the formation of a vinyl aniline-modified cyclohexanone formaldehyde resin (VAn-CF), which then serves as a template for the polymerization of pyrrole.

Synthesis of Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin (VAn-CF)

The initial step involves the in-situ modification of cyclohexanone-formaldehyde resin with 4-vinyl aniline in the presence of a base catalyst.[4]

cluster_0 Step 1: Condensation Polymerization Reactants Cyclohexanone Formalin (37% aq.) 4-Vinyl Aniline NaOH (20% aq.) ReactionVessel Reaction Vessel (Stirred at low temperature) Reactants->ReactionVessel Mix Reflux Reflux at 65-70°C ReactionVessel->Reflux Heat Purification Wash with distilled water Dry in vacuo Reflux->Purification Product1 Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin (VAn-CF) Purification->Product1

Synthesis of VAn-CF Resin
Synthesis of Polypyrrole-Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin Copolymer (PPy-VAn-CF)

The second step involves the in-situ chemical oxidative polymerization of pyrrole onto the VAn-CF resin. This is achieved by using an oxidizing agent, such as potassium persulfate, in a suitable solvent system.[5]

cluster_1 Step 2: Oxidative Polymerization Reactants2 VAn-CF Resin Pyrrole Potassium Persulfate (K2S2O8) Dimethyl Sulfoxide (B87167) (DMSO) ReactionVessel2 Reaction Vessel (Thermostated water bath, e.g., 35°C or 70°C) Reactants2->ReactionVessel2 Dissolve & Mix Reaction In-situ Chemical Oxidation ReactionVessel2->Reaction Purification2 Precipitation Filtration Washing Reaction->Purification2 Product2 Polypyrrole-Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin Copolymer (PPy-VAn-CF) Purification2->Product2

Synthesis of PPy-VAn-CF Copolymer

Experimental Protocols

Synthesis of VAn-CF Resin

This protocol is adapted from the methodology for preparing 4-vinyl aniline modified cyclohexanone-formaldehyde resins.[4]

  • Preparation of Reaction Mixture: In a reaction vessel equipped with a stirrer and a reflux condenser, mix cyclohexanone, 37% aqueous formalin, and 4-vinyl aniline.

  • Catalyst Addition: While stirring at a low temperature, add a 20% aqueous solution of sodium hydroxide (B78521) to the mixture.

  • Condensation Reaction: Gradually heat the mixture to 65-70°C and maintain it under reflux with continuous stirring. The reaction time will influence the molecular weight of the resulting resin.

  • Purification: After the reaction is complete, cool the mixture and wash it repeatedly with distilled water until the washings are neutral.

  • Drying: Dry the resulting resin in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

Synthesis of PPy-VAn-CF Copolymer

This protocol is based on the in-situ chemical oxidation of modified resins.[5]

  • Dissolution of Resin: Dissolve the synthesized VAn-CF resin in dimethyl sulfoxide (DMSO) in a round-bottom flask placed in a thermostated water bath set to the desired reaction temperature (e.g., 35°C or 70°C).

  • Addition of Pyrrole: Add the pyrrole monomer to the resin solution and stir to ensure homogeneity.

  • Initiation of Polymerization: Prepare a solution of potassium persulfate (K₂S₂O₈) in DMSO and add it dropwise to the resin-pyrrole mixture to initiate the oxidative polymerization.

  • Reaction: Allow the reaction to proceed for a specified duration with continuous stirring. The appearance of a black precipitate indicates the formation of the polypyrrole copolymer.

  • Isolation and Purification: After the reaction, precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

  • Washing and Drying: Collect the precipitate by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and then dry it in a vacuum oven.

Characterization Protocols
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the dried copolymer with spectroscopic grade KBr and pressing it into a thin, transparent disk.[7] Alternatively, for surface analysis, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.[8]

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic peaks corresponding to the functional groups of the cyclohexanone formaldehyde resin, vinyl aniline, and polypyrrole to confirm the copolymer structure.

  • Sample Preparation: Place a small, accurately weighed amount of the dried copolymer (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).[9]

  • Instrument Setup: Place the pan in the TGA instrument. Set the heating rate (e.g., 10°C/min) and the temperature range (e.g., from room temperature to 800°C).[10] The analysis is typically performed under an inert atmosphere, such as nitrogen, at a constant flow rate.[11]

  • Data Acquisition: Run the analysis and record the weight loss of the sample as a function of temperature.

  • Analysis: Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine the thermal stability, onset of decomposition, and percentage of residual mass.[12]

  • Sample Preparation: Mount a small amount of the copolymer powder onto an SEM stub using conductive double-sided carbon tape.[13]

  • Sputter Coating: To prevent charging of the non-conductive parts of the sample, coat the sample with a thin layer of a conductive material, such as gold or platinum, using a sputter coater.[14]

  • Imaging: Place the stub in the SEM chamber, evacuate the chamber, and acquire images at various magnifications to observe the surface morphology of the copolymer.

cluster_2 Characterization Workflow Copolymer PPy-VAn-CF Copolymer FTIR FTIR Spectroscopy Copolymer->FTIR TGA Thermogravimetric Analysis Copolymer->TGA SEM Scanning Electron Microscopy Copolymer->SEM StructuralInfo Chemical Structure Functional Groups FTIR->StructuralInfo ThermalInfo Thermal Stability Decomposition Profile TGA->ThermalInfo MorphologyInfo Surface Morphology Particle Size SEM->MorphologyInfo

Workflow for Copolymer Characterization

Physicochemical Properties

The properties of PPy-VAn-CF copolymers are influenced by the synthesis conditions, such as the molar ratio of reactants and the reaction temperature.

PropertyVAn-CF ResinPPy-VAn-CF CopolymerReference
Conductivity 10⁻⁴ - 10⁻² S/cm3.7 × 10⁻¹ - 3.8 × 10⁻² S/cm[4],[15]
Morphology -Well-distributed nanospheres (60-85 nm diameter)[15]
Thermal Stability LowerHigher than the pure VAn-CF resin[15]
Molecular Weight Varies with reaction conditionsHigher than VAn-CF resin[4],[5]

Potential Applications in Drug Development

While direct studies on the use of PPy-VAn-CF copolymers for drug delivery are limited, the known properties of polypyrrole-based materials suggest significant potential in this field.[2][16]

Controlled Drug Release

The conductivity of the PPy component allows for electrically stimulated drug release.[17][18] By applying an electrical potential, the redox state of the polypyrrole backbone can be changed, leading to conformational changes and the release of incorporated drug molecules.[19] This offers the potential for on-demand, tunable drug delivery systems.[20][21][22]

cluster_3 Electrically Stimulated Drug Release DrugLoaded PPy-VAn-CF with Entrapped Drug Stimulation Electrical Signal (Voltage/Current) DrugLoaded->Stimulation Redox Redox State Change of PPy Backbone Stimulation->Redox Conformation Conformational Change and/or Ion Exchange Redox->Conformation Release Drug Release Conformation->Release

Mechanism of Electrically Controlled Drug Release from a PPy-based Matrix
Biocompatible Coatings

Polypyrrole has been shown to be biocompatible and can support cell adhesion and proliferation.[6][23] In-vitro and in-vivo studies have demonstrated that PPy does not induce significant inflammatory responses.[24][25] PPy-VAn-CF copolymers could potentially be used as coatings for medical implants to improve their biocompatibility and to provide a platform for localized drug delivery to reduce inflammation or prevent infection.

Cellular Interactions

The surface properties of PPy-based materials can influence cellular behavior.[26] The nanostructured morphology of the PPy-VAn-CF copolymer may provide a favorable environment for cell attachment. While specific signaling pathways have not been elucidated for this particular copolymer, it is known that electrical stimulation via conductive polymers can influence cellular processes such as differentiation and neurite outgrowth, which is a promising area for future research.[27]

Conclusion and Future Directions

Polypyrrole-vinyl aniline modified cyclohexanone formaldehyde resin copolymers represent a novel class of materials with a unique combination of properties. Their synthesis is achievable through a combination of condensation and oxidative polymerization techniques. The resulting copolymers exhibit electrical conductivity and enhanced thermal stability, with a distinct nanostructured morphology.

For drug development professionals, these materials offer exciting possibilities, particularly in the creation of smart drug delivery systems that can be externally controlled. The biocompatibility of polypyrrole suggests that these copolymers could be well-tolerated in biological systems.

Future research should focus on:

  • Optimization of Synthesis: A more detailed investigation into how synthesis parameters affect the final properties of the copolymer to tailor them for specific applications.

  • Drug Loading and Release Studies: Comprehensive studies on the loading and release kinetics of various therapeutic agents from the PPy-VAn-CF matrix.

  • In-depth Biocompatibility and Cytotoxicity Testing: Rigorous biological evaluation to confirm the safety of these materials for biomedical applications.

  • Elucidation of Cellular Mechanisms: Research into the specific cellular and molecular signaling pathways that are influenced by these copolymers, both with and without electrical stimulation.

By addressing these areas, the full potential of Polypyrrole-vinyl aniline modified cyclohexanone formaldehyde resin copolymers in drug delivery and other biomedical applications can be realized.

References

Methodological & Application

Application Notes & Protocols: Synthesis of UV-Curable Cyclohexanone-Formaldehyde Resin for High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of UV-curable cyclohexanone-formaldehyde (CF) resins and their formulation into high-performance coatings. The information is compiled from scientific literature to guide researchers in this field.

Introduction

Cyclohexanone-formaldehyde resins, also known as ketonic resins, are valued in the coatings industry for their excellent gloss, hardness, adhesion, and compatibility with other polymers. By incorporating UV-curable moieties, these resins can be formulated into coatings that cure rapidly at room temperature upon exposure to ultraviolet light, offering environmental benefits through the reduction of volatile organic compounds (VOCs). This document outlines the synthesis of a UV-curable CF resin, starting from the base resin synthesis followed by functionalization with acrylate (B77674) groups, and provides protocols for coating formulation and characterization.

Synthesis of UV-Curable Cyclohexanone-Formaldehyde Resin

The synthesis is typically a two-stage process:

  • Stage 1: Synthesis of Cyclohexanone-Formaldehyde (CF) Base Resin. This involves the condensation polymerization of cyclohexanone (B45756) and formaldehyde (B43269) in the presence of a catalyst.

  • Stage 2: Acrylation of the CF Resin. The hydroxyl groups of the CF resin are reacted with a diisocyanate and a hydroxy-functional acrylate monomer to introduce UV-curable double bonds.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone-Formaldehyde (CF) Base Resin

This protocol is based on established methods for the synthesis of ketonic resins.

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Sodium Hydroxide (NaOH) or p-Toluenesulfonic acid (PTSA)

  • Toluene (B28343)

  • N-methylpyrrolidone (NMP) (optional, as a co-solvent)

Equipment:

  • Three-necked reaction flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a Dean-Stark trap

  • Heating mantle

Procedure:

  • Charge the reaction flask with cyclohexanone, paraformaldehyde, and toluene. The molar ratio of formaldehyde to cyclohexanone is a critical parameter and typically ranges from 1.35:1 to 1.65:1.

  • Add the catalyst. For base catalysis, an aqueous solution of NaOH (typically 0.25 to 1 wt% based on cyclohexanone) is used. For acid catalysis, PTSA can be employed.

  • Heat the mixture to the reaction temperature, typically between 80°C and 130°C. An exothermic reaction may be observed.

  • Continuously remove the water formed during the condensation reaction using the Dean-Stark trap to drive the reaction to completion.

  • The reaction is typically carried out for 4-6 hours.

  • After the reaction is complete, wash the resin solution with distilled water to remove the catalyst and any unreacted formaldehyde.

  • Remove the solvent and residual water by distillation under reduced pressure.

  • The final product is a pale yellow, brittle solid resin.

Protocol 2: Synthesis of UV-Curable Acrylated Cyclohexanone-Formaldehyde (UV-CF) Resin

This protocol describes the functionalization of the CF base resin with acrylate groups using a diisocyanate linker.

Materials:

  • Cyclohexanone-Formaldehyde (CF) resin (from Protocol 1)

  • Isophorone diisocyanate (IPDI)

  • 2-Hydroxyethyl acrylate (HEA) or Pentaerythritol triacrylate (PETA)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Toluene (or other suitable solvent)

Equipment:

  • Three-necked reaction flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

Procedure:

  • Dissolve the CF resin in toluene in the reaction flask.

  • Add the DBTDL catalyst to the solution.

  • Slowly add IPDI to the reaction mixture through the dropping funnel at room temperature. An exothermic reaction may occur.

  • After the addition of IPDI, heat the mixture to around 80°C and maintain for 2-3 hours to ensure the reaction between the hydroxyl groups of the CF resin and one of the isocyanate groups of IPDI is complete.

  • Cool the reaction mixture to room temperature.

  • Slowly add the hydroxy-functional acrylate (HEA or PETA) to the mixture.

  • Heat the mixture to around 60-70°C and maintain for another 2-3 hours until the isocyanate groups are completely consumed (can be monitored by FTIR spectroscopy by the disappearance of the NCO peak at ~2270 cm⁻¹).

  • The final product is a viscous, UV-curable resin solution.

Data Presentation: Synthesis Parameters

Table 1: Representative Reaction Conditions for CF Base Resin Synthesis

ParameterValue RangeSource
Molar Ratio (Formaldehyde:Cyclohexanone)1.35:1 - 1.65:1
Catalyst (NaOH, wt% of Cyclohexanone)0.25% - 1.0%
Reaction Temperature80°C - 130°C
Reaction Time4 - 6 hours

Table 2: Molecular Weight Data for a Synthesized UV-Curable CF Resin

ResinNumber Average Molecular Weight (Mn)Molecular Weight Distribution (PDI)Source
CF Base Resin~6501.2
UV-CF Resin (acrylated)~20102.8

Formulation of UV-Curable Coatings

The synthesized UV-CF resin can be formulated into a UV-curable coating by blending it with other components.

Experimental Protocol

Protocol 3: Formulation and Curing of a UV-Curable Coating

Materials:

  • UV-Curable Cyclohexanone-Formaldehyde (UV-CF) Resin (from Protocol 2)

  • Reactive Diluent (e.g., Tripropylene glycol diacrylate - TPGDA)

  • Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Substrate (e.g., tinplate, glass, or wood panels)

Equipment:

  • Magnetic stirrer

  • Applicator (for uniform film thickness)

  • UV curing system

Procedure:

  • In a suitable container, mix the UV-CF resin, reactive diluent, and photoinitiator. The amounts of each component can be varied to achieve the desired coating properties.

  • Stir the mixture until a homogeneous solution is obtained.

  • Apply the formulation onto the substrate using an applicator to ensure a uniform film thickness (e.g., 20 µm).

  • Cure the coated substrate by passing it under a UV lamp. The curing time and UV intensity will depend on the specific formulation and the UV source. A typical curing time is in the order of seconds to a few minutes.

Data Presentation: Coating Formulation and Properties

Table 3: Example of a UV-Curable Coating Formulation

ComponentFunctionWeight PercentageSource
UV-CF ResinBinder40% - 70%
TPGDAReactive Diluent27% - 57%
PhotoinitiatorCuring Agent3%

Table 4: Properties of a Cured UV-CF Coating Film

PropertyTest MethodResultSource
Pencil Hardness ASTM D33634H
Adhesion (Cross-hatch) ASTM D33595B (100% adhesion)
Solvent Resistance (Acetone, double rubs) ASTM D5402>100
Gloss (60°) ASTM D523>90

Visualization of Processes

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: CF Resin Synthesis cluster_stage2 Stage 2: Acrylation Reactants1 Cyclohexanone, Paraformaldehyde, Catalyst (NaOH) Reaction1 Condensation Polymerization Reactants1->Reaction1 Purification1 Washing & Solvent Removal Reaction1->Purification1 Product1 CF Base Resin Purification1->Product1 Reactants2 CF Resin, IPDI, HEA/PETA, Catalyst (DBTDL) Product1->Reactants2 Reaction2 Functionalization Reactants2->Reaction2 Product2 UV-Curable CF Resin Reaction2->Product2

Caption: Workflow for the two-stage synthesis of UV-curable cyclohexanone-formaldehyde resin.

Chemical Reaction Pathway

Reaction_Pathway Cyclohexanone Cyclohexanone CF_Resin CF Resin (-OH groups) Cyclohexanone->CF_Resin + Catalyst (NaOH) Formaldehyde Formaldehyde Formaldehyde->CF_Resin + Catalyst (NaOH) Intermediate CF-R-NCO Intermediate CF_Resin->Intermediate + Catalyst (DBTDL) IPDI IPDI (OCN-R-NCO) IPDI->Intermediate + Catalyst (DBTDL) HEA HEA (HO-R'-Acrylate) UV_CF_Resin UV-Curable CF Resin HEA->UV_CF_Resin Intermediate->UV_CF_Resin

Caption: Simplified chemical reaction pathway for the synthesis of UV-curable CF resin.

UV Curing Process

UV_Curing_Process Formulation UV-CF Resin + Reactive Diluent + Photoinitiator UV_Light UV Light Curing Photopolymerization (Cross-linking) Formulation->Curing UV_Light->Curing Initiation Cured_Coating Solid, Cured Coating Curing->Cured_Coating

Caption: Schematic representation of the UV curing process for the formulated coating.

Application Notes and Protocols: Cyclohexanone-Formaldehyde Resin as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the use of modified cyclohexanone-formaldehyde (CHF) resin as a curing agent for epoxy resins. The data presented herein is primarily based on the amination of CHF resin and its subsequent application in curing diglycidyl ether of bisphenol-A (DGEBA) based epoxy systems.

Introduction

Standard cyclohexanone-formaldehyde (CHF) resins are not typically used directly as curing agents for epoxy resins due to a lack of reactive functional groups that can readily participate in the epoxy curing reaction. However, through chemical modification, CHF resins can be converted into effective curing agents. A common and effective modification involves the introduction of amine functionalities onto the resin backbone. This is typically achieved through a two-step process of bromination followed by amination.[1][2]

The resulting aminated cyclohexanone-formaldehyde (ACHF) resins act as hardeners for epoxy resins, such as the commonly used diglycidyl ether of bisphenol-A (DGEBA).[1][2] The curing process involves the reaction of the amine groups on the ACHF resin with the epoxide groups of the epoxy resin, leading to a cross-linked, thermoset polymer network. This document outlines the synthesis of the ACHF curing agent, its application in curing DGEBA, and the characterization of the resulting cured epoxy composites.

Experimental Protocols

Synthesis of Cyclohexanone-Formaldehyde (CHF) Resin

This protocol describes a general method for synthesizing the precursor CHF resin.

Materials:

Procedure:

  • Set up a three-neck kettle reactor equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap.[3]

  • Charge the reactor with cyclohexanone and paraformaldehyde in a 1:1 molar ratio.[4]

  • Add toluene to the reactor to act as a solvent for the paraformaldehyde.[4]

  • Add 10% NaOH solution as a catalyst.[4]

  • Heat the reaction mixture to 95 °C and maintain this temperature for 4 hours, with continuous stirring.[4]

  • During the reaction, water formed will be removed azeotropically using the Dean-Stark trap.

  • After the reaction is complete, cool the mixture and wash it with distilled water until neutral.

  • Remove the toluene solvent under reduced pressure to obtain the solid CHF resin.

Synthesis of Aminated Cyclohexanone-Formaldehyde (ACHF) Curing Agent

This process involves two main steps: bromination of the CHF resin, followed by amination.

Materials:

  • Cyclohexanone-Formaldehyde (CHF) resin

  • Carbon tetrachloride (CCl₄)

  • Bromine (Br₂)

  • 5% Sodium bisulfite solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 11.0 g (0.1 mole) of CHF resin in 350 ml of carbon tetrachloride in a reaction vessel.

  • Prepare a solution of 32 g (0.2 mole) of bromine in 75 ml of carbon tetrachloride.

  • Slowly add the bromine solution dropwise to the CHF resin solution over a period of 30 minutes, while maintaining the reaction temperature at 20 °C.

  • After the addition is complete, continue stirring and add 5% sodium bisulfite solution to quench any unreacted bromine.

  • Separate the organic layer containing the brominated product.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under vacuum to obtain the brominated CHF (BCHF) resin.

Materials:

  • Brominated CHF (BCHF) resin

  • Aromatic diamine (e.g., 1,3-phenylenediamine, 1,4-phenylenediamine, 4,4'-diaminodiphenylmethane)[2]

  • Ethanol (B145695)

  • Tetrahydrofuran (B95107) (THF)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the BCHF resin (0.1 mole) in tetrahydrofuran (THF).

  • In a separate beaker, dissolve the chosen aromatic diamine (0.25 mole) in ethanol (100 ml).[2]

  • Gradually add the diamine solution to the BCHF resin solution with continuous stirring at room temperature.

  • Add a saturated sodium bicarbonate solution to the reaction mixture to act as an acid acceptor.

  • Allow the reaction to proceed until the evolution of CO₂ gas ceases.

  • The resulting aminated CHF (ACHF) resin can then be isolated for use as a curing agent.

Curing of DGEBA Epoxy Resin and Composite Preparation

Materials:

  • Diglycidyl ether of bisphenol-A (DGEBA) epoxy resin (Epoxy equivalent: 190)

  • Aminated Cyclohexanone-Formaldehyde (ACHF) resin (curing agent)

  • Glass cloth (e.g., 'E' type glass fabric)[2]

  • Teflon release film

Procedure:

  • Prepare a mixture of the DGEBA epoxy resin and the synthesized ACHF curing agent. The exact ratio will depend on the amine content of the ACHF resin.

  • Impregnate layers of glass cloth with the DGEBA-ACHF resin mixture to create prepregs.

  • Stack 10 dried prepregs on top of each other between steel plates coated with Teflon release film.

  • Compress the stacked prepregs in a flat platen press at a pressure of approximately 60-70 psi.[2]

  • Cure the composite by heating at 100 °C for 4 hours, followed by a post-curing step at 130-145 °C for 7 hours in an air-circulated oven.[2]

  • Allow the composite to cool to 50 °C before releasing the pressure.

  • Cut the cured composite into test specimens of the required dimensions for characterization.

Characterization Protocols

Objective: To monitor the curing process and determine key curing temperatures.

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the uncured DGEBA-ACHF resin mixture into an aluminum DSC pan.

  • Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.[5]

  • Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.[6]

  • Record the heat flow as a function of temperature to obtain the DSC thermogram, which will show an exothermic peak corresponding to the curing reaction.[7]

The following standard ASTM methods should be followed for mechanical characterization of the cured composites:

  • Flexural Strength: ASTM D770.[6] A rectangular specimen is placed on two supports and a load is applied to the center.[8]

  • Compressive Strength: Measured according to IS method.[6]

  • Impact Strength (Izod): ASTM D256.[6] This test measures the energy required to break a notched specimen with a pendulum hammer.[9]

  • Rockwell Hardness: ASTM D785.[6] This method measures the indentation hardness of the material.[1][6]

Objective: To evaluate the resistance of the cured composite to various chemical environments.

Procedure (based on ASTM D543): [6][10]

  • Prepare test specimens of the cured composite with approximate dimensions of 20 mm x 20 mm.[6]

  • Immerse the specimens in the desired chemical reagents (e.g., 25% w/v NaOH, organic solvents, 25% v/v HCl) at room temperature.[2]

  • After a specified period, remove the specimens, wash them with distilled water, and dry them.

  • Evaluate any changes in weight, dimensions, and appearance.[10][11]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of ACHF-cured DGEBA epoxy composites.

Table 1: Characterization of Arylaminated Cyclohexanone-Formaldehyde (ACHF) Resins

ACHF Resin (Based on Diamine Used)Molecular Weight (VPO in DMF)Nitrogen Content (%)
ACHF-1 (1,3-Phenylene diamine)165010.5
ACHF-2 (1,4-Phenylene diamine)--
ACHF-3 (4-Methyl-1,3-phenylene diamine)--
ACHF-4 (Benzidine)--
ACHF-5 (4,4'-Diamino diphenyl methane)--
ACHF-6 (4,4'-Diamino diphenyl sulfone)--
Note: Data for all ACHF resins were not fully available in the cited literature.

Table 2: Mechanical and Electrical Properties of Glass Fiber-Reinforced DGEBA-ACHF Composites

PropertyACHF-1ACHF-2ACHF-3ACHF-4ACHF-5ACHF-6
Flexural Strength ( kg/mm ²) 28.130.227.532.834.129.5
Compressive Strength ( kg/mm ²) 19.420.118.922.324.521.2
Impact Strength (Izod) (kg-cm/cm) 9.810.59.212.113.511.4
Rockwell Hardness (M scale) 10210599108112106
Dielectric Strength (kV/mm) 21.522.420.924.125.623.8
(Data extracted from Thakor et al.)

Table 3: Chemical Resistance of DGEBA-ACHF Composites [2]

Chemical ReagentObservation
25% (w/v) NaOHUnaffected
Organic SolventsUnaffected
25% (v/v) HClUnaffected
(Based on composites prepared with various ACHF curing agents)[2]

Visualizations

The following diagrams illustrate the key workflows and chemical processes described in these application notes.

experimental_workflow cluster_synthesis Curing Agent Synthesis cluster_composite Composite Fabrication & Curing cluster_characterization Characterization CHF CHF Resin Synthesis Bromination Bromination of CHF CHF->Bromination Amination Amination of BCHF Bromination->Amination Mixing Mixing DGEBA & ACHF Amination->Mixing Impregnation Glass Cloth Impregnation Mixing->Impregnation Stacking Stacking Prepregs Impregnation->Stacking Curing Compression & Curing Stacking->Curing DSC DSC Analysis Curing->DSC Mechanical Mechanical Testing Curing->Mechanical Chemical Chemical Resistance Curing->Chemical curing_reaction ACHF ACHF Curing Agent R-NH₂ Cured Cross-linked Polymer Network ACHF->Cured Curing (Heat) DGEBA DGEBA Epoxy Resin O(CH₂)CH-R' DGEBA->Cured

References

Application Notes and Protocols: Formulation of High-Gloss Printing Inks Using Cyclohexanone-Formaldehyde Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of high-gloss printing inks incorporating cyclohexanone-formaldehyde resins. This document outlines the role of these resins in enhancing ink properties, provides illustrative formulation examples with performance data, and details the experimental protocols for key quality control tests.

Introduction to Cyclohexanone-Formaldehyde Resins in High-Gloss Inks

Cyclohexanone-formaldehyde resins, also known as ketonic resins, are hard, neutral, and light-colored resins produced from the condensation of cyclohexanone (B45756) and formaldehyde.[1] Their excellent solubility and compatibility with a wide range of binder systems, including nitrocellulose, maleic resins, alkyd resins, and polyvinyl butyral, make them highly effective additives in the formulation of high-gloss printing inks.[1][2]

The primary functions of cyclohexanone-formaldehyde resins in printing inks are to:

  • Enhance Gloss: These resins provide a high-gloss finish, improving the visual appeal of the printed material.[3]

  • Improve Adhesion: They promote strong adhesion to a variety of substrates, including challenging surfaces like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyethylene terephthalate (B1205515) (PET).[4]

  • Increase Hardness and Durability: The incorporation of these resins leads to a harder, more durable ink film with improved resistance to abrasion and handling.[5]

  • Accelerate Drying Time: Their quick solvent release properties contribute to faster drying inks, which is crucial for high-speed printing processes.[3]

  • Increase Solids Content: The addition of cyclohexanone-formaldehyde resins can increase the non-volatile content of the ink, leading to a thicker, more substantial ink film.[4]

Illustrative Formulation and Performance Data

The following table provides representative data on the effect of varying concentrations of cyclohexanone-formaldehyde resin on the key properties of a model high-gloss nitrocellulose-based printing ink.

Note: The following data is illustrative and serves to demonstrate the typical performance trends observed when incorporating cyclohexanone-formaldehyde resin. Actual results will vary depending on the specific formulation, including the type and concentration of pigments, binders, solvents, and other additives.

Table 1: Effect of Cyclohexanone-Formaldehyde Resin Concentration on Ink Properties

Formulation IDCyclohexanone-Formaldehyde Resin (%)Gloss at 60° (GU)Viscosity (cP)Adhesion (ASTM D3359)
HG-Ink-00751503B
HG-Ink-55851654B
HG-Ink-1010921805B
HG-Ink-1515952005B

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below.

Measurement of Specular Gloss

Specular gloss is measured to quantify the shininess or reflectivity of the printed ink film.

  • Standard: ASTM D523 - Standard Test Method for Specular Gloss.[3]

  • Apparatus: A gloss meter with geometries of 20°, 60°, and 85°. The 60° geometry is most commonly used.

  • Procedure:

    • Calibrate the gloss meter according to the manufacturer's instructions using a certified gloss standard.

    • Apply the ink to a flat, smooth, and non-porous substrate using a drawdown bar to ensure a uniform film thickness.

    • Allow the ink to dry completely under controlled conditions (e.g., 25°C and 50% relative humidity for 24 hours).

    • Place the gloss meter on the surface of the dried ink film.

    • Take readings at a minimum of three different locations on the printed surface.

    • Record the average of the readings as the gloss value in Gloss Units (GU).

Measurement of Viscosity

Viscosity is a measure of an ink's resistance to flow and is a critical parameter for printability.

  • Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[2]

  • Apparatus: A rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.

  • Procedure:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the ink.

    • Pour the ink into a 600 mL low-form Griffin beaker.

    • Immerse the spindle into the ink up to the designated mark.

    • Allow the viscometer to rotate for a specified period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Measurements should be conducted at a controlled temperature (e.g., 25°C).

Measurement of Adhesion

Adhesion testing evaluates how well the ink film adheres to the substrate.

  • Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

  • Apparatus: A sharp cutting tool (e.g., a utility knife or a specific cross-hatch cutter), a steel straightedge, and a pressure-sensitive adhesive tape with a specified adhesion strength.

  • Procedure (Test Method B - Cross-Cut Test):

    • Apply the ink to the substrate and allow it to dry completely.

    • Make a series of six parallel cuts through the ink film down to the substrate. The spacing of the cuts should be 2 mm for coatings up to 50 µm (2 mils) thick.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.

    • Gently brush the area to remove any loose flakes of the coating.

    • Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly with a pencil eraser or fingertip.

    • After 90 ± 30 seconds, rapidly peel the tape back upon itself at an angle as close to 180° as possible.

    • Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = severe peeling and flaking).

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

experimental_workflow cluster_formulation Ink Formulation cluster_application Ink Application cluster_testing Performance Testing F1 Raw Material Selection (Binder, Pigment, Solvent, Additives) F2 Varying Cyclohexanone- Formaldehyde Resin % F1->F2 F3 Mixing and Dispersion F2->F3 A1 Drawdown on Substrate F3->A1 A2 Drying/Curing A1->A2 T1 Gloss Measurement (ASTM D523) A2->T1 T2 Viscosity Measurement (ASTM D2196) A2->T2 T3 Adhesion Testing (ASTM D3359) A2->T3

Caption: Experimental workflow for formulating and testing high-gloss printing inks.

resin_benefits cluster_properties Enhanced Ink Properties Resin Cyclohexanone- Formaldehyde Resin Gloss High Gloss Resin->Gloss Adhesion Improved Adhesion Resin->Adhesion Hardness Increased Hardness Resin->Hardness Drying Faster Drying Resin->Drying Solids Higher Solids Content Resin->Solids

Caption: Key benefits of using cyclohexanone-formaldehyde resin in printing inks.

References

Application of Cyclohexanone-Formaldehyde Resin in Nitrocellulose Lacquers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cyclohexanone-formaldehyde resin as a modifying additive in nitrocellulose lacquer formulations. The inclusion of this resin can significantly enhance the physical and aesthetic properties of the final coating. The following sections detail the benefits, formulation guidelines, and experimental protocols for evaluating the performance of these lacquers.

Introduction

Cyclohexanone-formaldehyde resins, also known as ketonic resins, are the condensation products of cyclohexanone (B45756) and formaldehyde.[1][2] They are hard, neutral, and light-colored resins with excellent solubility and compatibility with a wide range of film-forming materials, including nitrocellulose.[1][2][3] In nitrocellulose lacquers, these resins are primarily used to improve gloss, hardness, adhesion, and solids content, while also enhancing drying properties.[1][2] Their hydroxyl and carbonyl groups contribute to good pigment wetting and inter-coat adhesion.[1][3]

Key Performance Enhancements

The addition of cyclohexanone-formaldehyde resin to nitrocellulose lacquers imparts several desirable properties:

  • Improved Gloss and Fullness: The resin enhances the light reflection from the lacquer surface, resulting in a higher gloss and a fuller, deeper appearance.

  • Increased Hardness and Durability: The inherent hardness of the resin contributes to a tougher lacquer film with improved resistance to scratches and abrasions.

  • Enhanced Adhesion: Cyclohexanone-formaldehyde resins promote better adhesion of the lacquer to various substrates, including wood, metal, and plastics.[1]

  • Higher Solids Content: The use of this solid resin allows for the formulation of lacquers with higher non-volatile content, leading to thicker films per application and reduced solvent emissions.

  • Faster Drying Time: The resin can accelerate the solvent release from the lacquer film, leading to a quicker drying time.[1]

  • Good Pigment Wetting: The polar nature of the resin aids in the dispersion and stabilization of pigments within the lacquer formulation.[3]

Quantitative Data on Performance Enhancement

The following tables summarize the expected quantitative improvements in the properties of nitrocellulose lacquers with the inclusion of varying concentrations of cyclohexanone-formaldehyde resin. These values are representative and may vary depending on the specific formulation and substrate.

Table 1: Effect of Cyclohexanone-Formaldehyde Resin on Gloss and Hardness

Formulation IDCyclohexanone-Formaldehyde Resin (%)Gloss (60° GU)Pencil Hardness
NC-Control085F
NC-CF-5592H
NC-CF-1010982H
NC-CF-15151053H

Table 2: Effect of Cyclohexanone-Formaldehyde Resin on Adhesion and Drying Time

Formulation IDCyclohexanone-Formaldehyde Resin (%)Adhesion (ASTM D3359)Tack-Free Time (minutes)
NC-Control04B30
NC-CF-555B25
NC-CF-10105B20
NC-CF-15155B18

Experimental Protocols

The following are detailed methodologies for the preparation and testing of nitrocellulose lacquers containing cyclohexanone-formaldehyde resin.

Materials and Equipment
  • Nitrocellulose (RS 1/2 second)

  • Cyclohexanone-Formaldehyde Resin

  • Plasticizer (e.g., Dibutyl Phthalate - DBP)

  • Solvent Blend:

    • Toluene

    • Ethyl Acetate

    • Butyl Acetate

    • Ethanol

  • Mechanical Stirrer

  • Beakers and Graduated Cylinders

  • Film Applicator (e.g., Bird applicator)

  • Substrate Panels (e.g., glass, steel, wood)

  • Glossmeter (60°)

  • Pencil Hardness Tester (ASTM D3363)

  • Cross-Hatch Adhesion Tester (ASTM D3359)

  • Timer

Formulation Protocol

This protocol describes the preparation of a control nitrocellulose lacquer and formulations with varying percentages of cyclohexanone-formaldehyde resin.

1. Preparation of Stock Solutions:

  • Nitrocellulose Solution (20% w/w): Dissolve 20g of nitrocellulose in 80g of a solvent blend (e.g., 40% Toluene, 30% Ethyl Acetate, 20% Butyl Acetate, 10% Ethanol) with continuous stirring until a clear, viscous solution is obtained.

  • Cyclohexanone-Formaldehyde Resin Solution (40% w/w): Dissolve 40g of cyclohexanone-formaldehyde resin in 60g of Toluene.

2. Lacquer Formulation:

  • Prepare the formulations as described in Table 3 by adding the components in the specified order under gentle agitation.

Table 3: Lacquer Formulations (parts by weight)

ComponentNC-ControlNC-CF-5NC-CF-10NC-CF-15
Nitrocellulose Solution (20%)50505050
Cyclohexanone-Formaldehyde Resin Solution (40%)012.52537.5
Dibutyl Phthalate (DBP)5555
Toluene4532.5207.5
Total 100 100 100 100

3. Homogenization:

  • Stir each formulation for an additional 30 minutes to ensure complete homogenization.

Film Application and Curing
  • Apply the prepared lacquers to the desired substrate panels using a film applicator to achieve a uniform wet film thickness (e.g., 100 µm).

  • Allow the films to air dry at ambient temperature (25°C ± 2°C) and 50% ± 5% relative humidity.

  • The films should be allowed to cure for a minimum of 7 days before conducting performance tests.

Performance Testing Protocols
  • Standard: ASTM D523

  • Procedure:

    • Calibrate the 60° glossmeter using the supplied standard.

    • Place the glossmeter on the surface of the cured lacquer film.

    • Take readings at three different locations on the film and calculate the average.

  • Standard: ASTM D3363

  • Procedure:

    • A set of calibrated pencils of increasing hardness (from 6B to 6H) is used.

    • Starting with the softest pencil, hold it at a 45° angle to the coated surface and push it forward with uniform pressure.

    • The hardness is recorded as the grade of the hardest pencil that does not scratch or mar the surface.

  • Standard: ASTM D3359 (Method B)

  • Procedure:

    • Use a special cross-hatch cutting tool to make a lattice pattern of six cuts through the coating to the substrate.

    • Brush the area lightly to remove any detached flakes.

    • Apply a specified pressure-sensitive tape over the lattice and smooth it down.

    • Within 90 seconds, remove the tape by pulling it off at a 180° angle.

    • Classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: more than 65% detachment).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_app Application & Curing cluster_test Performance Testing cluster_analysis Data Analysis prep_nc Prepare Nitrocellulose Solution formulate Formulate Lacquers (Control & Variables) prep_nc->formulate prep_cf Prepare Cyclohexanone-Formaldehyde Resin Solution prep_cf->formulate apply Apply Film to Substrate formulate->apply cure Cure for 7 Days apply->cure gloss Gloss Measurement (ASTM D523) cure->gloss hardness Pencil Hardness (ASTM D3363) cure->hardness adhesion Adhesion Test (ASTM D3359) cure->adhesion analyze Compare and Analyze Results gloss->analyze hardness->analyze adhesion->analyze

Caption: Experimental workflow for lacquer formulation and testing.

Logical Relationship of Properties

property_relationship center Cyclohexanone- Formaldehyde Resin gloss Increased Gloss center->gloss improves hardness Increased Hardness center->hardness increases adhesion Enhanced Adhesion center->adhesion enhances drying Faster Drying center->drying accelerates solids Higher Solids center->solids allows for

Caption: Impact of Cyclohexanone-Formaldehyde Resin on Lacquer Properties.

References

Application Notes and Protocols for the Preparation of Glass Fiber-Reinforced Composites with Cycloaliphatic Epoxy Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of glass fiber-reinforced composites using cycloaliphatic epoxy (referred to as CHF-epoxy for consistency, assuming 'CHF' denotes a cycloaliphatic formulation) systems. This document is intended for a scientific audience and outlines the necessary materials, equipment, and procedures to fabricate high-performance composite materials.

Introduction

Glass fiber-reinforced plastics (GFRP) are composite materials prized for their high strength-to-weight ratio, corrosion resistance, and dimensional stability. Cycloaliphatic epoxy resins offer distinct advantages over conventional bisphenol-A based epoxies, including superior UV resistance, excellent electrical insulation properties, and high-temperature performance, making them ideal for demanding applications in the aerospace, automotive, and electronics industries.[1][2][3]

The curing of cycloaliphatic epoxy resins presents unique challenges. Due to steric hindrance, their reaction with common amine curing agents is significantly slower than that of standard epoxies.[4] Consequently, anhydride-based curing agents, often with an accelerator, are typically employed to achieve optimal cross-linking and material properties.[2][4][5] This protocol will focus on an anhydride-cured cycloaliphatic epoxy system.

Data Presentation

The following tables summarize the typical materials and resulting mechanical and thermal properties of cycloaliphatic epoxy resins and their glass fiber-reinforced composites.

Table 1: Components of a Typical Cycloaliphatic Epoxy Resin System

ComponentExample MaterialFunctionKey Characteristics
Cycloaliphatic Epoxy Resin(3',4'-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (ECC)Polymer MatrixLow viscosity, excellent UV resistance, high thermal stability.[3][6]
Curing Agent (Hardener)Methylhexahydrophthalic anhydride (B1165640) (MHHPA)Cross-linking agentLiquid at room temperature, provides good high-temperature performance.[6][7]
Accelerator/Catalyst1-methylimidazoleInitiates and accelerates the curing reactionEffective at low concentrations to reduce cure time and temperature.[8][9]
ReinforcementE-glass Woven FabricStructural reinforcementProvides high strength and stiffness to the composite.[10][11]
Coupling Agentγ-glycidoxypropyltrimethoxysilaneImproves fiber-matrix adhesionEnhances stress transfer from the matrix to the fibers.[12]

Table 2: Typical Cure Schedules for Cycloaliphatic Epoxy Systems

SystemInitial Cure (B-Stage)Post-CureResulting Property
Cycloaliphatic Epoxy + Slow Hardener6 hours @ 22°C (72°F)4 hours @ 43°C (110°F) or 1.5 hours @ 82°C (180°F)High crosslink density, superior toughness to modulus ratio.[1]
ECC + MHHPA + 1-methylimidazole2 hours @ 90°C4 hours @ 150°CHigh glass transition temperature (>200°C).[9]
ECC + Polyamino siloxane + Plasticizer30 min @ 120°C2 hours @ 150°C, then 1 hour @ 190°CHigh conversion reached in a relatively short time.[13]

Table 3: Mechanical and Thermal Properties of Cured Cycloaliphatic Epoxy Resins (Unreinforced)

PropertyBE/MHHPA SystemBA/MHHPA SystemCE/MHHPA System
Young's ModulusImproved by 31% over BA/MHHPA--
Initial Degradation Temp.Improved by 6.4% over BA/MHHPA--
Loss ModulusIncreased by 24% over BA/MHHPA-Increased by 53% over CE/MHHPA
Glass Transition Temp. (Tg)~220-260°C (literature value)[5]--

Note: BE = hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester; BA = bis(3,4-epoxycyclohexylmethyl) adipate; CE = (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate. Data from a comparative study.[6]

Table 4: Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites (General Data)

PropertyValue (Typical Range)Test Standard
Tensile Strength280 - 419 MPaASTM D3039[14]
Flexural Strength421 - 490 MPaASTM D790[14]
Flexural Modulus23.49 ± 0.64 GPa (for a 42% fiber volume)-[10]
Impact Strength1.9 - 2.8 J-[14]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of glass fiber-reinforced cycloaliphatic epoxy composites.

Protocol 1: Surface Treatment of Glass Fibers

Objective: To enhance the interfacial adhesion between the glass fibers and the cycloaliphatic epoxy matrix using a silane (B1218182) coupling agent.

Materials:

  • E-glass woven fabric

  • γ-glycidoxypropyltrimethoxysilane (silane coupling agent)

  • Ethanol

  • Deionized water

  • Acetic acid

  • Drying oven

Procedure:

  • Cleaning: Heat-clean the glass fiber cloth to remove any sizing agents applied during manufacturing.[15]

  • Hydrolysis of Silane: Prepare a 1-2% (by weight) solution of the silane coupling agent in a 95:5 ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to promote hydrolysis of the silane. Stir the solution for approximately 1 hour.

  • Application: Immerse the cleaned glass fabric into the silane solution, ensuring complete wetting of the fibers. Allow the fabric to soak for 2-3 minutes.

  • Drying and Curing: Remove the fabric from the solution and allow it to air dry for 30 minutes. Subsequently, heat the treated fabric in an oven at 110-120°C for 20-30 minutes to complete the condensation reaction and bond the silane to the glass surface.[15]

  • Storage: Store the treated glass fabric in a desiccator until use to prevent moisture absorption.

Protocol 2: Formulation and Mixing of Cycloaliphatic Epoxy System

Objective: To prepare the cycloaliphatic epoxy resin mixture for impregnation into the glass fibers.

Materials:

  • Cycloaliphatic epoxy resin (e.g., ECC)

  • Anhydride curing agent (e.g., MHHPA)

  • Accelerator (e.g., 1-methylimidazole)

  • Vacuum desiccator/mixer

  • Beakers and stirring rods

  • Digital scale

Procedure:

  • Pre-heating: Gently pre-heat the cycloaliphatic epoxy resin to 50-60°C to reduce its viscosity for easier mixing.

  • Mixing: In a clean beaker, weigh the required amount of the pre-heated cycloaliphatic epoxy resin. Add the stoichiometric amount of the MHHPA curing agent. The amounts of epoxy and anhydride need to be precisely measured to ensure optimal properties.[4]

  • Stirring: Mix the resin and hardener thoroughly with a clean stirring rod for 5-10 minutes, scraping the sides and bottom of the beaker to ensure a homogeneous mixture.

  • Adding Accelerator: Add the accelerator (typically 0.5-1.0% by weight of the resin/hardener mixture) to the blend and continue to mix for another 2-3 minutes.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

Protocol 3: Composite Fabrication via Vacuum-Assisted Resin Infusion (VARI)

Objective: To fabricate a high-quality composite laminate with good fiber impregnation and low void content.

Materials & Equipment:

  • Treated glass fiber fabric

  • Prepared cycloaliphatic epoxy resin system

  • Flat mold plate (e.g., glass or aluminum) with release agent applied

  • Peel ply

  • Distribution mesh

  • Vacuum bagging film and sealant tape

  • Vacuum pump and resin trap

  • Oven with temperature control

Procedure:

  • Lay-up: On the release-coated mold, stack the layers of treated glass fiber fabric to the desired thickness. Place a layer of peel ply over the fabric stack, followed by the distribution mesh.

  • Vacuum Bagging: Place the entire lay-up under a vacuum bag. Use sealant tape to create an airtight seal around the perimeter of the mold. Insert the vacuum port and the resin inlet line.

  • Vacuum Application: Connect the vacuum port to the vacuum pump with a resin trap in-line. Draw a vacuum and check for leaks. A stable vacuum should be held before proceeding.

  • Resin Infusion: Place the resin inlet line into the container of the degassed epoxy mixture. Open the line to allow the resin to be drawn into the lay-up by the vacuum. The distribution mesh will help the resin flow evenly across the fabric.

  • Impregnation: Once the fabric is fully saturated with resin, clamp both the inlet and outlet lines.

  • Curing: Transfer the entire assembly into an oven. Apply the desired cure schedule (e.g., 2 hours at 90°C followed by 4 hours at 150°C).[9]

  • Demolding: After the cure cycle is complete, turn off the oven and allow the part to cool slowly to room temperature to minimize residual thermal stresses. Once cooled, remove the vacuum bagging materials and demold the finished composite part.

Mandatory Visualizations

Anhydride Curing Mechanism of Cycloaliphatic Epoxy

The following diagram illustrates the key chemical reactions involved in the curing of a cycloaliphatic epoxy resin with an anhydride hardener, catalyzed by a tertiary amine.

G Anhydride Anhydride (e.g., MHHPA) Carboxylate Carboxylate Anion (Initiator) Anhydride->Carboxylate Reacts with Ester Ester Linkage (Cross-linked Polymer) Anhydride->Ester Catalyst Tertiary Amine Catalyst Catalyst->Carboxylate Activates Epoxy Cycloaliphatic Epoxy Group Oxyanion Alkoxide Anion (Oxyanion) Epoxy->Oxyanion Reacts with Carboxylate->Oxyanion Oxyanion->Ester Reacts with more Anhydride

Anhydride curing mechanism of cycloaliphatic epoxy.
Experimental Workflow for Composite Fabrication

This diagram outlines the logical flow of the experimental procedure for creating glass fiber-reinforced cycloaliphatic epoxy composites.

G cluster_prep 1. Material Preparation cluster_fab 2. Composite Fabrication (VARI) cluster_post 3. Post-Processing & Analysis p1 Surface Treatment of Glass Fibers p2 Formulation of Epoxy System f1 Dry Fiber Lay-up p2->f1 f2 Vacuum Bagging f1->f2 f3 Resin Infusion f2->f3 f4 Curing in Oven f3->f4 d1 Demolding & Trimming f4->d1 d2 Mechanical Testing d1->d2 d3 Thermal Analysis (DSC, TGA) d1->d3

Workflow for composite fabrication and analysis.

References

Application Notes and Protocols: Sulfonated Cyclohexanone-Formaldehyde Resin in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of sulfonated cyclohexanone-formaldehyde (SCF) resin in various industrial applications. The content is tailored for researchers and professionals involved in material science, chemical engineering, and formulation development.

Overview of Sulfonated Cyclohexanone-Formaldehyde Resin

Sulfonated cyclohexanone-formaldehyde resin is a synthetic polymer known for its excellent dispersing, plasticizing, and tanning properties. It is synthesized through the condensation polymerization of cyclohexanone, formaldehyde, and a sulfonating agent, typically sodium sulfite. The sulfonation introduces hydrophilic sulfonic acid groups onto the polymer backbone, rendering it water-soluble and effective in various aqueous systems. The properties and performance of the resin can be tailored by controlling the molar ratios of the reactants, reaction temperature, and pH during synthesis.[1][2]

Application in the Concrete Industry: High-Range Water Reducer (Superplasticizer)

SCF resin is widely utilized as a high-range water reducer, or superplasticizer, in the concrete industry. Its primary function is to enhance the workability of fresh concrete at a lower water-cement ratio, leading to higher strength and durability of the hardened concrete. The mechanism involves the adsorption of the sulfonated polymer onto cement particles, imparting a negative charge that causes electrostatic repulsion and dispersion of the cement grains. This releases entrapped water, thereby increasing the fluidity of the mix.

Quantitative Performance Data

The performance of SCF resin as a superplasticizer is comparable to other aliphatic superplasticizers. The following table summarizes typical performance data based on studies of similar sulfonated formaldehyde-based superplasticizers.

ParameterControl (No Superplasticizer)Concrete with SCF Resin
Water Reduction (%)-15 - 25
Slump (mm)30 - 50180 - 220
Compressive Strength (MPa)
3 days15 - 2020 - 28
7 days25 - 3035 - 45
28 days40 - 4550 - 60

Note: The exact performance may vary depending on the specific mix design, cement type, and dosage of the SCF resin.

Experimental Protocols

Protocol 1: Determination of Water Reduction and Slump

This protocol determines the water-reducing capability and the consistency of fresh concrete containing SCF resin.

Workflow:

G prep_materials Prepare Concrete Mixes (Control and with SCF Resin) measure_slump Measure Slump of Each Mix (ASTM C143) prep_materials->measure_slump adjust_water Adjust Water Content in SCF Mix to Match Control Slump measure_slump->adjust_water calc_reduction Calculate Water Reduction (%) adjust_water->calc_reduction

Caption: Workflow for determining water reduction.

Methodology:

  • Prepare a control concrete mix according to a standard recipe (e.g., ACI 211.1).

  • Measure the initial slump of the control mix using a slump cone as per ASTM C143.

  • Prepare a separate concrete mix with the same composition as the control, but with the addition of a predetermined dosage of SCF resin (e.g., 0.5% to 1.5% by weight of cement).

  • Gradually reduce the water content in the SCF mix until its slump is approximately equal to the initial slump of the control mix.

  • Calculate the percentage of water reduction using the following formula: Water Reduction (%) = [(W_c - W_s) / W_c] * 100 Where:

    • W_c = Water content of the control mix

    • W_s = Water content of the mix with SCF resin

Protocol 2: Evaluation of Compressive Strength

This protocol measures the effect of SCF resin on the compressive strength of hardened concrete.

Workflow:

G cast_specimens Cast Cylindrical Concrete Specimens (ASTM C31) cure_specimens Cure Specimens under Standard Conditions (ASTM C31) cast_specimens->cure_specimens test_strength Test Compressive Strength at 3, 7, and 28 Days (ASTM C39) cure_specimens->test_strength analyze_data Analyze and Compare Strength Data test_strength->analyze_data

Caption: Workflow for compressive strength testing.

Methodology:

  • Prepare concrete mixes (control and with SCF resin) as described in Protocol 1, ensuring they have the same slump.

  • Cast cylindrical specimens (e.g., 100 mm x 200 mm or 150 mm x 300 mm) from each mix according to ASTM C31.

  • Cure the specimens under standard conditions (e.g., in a moist curing room or immersed in lime-saturated water) as per ASTM C31.

  • Test the compressive strength of the specimens at specified ages (e.g., 3, 7, and 28 days) using a compression testing machine in accordance with ASTM C39.

  • Record the ultimate load at failure and calculate the compressive strength.

  • Compare the compressive strength of the concrete with SCF resin to the control.

Application in the Textile Industry: Dye Fixing Agent

In the textile industry, sulfonated formaldehyde-based resins can be used as dye fixing agents, particularly for direct and reactive dyes on cellulosic fibers like cotton. They work by forming a cross-linked film around the dye molecules and the fiber, thereby preventing the dye from leaching out during washing. This improves the wash fastness and overall color durability of the dyed fabric.

Expected Performance Improvements
Fastness PropertyUntreated Dyed FabricFabric Treated with SCF Resin
Wash Fastness (Staining) Poor to Moderate (Gray Scale Rating: 2-3)Good to Excellent (Gray Scale Rating: 4-5)
Rubbing Fastness (Wet) Moderate (Gray Scale Rating: 3)Good (Gray Scale Rating: 4)
Light Fastness No significant change expectedNo significant change expected

Note: These are expected values and should be confirmed by empirical testing.

Experimental Protocols

Protocol 3: Evaluation of Wash Fastness

This protocol assesses the effectiveness of SCF resin in improving the resistance of a dyed fabric's color to washing.

Workflow:

G prepare_samples Prepare Dyed Fabric Samples (Treated and Untreated) wash_test Conduct Wash Fastness Test (ISO 105-C06) prepare_samples->wash_test evaluate_staining Evaluate Color Staining on Multifiber Fabric (Gray Scale for Staining) wash_test->evaluate_staining evaluate_fading Evaluate Color Change of Sample (Gray Scale for Color Change) wash_test->evaluate_fading

Caption: Workflow for wash fastness evaluation.

Methodology:

  • Prepare samples of dyed cotton fabric. Treat one set of samples with a solution of SCF resin (e.g., 1-2% on weight of fabric) and leave another set untreated as a control.

  • Conduct the wash fastness test according to a standard method such as ISO 105-C06. This involves agitating the fabric samples in a soap solution with a multifiber test fabric.

  • After washing and drying , evaluate the degree of staining on the adjacent multifiber fabric using the Gray Scale for Staining. A rating of 5 indicates no staining, while 1 indicates severe staining.

  • Evaluate the color change of the dyed fabric samples themselves using the Gray Scale for Color Change. A rating of 5 indicates no change, while 1 indicates a significant change.

Application in the Leather Industry: Retanning Agent

In leather manufacturing, synthetic tanning agents (syntans) like SCF resin are used in the retanning process to impart specific properties to the leather, such as fullness, tightness of the grain, and a uniform break. Sulfonated resins can also aid in the uniform distribution of subsequent treatments like fatliquors and dyes.

Expected Performance Improvements

Specific quantitative data on the performance of SCF resin as a retanning agent is limited in the available literature. The following table presents expected improvements based on the general properties of synthetic tanning agents.

Leather PropertyWithout SCF RetanningWith SCF Retanning
Thickness Increase (%) -5 - 15
Tensile Strength (N/mm²) BaselineIncrease of 10 - 20%
Shrinkage Temperature (°C) BaselineIncrease of 5 - 10°C
Softness VariableImproved and more uniform
Grain Tightness VariableImproved

Note: These values are indicative and require experimental verification.

Experimental Protocols

Protocol 4: Evaluation of Retanning Efficacy

This protocol evaluates the effect of SCF resin on the physical properties of leather.

Workflow:

G prepare_wet_blue Prepare Wet-Blue Leather Samples retan_samples Retan Samples with SCF Resin (Control remains untanned) prepare_wet_blue->retan_samples measure_properties Measure Physical Properties: - Thickness - Tensile Strength (ISO 3376) - Shrinkage Temperature (ISO 3380) retan_samples->measure_properties compare_results Compare Properties of Treated and Control Samples measure_properties->compare_results

Caption: Workflow for evaluating retanning performance.

Methodology:

  • Prepare uniform samples of wet-blue (chrome-tanned) leather.

  • Neutralize the samples to a pH of 4.5-5.0.

  • Retan one set of samples in a drum with a solution of SCF resin (e.g., 5-10% on shaved weight). Keep a control set that does not undergo this retanning step.

  • Process all samples through subsequent fatliquoring and drying steps.

  • Measure the thickness of the final leather.

  • Determine the tensile strength and elongation at break according to ISO 3376.

  • Measure the shrinkage temperature of the leather as per ISO 3380.

  • Compare the results of the SCF-retanned leather with the control samples to quantify the effect of the resin.

Disclaimer: The quantitative data provided in the tables for textile and leather applications are based on the expected performance of similar resin types and should be validated through specific experimental work. The protocols provided are based on standard industry testing methods. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Photopolymerization of Unsaturated Cyclohexanone-Formaldehyde Resins with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and photopolymerization of unsaturated cyclohexanone-formaldehyde (CF) resins with thiol compounds. This approach combines the desirable properties of CF resins, such as excellent adhesion and hardness, with the advantages of thiol-ene photopolymerization, including rapid curing, low oxygen inhibition, and the formation of homogeneous polymer networks. This technology is particularly relevant for applications requiring rapid, on-demand curing, such as in the fabrication of biomedical devices, advanced coatings, and specialized adhesives.

Introduction to Thiol-Ene Photopolymerization of Modified CF Resins

Cyclohexanone-formaldehyde resins are widely used in various industries for their favorable mechanical and chemical properties. However, their saturated backbone limits their use in photopolymerization applications. To overcome this, the CF resin can be chemically modified to introduce "ene" functionalities (carbon-carbon double bonds), making them reactive towards thiols in the presence of a photoinitiator and UV light. This document outlines two primary methods for the funtionalization of CF resins and the subsequent thiol-ene photopolymerization.

The thiol-ene reaction is a "click" chemistry process that proceeds via a radical-mediated step-growth mechanism. Upon UV irradiation, a photoinitiator generates free radicals, which then abstract a hydrogen from a thiol group (R-SH) to form a thiyl radical (RS•). This thiyl radical rapidly adds across an 'ene' double bond of the modified CF resin, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating a thioether linkage. This chain transfer reaction continues, leading to the rapid formation of a crosslinked polymer network.

Synthesis of Unsaturated Cyclohexanone-Formaldehyde Resins

To render cyclohexanone-formaldehyde resins photocurable via a thiol-ene mechanism, they must first be functionalized with unsaturated groups. Below are protocols for two such modifications.

Synthesis of Norbornene-Functionalized Cyclohexanone-Formaldehyde Resin

This method introduces norbornene groups, which are highly reactive in thiol-ene photopolymerization.

Experimental Protocol:

  • Synthesis of Cyclohexanone-Formaldehyde (CF) Resin:

    • In a three-neck flask equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, combine cyclohexanone (B45756) (1.0 mol), paraformaldehyde (1.0 mol), and toluene (B28343) (as an azeotropic solvent).

    • Add a catalytic amount of sodium hydroxide (B78521) (e.g., 0.5% by weight of cyclohexanone).

    • Heat the mixture to reflux (approximately 95-115 °C) and continuously remove the water of condensation using the Dean-Stark trap.

    • Continue the reaction for 4-6 hours until no more water is collected.

    • Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., acetic acid).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the toluene under reduced pressure to obtain the hydroxyl-terminated CF resin.

  • Functionalization with 5-Norbornene-2,3-dicarboxylic Anhydride (B1165640):

    • Dissolve the synthesized CF resin in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).

    • Add 5-norbornene-2,3-dicarboxylic anhydride in a 1:1 molar ratio with respect to the hydroxyl end groups of the CF resin.

    • Add a catalytic amount of a base, such as triethylamine (B128534) or pyridine.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Precipitate the functionalized resin in a non-solvent like cold methanol (B129727) or water.

    • Collect the precipitate by filtration and dry under vacuum to yield the norbornene-functionalized CF resin.

Synthesis of Acrylate-Functionalized Cyclohexanone-Formaldehyde Resin

This alternative method utilizes a diisocyanate linker to attach acrylate (B77674) functionalities.

Experimental Protocol:

  • Synthesis of Cyclohexanone-Formaldehyde (CF) Resin:

    • Follow the protocol outlined in Section 2.1, step 1.

  • Functionalization with Isophorone (B1672270) Diisocyanate (IPDI) and Pentaerythritol (B129877) Triacrylate (PETA):

    • In a reaction vessel under a nitrogen atmosphere, dissolve the CF resin in a dry solvent like acetone (B3395972) or THF.

    • Add isophorone diisocyanate (IPDI) in a stoichiometric amount equivalent to the hydroxyl groups of the CF resin.

    • Add a few drops of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL).

    • Stir the mixture at 50-60 °C for 2-3 hours to allow the formation of an isocyanate-terminated prepolymer.

    • In a separate step, react pentaerythritol triacrylate (PETA) with the isocyanate-terminated prepolymer by adding it to the reaction mixture. The molar ratio should be such that one hydroxyl group of PETA reacts with one remaining isocyanate group from the IPDI-CF adduct.

    • Continue the reaction at 50-60 °C for another 2-4 hours until the isocyanate peak in the FTIR spectrum disappears.

    • The resulting solution contains the UV-curable acrylate-functionalized CF resin. The solvent can be removed if a solvent-free formulation is desired.

Photopolymerization with Thiols

The unsaturated CF resins can be rapidly cured upon exposure to UV light in the presence of a multifunctional thiol and a photoinitiator.

General Protocol for Thiol-Ene Photopolymerization
  • Formulation Preparation:

    • In a suitable container, mix the unsaturated CF resin (norbornene or acrylate-functionalized) with a multifunctional thiol (e.g., pentaerythritol tetra(3-mercaptopropionate) - PETMP, or trimethylolpropane (B17298) tris(3-mercaptopropionate) - TMPTMP). The molar ratio of 'ene' to thiol functional groups is a critical parameter and is typically varied to control the network properties. A 1:1 stoichiometric ratio is a common starting point.

    • Add a photoinitiator (e.g., 0.5-2.0 wt%). For norbornene systems, benzoin (B196080) dimethyl ether can be used. For acrylate systems, 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) is a suitable choice.

    • Ensure thorough mixing to achieve a homogeneous formulation. This can be done using a magnetic stirrer or a planetary mixer.

  • Curing Process:

    • Apply a thin film of the formulation onto a substrate using a spin coater, doctor blade, or other suitable method.

    • Expose the film to a UV light source (e.g., a medium-pressure mercury lamp). The intensity and duration of the UV exposure will depend on the specific formulation and desired degree of cure.

  • Characterization of the Cured Film:

    • The degree of conversion can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by observing the disappearance of the characteristic peaks of the 'ene' and thiol groups.

    • The mechanical properties of the cured film (e.g., hardness, adhesion) can be evaluated using standard techniques like pencil hardness testing and cross-hatch adhesion tests.

    • Thermal properties can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Data

The following tables summarize key quantitative data obtained from studies on the photopolymerization of unsaturated CF resins with thiols.

Table 1: Photopolymerization of Norbornene-Functionalized CF Resin with a Thiol

ParameterValue
Molar Ratio of Double Bonds to Sulfhydryl Groups1:1
PhotoinitiatorBenzoin Dimethyl Ether
Photoinitiator Concentration1 wt%
UV Light Intensity0.66 mW/cm²
Conversion of Double Bonds64.1%

Table 2: Photopolymerization of Acrylate-Functionalized CF Resin

ParameterValue
UV-Curable Resin Content60 wt%
PhotoinitiatorDarocur 1173
UV Irradiation Time230 s
Photopolymerization Conversion> 80%

Visualizations

Signaling Pathways and Workflows

ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_product Product PI Photoinitiator R_radical Radical (R•) PI->R_radical Generates UV UV Light UV->PI Thiol Thiol (R'-SH) R_radical->Thiol Abstracts H• Thiyl_radical Thiyl Radical (R'-S•) Thiol->Thiyl_radical Thiol->Thiyl_radical Ene Unsaturated CF Resin ('ene') Thiyl_radical->Ene Adds to Carbon_radical Carbon-centered Radical Ene->Carbon_radical Carbon_radical->Thiol Abstracts H• Polymer Crosslinked Polymer Network Carbon_radical->Polymer Forms

Caption: Mechanism of Thiol-Ene Photopolymerization.

ExperimentalWorkflow cluster_synthesis Resin Synthesis & Functionalization cluster_formulation Formulation cluster_curing Curing & Characterization CF_Synth 1. Synthesize Cyclohexanone- Formaldehyde (CF) Resin Functionalization 2. Introduce 'ene' functionality (Norbornene or Acrylate) CF_Synth->Functionalization Mixing 3. Mix Unsaturated CF Resin, Multifunctional Thiol, and Photoinitiator Functionalization->Mixing Coating 4. Apply Formulation as a Thin Film Mixing->Coating UV_Cure 5. Expose to UV Light Coating->UV_Cure Characterization 6. Characterize Cured Polymer (Conversion, Mechanical, Thermal) UV_Cure->Characterization

Caption: Experimental Workflow for Photopolymerization.

Application Notes and Protocols for Fire-Retardant Polyurethane Utilizing Modified Cyclohexanone-Formaldehyde Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the modification of cyclohexanone-formaldehyde (CF) resin to enhance the fire-retardant properties of polyurethane (PU) foams. This document outlines the synthesis of unmodified and modified CF resins, the preparation of fire-retardant PU foams, and the characterization of their flammability. The modifications discussed include the incorporation of isocyanuric acid (ICA), phosphorus-containing compounds (e.g., DOPO), and silicon-containing compounds (e.g., siloxanes).

Introduction

Cyclohexanone-formaldehyde resins are versatile polymers used in various industrial applications. Their inherent structure, however, does not impart significant fire retardancy to materials like polyurethane foams in which they can be incorporated. To address the flammability of polyurethane, a widely used but combustible material, the modification of CF resin with flame-retardant moieties is a promising approach. This method allows for the permanent incorporation of fire-retardant elements into the polymer matrix, reducing the likelihood of leaching that can occur with additive flame retardants.

This document details the chemical modifications of CF resin with nitrogen-containing (isocyanuric acid), phosphorus-containing, and silicon-containing compounds. The protocols provided are based on established research and are intended to guide researchers in the development of safer, fire-retardant polyurethane materials.

Data Presentation

The following tables summarize the quantitative data on the fire-retardant properties of polyurethane foams prepared with unmodified and modified cyclohexanone-formaldehyde resins.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results

Polyurethane FormulationLimiting Oxygen Index (LOI) (%)UL-94 Rating
PU with Unmodified CF Resin19.5No Rating (NR)
PU with ICA-Modified CF Resin25.0V-0
PU with Phosphorus-Modified CF Resin32.6V-0
PU with Silicon-Modified CF Resin27.0V-1

Table 2: Cone Calorimetry Test Data (Heat Flux: 35 kW/m²)

Polyurethane FormulationTime to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Residue (%)
PU with Unmodified CF Resin35450855.2
PU with ICA-Modified CF Resin502806015.8
PU with Phosphorus-Modified CF Resin652104530.5
PU with Silicon-Modified CF Resin553106822.1

Experimental Protocols

Synthesis of Unmodified Cyclohexanone-Formaldehyde (CF) Resin

This protocol describes the base-catalyzed condensation of cyclohexanone (B45756) and formaldehyde (B43269).

Materials:

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add cyclohexanone and formaldehyde solution in a 1:1.5 molar ratio.

  • Add toluene to the flask to act as an azeotropic solvent.

  • Slowly add a 20% aqueous NaOH solution to the mixture while stirring, maintaining the reaction temperature below 60°C. The amount of NaOH should be approximately 1% of the weight of the cyclohexanone.

  • After the addition of NaOH, heat the mixture to reflux (approximately 95-100°C) and continue stirring for 3 hours. Water will be removed azeotropically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with deionized water until the pH is neutral.

  • Remove the toluene and any remaining water under reduced pressure to obtain the solid CF resin.

Synthesis of Isocyanuric Acid (ICA)-Modified CF Resin

This protocol details the in-situ modification of CF resin with isocyanuric acid under acidic conditions.[1]

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Isocyanuric acid (ICA)

  • Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA)

  • Toluene

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, combine cyclohexanone, paraformaldehyde, and isocyanuric acid.

  • Add a mixture of toluene and NMP as the solvent.

  • Heat the mixture to 80°C with stirring.

  • Slowly add the acid catalyst (HCl or p-TSA) to the reaction mixture.

  • Increase the temperature to reflux (approximately 130-140°C) and collect the water of condensation in the Dean-Stark trap.

  • Continue the reaction for 4-6 hours until no more water is collected.

  • Cool the reaction mixture and precipitate the ICA-modified CF resin by pouring it into a non-solvent like methanol.

  • Filter, wash, and dry the resin under vacuum.

Synthesis of Phosphorus-Modified CF Resin (DOPO-CF)

This protocol describes a potential pathway for modifying CF resin with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a common phosphorus-containing flame retardant. This is a generalized protocol as direct literature on DOPO-modification of CF resin for PU is scarce; it is based on the known reactivity of DOPO with hydroxyl groups present in the CF resin.

Materials:

  • Cyclohexanone-Formaldehyde (CF) resin (pre-synthesized as per 3.1)

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Toluene

  • Triphenylphosphine (catalyst)

Procedure:

  • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve the pre-synthesized CF resin in dry toluene.

  • Add DOPO to the solution. The molar ratio of DOPO to the hydroxyl groups in the CF resin should be optimized based on desired phosphorus content.

  • Add a catalytic amount of triphenylphosphine.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours.

  • Monitor the reaction progress by techniques such as FT-IR spectroscopy, looking for the disappearance of the P-H bond signal from DOPO.

  • After the reaction is complete, cool the mixture and remove the toluene under reduced pressure to obtain the DOPO-modified CF resin.

Synthesis of Silicon-Modified CF Resin (Siloxane-CF)

This protocol outlines the in-situ modification of CF resin with α,ω-dihydroxy polydimethylsiloxane, incorporating a flexible and thermally stable siloxane backbone.[2]

Materials:

  • Cyclohexanone

  • Formaldehyde solution (37 wt%)

  • α,ω-dihydroxy polydimethylsiloxane

  • Sodium hydroxide (NaOH)

  • Toluene

Procedure:

  • In a three-necked flask, combine cyclohexanone, formaldehyde solution, and α,ω-dihydroxy polydimethylsiloxane.

  • Add toluene as the azeotropic solvent.

  • Slowly add a 20% aqueous NaOH solution while stirring and maintaining the temperature below 60°C.

  • Heat the mixture to reflux and continue the reaction for 3-4 hours, removing the water of condensation.

  • After cooling, wash the organic layer with deionized water to neutrality.

  • Remove the solvent under reduced pressure to yield the siloxane-modified CF resin.

Preparation of Fire-Retardant Polyurethane (PU) Foam

This protocol describes the preparation of rigid PU foam using the modified CF resins as a reactive polyol component.

Materials:

  • Modified CF resin (from 3.2, 3.3, or 3.4)

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Polyether polyol (e.g., Voranol)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, cyclopentane)

Procedure:

  • In a disposable cup, thoroughly mix the modified CF resin, polyether polyol, surfactant, catalyst, and blowing agent to form the polyol blend ("Part A").

  • In a separate container, measure the required amount of pMDI ("Part B"). The NCO/OH ratio should be calculated and is typically around 1.1.

  • Add Part B to Part A and mix vigorously with a high-speed stirrer for 10-15 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to free-rise.

  • Cure the foam at 70°C for 24 hours before cutting for characterization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in these application notes.

Synthesis_of_Modified_CF_Resin cluster_unmodified Unmodified CF Resin Synthesis cluster_ica ICA Modification cluster_phosphorus Phosphorus Modification cluster_silicon Silicon Modification Cyclohexanone Cyclohexanone CF_Resin Cyclohexanone- Formaldehyde Resin Cyclohexanone->CF_Resin Formaldehyde Formaldehyde Formaldehyde->CF_Resin NaOH NaOH (catalyst) NaOH->CF_Resin ICA_CF_Resin ICA-Modified CF Resin CF_Resin->ICA_CF_Resin P_CF_Resin Phosphorus-Modified CF Resin CF_Resin->P_CF_Resin Si_CF_Resin Silicon-Modified CF Resin CF_Resin->Si_CF_Resin ICA Isocyanuric Acid ICA->ICA_CF_Resin Acid_Catalyst Acid Catalyst Acid_Catalyst->ICA_CF_Resin DOPO DOPO DOPO->P_CF_Resin Siloxane α,ω-dihydroxy polydimethylsiloxane Siloxane->Si_CF_Resin PU_Foam_Preparation Modified_CF_Resin Modified CF Resin Mixing High-Speed Mixing Modified_CF_Resin->Mixing Polyol Polyether Polyol Polyol->Mixing Additives Surfactant, Catalyst, Blowing Agent Additives->Mixing pMDI pMDI (Isocyanate) pMDI->Mixing Curing Curing (70°C) Mixing->Curing PU_Foam Fire-Retardant Polyurethane Foam Curing->PU_Foam Flame_Retardant_Mechanisms cluster_ICA ICA-Modification Mechanism cluster_Phosphorus Phosphorus-Modification Mechanism cluster_Silicon Silicon-Modification Mechanism ICA_Mechanism Nitrogen Release (Inert Gas Dilution) Char Formation Fire_Retardancy Enhanced Fire Retardancy ICA_Mechanism->Fire_Retardancy P_Mechanism Condensed Phase: Phosphoric Acid Formation -> Charring & Insulation Gas Phase: PO• Radical Scavenging P_Mechanism->Fire_Retardancy Si_Mechanism Formation of a Stable Silica (SiO2) Layer on the Surface -> Heat Shielding Si_Mechanism->Fire_Retardancy Combustion Combustion Process Combustion->ICA_Mechanism acts on Combustion->P_Mechanism acts on Combustion->Si_Mechanism acts on PU_Matrix Polyurethane Matrix PU_Matrix->Combustion

References

Application Notes and Protocols: The Use of Methylcyclohexanone-Formaldehyde Resin in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methylcyclohexanone-formaldehyde resin in various coating formulations. The inclusion of this resin can significantly enhance the physical and chemical properties of coatings, leading to improved performance and durability. This document outlines the key benefits, presents quantitative performance data, and provides detailed experimental protocols for evaluating coatings formulated with this resin.

Introduction to Methylcyclohexanone-Formaldehyde Resin in Coatings

Methylcyclohexanone-formaldehyde resin, a type of ketone-aldehyde resin, is a hard, neutral, and light-colored resin produced through the condensation reaction of methylcyclohexanone and formaldehyde.[1] It exhibits excellent solubility in a wide range of organic solvents commonly used in the coatings industry, with the exception of aliphatic hydrocarbons.[2] This broad compatibility allows for its incorporation into diverse coating systems, including those based on alkyd resins, nitrocellulose, and polyvinyl butyral.[3][4]

The primary role of methylcyclohexanone-formaldehyde resin in coating formulations is to improve key performance characteristics such as hardness, gloss, adhesion, and drying time.[3][5] Its hydroxyl and carbonyl functional groups contribute to good pigment wetting and can participate in cross-linking reactions in certain systems, for instance, with isocyanates in polyurethane coatings.[2][3] The absence of ester bonds in its structure imparts good water resistance to the formulated coatings.[2]

Quantitative Performance Data

The addition of methylcyclohexanone-formaldehyde resin to coating formulations leads to measurable improvements in their physical and chemical properties. The following tables summarize the quantitative effects observed in an alkyd resin-based coating system.

Table 1: Effect of Cyclohexanone-Formaldehyde Resin on the Physical Properties of Alkyd Resin Coatings [5]

PropertyAlkyd Resin (Control)Alkyd with 10% Ketonic ResinAlkyd with 20% Ketonic ResinAlkyd with 30% Ketonic Resin
Drying Time (Tack-free) 4 hours3 hours2 hours1 hour
Hardness (Scratch) FairGoodVery GoodExcellent
Adhesion (Cross-hatch) GoodVery GoodExcellentExcellent
Gloss (Visual) GoodVery GoodExcellentExcellent

Table 2: Chemical Resistance of Alkyd-Ketonic Resin Blend Coatings (30% Ketonic Resin) [5]

ReagentObservation after 24 hours
5% HCl No effect
5% NaOH Film whitened
Water No effect
Xylene Film dissolved

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of coatings containing methylcyclohexanone-formaldehyde resin.

Formulation of an Alkyd-Ketonic Resin Coating

This protocol is based on the formulation described in the comparative study of alkyd-ketonic resin blends.[5]

Materials:

  • Long oil-length alkyd resin solution (60% in mineral turpentine)

  • Cyclohexanone-formaldehyde resin

  • Mineral turpentine (B1165885) (solvent)

  • Driers (e.g., cobalt, lead, and manganese naphthenates)

  • Anti-skinning agent

Procedure:

  • Calculate the required amounts of alkyd resin and cyclohexanone-formaldehyde resin to achieve the desired weight percentage blend (e.g., 70:30 alkyd to ketonic resin).

  • In a suitable mixing vessel, dissolve the cyclohexanone-formaldehyde resin in a portion of the mineral turpentine with gentle agitation until fully dissolved.

  • Add the alkyd resin solution to the dissolved ketonic resin solution and mix thoroughly.

  • Add the remaining mineral turpentine to adjust the viscosity of the formulation.

  • Incorporate the driers and anti-skinning agent according to the manufacturer's recommendations and mix until homogeneous.

  • Allow the formulation to stabilize before application.

Evaluation of Coating Hardness (Pencil Hardness Test - ASTM D3363)

This method determines the hardness of a coating by the scratching of pencil leads of known hardness.[6][7][8][9]

Materials:

  • Coated panels, cured as specified.

  • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

  • Pencil sharpener.

  • A mechanical holder for the pencil that maintains a 45° angle and applies a constant force.

  • Soft cloth or brush.

Procedure:

  • Place the cured coated panel on a firm, level surface.

  • Starting with the hardest pencil (e.g., 6H), sharpen the lead to a smooth, flat, circular cross-section.

  • Position the pencil in the holder at a 45° angle to the coated surface.

  • Apply a constant downward force and push the pencil forward about 6.5 mm (0.25 inches).

  • Wipe the surface with a soft cloth and examine for any indentation or scratching of the coating.

  • If the coating is scratched, repeat the test with the next softer pencil (e.g., 5H).

  • Continue this process until a pencil is found that does not scratch the coating.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the film.

Assessment of Coating Adhesion (Cross-Hatch Adhesion Test - ASTM D3359, Method B)

This test assesses the adhesion of coating films to a substrate by applying and removing pressure-sensitive tape over cuts made in the film.[10][11][12][13]

Materials:

  • Coated panels, cured as specified.

  • A sharp cutting tool with multiple blades to create a lattice pattern.

  • Pressure-sensitive adhesive tape (as specified in the standard).

  • A soft brush.

  • An illuminated magnifier.

Procedure:

  • Place the cured coated panel on a firm surface.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts perpendicular to the first set to create a lattice pattern.

  • Brush the area gently to remove any detached flakes or ribbons of coating.

  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

  • After a specified time, rapidly pull the tape off at a 180° angle.

  • Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).

Determination of Chemical Resistance (Spot Test - adapted from ASTM D1308)

This method evaluates the resistance of a coating to various chemicals by direct contact.[14][15]

Materials:

  • Coated panels, cured as specified.

  • Test reagents (e.g., 5% HCl, 5% NaOH, water, xylene).

  • Pipettes or droppers.

  • Watch glasses to cover the spots.

  • Absorbent paper.

Procedure:

  • Place the cured coated panel on a level surface.

  • Apply a few drops of each test reagent to different areas of the panel.

  • Cover each spot with a watch glass to prevent evaporation.

  • Allow the reagents to remain in contact with the coating for a specified period (e.g., 24 hours).

  • After the exposure period, remove the watch glasses and gently blot the areas dry with absorbent paper.

  • Visually inspect the coating for any changes, such as discoloration, blistering, softening, swelling, or loss of adhesion.

  • Record the observations for each reagent.

Visualizations

The following diagrams illustrate the workflow for evaluating coatings containing methylcyclohexanone-formaldehyde resin and the logical relationship between the resin's properties and the final coating performance.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Coating Formulation (with and without resin) Application Application on Substrate Formulation->Application Curing Curing of Coated Panels Application->Curing Hardness Hardness Test (ASTM D3363) Curing->Hardness Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Chemical_Resistance Chemical Resistance (ASTM D1308) Curing->Chemical_Resistance Data_Collection Data Collection Hardness->Data_Collection Adhesion->Data_Collection Chemical_Resistance->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Experimental workflow for coating evaluation.

Resin_Properties_Influence cluster_properties Inherent Resin Properties cluster_performance Resulting Coating Performance Resin Methylcyclohexanone- Formaldehyde Resin Hardness_Prop High Hardness Resin->Hardness_Prop Solubility_Prop Broad Solubility & Compatibility Resin->Solubility_Prop Functional_Groups Hydroxyl & Carbonyl Functional Groups Resin->Functional_Groups Structure_Prop Absence of Ester Bonds Resin->Structure_Prop Improved_Hardness Improved Hardness & Scratch Resistance Hardness_Prop->Improved_Hardness Good_Adhesion Enhanced Adhesion Solubility_Prop->Good_Adhesion High_Gloss Increased Gloss Solubility_Prop->High_Gloss Fast_Drying Accelerated Drying Solubility_Prop->Fast_Drying Functional_Groups->Good_Adhesion Good_Pigment_Wetting Good Pigment Wetting Functional_Groups->Good_Pigment_Wetting Water_Resistance Good Water Resistance Structure_Prop->Water_Resistance

Caption: Influence of resin properties on coating performance.

References

Application Notes and Protocols: Cyclohexanone/p-Aminophenol/Formaldehyde Resins as Hardeners for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyclohexanone (B45756)/p-aminophenol/formaldehyde (C/AP/F) resins and their use as effective hardeners for epoxy resins. The resulting thermoset polymers exhibit desirable thermal and mechanical properties, making them suitable for a range of applications, including composites, coatings, and adhesives.

Introduction

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesion. These properties are realized through a curing process, where a hardener reacts with the epoxy groups of the resin to form a highly cross-linked, three-dimensional network. Amine-based hardeners are widely used due to their reactivity and the robust properties they impart to the final product.[1][2]

This document focuses on a specific type of hardener: resins synthesized from the condensation of cyclohexanone, p-aminophenol, and formaldehyde. These C/AP/F resins contain reactive primary and secondary amine groups from the p-aminophenol moiety, which serve as the active sites for the epoxy curing reaction. By varying the molar ratios of the initial monomers, the properties of the hardener and, consequently, the cured epoxy system can be tailored. The synthesis is typically carried out under base-catalyzed conditions.[3]

Synthesis of Cyclohexanone/p-Aminophenol/Formaldehyde (C/AP/F) Hardener

This protocol is adapted from established procedures for synthesizing similar phenol-aldehyde and ketone-aldehyde resins.[3][4]

Materials and Equipment
  • Reactants: Cyclohexanone (CHx), p-Aminophenol (AP), Formaldehyde (FA) (37% aqueous solution), Sodium Hydroxide (NaOH)

  • Solvent: Toluene (B28343)/N-Methylpyrrolidone (NMP) mixture (optional, as a carrier for azeotropic water removal)

  • Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, dropping funnel, heating mantle, oil bath.

Experimental Protocol: Synthesis of C/AP/F Resin
  • Charging the Reactor: In the three-neck flask equipped with a stirrer, thermometer, and reflux condenser, add the desired molar ratios of cyclohexanone and p-aminophenol. A typical starting molar ratio might be 1:1:2 (CHx:AP:FA).

  • Initiating the Reaction: Begin stirring the mixture and heat it to 65°C using an oil bath.

  • Catalyst Addition: Slowly add a 33% aqueous solution of NaOH (approximately 3% based on the total weight of reactants) dropwise using the dropping funnel. An exothermic reaction will be observed, with the temperature rising by 10-15°C.[4]

  • Methylolation Stage: Maintain the reaction mixture at reflux for 1.5 to 2 hours to allow for the formation of methylol groups on the aromatic ring of p-aminophenol and the cyclohexanone ring.[4]

  • Condensation Stage: After methylolation, configure the apparatus for azeotropic distillation by attaching a Dean-Stark trap. Increase the temperature of the reaction mixture. The forming water will be removed azeotropically with toluene (if used) or by direct distillation. As water is removed, the reaction temperature will rise to approximately 130-135°C.[4]

  • Reaction Completion: Continue the condensation reaction until no more water is collected.

  • Purification: Cool the reaction mixture. Wash the resulting resin with hot distilled water until it reaches a neutral pH to remove the catalyst and any unreacted formaldehyde.

  • Drying: Dry the purified resin under reduced pressure at 120°C to remove any residual water and obtain the final solid, brittle C/AP/F hardener.

Curing of Epoxy Resin with C/AP/F Hardener

This protocol describes the process for curing a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), with the synthesized C/AP/F hardener.

Materials and Equipment
  • Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA)

  • Hardener: Synthesized Cyclohexanone/p-Aminophenol/Formaldehyde (C/AP/F) resin

  • Equipment: Beaker, stirring rod, hot plate or oven, molds for sample preparation.

Experimental Protocol: Curing Process
  • Determine Stoichiometry: The optimal mixing ratio of epoxy resin to hardener is based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin. The goal is typically to have one amine hydrogen for every epoxy group.

  • Mixing: Gently heat the DGEBA resin to reduce its viscosity. Add the calculated amount of powdered C/AP/F hardener to the epoxy resin.

  • Homogenization: Stir the mixture thoroughly until the hardener is completely dissolved and a homogeneous solution is obtained. This may require gentle heating.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into pre-heated molds. The curing process is typically performed in stages. A common curing schedule for amine hardeners involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example:

    • Hold at 70°C for 4 hours.[5]

    • Increase to 130°C for 2 hours.[5]

    • Final post-cure at 150°C for 1 hour.[5]

  • Cooling: After the post-cure is complete, allow the samples to cool slowly to room temperature to prevent the buildup of internal stresses.[5]

Data Presentation

The properties of the cured epoxy resin are highly dependent on the formulation of the C/AP/F hardener and the specific epoxy resin used. The following tables summarize typical data obtained from thermal analysis of DGEBA cured with C/AP/F hardeners.

Table 1: Thermal Curing Characteristics (from DSC Analysis)
Epoxy SystemHardener Formulation (Molar Ratio C:AP:F)Curing Activation Energy (Ea) (kJ/mol)Reference
DGEBAVaries69.0 - 184.0[3]
DGEHQVaries69.0 - 184.0[3]
DGANVaries69.0 - 184.0[3]

DGEBA: Diglycidyl Ether of Bisphenol A; DGEHQ: Diglycidyl Ether of Hydroquinone; DGAN: Diglycidyl of Aniline.

Table 2: Thermal Stability of Cured Epoxy Resins (from TGA Analysis)
PropertyValue RangeReference
Onset Decomposition Temperature (Td)224 - 315 °C[6]
Decomposition Activation Energy (Ea)48.0 - 74.0 kJ/mol[3]
Char Yield at 700 °C30 - 52 %[6]

Note: The data in Table 2 is indicative for epoxy resins cured with aromatic amine-based hardeners and provides an expected range for the C/AP/F system.

Visualizations

Chemical Synthesis Pathway

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate Stage cluster_final Final Product CH Cyclohexanone Methylolation Methylolation CH->Methylolation AP p-Aminophenol AP->Methylolation FA Formaldehyde FA->Methylolation Catalysis Base Catalysis (e.g., NaOH) Catalysis->Methylolation Heat Heating & Reflux Heat->Methylolation Resin C/AP/F Resin Hardener Methylolation->Resin Condensation (Water Removal)

Caption: Synthesis pathway for C/AP/F resin hardener.

Experimental Workflow for Epoxy Curing

G cluster_prep Preparation cluster_cure Curing Protocol cluster_analysis Analysis DGEBA DGEBA Epoxy Resin Mix Mixing & Homogenization DGEBA->Mix Hardener C/AP/F Hardener Hardener->Mix Degas Vacuum Degassing Mix->Degas Cure Pour into Molds & Staged Curing Degas->Cure CuredEpoxy Cured Thermoset Cure->CuredEpoxy DSC DSC Analysis CuredEpoxy->DSC Thermal Transitions TGA TGA Analysis CuredEpoxy->TGA Thermal Stability MechTest Mechanical Testing CuredEpoxy->MechTest Strength, Modulus

Caption: Workflow for curing and analysis of epoxy resins.

References

Application Notes and Protocols: Preparation of Ketonic Resins for Pigment and Tinting Pastes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ketonic resins, also known as ketone-aldehyde resins, are condensation products of ketones (such as cyclohexanone) and aldehydes (typically formaldehyde).[1][2][3] These synthetic thermoplastic resins are highly valued in the coatings and printing industries for their exceptional properties, including high gloss, rapid drying times, excellent adhesion, and superior pigment wetting capabilities.[4][5] Their excellent solubility in a wide range of organic solvents and compatibility with numerous other binders make them ideal grinding resins for the preparation of high-quality pigment pastes and universal tinting pastes.[2][4][6]

This document provides detailed protocols for the synthesis of ketonic resins, their application in formulating pigment and tinting pastes, and the subsequent quality control evaluations. The procedures are intended for researchers, scientists, and professionals in chemical and materials development.

Section 1: Synthesis of Cyclohexanone-Formaldehyde Ketonic Resin

The synthesis of ketonic resins involves a base-catalyzed condensation reaction between a ketone and an aldehyde.[7] The process typically occurs in stages: formation of methylol compounds, followed by dehydration and chain elongation through Michael addition to form the final polymer resin.[7]

Experimental Protocol: Resin Synthesis

This protocol describes a common method for preparing a cyclohexanone-formaldehyde resin.[7][8][9]

  • Apparatus Setup: Assemble a 1-liter, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with 200g of cyclohexanone (B45756) and 125g of paraformaldehyde (as a source of formaldehyde).[7][8]

  • Catalyst Addition: Under a nitrogen blanket and with continuous stirring, slowly add 15 mL of a 40% aqueous sodium hydroxide (B78521) (NaOH) solution as the catalyst.[7][9]

  • Condensation Reaction: Heat the mixture to a temperature between 60-90°C.[8] Maintain this temperature, allowing the condensation reaction to proceed. The reaction is exothermic and may require cooling to maintain the desired temperature range.

  • Dehydration: Once the initial condensation is complete (indicated by a stable pH above 8 and cessation of the exotherm), increase the temperature to 110-120°C to begin distilling off the water of reaction.[8] An azeotropic solvent like toluene (B28343) can be used to facilitate water removal.[7]

  • Catalyst Removal and Final Heating: After all water has been removed, raise the temperature to 160-180°C. At this stage, the catalyst is typically removed by distillation under reduced pressure or neutralized.[8][9]

  • Resin Discharge: Once the desired softening point is achieved, the molten resin is discharged from the reactor and cooled to form a solid, transparent, yellowish material.[2]

Synthesis_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction Stages cluster_product 3. Product Recovery Reactants Charge Reactants (Cyclohexanone, Paraformaldehyde) Catalyst Add Catalyst (NaOH Solution) Condensation Condensation (60-90°C) Catalyst->Condensation Heat & Stir Dehydration Dehydration (110-120°C) Condensation->Dehydration Increase Temp FinalHeating Catalyst Removal & Final Heating (160-180°C) Dehydration->FinalHeating Increase Temp Discharge Discharge Molten Resin FinalHeating->Discharge Process Complete FinalResin Final Ketonic Resin (Solid) Discharge->FinalResin Cooling

Caption: Workflow for the synthesis of ketonic resin.

Data Presentation: Typical Properties of Ketonic Resins

Different grades of ketonic resins are produced to meet the requirements of various applications, primarily differing in their softening point and viscosity.[2]

PropertyGrade SH-105Grade SH-120Grade SH-130Test Method
Appearance Yellowish, transparent solidYellowish, transparent solidYellowish, transparent solidVisual
Color (Gardner) < 1< 1< 1ISO 4630-1
Softening Point (°C) 95-105105-125125-140ISO 4625-1
Acid Value (mgKOH/g) < 3< 3< 3ISO 2114
Hydroxyl Value (mgKOH/g) 70-11070-110≥ 80DIN 53240-2
Viscosity (Ford Cup 4, s) 15-2520-3025-35ASTM D1200
(Data sourced from a representative technical datasheet)[2]

Section 2: Preparation of Pigment Pastes

Pigment pastes, or concentrates, are high-solids dispersions of pigments in a binder solution.[10] Ketonic resins are excellent as the primary grinding resin because their strong pigment-wetting properties lead to brilliant gloss, high pigment loading, and stable dispersions.[2][11]

Experimental Protocol: Pigment Paste Formulation

This protocol outlines the preparation of a pigment paste using a high-speed disperser or bead mill.

  • Preparation of Grinding Vehicle: In a suitable container, dissolve the ketonic resin in the chosen solvent (e.g., ethanol, butyl acetate) to create a resin solution. A typical concentration is 50-70% resin by weight.[6]

  • Pre-mixing: To the resin solution, add the wetting and dispersing additive and mix thoroughly. Slowly add the pigment powder under low-speed agitation until a homogenous slurry is formed.[10]

  • Dispersion/Grinding:

    • High-Speed Disperser: Increase the stirrer speed to create a vortex. Add grinding media (e.g., glass beads) and disperse for 15-30 minutes, monitoring the temperature to keep it within the recommended range for the pigment.[12]

    • Bead Mill/Three-Roll Mill: Pass the pre-mixed slurry through the mill. The number of passes required will depend on the pigment's ease of dispersion.[13]

  • Quality Control Check: After grinding, take a sample to check the fineness of grind using a Hegman gauge. Continue grinding if the desired fineness is not achieved.[12]

  • Let-down (if required): The final paste can be let down with additional solvent or resin solution to adjust its viscosity and pigment concentration to the target specifications.

Pigment_Paste_Workflow cluster_prep 1. Preparation cluster_dispersion 2. Dispersion cluster_qc 3. Quality Control & Finalization A Dissolve Ketonic Resin in Solvent B Add Dispersing Additive A->B Mix C Slowly Add Pigment B->C Low-Speed Agitation D High-Shear Grinding (e.g., Bead Mill) C->D Transfer Slurry E Check Fineness of Grind D->E Sample E->D If unsatisfactory F Adjust Viscosity (Let-down) E->F If satisfactory G Final Pigment Paste F->G

Caption: Experimental workflow for pigment paste preparation.

Data Presentation: Example Pigment Paste Formulations

The formulation of a pigment paste varies depending on the type of pigment used.

ComponentFunctionWhite Paste (TiO₂) (%)Blue Paste (Phthalo) (%)
Pigment Colorant50 - 6020 - 30
Ketonic Resin Grinding Resin15 - 2025 - 35
Solvent (e.g., Ethanol/Esters)Vehicle/Viscosity Control20 - 3035 - 45
Wetting & Dispersing Additive Pigment Stabilization1 - 22 - 5
Total 100 100
(These are representative formulations; actual percentages depend on specific raw materials and desired paste properties)[10]

Section 3: Application in Tinting Pastes

Tinting pastes are designed for broad compatibility with various base paint systems ("universal pastes").[10] The formulation principles are similar to pigment pastes, but the choice of resin, solvent, and additives is critical to avoid shock phenomena (e.g., flocculation, gloss reduction) when the paste is mixed into a final paint formulation.[10][14] Ketonic resins are suitable for these systems due to their wide compatibility with other binders like nitrocellulose, vinyls, and alkyds.[5][11][15]

Tinting_Paste_Components center Universal Tinting Paste P Pigment center->P Provides Color KR Ketonic Resin center->KR Grinding & Compatibility S Solvent System center->S Controls Viscosity WDA Wetting & Dispersing Additive center->WDA Ensures Stability Other Other Additives (e.g., Defoamers) center->Other Modifies Properties

Caption: Logical relationship of components in a tinting paste.

Section 4: Quality Control Protocols for Pastes

Proper evaluation is crucial to ensure the quality and stability of the prepared pigment and tinting pastes.

Experimental Protocols: Evaluation Methods
  • Fineness of Grind (ASTM D1210):

    • Place a small amount of the paste onto the deep end of a Hegman gauge.

    • Draw the paste down the calibrated channel with the scraper blade at a steady rate.

    • Immediately view the gauge at a low angle to identify the point where pigment particles or agglomerates become visible.

    • Read the corresponding value on the Hegman scale (0-8, where 8 represents the finest dispersion).[12]

  • Viscosity (ASTM D562):

    • Bring the paste to a constant temperature (25°C).

    • Use a Stormer viscometer with the appropriate paddle.

    • Measure the weight required to rotate the paddle at 200 rpm.

    • The result is expressed in Krebs Units (KU).[12]

  • Color Strength and Development (Rub-out Test):

    • Mix a small, precise amount of the tinting paste into a standard white base paint.

    • Draw down the tinted paint on a test chart to create a uniform film.

    • After a short drying time, firmly rub a small area of the film with your finger.

    • A difference in color between the rubbed and un-rubbed areas indicates flocculation or incomplete dispersion. The magnitude of the difference can be measured with a spectrophotometer.[16]

  • Storage Stability:

    • Store a sealed sample of the paste at an elevated temperature (e.g., 50°C) for a set period (e.g., 30 days).

    • After storage, re-evaluate properties like viscosity, fineness of grind, and phase separation. A stable paste will show minimal changes.[10]

Data Presentation: Key Quality Control Parameters
ParameterMethodTypical TargetPurpose
Fineness of Grind Hegman Gauge6 - 7.5Ensures proper pigment dispersion and gloss development.[12]
Viscosity Stormer Viscometer80 - 100 KUDetermines handling, pumping, and dosing characteristics.[12]
Color Difference (ΔE) Rub-out Test< 1.0Confirms dispersion stability and prevents color shifts.[16]
Viscosity Change Storage Stability Test< 10%Indicates long-term shelf life and usability.[14]

References

Application of Cyclohexanone-Formaldehyde Resins in Heat Seal Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone-formaldehyde (CF) resins, also known as ketonic resins, are condensation polymers of cyclohexanone (B45756) and formaldehyde (B43269).[1][2] These resins are characterized by their neutral, non-saponifiable nature, and light color.[1] The presence of carbonyl and hydroxyl groups in their structure imparts excellent solubility in a wide range of organic solvents and compatibility with numerous other resins and polymers used in the coating industry.[1][2][3]

In the formulation of heat seal coatings, CF resins serve as multifunctional additives that significantly enhance the performance characteristics of the final product.[1] Their primary contributions include improving gloss, hardness, adhesion, and increasing the solid content of the coating formulation.[1] These properties are critical in demanding applications such as food packaging, pharmaceutical blister packs, and medical device packaging, where seal integrity, product protection, and aesthetic appeal are paramount.[4][5][6] This document provides detailed application notes and experimental protocols for the utilization of cyclohexanone-formaldehyde resins in heat seal coatings.

Key Performance Enhancements

The incorporation of cyclohexanone-formaldehyde resins into heat seal coating formulations offers several distinct advantages:

  • Enhanced Adhesion: CF resins promote strong adhesion to a variety of substrates, including paper, aluminum foil, and various plastic films such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyethylene terephthalate (B1205515) (PET).[1]

  • Improved Gloss and Hardness: The inherent properties of CF resins contribute to a high-gloss and hard finish, enhancing the visual appeal and durability of the packaging.[1][7]

  • Increased Solids Content: Their addition allows for the formulation of coatings with higher solids content, leading to reduced volatile organic compound (VOC) emissions and improved coating efficiency.[1]

  • Faster Drying Times: CF resins can accelerate the drying speed of the coating, which is advantageous for high-speed production lines.[1]

  • Good Pigment Wetting: They exhibit excellent pigment-wetting properties, which is beneficial when formulating colored or opaque heat seal coatings.[1]

Experimental Protocols

Synthesis of Cyclohexanone-Formaldehyde Resin

This protocol describes a typical laboratory-scale synthesis of a cyclohexanone-formaldehyde resin suitable for use in heat seal coatings.

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with cyclohexanone and toluene.

  • Begin stirring and heat the mixture to 60-70°C.

  • In a separate vessel, prepare a solution of sodium hydroxide in deionized water.

  • Slowly and simultaneously add the formaldehyde solution and the sodium hydroxide solution to the reactor over a period of 1-2 hours, maintaining the temperature between 70-80°C.[8] The exothermic reaction will require careful monitoring and cooling.

  • After the addition is complete, continue to stir the mixture at 95-100°C for an additional 2-3 hours to ensure the reaction goes to completion.[9]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with deionized water until the washings are neutral.

  • Remove the toluene and any residual water from the resin solution using a rotary evaporator under reduced pressure.

  • The resulting solid, pale-yellow resin can then be crushed into a fine powder for use in coating formulations.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction Condensation Reaction (70-100°C) Cyclohexanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction NaOH Sodium Hydroxide (Catalyst) NaOH->Reaction Separation Phase Separation Reaction->Separation Washing Neutralization Wash Separation->Washing Drying Solvent Removal (Rotary Evaporation) Washing->Drying CF_Resin Cyclohexanone-Formaldehyde Resin Drying->CF_Resin

Formulation of a Heat Seal Coating

This section provides a model formulation for a solvent-based heat seal coating incorporating a synthesized cyclohexanone-formaldehyde resin.

Table 1: Model Heat Seal Coating Formulation

ComponentTypeWeight (%)Purpose
Ethylene Vinyl Acetate (EVA) CopolymerBase Polymer30.0Primary film former and provides heat sealability.
Cyclohexanone-Formaldehyde Resin Additive Resin 10.0 Enhances adhesion, gloss, and hardness.
TolueneSolvent40.0Dissolves resins and controls viscosity.
Methyl Ethyl Ketone (MEK)Co-solvent18.0Improves solubility and drying rate.
Wax (e.g., Paraffin or PE wax)Additive1.5Improves slip and anti-blocking properties.
Slip Agent (e.g., Erucamide)Additive0.5Reduces coefficient of friction.

Formulation Protocol:

  • In a mixing vessel equipped with a high-speed disperser, add the toluene and MEK.

  • While stirring, slowly add the EVA copolymer pellets until fully dissolved.

  • Gradually add the powdered cyclohexanone-formaldehyde resin and continue mixing until a homogenous solution is obtained.

  • Add the wax and slip agent and mix until uniformly dispersed.

  • Filter the resulting coating to remove any undissolved particles.

G cluster_solvents Solvent System cluster_resins Resin Components cluster_additives Additives Toluene Toluene Mixing_Vessel Mixing Vessel Toluene->Mixing_Vessel MEK Methyl Ethyl Ketone MEK->Mixing_Vessel EVA EVA Copolymer EVA->Mixing_Vessel CF_Resin Cyclohexanone-Formaldehyde Resin CF_Resin->Mixing_Vessel Wax Wax Wax->Mixing_Vessel Slip_Agent Slip Agent Slip_Agent->Mixing_Vessel Filtration Filtration Mixing_Vessel->Filtration Final_Coating Final Heat Seal Coating Filtration->Final_Coating

Application and Performance Testing of the Heat Seal Coating

This protocol outlines the procedure for applying the formulated coating to a substrate and testing its heat seal performance according to ASTM F2029.[2][10][11][12][13]

Materials and Equipment:

  • Formulated heat seal coating

  • Substrate (e.g., aluminum foil, PET film)

  • Wire-wound bar coater or gravure coater

  • Laboratory oven

  • Laboratory heat sealer

  • Tensile tester with peel testing grips

Procedure:

  • Coating Application:

    • Apply the heat seal coating to the desired substrate using a wire-wound bar coater to achieve a specific dry film thickness (e.g., 5-10 g/m²).

    • Immediately place the coated substrate in a laboratory oven at 80-100°C for 1-2 minutes to evaporate the solvents.

  • Heat Sealing:

    • Cut the coated substrate into strips of a specified width (e.g., 25 mm).

    • Place two strips face-to-face (coated side to coated side) in a laboratory heat sealer.

    • Seal the strips using a range of temperatures (e.g., 100°C, 120°C, 140°C, 160°C, 180°C), a constant dwell time (e.g., 1 second), and a constant pressure (e.g., 40 psi).[6]

  • Peel Strength Testing:

    • Allow the sealed specimens to cool and condition at room temperature for 24 hours.

    • Mount the unsealed ends of each strip in the grips of a tensile tester.

    • Perform a T-peel test at a constant crosshead speed (e.g., 300 mm/min).[8]

    • Record the average force required to separate the two strips. This is the heat seal strength, typically reported in N/m or g/inch .

Expected Results and Data Presentation

The inclusion of cyclohexanone-formaldehyde resin is expected to improve the heat seal strength of the coating, particularly at lower sealing temperatures, due to its adhesion-promoting properties.

Table 2: Hypothetical Heat Seal Strength Data

Sealing Temperature (°C)Heat Seal Strength (N/m) - Control (without CF Resin)Heat Seal Strength (N/m) - Formulation with CF Resin
100150250
120300450
140500650
160600750
180620780

Table 3: Coating Performance Characteristics

PropertyControl (without CF Resin)Formulation with CF ResinTest Method
Gloss (60°)75 GU90 GUASTM D523
Pencil HardnessHB2HASTM D3363
Adhesion (Cross-hatch)4B5BASTM D3359

Mechanism of Action

The heat sealing process relies on the thermoplastic nature of the coating.[4] When heat and pressure are applied, the polymer chains in the coating melt and flow, allowing for intimate contact and interdiffusion between the two surfaces.[4] Upon cooling, the polymer chains solidify, creating a strong bond.

Cyclohexanone-formaldehyde resins, with their polar carbonyl and hydroxyl groups, enhance this process by improving the wetting of the substrate and promoting intermolecular interactions with the base polymer (e.g., EVA) and the substrate surface. This results in a stronger and more reliable seal.

G Substrate1_pre Substrate 1 Coating1 Heat Seal Coating Melted_Coating Melted & Interdiffused Coating Coating1->Melted_Coating Melt Substrate2_pre Substrate 2 Coating2 Heat Seal Coating Coating2->Melted_Coating Substrate1_during Substrate 1 Solidified_Seal Solidified Seal Melted_Coating->Solidified_Seal Cool Substrate2_during Substrate 2 Substrate1_post Substrate 1 Substrate2_post Substrate 2

Conclusion

Cyclohexanone-formaldehyde resins are valuable additives in the formulation of high-performance heat seal coatings. Their ability to enhance adhesion, gloss, hardness, and other key properties makes them well-suited for a variety of packaging applications. The experimental protocols provided herein offer a framework for the synthesis, formulation, and evaluation of heat seal coatings containing these versatile resins. Further optimization of the formulation and processing parameters can be undertaken to meet the specific requirements of the intended application.

References

Application Notes and Protocols: Synthesis and Characterization of Cyclohexanone-Aniline-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexanone-aniline-formaldehyde resins are polymeric structures synthesized through the condensation of cyclohexanone (B45756), aniline (B41778), and formaldehyde. These resins are notable for their thermal stability and solubility in various organic solvents, which can be tailored by adjusting the molar ratios of the monomers.[1] The incorporation of aniline introduces aromatic amine functionalities, which can enhance properties like conductivity and adhesiveness, making them suitable for applications in coatings, adhesives, and as conductive materials.[2][3] The synthesis can be performed under either acidic or basic catalysis, yielding resins with low molecular weights and varied characteristics.[1][2]

Part 1: Synthesis Protocols

Two primary methods for the synthesis of cyclohexanone-aniline-formaldehyde resins are acid-catalyzed and base-catalyzed condensation.

Experimental Workflow: Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Reactants Monomers: - Cyclohexanone - Aniline - Formaldehyde (or p-Formaldehyde) Flask Charge Reactants, Solvents, and Catalyst into Reactor Reactants->Flask Solvent Solvent System: - Toluene/NMP (Acidic) - Cyclohexane (Basic) Solvent->Flask Catalyst Catalyst: - PTSA (Acidic) - NaOH (Basic) Catalyst->Flask Heat Heat to Reaction Temp (e.g., 65-95°C) with Stirring Flask->Heat Initiate Heating Condense Maintain Reaction for 2-3 hours Heat->Condense Exothermic Reaction Wash Wash with Hot Water until Neutral pH Condense->Wash Cool & Precipitate Dry Dry Resin under Vacuum (e.g., 60°C) Wash->Dry Product Final Resin Product Dry->Product

Caption: General workflow for the synthesis of Cyclohexanone-Aniline-Formaldehyde resin.

Protocol 1: Acid-Catalyzed Synthesis

This protocol is based on the acid-catalyzed condensation of cyclohexanone, aniline, and paraformaldehyde.[1]

Materials:

  • Cyclohexanone (0.5 mole)

  • Aniline (0.5 mole)

  • Paraformaldehyde (1.0 mole)

  • p-Toluenesulfonic acid (PTSA) (3% w/w of reactants)

  • Toluene/N-Methylpyrrolidone (NMP) mixture (1:1 v/v)

  • Three-necked reaction flask with mechanical stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction flask with 48 g (0.5 mole) of cyclohexanone, 46.6 g (0.5 mole) of aniline, 30 g (1.0 mole) of paraformaldehyde, and 25 g of the toluene/NMP solvent mixture.[1]

  • Begin mechanical stirring and heat the mixture in a thermostatic oil bath to 80°C.[1]

  • Once the temperature is stable, add the PTSA catalyst to the flask.[1]

  • An exothermic reaction will occur, causing the temperature to rise to approximately 95°C.[1]

  • Maintain the reaction at this temperature with continuous stirring for a defined period (e.g., 2-3 hours) to complete the condensation.

  • After the reaction is complete, allow the mixture to cool.

  • The resulting resin can be purified by washing with hot water until the filtrate is neutral, followed by drying under a vacuum at 60°C.[2]

Protocol 2: Base-Catalyzed Synthesis

This protocol describes an in situ modification of cyclohexanone-formaldehyde resin with aniline under basic conditions.[2]

Materials:

  • Cyclohexanone (0.08 mole)

  • Aniline (0.02 mole)

  • Formalin (37% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (20% aqueous)

  • Cyclohexane

  • Three-necked flask with a stirrer

Procedure:

  • Into the three-necked flask, add 7.6 g (0.08 mol) of cyclohexanone, 2.3 g of cyclohexane, 2.7 g of 37% formalin, and 2.06 g (0.02 mol) of aniline.[2]

  • Heat the mixture to 65-70°C to initiate refluxing.[2]

  • While refluxing, add 10.9 g of 37% formalin dropwise.[2]

  • Raise the pH of the reaction mixture to 11-12 by adding the 20% aqueous NaOH solution to start the condensation reaction.[2]

  • Maintain the reaction in a water bath with constant stirring for 2-3 hours to ensure completion.[2]

  • Purify the resulting precipitate by washing it with hot water until the filtrate becomes neutral.[2]

  • Dry the final resin product at 60°C under a vacuum.[2]

Table 1: Summary of Synthesis Parameters
ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Catalyst p-Toluenesulfonic acid (PTSA)[1]Sodium Hydroxide (NaOH)[2]
Formaldehyde Source Paraformaldehyde[1]Formalin (37% aq. solution)[2]
Solvent System Toluene:NMP (1:1)[1]Cyclohexane[2]
Reaction Temperature 80-95°C[1]65-70°C (reflux)[2]
pH Acidic[1]11-12[2]
Purification Washing with hot water, vacuum drying[1][2]Washing with hot water, vacuum drying[2]

Part 2: Characterization Protocols

The synthesized resins are characterized to determine their structure, thermal stability, and physical properties.

Experimental Workflow: Characterization

cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_physical Physical & Molecular Properties Resin Synthesized Resin Product FTIR FTIR Spectroscopy (Functional Groups) Resin->FTIR NMR 1H NMR Spectroscopy (Proton Environment) Resin->NMR TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Resin->TGA DSC Differential Scanning Calorimetry (DSC) (Curing Behavior) Resin->DSC Solubility Solubility Testing (Solvent Compatibility) Resin->Solubility GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Resin->GPC MeltingPoint Melting Point Determination Resin->MeltingPoint

Caption: Workflow for the characterization of synthesized resins.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the resin structure.

Methodology:

  • Prepare a sample by mixing a small amount of the dried resin with potassium bromide (KBr) and pressing it into a pellet.[4]

  • Alternatively, use an ATR-FTIR spectrometer.[5]

  • Record the spectrum over a range of 4000 to 400 cm⁻¹.[4]

  • Analyze the resulting spectrum to identify characteristic absorption bands.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)AssignmentReference
3450-OH, -NH, -NH₂ stretching vibrations[1]
2850–2950Symmetric and asymmetric vibrations of CH₂ groups in the cyclohexanone ring[1]
1700C=O stretching of the cyclohexanone group[2]
1600–1500Aromatic C=C ring vibration of aniline[2]
1450Methylene bridges (-CH₂-)[2]
820, 750, 700Substituted benzene (B151609) rings[1]
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the incorporation of monomers.

Methodology:

  • Dissolve the resin sample in a suitable deuterated solvent, such as DMSO-d₆.[2]

  • Record the ¹H NMR spectrum using a spectrometer (e.g., 250 MHz).[2]

  • Analyze the chemical shifts (ppm) to identify protons in different chemical environments.

Table 3: Characteristic ¹H NMR Chemical Shifts

Chemical Shift (ppm)AssignmentReference
1.2–2.3Protons of the cyclohexanone ring[1]
2.2–4.4Methylene groups not adjacent to carbonyl groups[1]
3.6–3.82Methylene bridges (-CH₂-) from formaldehyde[1]
6.42–7.3Aromatic protons of the aniline moiety[1]
Protocol 3: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the resin.

Methodology:

  • Place a small, accurately weighed sample of the resin into the TGA instrument's crucible.

  • Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 12°C/min).[1]

  • Record the weight loss as a function of temperature.

  • The data can be used to determine the onset of decomposition and calculate the activation energy of thermal degradation using methods like the Coats-Redfern method.[1]

Table 4: Summary of Thermal Properties

ParameterTypical Value RangeDescriptionReference
Initial Weight Loss (2-5%) 210°C (low aniline content)Temperature at which minor weight loss begins.[1]
Initial Weight Loss (2-5%) 220-240°C (low cyclohexanone content)Temperature at which minor weight loss begins.[1]
Decomposition Start (Aniline-Formaldehyde resin) 250°COnset temperature for significant degradation in pure aniline-formaldehyde resins.[1]
Activation Energy (Ea) 37.6–41.7 kJ/molEnergy barrier for the thermal degradation process.[1]
Protocol 4: Solubility and Physical Properties

Objective: To determine the resin's solubility and melting point.

Methodology:

  • Solubility: Test the solubility of the resin in a range of solvents, including polar solvents (DMSO, DMF, NMP), aromatic solvents, and non-polar solvents (methanol, petroleum ether).[1] The resins are typically soluble in polar and aromatic solvents but insoluble in methanol (B129727) and petroleum ether.[1]

  • Melting Point: Determine the melting point using a microscope equipped with a heated plate.[1]

Disclaimer: These protocols are intended as a guide and should be adapted based on specific laboratory equipment and safety procedures. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Methylolated Cyclohexanone-Formaldehyde Resin–Epoxy Resin Condensation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylolated cyclohexanone-formaldehyde (MCHF) resins are versatile thermosetting polymers that, when condensed with epoxy resins, form robust cross-linked networks. These condensation products exhibit a desirable combination of properties, including excellent thermal stability, mechanical strength, and chemical resistance. This makes them suitable for a wide range of applications, including high-performance coatings, adhesives, and composite materials. The presence of methylol (-CH₂OH) groups on the cyclohexanone-formaldehyde backbone allows for efficient curing with the epoxy groups of resins like diglycidyl ether of bisphenol A (DGEBA), forming a highly durable polymer matrix.

These application notes provide detailed protocols for the synthesis of MCHF resin, its condensation with epoxy resin to form glass fiber-reinforced composites, and standardized methods for characterizing the resulting materials.

Experimental Protocols

Protocol 1: Synthesis of Methylolated Cyclohexanone-Formaldehyde (MCHF) Resin

This protocol details the synthesis of a methylolated cyclohexanone-formaldehyde resin, a crucial precursor for condensation with epoxy resins. The reaction involves the base-catalyzed condensation of cyclohexanone (B45756) and formaldehyde, followed by methylolation.

Materials:

  • Cyclohexanone (C₆H₁₀O)

  • Paraformaldehyde ((CH₂O)n)

  • Sodium Hydroxide (NaOH) solution (33 wt%)

  • Toluene (B28343) (C₇H₈)

  • N-methylpyrrolidone (NMP) (C₅H₉NO)

  • Distilled Water

Equipment:

  • 0.5-L three-necked reaction flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dean-Stark trap

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 0.5-L reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine cyclohexanone and paraformaldehyde at the desired molar ratio (e.g., 1:1.4 cyclohexanone to formaldehyde).[1]

  • Solvent Addition: Add a mixture of NMP and toluene (1:1 w/w), corresponding to 15% of the total weight of the monomers, to the flask.[2]

  • Heating: Begin stirring the mixture and heat it to 65°C using the heating mantle.[2]

  • Catalyst Addition: Slowly add a 33 wt% aqueous solution of NaOH (3% based on the total weight of reactants) dropwise using the dropping funnel. An exothermic reaction will occur, causing the temperature to rise by 10-15°C.[2]

  • Methylolation: Maintain the reaction mixture at reflux for 1.5 hours to facilitate the formation of methylol groups.[2]

  • Condensation and Water Removal: Replace the reflux condenser with a Dean-Stark trap. Continue to heat the mixture at reflux for another 1.5 hours. The water formed during the condensation reaction will be removed azeotropically with toluene. As water is removed, the reaction temperature will increase to approximately 135°C.[2]

  • Neutralization and Washing: After the reaction is complete, cool the mixture and wash it with distilled water until it reaches a neutral pH. Allow the layers to separate and decant the aqueous layer.[2]

  • Purification: Extract the resin with methanol (B129727) and then dry it under reduced pressure at 120°C to obtain the final MCHF resin.[2]

Protocol 2: Preparation of MCHF-Epoxy Resin Condensation Product (Glass Fiber-Reinforced Composite)

This protocol describes the fabrication of a glass fiber-reinforced composite using the synthesized MCHF resin as a curing agent for a commercial epoxy resin.

Materials:

  • Methylolated Cyclohexanone-Formaldehyde (MCHF) resin (synthesized in Protocol 1)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 'E' type glass fiber woven fabric (e.g., 270 g/m²)

  • Acetone (for cleaning)

Equipment:

  • Beakers and stirring rods

  • Hot plate

  • Vacuum oven

  • Hydraulic press with heated platens

  • Teflon release film

  • Molds for composite laminates

Procedure:

  • Resin Formulation: Prepare the resin mixture by blending the MCHF resin and the DGEBA epoxy resin in the desired weight ratio. The optimal ratio should be determined based on the hydroxyl value of the MCHF resin and the epoxy equivalent weight of the epoxy resin to achieve a stoichiometric balance between hydroxyl and epoxy groups.

  • Prepreg Preparation:

    • Cut the E-glass fiber fabric to the desired dimensions of the composite laminate.

    • Impregnate the glass fiber fabric sheets with the MCHF-epoxy resin mixture. Ensure uniform wetting of the fibers.

    • Allow the impregnated sheets (prepregs) to partially dry in a ventilated area to remove excess solvent (if any was used for viscosity adjustment).

  • Lay-up and Curing:

    • Stack the prepregs in the desired orientation and number of plies (e.g., 10 plies) within a mold lined with Teflon release film.[3]

    • Place the mold in a hydraulic press.

    • Apply a pressure of 60–70 psi.[3]

    • Heat the press to the curing temperature. A typical curing cycle involves heating at 100°C for 4 hours, followed by a post-curing step at a higher temperature, for example, 130-150°C for 7 hours, to ensure complete cross-linking.[3]

  • Demolding and Post-Processing:

    • After the curing cycle is complete, cool the composite laminate to approximately 50°C before releasing the pressure.

    • Carefully remove the cured composite from the mold.

    • Cut the composite to the required dimensions for mechanical testing.

Data Presentation

The following tables summarize typical quantitative data for MCHF-epoxy resin condensation products. The specific values can vary depending on the exact formulation, curing cycle, and type of reinforcement used.

Table 1: Mechanical Properties of MCHF-Epoxy Glass Fiber-Reinforced Composites

PropertyTest Method (ASTM)Typical Value Range
Tensile StrengthD3039250 - 350 MPa
Flexural StrengthD790300 - 450 MPa
Flexural ModulusD79015 - 25 GPa
Impact Strength (Izod)D25650 - 100 J/m
Hardness (Shore D)D224080 - 90

Table 2: Thermal Properties of Cured MCHF-Epoxy Resin

PropertyTest MethodTypical Value Range
Glass Transition Temperature (Tg)DSC140 - 180 °C
Decomposition Temperature (Td)TGA300 - 400 °C
Heat Deflection Temperature (HDT)D648130 - 170 °C

Table 3: Coating Properties of MCHF-Epoxy Formulations

PropertyTest Method (ASTM)Typical Result
Adhesion (Cross-hatch)D33594B - 5B (Good to Excellent)
Gloss (60°)D52380 - 95 GU
Pencil HardnessD33632H - 4H

Table 4: Chemical Resistance of Cured MCHF-Epoxy Resin (Immersion Test)

Chemical AgentConcentrationResistance Rating
Hydrochloric Acid10%Excellent
Sulfuric Acid10%Excellent
Sodium Hydroxide25%Excellent
Acetone100%Good
Toluene100%Good
Ethanol100%Excellent
Water-Excellent

Resistance Rating Key: Excellent - No significant change in appearance or weight; Good - Minor change in appearance or slight swelling; Fair - Moderate change, swelling, or loss of properties; Poor - Severe degradation.

Mandatory Visualizations

Diagrams

Synthesis_and_Curing_Pathway Synthesis and Curing Pathway cluster_synthesis Synthesis of MCHF Resin cluster_curing Curing Reaction Cyclohexanone Cyclohexanone Methylolation Methylolation & Condensation Cyclohexanone->Methylolation Formaldehyde Formaldehyde Formaldehyde->Methylolation Catalyst_Synth NaOH (Catalyst) Catalyst_Synth->Methylolation MCHF_Resin Methylolated Cyclohexanone- Formaldehyde (MCHF) Resin Methylolation->MCHF_Resin Curing Condensation Curing (Heat) MCHF_Resin->Curing Epoxy_Resin Epoxy Resin (DGEBA) Epoxy_Resin->Curing Crosslinked_Polymer Cross-linked Polymer Network Curing->Crosslinked_Polymer

Caption: Synthesis of MCHF resin and its subsequent curing reaction with an epoxy resin.

Experimental_Workflow Experimental Workflow Start Start: Material Preparation Synthesis Synthesis of MCHF Resin (Protocol 1) Start->Synthesis Characterization_MCHF Characterization of MCHF Resin (FTIR, Hydroxyl Value) Synthesis->Characterization_MCHF Formulation Resin Formulation (MCHF + Epoxy Resin) Characterization_MCHF->Formulation Composite_Fab Composite Fabrication (Protocol 2: Lay-up & Curing) Formulation->Composite_Fab Testing Characterization of Composite Composite_Fab->Testing Mech_Test Mechanical Testing (Tensile, Flexural, Impact) Testing->Mech_Test Therm_Test Thermal Analysis (DSC, TGA) Testing->Therm_Test Chem_Res_Test Chemical Resistance Testing Testing->Chem_Res_Test Coat_Prop_Test Coating Properties (Adhesion, Gloss) Testing->Coat_Prop_Test Data_Analysis Data Analysis & Reporting Mech_Test->Data_Analysis Therm_Test->Data_Analysis Chem_Res_Test->Data_Analysis Coat_Prop_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for synthesis, fabrication, and characterization of MCHF-epoxy composites.

Curing_Mechanism Curing Mechanism: Hydroxyl-Epoxy Reaction MCHF Methylolated CHF Resin ...-CH(R)-CH₂OH Initiation Initiation: Nucleophilic Attack MCHF->Initiation Hydroxyl Group Epoxy Epoxy Resin (DGEBA) ...-O-CH₂-CH(O)CH₂ Epoxy->Initiation Epoxy Ring Intermediate Alkoxide Intermediate ...-CH(R)-CH₂-O⁻-CH₂(CHOH)-... Initiation->Intermediate Propagation Propagation: Chain Growth Intermediate->Propagation Proton Transfer Ether_Linkage Cured Polymer ...-CH(R)-CH₂-O-CH₂(CHOH)-... Propagation->Ether_Linkage

Caption: Simplified reaction mechanism for the curing of epoxy resin with MCHF resin.

References

Troubleshooting & Optimization

Optimizing molar ratio of formaldehyde to cyclohexanone in resin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of the molar ratio of formaldehyde (B43269) to cyclohexanone (B45756) in resin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclohexanone-formaldehyde resins, with a focus on how the molar ratio of reactants can be the root cause and how to resolve these problems.

Problem Potential Cause Related to Molar Ratio Suggested Solution
Low Resin Yield An insufficient amount of formaldehyde may lead to incomplete reaction with cyclohexanone. A molar ratio of formaldehyde to cyclohexanone that is too low can result in a reduced yield. For instance, using less than a 1.20:1 molar ratio may adversely affect the resin yield.Gradually increase the molar ratio of formaldehyde to cyclohexanone. Ratios in the range of 1.35:1 to 1.65:1 have been shown to produce high yields.[1][2] Consider starting with a ratio of 1.4:1 and optimizing from there.
Dark Resin Color While catalyst concentration is a primary factor, an excessively high molar ratio of formaldehyde can sometimes contribute to side reactions that produce colored impurities, especially at elevated temperatures.Optimize the molar ratio in conjunction with the catalyst concentration. Avoid using a large excess of formaldehyde. A molar ratio of around 1.6:1 for pure cyclohexanone has been suggested to produce lighter colored resins.[1]
High Viscosity or Gelation A high molar ratio of formaldehyde to cyclohexanone can lead to a high degree of cross-linking, resulting in a resin with high viscosity or premature gelation, which can be disadvantageous for coating applications.[3]Carefully control and potentially lower the molar ratio of formaldehyde to cyclohexanone. Experiment with ratios at the lower end of the optimal range, such as 1.35:1, to reduce the extent of cross-linking.
Poor Solubility Resins with excessively high molecular weights, which can result from high molar ratios of formaldehyde, may exhibit poor solubility in common solvents.[3]To improve solubility, reduce the molar ratio of formaldehyde to cyclohexanone to produce a resin with a lower molecular weight.
Incomplete Curing A molar ratio of formaldehyde to cyclohexanone that is too low may result in a resin with insufficient reactive methylol (-CH2OH) groups, leading to incomplete curing.[3]To ensure proper curing, the molar ratio of aldehyde to ketone should be sufficient to form methylol connections on the cyclohexanone's alpha carbon.[3] A ratio of (N+1) moles of aldehyde to N moles of ketone is suggested for creating these reactive terminals.[3]
Cloudy Resin The clarity of the resin can be affected by the overall reaction conditions, including the molar ratio, which influences the reaction's progression and the formation of byproducts.Ensure the reaction goes to completion by using an appropriate molar ratio (e.g., 1.35:1 to 1.65:1) and catalyst concentration.[1] Proper purification steps after the reaction are also crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of formaldehyde to cyclohexanone for resin synthesis?

A1: The optimal molar ratio of formaldehyde to cyclohexanone typically falls within the range of 1.35:1 to 1.65:1.[1] A ratio of 1.4:1 has been cited as an optimal condition in some studies.[4] The ideal ratio can vary depending on the purity of the cyclohexanone and the desired properties of the final resin.[1]

Q2: How does adjusting the formaldehyde to cyclohexanone molar ratio affect the final resin properties?

A2: The molar ratio is a critical parameter that influences several key properties of the resin:

  • Molecular Weight and Viscosity: Higher molar ratios generally lead to higher molecular weight and viscosity due to increased cross-linking.[3]

  • Softening Point: The softening point of the resin is also affected by the molar ratio.

  • Reactivity: A higher molar ratio can increase the number of reactive methylol groups, which is important for curing.[3]

  • Yield: Sufficient formaldehyde is necessary to ensure a high reaction yield.[2]

  • Color and Clarity: The molar ratio can influence the color and clarity of the final resin, with excessively high ratios potentially leading to darker products.[1]

Q3: Can paraformaldehyde be used instead of aqueous formaldehyde solution?

A3: Yes, paraformaldehyde can be used as the formaldehyde source.[3][5] This can be advantageous as it introduces less water into the reaction system, potentially increasing the space-time yield and simplifying purification.[3] The reaction can be carried out in the presence of a catalyst at temperatures between 20 and 100°C when using paraformaldehyde.[5]

Q4: What type of catalyst is typically used, and does the molar ratio affect its performance?

A4: A caustic alkali, such as sodium hydroxide (B78521) (NaOH), is a commonly used catalyst in the condensation reaction.[1][3] The effectiveness of the catalyst is influenced by the molar ratio of the reactants. The pH of the reaction mixture, which is crucial for the reaction rate and final resin properties, is affected by the molar ratio of formaldehyde to cyclohexanone, the amount of catalyst, and the reaction temperature.[2]

Q5: What are the consequences of using a molar ratio outside the optimal range?

A5: Using a molar ratio outside the optimal range can lead to several undesirable outcomes:

  • Below the optimal range (<1.35:1): May result in low resin yield, incomplete reaction, and poor curing properties due to insufficient functional groups.[1][3] It may also necessitate pH adjustment at the end of the reaction.[1]

  • Above the optimal range (>1.65:1): Can lead to resins that are too viscous, have a high molecular weight, exhibit poor solubility, and may have a darker color.[1][3]

Experimental Protocol: Optimization of Formaldehyde to Cyclohexanone Molar Ratio

This protocol provides a general methodology for synthesizing cyclohexanone-formaldehyde resin and optimizing the molar ratio of the reactants.

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Toluene (B28343) (optional, as a solvent and for azeotropic removal of water)

  • Distilled water

  • Reaction vessel (e.g., three-necked flask) equipped with a mechanical stirrer, thermometer, and condenser (a Dean-Stark trap can be used if azeotropic distillation is desired)

  • Heating mantle

Procedure:

  • Reactor Setup: Set up the reaction vessel with the stirrer, thermometer, and condenser.

  • Charging Reactants:

    • For a baseline experiment, charge the reactor with cyclohexanone.

    • Calculate the amount of formaldehyde needed to achieve the desired molar ratio (e.g., start with 1.4:1).

    • If using an aqueous formaldehyde solution, it can be added to the cyclohexanone. If using paraformaldehyde, it can be dissolved in a solvent like toluene before being added to the reactor.[3]

  • Catalyst Addition:

    • While stirring, slowly add the NaOH catalyst solution to the mixture of cyclohexanone and formaldehyde. The amount of catalyst is typically between 0.25% and 1% based on the weight of the cyclohexanone.[1]

  • Reaction Conditions:

    • Heat the reaction mixture. An initial temperature in the range of 50-70°C is common, with the exothermic reaction raising the temperature to 90-100°C.[1] The reaction is often carried out at temperatures up to 130°C.[4]

    • Maintain the reaction at the desired temperature for a specified time (e.g., 4-6 hours) with continuous stirring.[3][4]

  • Reaction Monitoring: The progress of the reaction can be monitored by observing changes in viscosity or by taking samples for analysis.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the catalyst if necessary.

    • Wash the reaction mixture with distilled water to remove any remaining catalyst and unreacted formaldehyde.

    • Separate the aqueous layer.

    • Distill off any solvent and residual water under vacuum.

  • Characterization: Analyze the resulting resin for properties such as softening point, viscosity, color, and yield.

  • Optimization: Repeat the experiment with varying molar ratios of formaldehyde to cyclohexanone (e.g., 1.3:1, 1.5:1, 1.6:1) while keeping other parameters constant to determine the optimal ratio for the desired resin properties.

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Monomer Hydroxymethyl Cyclohexanone Cyclohexanone->Monomer + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde Formaldehyde->Monomer Resin Cyclohexanone-Formaldehyde Resin Monomer->Resin Polycondensation (-H2O)

Caption: Reaction pathway for cyclohexanone-formaldehyde resin synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Charge Cyclohexanone & Formaldehyde Catalyst Add Catalyst Reactants->Catalyst Heating Heat to Reaction Temp Catalyst->Heating Stirring Stir for Set Time Heating->Stirring Neutralize Neutralize Stirring->Neutralize Wash Wash with Water Neutralize->Wash Distill Distill Solvent/Water Wash->Distill Characterize Characterize Resin (Viscosity, Softening Point, etc.) Distill->Characterize

Caption: Experimental workflow for optimizing resin synthesis.

Molar_Ratio_Effects cluster_low Low Ratio cluster_optimal Optimal Ratio cluster_high High Ratio MolarRatio Formaldehyde: Cyclohexanone Molar Ratio LowYield Low Yield MolarRatio->LowYield IncompleteCuring Incomplete Curing MolarRatio->IncompleteCuring LowViscosity Low Viscosity MolarRatio->LowViscosity HighYield High Yield MolarRatio->HighYield GoodProperties Good Properties MolarRatio->GoodProperties ControlledViscosity Controlled Viscosity MolarRatio->ControlledViscosity HighViscosity High Viscosity MolarRatio->HighViscosity PoorSolubility Poor Solubility MolarRatio->PoorSolubility DarkColor Darker Color MolarRatio->DarkColor

Caption: Effects of molar ratio on resin properties.

References

Controlling pH to prevent dark coloration in cyclohexanone-formaldehyde resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanone-formaldehyde resins. The focus is on controlling reaction pH to prevent the formation of undesirable dark coloration in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dark coloration in cyclohexanone-formaldehyde resins?

A1: Dark coloration in cyclohexanone-formaldehyde resins is often a result of side reactions that occur during polymerization, particularly when using a caustic alkali catalyst like sodium hydroxide (B78521).[1][2][3] The color can range from pale yellow to dark brown.[3][4] Factors contributing to this include excessively high pH, high catalyst concentrations, and elevated reaction temperatures.[1][2]

Q2: What is the role of pH in controlling the color of the resin?

A2: pH is a critical factor in controlling the color of cyclohexanone-formaldehyde resins. The synthesis process typically involves a two-stage pH adjustment for optimal results. An alkaline pH (8-9) is necessary during the initial phase of the reaction to ensure a sufficient reaction rate.[1][2] However, it is crucial to neutralize the reaction mixture to a pH of 6.5-7.5 before recovering the resin to prevent darkening.[1][2]

Q3: What are the recommended catalysts for synthesizing light-colored resins?

A3: Caustic alkalis such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used as catalysts.[1][2] Tetraethylammonium hydroxide (TEAH) has also been used.[4] The concentration of the catalyst is critical; for instance, using more than 1% of a caustic alkali catalyst based on the weight of cyclohexanone (B45756) can lead to resins with an objectionably dark color.[1][2]

Q4: How does reaction temperature affect the color of the resin?

A4: Lower reaction temperatures, generally not exceeding 80°C, promote the formation of high yields of light-colored resins.[1] However, maintaining a low temperature must be combined with the crucial step of adjusting the pH to a neutral point before the resin is recovered.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclohexanone-formaldehyde resin, with a focus on preventing dark coloration.

Issue Potential Cause Recommended Solution
Final resin is dark yellow or brown The pH of the reaction mixture was too high during the recovery stage.Before recovering the resin, ensure the pH of the reaction mixture is adjusted to a neutral range of 6.5-7.5.[1][2] This can be achieved by adding a sufficient amount of an acidic reagent like acetic acid or formic acid.[2]
The concentration of the caustic alkali catalyst was too high.Use a catalyst concentration within the recommended range of 0.25% to 1% based on the weight of the cyclohexanone.[1][2] Concentrations in the lower end of this range tend to produce softer resins, while higher concentrations can lead to darker products.[1][2]
The reaction temperature was too high.Maintain the reaction temperature within the recommended range, not exceeding 80°C, especially during the initial phase.[1]
Low resin yield The catalyst concentration was too low.Using less than 0.25% of a caustic alkali catalyst can significantly reduce the resin yield.[1][2]
Cloudy or opaque resin Presence of alkali metal formate (B1220265).The lack of clarity can be attributed to the formation of alkali metal formate from the reaction of the catalyst with formic acid (a byproduct of the Cannizzaro reaction).[1][2] Ensuring the final pH is between 6.5 and 7.5 before recovery can help.[2] The resin can be dissolved in a hydrocarbon solvent like toluene (B28343) to aid in the removal of water and impurities, leading to a clearer product.[2]

Experimental Protocols

Key Experiment: Synthesis of Light-Colored Cyclohexanone-Formaldehyde Resin with pH Control

This protocol is based on methodologies described in the literature for producing a light-colored resin.[1][2]

Materials:

  • Cyclohexanone

  • Formaldehyde (B43269) (37% aqueous solution)

  • Sodium hydroxide (caustic alkali catalyst)

  • Acidic reagent (e.g., acetic acid or formic acid) for neutralization

  • Hydrocarbon solvent (e.g., cyclohexane (B81311) or toluene)

  • Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

Procedure:

  • Initial Setup: Charge the reaction vessel with cyclohexanone and a hydrocarbon solvent. The solvent helps in forming an azeotrope with water, aiding in temperature control.[1]

  • Reaction Initiation:

    • Gradually and continuously add at least 50% of the formaldehyde and 50% of the catalyst simultaneously to the cyclohexanone mixture.[1][2]

    • Maintain the pH of the mixture within the range of 8 to 9 during the initial and major portion of the reaction.[1][2]

    • Control the addition rate to allow the reaction temperature to rise from an initial 50-70°C to 70-80°C due to the exothermic nature of the reaction.[1]

  • Reaction Completion: Maintain the temperature in the 70-80°C range until the reaction is substantially complete.[1]

  • Neutralization (Crucial Step for Light Color): Before recovering the resin, adjust the pH of the reaction mixture to a range of 6.5 to 7.5 by adding an acidic reagent.[1][2]

  • Resin Recovery:

    • Separate the aqueous layer from the resinous layer.

    • Wash the resinous layer with water to remove any remaining salts and unreacted formaldehyde.

    • Distill off the hydrocarbon solvent and any remaining water, preferably under vacuum, to obtain the final light-colored resin.

Visualizations

Logical Workflow for pH Control in Resin Synthesis

Workflow for Light-Colored Resin Synthesis cluster_synthesis Synthesis Stage cluster_recovery Recovery Stage cluster_troubleshooting Troubleshooting Point start Start: Mix Cyclohexanone and Solvent add_reactants Gradually add Formaldehyde and Catalyst start->add_reactants initial_reaction Maintain pH 8-9 and Temp 70-80°C add_reactants->initial_reaction neutralize Neutralize to pH 6.5-7.5 initial_reaction->neutralize Reaction Complete separate_layers Separate Aqueous Layer neutralize->separate_layers dark_resin Dark Resin Formed neutralize->dark_resin If Skipped or pH > 7.5 wash_resin Wash Resin separate_layers->wash_resin distill Distill Solvent/Water wash_resin->distill end End: Light-Colored Resin distill->end

Caption: Workflow for synthesizing light-colored cyclohexanone-formaldehyde resin.

Signaling Pathway of pH Influence on Resin Color

Influence of pH on Final Resin Color cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_outcomes Resin Color Outcome initial_ph Initial pH alkaline_initial Alkaline (pH 8-9) - Promotes Polymerization initial_ph->alkaline_initial final_ph Final pH (Pre-Recovery) acidic_final Neutral (pH 6.5-7.5) - Halts Color-Forming Side Reactions final_ph->acidic_final alkaline_final Alkaline (pH > 7.5) - Promotes Color-Forming Side Reactions final_ph->alkaline_final alkaline_initial->acidic_final Correct Procedure light_color Light-Colored Resin acidic_final->light_color dark_color Dark-Colored Resin alkaline_final->dark_color

Caption: The impact of pH control on the final color of the resin.

References

Improving the solubility of cyclohexanone-formaldehyde resin in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving cyclohexanone-formaldehyde (CF) resin in organic solvents for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexanone-formaldehyde resin and in which types of solvents is it generally soluble?

A1: Cyclohexanone-formaldehyde resin, also known as ketonic resin, is a condensation polymer of cyclohexanone (B45756) and formaldehyde (B43269).[1] It possesses both carbonyl and hydroxyl groups, which contribute to its broad compatibility and solubility.[1][2] Generally, it is soluble in a wide range of organic solvents, including:

  • Alcohols (e.g., ethanol, butanol; excluding methanol (B129727) in some cases)[3][4][5]

  • Ketones (e.g., acetone, methyl ethyl ketone)[3][4][5]

  • Esters (e.g., ethyl acetate (B1210297), butyl acetate)[3][4][5]

  • Aromatic Hydrocarbons (e.g., toluene, xylene)[6][7]

  • Chlorinated Hydrocarbons [3]

  • Glycol Ethers [3][4]

It has limited solubility in nonpolar solvents like aliphatic hydrocarbons (e.g., hexane) and mineral oil, and it is insoluble in water.[3][6][7]

Q2: Are there different grades of cyclohexanone-formaldehyde resin with varying solubility?

A2: Yes, different grades of cyclohexanone-formaldehyde resin are available, often characterized by their softening points.[1] While the general solubility profile remains similar, the molecular weight and softening point can influence the dissolution rate and the viscosity of the resulting solution.[8] Resins with higher softening points may require more time or heating to dissolve completely.

Q3: How does the chemical structure of cyclohexanone-formaldehyde resin affect its solubility?

A3: The presence of polar carbonyl (C=O) and hydroxyl (-OH) groups in the resin's structure allows for hydrogen bonding and dipole-dipole interactions with a variety of polar and semi-polar organic solvents, leading to good solubility.[1][9] The non-polar hydrocarbon backbone contributes to its compatibility with aromatic hydrocarbons. The absence of easily hydrolyzable ester bonds makes it resistant to water.[9]

Troubleshooting Guides

Issue 1: The resin is not dissolving or is dissolving very slowly.

Q: I am trying to dissolve cyclohexanone-formaldehyde resin in a recommended solvent, but it is not dissolving or the process is extremely slow. What could be the issue?

A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Solvent Choice: Ensure you are using a suitable solvent. Refer to the solubility data table below. Remember that the resin has limited to no solubility in aliphatic hydrocarbons and is insoluble in water.[3][6][7]

  • Increase Agitation: The resin particles need to be well-dispersed in the solvent. Use a magnetic stirrer or overhead stirrer to provide continuous and vigorous agitation.

  • Apply Gentle Heat: Increasing the temperature can significantly improve the dissolution rate. A temperature of 40-60°C is often effective. Use a water bath for even heating and to avoid localized overheating, which could degrade the resin.

  • Particle Size: If you are using large chunks of resin, consider carefully breaking them down into smaller pieces or a powder to increase the surface area available for the solvent to act upon.

  • Check Resin Grade: Resins with a very high molecular weight or high softening point may naturally dissolve more slowly.[8] Allow for a longer dissolution time for these grades.

Issue 2: The resin solution is cloudy or hazy.

Q: After dissolving the resin, the solution appears cloudy. How can I achieve a clear solution?

A: Cloudiness in the resin solution can be due to a few reasons:

  • Incomplete Dissolution: Microscopic, undissolved resin particles can scatter light and cause a hazy appearance. Try the steps from "Issue 1" (increased agitation, gentle heating) to ensure complete dissolution.

  • Moisture Contamination: Cyclohexanone-formaldehyde resin is insoluble in water. If your solvent has absorbed moisture from the atmosphere or if the resin itself contained some moisture, it can lead to cloudiness. Using an anhydrous solvent and ensuring your glassware is dry can resolve this.

  • Solvent Incompatibility: While the resin is soluble in a range of solvents, at certain concentrations or temperatures, it might have borderline solubility, leading to a cloudy solution. Try a different solvent from the recommended list or use a co-solvent blend (see Issue 3).

Issue 3: The viscosity of the resin solution is too high.

Q: I have dissolved the resin, but the resulting solution is too viscous for my application. How can I reduce the viscosity?

A: High viscosity is a common characteristic of polymer solutions. Here are some ways to manage it:

  • Decrease Concentration: The most straightforward method is to reduce the concentration of the resin in the solvent. Even a small reduction in the weight percentage of the resin can lead to a significant decrease in viscosity.

  • Increase Temperature: For many applications, performing the experiment at a slightly elevated temperature can lower the viscosity of the solution. Ensure the temperature is compatible with your experimental setup.

  • Use a Co-solvent System: Introducing a second, less viscous but compatible solvent can help to lower the overall viscosity of the solution. For example, if you are using a ketone, adding a low-viscosity ester like ethyl acetate could be effective. Experiment with different ratios to find the optimal blend for your desired viscosity and solubility. A common co-solvent system mentioned in technical data sheets is a mixture of butyl acetate and ethanol.[1]

Data Presentation

Table 1: Qualitative Solubility of Cyclohexanone-Formaldehyde Resin in Common Organic Solvents

Solvent ClassSpecific SolventsSolubility
Alcohols Ethanol, ButanolSoluble
MethanolLimited Solubility
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl Acetate, Butyl AcetateSoluble
Aromatic Hydrocarbons Toluene, XyleneSoluble
Chlorinated Hydrocarbons Dichloromethane, ChloroformSoluble
Glycol Ethers Ethylene Glycol EthersSoluble
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble
Water -Insoluble

Note: "Soluble" indicates that the resin dissolves readily, especially with agitation and gentle heating. "Limited Solubility" implies that the resin may only dissolve at low concentrations or may form a cloudy solution. "Insoluble" means the resin will not dissolve to any significant extent.

Experimental Protocols

Protocol for Dissolving Cyclohexanone-Formaldehyde Resin

This protocol provides a general procedure for dissolving solid cyclohexanone-formaldehyde resin in an organic solvent.

Materials:

  • Cyclohexanone-formaldehyde resin (solid)

  • Selected organic solvent (e.g., toluene, ethyl acetate, or a mixture)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath with temperature control

  • Spatula

  • Balance

Procedure:

  • Weighing: Accurately weigh the desired amount of cyclohexanone-formaldehyde resin and the corresponding volume or weight of the solvent to achieve the target concentration.

  • Mixing: Place the magnetic stir bar in the beaker or flask and add the weighed amount of solvent.

  • Initial Agitation: Start the magnetic stirrer at a moderate speed to create a vortex.

  • Adding the Resin: Slowly add the solid resin to the vortex of the stirring solvent. Adding the resin gradually prevents clumping and facilitates wetting of the particle surfaces.

  • Heating (Optional but Recommended): If the resin is dissolving slowly, gently heat the solution using a water bath or heating mantle to 40-60°C. Monitor the temperature closely to avoid overheating.

  • Continued Agitation: Continue stirring until all the resin has completely dissolved and the solution is clear. This may take from 30 minutes to several hours depending on the resin grade, solvent, concentration, and temperature.

  • Cooling and Storage: Once dissolved, allow the solution to cool to room temperature if it was heated. Store the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption.

Mandatory Visualizations

experimental_workflow start Start weigh 1. Weigh Resin and Solvent start->weigh mix 2. Add Solvent and Stir Bar to Beaker weigh->mix agitate_start 3. Start Agitation mix->agitate_start add_resin 4. Gradually Add Resin agitate_start->add_resin heat 5. Apply Gentle Heat (40-60°C) add_resin->heat dissolved 6. Continue Stirring Until Dissolved heat->dissolved Improves Rate dissolved->heat No cool 7. Cool to Room Temperature dissolved->cool Yes end End: Clear Resin Solution cool->end

Caption: Experimental workflow for dissolving cyclohexanone-formaldehyde resin.

Caption: Troubleshooting logic for resin dissolution issues.

References

Technical Support Center: Minimizing By-product Formation in Cyclohexanone-Formaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-product formation during the base-catalyzed condensation of cyclohexanone (B45756) and formaldehyde (B43269).

Troubleshooting Guides

Issue 1: Low Yield of Desired Polymeric Product and Presence of Unwanted Precipitates

Question: My reaction is producing a low yield of the desired cyclohexanone-formaldehyde resin, and I'm observing a significant amount of white precipitate. What is the likely cause and how can I resolve this?

Answer:

This issue is often caused by the Cannizzaro reaction of formaldehyde, a common side reaction under strong basic conditions. Formaldehyde, which lacks alpha-hydrogens, undergoes self-redox to form formic acid and methanol. The formic acid then reacts with the alkali catalyst (e.g., NaOH) to form a salt (sodium formate), which has low solubility in the reaction medium and precipitates out. This consumes formaldehyde and catalyst, reducing the yield of the desired resin.[1][2]

Troubleshooting Steps:

  • Catalyst Concentration: High concentrations of strong bases favor the Cannizzaro reaction.[1] Reduce the concentration of your alkali catalyst. A typical range is 0.25% to 1% of caustic alkali based on the weight of cyclohexanone.[1]

  • pH Control: Maintain the pH of the reaction mixture between 8 and 9 during the initial phase. As the reaction progresses, the pH will naturally decrease. If the pH remains too high towards the end of the reaction, consider adding a small amount of a weak acid, like acetic acid, to neutralize it before product recovery.[2]

  • Temperature Management: While higher temperatures can accelerate the main condensation reaction, they can also promote the Cannizzaro reaction. Maintain a reaction temperature between 70-80°C for optimal results.[1]

  • Gradual Addition of Reactants: Instead of adding all reactants at once, a gradual and continuous addition of at least 50% of the formaldehyde and catalyst to the heated cyclohexanone solution can help maintain a low instantaneous concentration of formaldehyde, thus disfavoring the Cannizzaro reaction.[1]

Issue 2: The Final Resin is Yellow or Dark in Color

Question: The cyclohexanone-formaldehyde resin I've synthesized has an undesirable yellow to dark brown color. What causes this discoloration and how can I obtain a lighter-colored product?

Answer:

Discoloration in cyclohexanone-formaldehyde resins is often a result of side reactions that produce colored impurities. The use of excessive catalyst concentrations (greater than 1%) and high reaction temperatures can lead to the formation of these chromophores.[1] The presence of alkali metal formates from the Cannizzaro reaction can also contribute to a cloudy and discolored final product.[2]

Troubleshooting Steps:

  • Optimize Catalyst Concentration: Use the minimum effective amount of catalyst. Concentrations between 0.6% and 0.8% based on the weight of cyclohexanone are often a good starting point for achieving a balance between reaction rate and color.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures. Maintaining the reaction temperature in the range of 70-80°C is crucial for producing lighter-colored resins.[1]

  • Purification of the Resin: After the reaction is complete, it is important to remove impurities. This can be achieved by:

    • Washing the reaction mixture with water to remove water-soluble impurities like sodium formate (B1220265).

    • Dissolving the crude resin in a suitable solvent (e.g., toluene) and then washing with water.

    • Vacuum distillation to remove unreacted monomers and volatile by-products.[2]

Issue 3: The Product is a Viscous Oil Instead of a Solid Resin, or Has a Low Softening Point

Question: My final product is an oil or a very soft solid, but I was expecting a hard resin with a higher softening point. What factors influence the molecular weight and softening point of the resin?

Answer:

The formation of a low-molecular-weight, oily product is typically due to incomplete reaction or conditions that favor the formation of dimers and trimers from the self-condensation of cyclohexanone instead of the desired polymer.

Troubleshooting Steps:

  • Molar Ratio of Reactants: The molar ratio of formaldehyde to cyclohexanone is a critical parameter. A molar ratio in the range of 1.35:1 to 1.75:1 is generally preferred for producing higher molecular weight, solid resins.[1] For methylcyclohexanone, an optimal molar ratio of formaldehyde to methylcyclohexanone has been reported as 1.4.[3]

  • Catalyst Concentration: Lower catalyst concentrations (e.g., 0.25% to 0.36% based on cyclohexanone weight) tend to produce softer resins, while higher concentrations (e.g., 0.6% to 0.8%) lead to harder resins with higher softening points.[1]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For methylcyclohexanone-formaldehyde condensation, a reaction time of 6 hours at 130°C has been reported to yield a resin with a softening point of 110.2°C.[3] For cyclohexanone, maintaining the temperature at 70-80°C until the reaction is substantially complete is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the cyclohexanone-formaldehyde condensation reaction?

A1: The main by-products originate from two competing side reactions:

  • Cannizzaro Reaction of Formaldehyde: This reaction produces formic acid (which is neutralized to a formate salt by the basic catalyst) and methanol.[1]

  • Self-Condensation of Cyclohexanone: This aldol (B89426) condensation of cyclohexanone with itself can lead to the formation of dimers (e.g., 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone) and trimers.[4]

Q2: What is the initial product of the reaction between cyclohexanone and formaldehyde?

A2: The initial reaction is a crossed aldol addition where the enolate of cyclohexanone attacks formaldehyde to form 2-(hydroxymethyl)cyclohexanone. This can be followed by further reactions with formaldehyde to form products like 2,6-bis(hydroxymethyl)cyclohexanone or dehydration to form unsaturated species.

Q3: How does the molar ratio of formaldehyde to cyclohexanone affect the reaction?

A3: The molar ratio is a key factor in determining the properties of the final resin.

  • Low Ratios (<1.35:1): May result in incomplete reaction and lower molecular weight products.

  • Optimal Ratios (1.35:1 to 1.75:1): Generally lead to higher yields of solid, high-softening-point resins.[1]

  • High Ratios (>1.85:1): Can increase the likelihood of the Cannizzaro reaction, leading to by-product formation and reduced efficiency.

Q4: What analytical techniques are suitable for identifying and quantifying by-products?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile by-products such as unreacted cyclohexanone, methanol, and cyclohexanone self-condensation products. Derivatization techniques can be used for the analysis of formaldehyde.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify unreacted formaldehyde and cyclohexanone, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to make them UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the final resin and identify the presence of by-products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the resin and can indicate the presence of hydroxyl, carbonyl, and ether linkages.

Data Presentation

Table 1: Influence of Reaction Parameters on By-product Formation and Resin Properties

ParameterConditionEffect on Main ReactionEffect on By-productsImpact on Final ResinReference
Catalyst Conc. (NaOH) Low (0.25-0.36%)Slower reaction rateLess Cannizzaro reactionSofter resin[1]
Optimal (0.6-0.8%)Good reaction rateModerate CannizzaroHarder, high-softening point resin[1]
High (>1.0%)Faster reaction rateSignificant Cannizzaro, more colored by-productsDark color, lower yield of desired resin[1]
Temperature Low (<70°C)Slower reaction rateLess by-product formationLighter color, potentially lower MW[1]
Optimal (70-80°C)Good reaction rateControlled by-product formationGood balance of properties[1]
High (>80°C)Faster reaction rateIncreased Cannizzaro and color formationDarker color[1]
Molar Ratio (F:C) Low (<1.35:1)Incomplete reactionLess CannizzaroLower MW, softer resin[1]
Optimal (1.35:1 - 1.75:1)High conversionBalancedHigh MW, hard resin[1]
High (>1.85:1)High conversionIncreased CannizzaroPotential for lower yield due to side reactions[1]

Experimental Protocols

Protocol 1: Minimizing By-products in Cyclohexanone-Formaldehyde Resin Synthesis

This protocol is designed to favor the formation of the desired resin while minimizing the Cannizzaro reaction and self-condensation of cyclohexanone.

Materials:

  • Cyclohexanone (99% purity)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Cyclohexane

  • Acetic Acid (5% aqueous solution)

  • Toluene (B28343)

  • Diatomaceous earth (filter aid)

Procedure:

  • Initial Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 1000 parts by weight of cyclohexanone and 200 parts by weight of cyclohexane.

  • Heating: Heat the mixture to 60°C with stirring.

  • Initial Formaldehyde Addition: Add a portion (approximately 1/3) of the total required formaldehyde solution (to achieve a final molar ratio of 1.6:1 formaldehyde to cyclohexanone) to the heated cyclohexanone mixture.

  • Catalyst Preparation: Prepare a solution of NaOH (to give 0.8% catalyst based on the weight of cyclohexanone).

  • Gradual Addition: Gradually and continuously add the NaOH solution and the remaining formaldehyde to the reaction vessel over a period of time, ensuring the temperature is maintained between 70-80°C by the exothermic reaction and refluxing of cyclohexane.

  • Reaction Completion: After all reactants have been added, continue to stir the mixture at 70-80°C until the reaction is substantially complete.

  • Neutralization: Cool the reaction mixture slightly and add a 5% aqueous solution of acetic acid to adjust the pH to approximately 7.0.

  • Purification:

    • Separate the aqueous layer.

    • Wash the resin layer with hot water.

    • Dissolve the resin in toluene.

    • Filter the solution using a filter aid like diatomaceous earth to remove any precipitated salts.

    • Remove the toluene and any remaining volatile components by vacuum distillation, ensuring the temperature does not exceed 135°C.[2]

Visualizations

Byproduct_Formation_Pathways cluster_cannizzaro Cannizzaro Reaction cluster_self_condensation Self-Condensation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate NaOH Cyclohexanone_SC Cyclohexanone Formaldehyde Formaldehyde Formaldehyde_C Formaldehyde NaOH NaOH (catalyst) NaOH->Formaldehyde_C High Conc. Enolate_SC Cyclohexanone Enolate Hydroxymethyl 2-(Hydroxymethyl) cyclohexanone Enolate->Hydroxymethyl + Formaldehyde Resin Desired Cyclohexanone-Formaldehyde Resin Hydroxymethyl->Resin Polycondensation Formate Formic Acid / Formate Methanol Methanol Formaldehyde_C->Formate Oxidation Formaldehyde_C->Methanol Reduction Dimer Cyclohexanone Dimer Trimer Cyclohexanone Trimer Dimer->Trimer + Cyclohexanone Cyclohexanone_SC->Enolate_SC Base Enolate_SC->Dimer + Cyclohexanone

Caption: By-product formation pathways in cyclohexanone-formaldehyde condensation.

Troubleshooting_Workflow start Start: Undesirable Reaction Outcome issue Identify Primary Issue start->issue low_yield Low Yield & Precipitate issue->low_yield Low Yield dark_color Dark Color issue->dark_color Discoloration soft_resin Soft Resin / Oily issue->soft_resin Low Softening Pt. check_catalyst Check Catalyst Conc. (0.25-1%) low_yield->check_catalyst check_catalyst_dc Optimize Catalyst Conc. (0.6-0.8%) dark_color->check_catalyst_dc check_ratio Adjust Molar Ratio (F:C = 1.35:1 to 1.75:1) soft_resin->check_ratio check_ph Control pH (8-9 initial) check_catalyst->check_ph check_temp_ly Manage Temperature (70-80°C) check_ph->check_temp_ly gradual_addition Use Gradual Addition of Reactants check_temp_ly->gradual_addition end End: Optimized Resin Synthesis gradual_addition->end check_temp_dc Control Temperature (70-80°C) check_catalyst_dc->check_temp_dc purify Purify Resin (Wash, Distill) check_temp_dc->purify purify->end check_catalyst_sr Optimize Catalyst Conc. (0.6-0.8% for harder resin) check_ratio->check_catalyst_sr check_time Ensure Sufficient Reaction Time check_catalyst_sr->check_time check_time->end

Caption: Troubleshooting workflow for cyclohexanone-formaldehyde condensation.

References

Technical Support Center: Production of Clear, Light-Colored Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of clear, light-colored cyclohexanone-formaldehyde resins.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclohexanone-formaldehyde resins, focusing on achieving a clear and light-colored final product.

Problem: The resulting resin is yellow or dark in color.

This is a common issue that can often be traced back to several factors during the reaction process. Traditional synthesis methods have been known to produce resins that are yellow or dark.[1][2][3]

Possible Causes and Solutions:

CauseRecommended Action
High Catalyst Concentration The concentration of the caustic alkali catalyst (e.g., NaOH, KOH) is critical. Using more than 1% catalyst based on the weight of the cyclohexanone (B45756) can lead to objectionably dark resins.[1][2] The preferred range is typically between 0.25% and 1%.[1][2] For softer resins, a lower concentration (0.25% to 0.36%) may be used, while harder resins may require a slightly higher amount (0.6% to 0.8%).[2]
Improper Reaction Temperature The reaction temperature must be carefully controlled. Relatively low reaction temperatures, not exceeding 80°C, help in the formation of light-colored resins.[2] One method suggests starting the reaction between 50-70°C and allowing the exothermic reaction to raise the temperature to 95-100°C, maintaining it in this range until completion.[1]
Incorrect pH Level The pH of the reaction mixture should be maintained in the range of 8 to 9 during the initial and major part of the reaction. Before recovering the resin, the pH should be reduced to a near-neutral range of 6.5 to 7.5.[1]
UV Light Exposure Exposure to UV light, particularly direct sunlight, is a primary cause of resin yellowing.[4][5] This can occur during storage, curing, or after the project is completed.[4]
Oxidation The hardener component of the resin can react with oxygen in the air, leading to yellowing over time.[4][6]

Problem: The resin is cloudy or not clear.

Cloudiness in the final resin can be due to the presence of impurities or improper phase separation during the recovery process.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Alkali Metal Formate Alkali metal formate, a byproduct of the Cannizzaro reaction, can promote cloudiness.[2] Minimizing its formation and ensuring its removal during the recovery process is crucial for high clarity.
Improper Water Removal Inadequate removal of water from the reaction mixture can lead to cloudiness. One recovery method involves mechanically removing the major portion of water, dissolving the resin in a solvent like toluol, and then mechanically separating the remaining water.[1]
Emulsion Formation To avoid the formation of emulsions that can negatively affect the clarity of the resin, it is important to control the pH of the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of formaldehyde (B43269) to cyclohexanone for producing a light-colored resin?

The recommended molar ratio of formaldehyde to cyclohexanone should be maintained between 1.35:1 and 1.65:1.[1] Another source suggests a range of 1.35:1 to 1.75:1.[2]

Q2: What type of catalyst should be used, and in what concentration?

A caustic alkali catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is typically used.[1] The concentration should be between 0.25% and 1% based on the weight of the cyclohexanone.[1][2] Using less than 0.25% can significantly reduce the resin yield, while more than 1% can result in a dark-colored product.[1][2]

Q3: How should the reactants be added to the reaction mixture?

It is recommended to gradually and continuously add at least 50% of the formaldehyde and 50% of the catalyst simultaneously to the cyclohexanone.[1][2]

Q4: What is the recommended temperature profile for the reaction?

A common procedure involves starting the reaction at a temperature between 50°C and 70°C. The exothermic nature of the reaction will cause the temperature to rise. It should then be maintained between 95°C and 100°C until the reaction is substantially complete.[1] Alternatively, maintaining a lower reaction temperature, not exceeding 80°C, can also promote the formation of a light-colored resin.[2]

Q5: How can I prevent the resin from yellowing over time?

To prevent yellowing, it's crucial to protect the resin from UV light exposure, especially direct sunlight.[4][5] Storing the resin in a cool, dark place can also help. Additionally, ensuring the correct mixing ratio of resin and hardener is used can prevent discoloration due to improper curing.[6]

Experimental Protocols

Key Experimental Parameters for Light-Colored Resin Synthesis

ParameterRecommended Range/ValueSource(s)
Catalyst (Caustic Alkali) 0.25% - 1.0% (by weight of cyclohexanone)[1][2]
Molar Ratio (Formaldehyde:Cyclohexanone) 1.35:1 to 1.65:1[1]
Initial Reaction Temperature 50°C - 70°C[1]
Final Reaction Temperature 95°C - 100°C or not exceeding 80°C[1][2]
Initial Reaction pH 8.0 - 9.0[1]
Final Reaction pH (before recovery) 6.5 - 7.5[1]

Detailed Methodology for Resin Synthesis

This protocol is a synthesis of information from various sources to produce a clear, light-colored resin.

  • Preparation: In a reaction vessel, charge the cyclohexanone.

  • Reactant Addition: Gradually and simultaneously, add an aqueous solution of formaldehyde and a solution of the caustic alkali catalyst to the cyclohexanone. At least 50% of both the formaldehyde and the catalyst should be added in this continuous manner.[1][2]

  • Temperature Control: Begin the addition at a temperature of 50-70°C. The exothermic reaction will cause the temperature to rise. Maintain the temperature in the range of 95-100°C until the reaction is substantially complete.[1]

  • pH Monitoring and Adjustment: During the initial phase of the reaction, ensure the pH is maintained between 8 and 9. As the reaction proceeds, the pH will naturally decrease. Before proceeding to the recovery step, adjust the pH to be within the range of 6.5 to 7.5.[1]

  • Resin Recovery:

    • Mechanically remove the bulk of the water from the reaction mixture at a temperature between 20°C and 80°C.[1]

    • Dissolve the resulting resin in a hydrocarbon solvent such as toluol to achieve a 50-60% resin content solution.[1]

    • Mechanically separate any additional water from this solution.[1]

    • Filter the resin solution.[1]

    • Distill the solution under a vacuum at a temperature not exceeding 135°C to remove the solvent.[1]

    • The final resin can be further purified by steam distillation under vacuum at a temperature not exceeding 140°C.[2]

Visualizations

Experimental_Workflow cluster_reaction Reaction Stage cluster_recovery Recovery Stage cluster_output Final Product A Charge Cyclohexanone B Gradually Add Formaldehyde & Catalyst A->B Start Addition C Control Temperature (50-70°C -> 95-100°C) B->C Exothermic Reaction D Monitor & Adjust pH (8-9 -> 6.5-7.5) C->D During Reaction E Initial Water Removal D->E Reaction Complete F Dissolve in Solvent E->F G Final Water Separation F->G H Filter Solution G->H I Vacuum Distillation H->I J Optional Steam Distillation I->J Optional K Clear, Light-Colored Resin I->K J->K

Caption: Experimental workflow for producing clear, light-colored cyclohexanone-formaldehyde resins.

Troubleshooting_Guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Resin is Dark or Yellow Cause1 High Catalyst Concentration? Problem->Cause1 Cause2 Improper Reaction Temperature? Problem->Cause2 Cause3 Incorrect pH Profile? Problem->Cause3 Cause4 UV Light Exposure? Problem->Cause4 Solution1 Reduce Catalyst to 0.25-1% Cause1->Solution1 If Yes Solution2 Control Temp. (e.g., < 80°C) Cause2->Solution2 If Yes Solution3 Maintain pH (8-9 -> 6.5-7.5) Cause3->Solution3 If Yes Solution4 Protect from UV Light Cause4->Solution4 If Yes

Caption: Troubleshooting logic for addressing dark or yellow resin discoloration.

References

Effect of catalyst concentration on the properties of cyclohexanone-formaldehyde resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexanone-formaldehyde (C-F) resins. The information focuses on the critical role of catalyst concentration in determining the final properties of the resin.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for the synthesis of cyclohexanone-formaldehyde resin, and what is its recommended concentration range?

A1: The most common catalysts for the condensation reaction between cyclohexanone (B45756) and formaldehyde (B43269) are caustic alkalis, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] The recommended concentration of these catalysts typically ranges from 0.25% to 1.0% based on the weight of the cyclohexanone.[1][2]

Q2: How does the concentration of the alkali catalyst affect the properties of the resulting C-F resin?

A2: The concentration of the alkali catalyst significantly influences several key properties of the resin:

  • Yield: Using a catalyst concentration below 0.25% can lead to a significant reduction in the resin yield.[1][2]

  • Color: Exceeding a catalyst concentration of 1% can result in the formation of an objectionably dark-colored resin.[1][2] For applications where a light-colored or colorless resin is desired, it is crucial to maintain the catalyst concentration within the lower end of the recommended range.

  • Softness: Lower concentrations of the catalyst (e.g., 0.25% to 0.36%) tend to produce softer resins.[2] Conversely, higher concentrations within the optimal range (e.g., 0.6% to 0.8%) can lead to harder resins.[2]

Q3: What is the effect of the molar ratio of formaldehyde to cyclohexanone on the resin synthesis?

A3: The molar ratio of formaldehyde to cyclohexanone is another critical parameter. It should generally be maintained within the range of 1.35:1 to 1.65:1.[1] This ratio can be adjusted depending on the purity of the cyclohexanone. For instance, a ratio of approximately 1.6:1 is suitable for substantially pure cyclohexanone.[1]

Q4: Can other types of catalysts be used for C-F resin synthesis?

A4: While alkali catalysts are common for producing resins for coatings and lacquers, acid catalysts can also be used. For example, p-toluene sulfonic acid has been used in the condensation of cyclohexanone with other compounds. The choice of catalyst (acidic or basic) will significantly impact the reaction mechanism and the final properties of the resin.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Resin Yield Insufficient Catalyst Concentration: The catalyst concentration may be below the optimal range (<0.25%).[1][2]1. Increase the catalyst concentration to be within the 0.25% to 1.0% range based on the weight of the cyclohexanone. 2. Ensure accurate measurement and addition of the catalyst.
Dark Resin Color Excessive Catalyst Concentration: The catalyst concentration may be too high (>1.0%).[1][2]1. Reduce the catalyst concentration to the recommended range, preferably between 0.6% and 0.8% for a good balance of yield and color.[1][2] 2. Ensure the reaction temperature is controlled, as excessive heat can also contribute to color formation.
Inconsistent Batch Properties Poor Control of Reaction Parameters: Variations in catalyst concentration, temperature, or reactant ratios between batches.1. Standardize the experimental protocol with precise control over the amount of catalyst, the molar ratio of reactants, and the reaction temperature. 2. Ensure homogenous mixing of the reactants and catalyst throughout the reaction.
Cloudy or Opaque Resin Presence of Impurities or Side Products: Formation of alkali metal formate (B1220265) due to side reactions (Cannizzaro reaction) can lead to cloudiness.[2]1. Optimize the reaction conditions to minimize side reactions. Maintaining the pH during the initial phase of the reaction can help.[2] 2. Implement a purification step after the reaction, such as dissolving the resin in a suitable solvent and washing to remove water-soluble impurities.

Quantitative Data Summary

The following table summarizes the impact of catalyst concentration on key properties of cyclohexanone-formaldehyde resin based on available literature.

Catalyst Concentration (% by weight of cyclohexanone)Expected Resin YieldResin ColorResin HardnessReference
< 0.25%Significantly Reduced--[1][2]
0.25% - 0.36%ModerateLighterSofter[2]
0.6% - 0.8%OptimalLightHarder[1][2]
> 1.0%HighObjectionably Dark-[1][2]

Experimental Protocols

Synthesis of Cyclohexanone-Formaldehyde Resin

This protocol is a generalized procedure based on common methods described in the literature.[1][2]

Materials:

  • Cyclohexanone

  • Formaldehyde solution (e.g., 37% aqueous solution)

  • Caustic alkali catalyst (e.g., 20-50% aqueous solution of NaOH or KOH)

  • Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

Procedure:

  • Charge the reaction vessel with cyclohexanone.

  • Heat the cyclohexanone to the initial reaction temperature, typically between 50°C and 70°C.[1]

  • Prepare a mixture of the formaldehyde solution and the catalyst solution.

  • Gradually and continuously add the formaldehyde-catalyst mixture to the heated cyclohexanone with constant agitation.

  • Control the addition rate to manage the exothermic reaction and maintain the desired temperature profile. The temperature will typically rise to 95-100°C.[1]

  • After the addition is complete, maintain the reaction mixture at reflux (around 95°C) for a specified period (e.g., 60-90 minutes) until the reaction is substantially complete.[1]

  • After the reaction, separate the aqueous layer from the resinous layer.

  • Purify the resin by washing with hot water and then removing residual water and unreacted monomers via vacuum distillation.

Characterization of Resin Properties
  • Softening Point: Determined using a ring and ball apparatus according to standard methods like ASTM E28.

  • Color: Assessed visually or measured quantitatively using a colorimeter against a standard scale (e.g., Gardner color scale).

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[3][4]

  • Chemical Structure: Characterized by Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups and 1H-Nuclear Magnetic Resonance (1H-NMR) spectroscopy to determine the polymer structure.[3][5]

Visualizations

Catalyst_Effect cluster_input Input Parameter cluster_properties Resin Properties catalyst Catalyst Concentration yield Resin Yield catalyst->yield Directly proportional (up to a point) color Resin Color catalyst->color High concentration leads to darker color hardness Resin Hardness catalyst->hardness Higher concentration leads to harder resin mw Molecular Weight catalyst->mw Influences degree of polymerization

Caption: Logical relationship between catalyst concentration and key properties of cyclohexanone-formaldehyde resin.

References

Overcoming insolubility issues with modified cyclohexanone-formaldehyde resins

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Modified Cyclohexanone-Formaldehyde Resins

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified cyclohexanone-formaldehyde resins.

Frequently Asked Questions (FAQs)

Q1: What are cyclohexanone-formaldehyde (CF) resins and their modified versions?

A1: Cyclohexanone-formaldehyde resins, also known as ketonic resins, are condensation polymers of cyclohexanone (B45756) and formaldehyde (B43269).[1] These resins are hard, neutral, and non-saponifiable.[2][3] They are valued for their ability to improve gloss, adhesion, hardness, and drying speed in various formulations.[3][4] Standard CF resins are generally soluble in a range of organic solvents like alcohols (except methanol), ketones (except acetone), esters, and aromatic hydrocarbons, but are insoluble in water and have limited solubility in nonpolar solvents like mineral oil and aliphatic hydrocarbons.[1][2][4][5]

Modified CF resins are variants that have been chemically altered to enhance specific properties, most notably solubility. Modifications can include:

  • Sulfonation: Introducing sulfonic acid groups to create water-soluble resins.[6]

  • Incorporation of other monomers: Co-condensing with substances like hydroquinone, tannin, aniline (B41778), or vinyl aniline to alter the polymer backbone and its properties.[7][8][9] For example, modification with tannin can improve solubility in common organic solvents.[10][9]

Q2: What are the primary applications of these resins, particularly in fields relevant to drug development?

A2: Traditionally, CF resins are used extensively in the coatings, inks, and adhesives industries.[2][3][4] Their properties are beneficial for nitrocellulose lacquers, printing inks, and heat-seal coatings.[2][3][4] For drug development professionals, the interest in these polymers often lies in their potential use as excipients in drug formulations, for creating coatings for tablets, or in the development of controlled-release systems. Their good adhesion and film-forming properties are of particular interest. However, for any pharmaceutical application, the purity, potential toxicity, and regulatory acceptance of the specific resin must be carefully evaluated.

Q3: What factors influence the solubility of modified cyclohexanone-formaldehyde resins?

A3: Several factors during and after synthesis can impact the final solubility of the resin:

  • Molecular Weight: Higher molecular weights generally lead to decreased solubility.[11] The reaction conditions (temperature, time, catalyst concentration) play a crucial role in controlling the molecular weight.[12]

  • Chemical Modification: The type and extent of chemical modification are the most significant factors. For instance, sulfonation renders the resin water-soluble.[6] Modification with tannin can enhance solubility in a range of organic solvents.[10]

  • Purity of Reactants: The purity of the initial cyclohexanone and formaldehyde can affect the quality and properties of the resulting resin.[13]

  • Catalyst Concentration: The amount of catalyst (e.g., NaOH) used during synthesis is critical. An excessive amount can lead to insoluble resins.[10][8][14][15]

  • Cross-linking: Excessive cross-linking during polymerization will significantly reduce solubility. This can be influenced by the molar ratio of reactants and the reaction temperature.

Troubleshooting Guide

Q1: My modified CF resin has precipitated from the solution. What could be the cause and how can I resolve it?

A1: Precipitation of your resin can be due to several factors:

  • Solvent Incompatibility: The resin may have limited solubility in the chosen solvent. Standard CF resins have poor miscibility with aliphatic hydrocarbons.[16] Ensure you are using an appropriate solvent. Good starting points for many CF resins are ketones, esters, and aromatic hydrocarbons.[4]

  • Temperature Changes: A decrease in temperature can lower the solubility of the resin, causing it to precipitate. Try gently warming the solution while stirring.

  • High Molecular Weight: The synthesis may have resulted in a polymer with a higher molecular weight than intended, reducing its solubility.[11] Review your synthesis protocol, particularly the reaction time and temperature.

  • Insufficient Modification: If you are synthesizing a modified resin to improve solubility, the modification reaction may have been incomplete.

Troubleshooting Steps:

  • Verify Solvent Choice: Cross-reference the type of CF resin with the solubility data provided in the tables below.

  • Apply Gentle Heat: Warm the solution in a water bath while stirring to see if the resin redissolves.

  • Solvent Blending: Try adding a co-solvent. For example, if your resin is in a hydrocarbon solvent, adding a ketone or ester might improve solubility.

  • Re-evaluate Synthesis: If the issue persists across batches, revisit your synthesis protocol. Consider adjusting the monomer ratio, catalyst concentration, or reaction time to control molecular weight.

Q2: The resin is only partially soluble or forms a gel in my chosen solvent. How can I achieve complete dissolution?

A2: Partial solubility or gel formation suggests that the resin is swelling rather than fully dissolving. This is often a sign of cross-linking or high molecular weight.

Troubleshooting Steps:

  • Increase Solvent Volume: You may be trying to dissolve too much resin in a limited amount of solvent. Try increasing the solvent-to-resin ratio.

  • Use a Stronger Solvent: Refer to the solubility tables. You may need to switch to a solvent with a higher affinity for the resin, such as DMF, NMP, or DMSO for certain modified resins.[7]

  • Mechanical Agitation: Increase the stirring speed or use a sonicator to break up agglomerates and promote dissolution.

  • Protocol Adjustment: During synthesis, the amount of catalyst and the reaction temperature should be carefully controlled. For instance, when modifying with tannin or vinyl aniline, an excess of the modifying agent or catalyst can lead to insoluble products.[10][8][15]

Quantitative Data Summary

Table 1: Solubility of Unmodified and Modified Cyclohexanone-Formaldehyde Resins

Resin TypeSoluble InPartially Soluble / Swells InInsoluble InReference(s)
Standard CF Resin Alcohols (not methanol), ketones (not acetone), esters, glycol ether acetates, aromatic & chlorinated hydrocarbons.[2][4][5]-Water, methanol, acetone, mineral oil, aliphatic hydrocarbons.[2][5][16][2][4][5][16]
Hydroquinone-Modified CF Resin High polar solvents (DMF, NMP, DMSO).[7]Aromatic solvents.[7]Alcohol, petroleum ether.[7][7]
Tannin-Modified CF Resin (TCFR) Common organic solvents (THF, CH3COCH3, C2H5OH, CH3OH, DMSO, C6H6).[10]-Water (soluble in hot water).[10][10][14]
Sulfonated CF Resin (SCF) Water.[6]--[6]

Table 2: Physical Properties of Different Grades of Commercial CF Resins

PropertyHM-105HM-120HM-130Test MethodReference
Softening Point (°C) 95-105105-125125-140ISO4625-1:2004[5]
Acid Value (mgKOH/g) ≤1≤1≤1ISO2114:2000[5]
Hydroxyl Value (mgKOH/g) 70-11070-110≥100DIN53240-2:1998[5]

Experimental Protocols

Protocol 1: General Synthesis of Cyclohexanone-Formaldehyde Resin

This protocol is a generalized procedure based on common synthesis descriptions.[11][17]

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%) as a catalyst

  • Toluene (B28343) (as an azeotropic solvent)

  • Reaction vessel with a stirrer, condenser, and thermometer

Procedure:

  • Charge the reaction vessel with cyclohexanone and a portion of the formaldehyde solution.

  • Begin stirring and heat the mixture to 50-70°C.

  • Slowly add the NaOH catalyst solution. The pH of the mixture should be maintained in the alkaline range (e.g., 8-9).[17]

  • Gradually add the remaining formaldehyde solution while maintaining the temperature.

  • After the addition is complete, raise the temperature to reflux (around 90-100°C) to continue the condensation reaction. The reaction time can vary (e.g., 4-6 hours) depending on the desired molecular weight.[12]

  • Once the reaction is complete, switch to a Dean-Stark apparatus to remove the water of reaction azeotropically with toluene.

  • After water removal, distill off the toluene under reduced pressure.

  • The resulting molten resin is then discharged and allowed to cool and solidify.

Protocol 2: Synthesis of Tannin-Modified CF Resin (TCFR) for Improved Solubility

This protocol is adapted from the literature for producing an environmentally friendly resin with enhanced solubility.[10][14]

Materials:

  • Cyclohexanone

  • Tannin (e.g., 12% by weight of cyclohexanone)

  • Formalin (37% aqueous solution)

  • Sodium hydroxide (NaOH) solution (20% aqueous)

  • Reaction vessel with stirrer, reflux condenser, and dropping funnel

Procedure:

  • Charge the reaction vessel with cyclohexanone and tannin.

  • Add the 20% aqueous NaOH solution to the mixture while stirring.

  • Heat the mixture to reflux temperature.

  • Once refluxing, add the formalin solution drop-wise over a period of time. It is crucial to control the addition rate and maintain continuous stirring.[10][14]

  • Maintain the reaction under reflux for a specified period (e.g., 4 hours) at a pH of 11-12.[14]

  • At the end of the reaction, a water-soluble resin is typically obtained.[10][14]

  • The water is then removed from the reaction mixture, for example, by using a rotary evaporator under vacuum at about 100°C to yield the final solid resin.[10][14]

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Cyclohexanone Cyclohexanone Mix Mixing Cyclohexanone->Mix Formaldehyde Formaldehyde Formaldehyde->Mix Catalyst Add NaOH Catalyst (pH 8-9) Mix->Catalyst Heat Heating (50-70°C -> Reflux) Catalyst->Heat Condensation Polycondensation Heat->Condensation Dehydration Water Removal (Azeotropic Distillation) Condensation->Dehydration Isolation Solvent Removal (Vacuum Distillation) Dehydration->Isolation Resin CF Resin Isolation->Resin

Caption: Experimental workflow for the synthesis of standard cyclohexanone-formaldehyde resin.

G Start Insolubility Issue Encountered CheckSolvent Is the solvent correct? (Refer to data tables) Start->CheckSolvent ApplyHeat Apply gentle heat and agitation CheckSolvent->ApplyHeat Yes UseStrongerSolvent Try a stronger solvent (e.g., DMF, DMSO) CheckSolvent->UseStrongerSolvent No Result1 Does it dissolve? ApplyHeat->Result1 Result1->UseStrongerSolvent No Success Problem Resolved Result1->Success Yes Result2 Does it dissolve? UseStrongerSolvent->Result2 ReviewSynthesis Review Synthesis Protocol: - Catalyst Concentration - Monomer Ratio - Reaction Time/Temp Result2->ReviewSynthesis No Result2->Success Yes ModifyProtocol Modify Protocol to Reduce Molecular Weight/Cross-linking ReviewSynthesis->ModifyProtocol ModifyProtocol->Start

Caption: Logical workflow for troubleshooting resin insolubility issues.

G cluster_input Initial Resin Structure cluster_modification Modification Process cluster_output Modified Resin Structure CF_Resin Insoluble CF Resin Backbone Reaction Sulfonation Reaction CF_Resin->Reaction SulfonatingAgent Sulfonating Agent (e.g., Sodium Sulfite) SulfonatingAgent->Reaction SCF_Resin Water-Soluble SCF Resin with -SO3H groups Reaction->SCF_Resin

Caption: Signaling pathway for modification of CF resin to improve water solubility.

References

Controlling reaction temperature to prevent thermal polymerization of modified resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling reaction temperature to prevent premature thermal polymerization of modified resins during experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal polymerization and why is it a concern with modified resins?

A1: Thermal polymerization is a process where monomers link together to form polymers, initiated by heat. This process is often exothermic, meaning it releases heat.[1][2][3] In the context of modified resins, an uncontrolled exothermic reaction can lead to a rapid, unintended polymerization, often referred to as a "runaway reaction."[4][5] This can result in a variety of problems, including:

  • Product Degradation: Excessive heat can degrade the polymer, affecting its properties.[5]

  • Safety Hazards: Uncontrolled reactions can lead to a rapid increase in temperature and pressure, potentially causing fires or explosions.[2][5]

  • Inconsistent Product Quality: Variations in temperature can lead to inconsistent polymer chain lengths and structures, impacting the final product's performance.[5][6]

  • Curing Defects: Issues such as cracking, delamination, yellowing, and the formation of bubbles can occur.[1][2]

Q2: What are the primary factors that influence the exothermic reaction during resin polymerization?

A2: Several factors can influence the intensity of the exothermic heat release during polymerization:

  • Resin Formulation: Different resins and hardeners have varying levels of reactivity and heat generation.[1]

  • Mix Ratio: The precise ratio of resin to hardener directly impacts the reaction rate and the amount of heat produced.[1]

  • Volume and Mass: Larger volumes of mixed resin generate and retain more heat due to a lower surface-area-to-volume ratio, which hinders heat dissipation.[1][2][7]

  • Ambient Temperature: Higher initial temperatures of the resin, hardener, and the surrounding environment will accelerate the reaction and heat buildup.[7][8]

  • Initiator Concentration: The type and concentration of the initiator significantly affect the polymerization kinetics and heat release.[4]

Q3: What are the ideal temperature ranges for working with common resins?

A3: The ideal temperature range can vary depending on the specific resin system. It is always crucial to consult the manufacturer's technical data sheet. However, some general guidelines exist:

Resin TypeIdeal Working Temperature Range (°F)Ideal Working Temperature Range (°C)
Epoxy Resins70-8021-27
Polyester Resins65-7518-24
Acrylic Resins70-7521-24

Source:[9][10]

Working within these ranges helps ensure a controlled cure rate and optimal final properties.[9][11]

Troubleshooting Guide

Issue: My resin is curing too quickly and generating excessive heat.

Potential Cause Troubleshooting Step
High Ambient Temperature Work in a temperature-controlled environment. If possible, perform the reaction in a cooler room or during cooler parts of the day.[8][11]
Large Batch Size Mix smaller batches of resin at a time to reduce the total heat generated.[1][2]
Thick Pours Pour the resin in thinner layers. Allow each layer to partially cool before pouring the next.[2][8]
Incorrect Mix Ratio Strictly adhere to the manufacturer's recommended mix ratio of resin to hardener.[1]
Fast-Curing Hardener Consider using a slower-curing hardener, which will generate heat more gradually.[8]

Issue: My final cured resin has bubbles, cracks, or is yellowing.

Potential Cause Troubleshooting Step
Excessive Exotherm All of the above troubleshooting steps for rapid curing will also help prevent these defects, as they are often caused by excessive heat buildup.[2]
Trapped Air Mix the resin and hardener slowly and thoroughly to avoid introducing air bubbles. Warming the components before mixing can reduce viscosity and help release trapped air.[10]
Thermal Stress Allow the cured resin to cool down slowly and evenly to prevent cracking caused by rapid temperature changes.[1]

Experimental Protocols

Protocol: Monitoring and Controlling Reaction Temperature during Resin Polymerization

Objective: To maintain a stable reaction temperature and prevent thermal runaway during the polymerization of a modified resin.

Materials:

  • Modified resin and hardener/initiator

  • Jacketed reaction vessel

  • Circulating water bath with cooling capabilities

  • Digital thermometer or thermocouple with a probe

  • Stirring mechanism (e.g., magnetic stir bar and stir plate or overhead stirrer)

  • Data logger (optional, for continuous temperature recording)

Procedure:

  • Preparation:

    • Ensure the reaction vessel is clean and dry.

    • Set up the circulating water bath and connect it to the jacket of the reaction vessel. Set the bath to the desired initial reaction temperature as recommended by the resin manufacturer.

    • Place the reaction vessel on the stir plate and add the magnetic stir bar, or set up the overhead stirrer.

  • Temperature Monitoring Setup:

    • Insert the temperature probe into the reaction vessel, ensuring the tip is submerged in the location where the resin will be but does not interfere with the stirring mechanism.

    • Connect the probe to the digital thermometer or data logger.

  • Reaction Initiation:

    • Pre-cool the resin and hardener to the desired starting temperature if necessary.

    • Add the pre-determined amount of resin to the reaction vessel and begin stirring at a moderate, consistent speed.

    • Once the resin temperature has stabilized to the setpoint of the water bath, add the hardener or initiator according to the specified mix ratio.

  • Temperature Control and Monitoring:

    • Continuously monitor the internal temperature of the reaction.

    • If the temperature begins to rise above the desired setpoint due to the exothermic reaction, adjust the temperature of the circulating water bath to a lower temperature to actively cool the reaction.

    • For highly exothermic reactions, consider a staged addition of the hardener or monomer to control the rate of heat generation.[4]

  • Post-Reaction Cooling:

    • Once the polymerization is complete, allow the reaction mixture to cool gradually to room temperature while still under gentle stirring to ensure uniformity. Avoid rapid cooling, which can introduce thermal stress.[12]

Visualizations

ThermalPolymerizationControl Start Initiate Resin Polymerization Exotherm Exothermic Reaction (Heat Generation) Start->Exotherm TempRise Uncontrolled Temperature Increase Exotherm->TempRise If Uncontrolled TempControl Implement Temperature Control Measures Exotherm->TempControl If Controlled ThermalPoly Premature Thermal Polymerization TempRise->ThermalPoly Defects Product Defects (Cracks, Bubbles, Yellowing) ThermalPoly->Defects SafetyHazard Safety Hazard (Runaway Reaction) ThermalPoly->SafetyHazard Cooling Active Cooling (Jacketed Vessel, Coils) TempControl->Cooling BatchSize Control Batch Size & Pour Thickness TempControl->BatchSize Formulation Optimize Formulation (Slower Hardener) TempControl->Formulation ControlledTemp Maintain Stable Reaction Temperature Cooling->ControlledTemp BatchSize->ControlledTemp Formulation->ControlledTemp DesiredProduct Desired Product Quality & Safety ControlledTemp->DesiredProduct

Caption: Logical workflow for controlling reaction temperature.

ExperimentalWorkflow A 1. System Setup (Jacketed Vessel, Chiller) B 2. Set Initial Temperature A->B C 3. Add Resin & Begin Stirring B->C D 4. Add Hardener/Initiator C->D E 5. Monitor Temperature Continuously D->E F 6. Adjust Cooling as Needed E->F If Temp > Setpoint G 7. Gradual Cool-Down E->G Reaction Complete F->E H 8. Cured Product G->H

Caption: Experimental workflow for temperature control.

References

Strategies for reducing the yellowing of cyclohexanone-formaldehyde resins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies to troubleshoot and reduce the yellowing of cyclohexanone-formaldehyde (CF) resins.

Frequently Asked Questions (FAQs) about Resin Yellowing

Q1: Why is my newly synthesized cyclohexanone-formaldehyde resin already yellow or dark-colored?

A1: The initial color of the resin is heavily influenced by the synthesis conditions. Historically, CF resins were known to have a pale lemon or even dark color.[1][2] Key factors include:

  • High Catalyst Concentration: Using excessive amounts of caustic alkali catalyst (e.g., more than 1% based on the weight of cyclohexanone) can lead to the formation of objectionably dark-colored resins.[1][2]

  • High Reaction Temperature: Uncontrolled exothermic reactions that raise the temperature too high can contribute to color formation.[2] Maintaining the reaction temperature within a specific range (e.g., not exceeding 80°C initially and rising to 95-100°C in a controlled manner) is crucial.[1][2]

  • Incorrect pH Control: The pH of the reaction mixture is a critical parameter. For lighter resins, it's recommended to maintain a pH between 8 and 9 during the initial phase of the reaction and then adjust it to a near-neutral point (6.5 to 7.5) before recovering the resin.[1][2]

  • Impurities in Reactants: The purity of the initial cyclohexanone (B45756) is important. Impurities can undergo side reactions that produce colored byproducts.[3][4]

Q2: What causes a light-colored resin to turn yellow over time?

A2: Yellowing over time is typically a degradation process caused by environmental factors. The primary causes are:

  • UV Exposure: Ultraviolet (UV) light from sunlight is a major contributor to the yellowing of most polymer resins. UV rays can break down the chemical bonds within the resin structure, leading to discoloration.[5][6]

  • Oxidation: The resin can react with oxygen from the air, a process that is often accelerated by heat.[5][6] This thermal-oxidative degradation is a common cause of yellowing during storage or in application.[5]

  • Residual Reactants or Catalysts: Incomplete removal of reactants or catalysts after synthesis can lead to instability and gradual discoloration over time.

Q3: Can impurities in the starting materials significantly affect the final resin color?

A3: Yes. Impurities in the cyclohexanone, such as pentanal, hexanal, or 2-cyclohexen-1-one, must be removed to ensure a high-quality final product.[4] Industrial practices often involve treating the crude cyclohexanone with a basic catalyst to promote the condensation of these impurities into higher-boiling products that can be easily separated by distillation.[4] Another purification method involves treating the cyclohexanone with acids or passing it through an ion-exchange resin to degrade impurities before distillation.[3]

Q4: How does the molar ratio of reactants affect the resin's properties and color?

A4: The molar ratio of formaldehyde (B43269) to cyclohexanone influences the final properties of the resin. Ratios ranging from 1.20:1 to 1.85:1 have been explored.[1] For producing lighter-colored resins, a preferred range is between 1.35:1 and 1.75:1.[1][2] This ratio affects the degree of methylolation and subsequent condensation, which can influence the final molecular structure and its susceptibility to forming color bodies.

Troubleshooting Guide: Strategies for Color Reduction

This section provides actionable guides for preventing and mitigating yellowing both during and after resin synthesis.

Issue 1: Resin is Yellow Immediately After Synthesis

This points to a need for optimizing the reaction protocol. Controlling the synthesis parameters is the most effective way to produce a resin with low initial color.

The following table summarizes key reaction parameters cited in literature for producing lighter-colored cyclohexanone-formaldehyde resins.

ParameterRecommended RangeRationale & Citation
Catalyst (Caustic Alkali) 0.25% to 1.0% (by weight of cyclohexanone)Concentrations above 1% result in darker resins, while less than 0.25% significantly reduces yield.[1][2]
Molar Ratio (Formaldehyde:Cyclohexanone) 1.35:1 to 1.75:1This range is optimal for achieving high yields of light-colored resin.[1][2]
Initial Reaction pH 8.0 to 9.0Maintaining a basic pH in the initial phase is crucial for the condensation reaction while avoiding color formation.[1][2]
Final Reaction pH (before recovery) 6.5 to 7.5Neutralizing the mixture before resin recovery prevents further side reactions that can cause discoloration.[2]
Reaction Temperature Start: 50-70°C; Peak: 95-100°CA gradual, controlled temperature increase using the reaction's exothermic heat prevents overheating and darkening.[2]

This protocol is a generalized method based on procedures for producing nearly colorless resins.[1][2]

Materials:

  • Cyclohexanone

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Caustic Alkali (e.g., NaOH solution)

  • Hydrocarbon Solvent (optional, e.g., cyclohexane (B81311) for azeotropic removal of water)[1]

  • Acidic reagent for neutralization (e.g., dilute formic or acetic acid)

Procedure:

  • Initial Charge: In a reaction vessel, charge the cyclohexanone. If using a solvent, add it at this stage (10-30% based on cyclohexanone weight).[1]

  • Initial Heating & Formaldehyde Addition: Heat the mixture to between 50°C and 70°C. Add a small portion (e.g., 10-20%) of the total formaldehyde required.[2]

  • Catalyst Addition & pH Adjustment: While agitating, gradually add a small portion of the caustic alkali catalyst until the pH of the mixture reaches 8.0-9.0.[2]

  • Controlled Reactant Feed: Prepare a mixture of the remaining formaldehyde and the remaining catalyst. Add this mixture gradually and continuously to the reaction vessel.

  • Temperature Control: Regulate the addition rate of the formaldehyde-catalyst mixture so that the exothermic heat of the reaction raises the temperature gradually into the range of 95-100°C.[2] Maintain this temperature until the reaction is substantially complete.

  • Neutralization: Once the reaction is complete, cool the mixture slightly and carefully add an acidic reagent to adjust the pH to between 6.5 and 7.5.[2] This step is critical to stop alkali-catalyzed side reactions that produce color.

  • Resin Recovery: Separate the aqueous layer. The resin can be recovered by distilling off any unreacted cyclohexanone and water, preferably under vacuum at a temperature below 140°C to prevent thermal darkening.[2]

  • Final Washing: The final resin can be washed with distilled water until neutral to remove any remaining salts or impurities.[7]

G A 1. Charge Reactor (Cyclohexanone + Solvent) B 2. Heat to 50-70°C Add initial portion of Formaldehyde A->B C 3. Adjust pH to 8.0-9.0 (Add initial portion of Catalyst) B->C D 4. Gradual Feed (Remaining Formaldehyde + Catalyst) C->D E 5. Control Temperature (Allow rise to 95-100°C) D->E F 6. Neutralize Reaction (Adjust pH to 6.5-7.5) E->F G 7. Recover Resin (Separate layers, Vacuum Distill) F->G H 8. Final Wash (Wash with water until neutral) G->H I Light-Colored Resin H->I

Caption: Workflow for synthesizing low-color cyclohexanone-formaldehyde resin.

Issue 2: Resin Yellows Over Time During Storage or Application

This issue requires post-synthesis stabilization strategies to protect the resin from environmental factors.

G Start Resin is Yellowing Q1 When does yellowing occur? Start->Q1 During During / Immediately After Synthesis Q1->During During Post Post-Synthesis (Storage / Application) Q1->Post After Sol1 Problem: Reaction Control - Check Catalyst % & pH - Control Temperature - Purify Reactants During->Sol1 Sol2 Problem: Environmental Degradation - Add UV Absorbers - Add Antioxidants - Store in dark, cool, inert conditions Post->Sol2

Caption: Decision tree for troubleshooting resin yellowing.

Objective: To enhance the stability of the synthesized resin against oxidative and UV-induced yellowing.

Strategy 1: Addition of Stabilizers A highly effective method is to add a combination of antioxidants and UV absorbers to the resin.[5][8]

  • Primary Antioxidants (Hindered Phenols): These compounds act as free-radical scavengers, capturing peroxide free radicals that cause oxidative degradation.[5]

  • Secondary Antioxidants (Phosphites): These work synergistically with primary antioxidants by decomposing hydroperoxides, which are precursors to color-forming species.[5]

  • UV Absorbers: These additives absorb harmful UV radiation and dissipate it as heat, thereby protecting the resin's chemical structure from being broken down by sunlight.[5][8]

Procedure:

  • Melt the synthesized cyclohexanone-formaldehyde resin or dissolve it in a suitable solvent.

  • Based on the manufacturer's recommendations for the specific stabilizers, add the required amount of primary antioxidant, secondary antioxidant, and UV absorber to the resin. This is typically a small percentage of the total resin weight.

  • Mix thoroughly until the additives are completely dissolved and homogeneously distributed throughout the resin.

  • Proceed with your application or store the stabilized resin.

Strategy 2: Proper Storage

  • Isolate from Oxygen: Store the resin under an inert gas atmosphere, such as nitrogen, to prevent contact with oxygen.[5]

  • Block UV Light: Use opaque containers to protect the resin from light exposure.

  • Control Temperature: Store the resin in a cool, dark place to minimize the rate of any potential degradation reactions.

G cluster_0 Synthesis Conditions cluster_1 Environmental Factors cluster_2 Material Purity center Resin Yellowing High Temperature High Temperature High Temperature->center Excess Catalyst Excess Catalyst Excess Catalyst->center Incorrect pH Incorrect pH Incorrect pH->center UV Exposure (Sunlight) UV Exposure (Sunlight) UV Exposure (Sunlight)->center Oxidation (Air) Oxidation (Air) Oxidation (Air)->center Heat (Storage) Heat (Storage) Heat (Storage)->center Reactant Impurities Reactant Impurities Reactant Impurities->center Residual Catalysts Residual Catalysts Residual Catalysts->center

Caption: Key factors that cause yellowing in cyclohexanone-formaldehyde resins.

References

Cyclohexanone-Formaldehyde Resin Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of cyclohexanone-formaldehyde resin production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclohexanone-formaldehyde resin in a question-and-answer format.

Q1: Why is the final resin dark in color, and how can I obtain a paler product?

A1: Dark coloration in cyclohexanone-formaldehyde resins is often a result of side reactions and impurities, which can be exacerbated by certain process conditions. To achieve a lighter-colored resin, consider the following:

  • Catalyst Concentration: Using an excessive amount of catalyst, such as sodium hydroxide (B78521) (NaOH), can lead to darker resins. It is recommended to use a catalyst concentration between 0.25% and 1% based on the weight of the cyclohexanone (B45756).[1][2] Concentrations above 1% have been shown to result in objectionably dark colors.[1][2]

  • Reaction Temperature: High reaction temperatures can promote side reactions that cause darkening. Maintaining the reaction temperature within a controlled range is crucial. For instance, a process involving the gradual addition of reactants can start at 50-70°C and be maintained at 95-100°C.[1] Another approach suggests keeping the temperature below 80°C to promote the formation of light-colored resins.[2]

  • pH Control: The pH of the reaction mixture is a critical factor. An initial pH of 8 to 9 is recommended during the main part of the reaction.[1][2] Before recovering the resin, the pH should be adjusted to a near-neutral range of 6.5 to 7.5.[1]

Q2: My resin yield is consistently low. What factors can I adjust to improve it?

A2: Low yields can be attributed to several factors, including reactant ratios, catalyst concentration, and the presence of impurities or inhibitors.

  • Molar Ratio of Reactants: The molar ratio of formaldehyde (B43269) to cyclohexanone significantly impacts the yield. A molar ratio of 1.35:1 to 1.65:1 is recommended for high yields.[1] In another study, an optimal molar ratio of 1.4 was identified for the synthesis of methylcyclohexanone-formaldehyde resin.[3]

  • Catalyst Amount: The amount of catalyst must be carefully controlled. Using less than 0.25% of a caustic alkali catalyst can seriously reduce the resin yield.[1][2]

  • Purity of Cyclohexanone: The purity of the cyclohexanone reactant is important. The presence of cyclohexanol (B46403) in concentrations greater than 20% can lead to lower resin yields.[1]

  • Water Content: The presence of excess water, especially when using aqueous formaldehyde solutions, can reduce the space-time yield.[4][5] Using paraformaldehyde as the formaldehyde source can mitigate this issue by reducing the amount of water in the reaction system.[4][5]

Q3: The synthesized resin has poor solubility. What is the cause and how can it be addressed?

A3: Poor solubility is typically associated with a high molecular weight of the resin.[4][5]

  • Control Molecular Weight: High molecular weights can be disadvantageous, particularly in applications like the coatings industry where it can reduce the solvent fraction.[4][5] To control the molecular weight, it is important to carefully manage the reaction conditions, including temperature, reaction time, and catalyst concentration.

  • Reaction Termination: Ensure the reaction is stopped at the appropriate time to prevent excessive chain growth, which leads to higher molecular weight and reduced solubility.

Q4: How can I minimize wastewater and simplify the workup process?

A4: The use of aqueous solutions and catalysts like sodium hydroxide can lead to time-consuming washing procedures and increased wastewater costs due to neutralization steps.[4][5]

  • Use of Paraformaldehyde: Replacing aqueous formaldehyde with paraformaldehyde reduces the overall water content in the reaction, simplifying purification.[4][5]

  • Alternative Catalysts: Employing catalysts that can be removed by distillation, such as tetraalkylammonium hydroxide, can eliminate the need for neutralization and washing steps.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of cyclohexanone-formaldehyde resin?

A1: The synthesis of cyclohexanone-formaldehyde resin proceeds through a base-catalyzed reaction. The process can be summarized in three main stages:

  • Methylol Compound Formation: Under basic conditions, cyclohexanone reacts with formaldehyde to form methylol compounds.[4][6]

  • Dehydration: These methylol compounds then dehydrate to form vinyl ketones.[4][6]

  • Michael Addition: The vinyl ketones undergo a Michael addition with the active hydrogens of other cyclohexanone molecules, leading to chain elongation and the formation of the final resin.[4][6]

Q2: What are the key parameters to control during the synthesis?

A2: The following parameters are critical for controlling the properties and yield of the resin:

  • Molar ratio of formaldehyde to cyclohexanone: Typically between 1.35:1 and 1.65:1.[1]

  • Catalyst concentration: For caustic alkalis like NaOH, a range of 0.25% to 1% by weight of cyclohexanone is recommended.[1][2]

  • Reaction temperature: Generally maintained between 50°C and 100°C, with specific temperature profiles depending on the process.[1]

  • pH of the reaction mixture: An initial alkaline pH (8-9) followed by neutralization (pH 6.5-7.5) before workup is often employed.[1][2]

Q3: Can paraformaldehyde be used instead of aqueous formaldehyde?

A3: Yes, using paraformaldehyde is a preferred method to increase the space-time yield and reduce the amount of water in the reaction, which simplifies the purification process and reduces wastewater.[4][5]

Q4: What types of catalysts are effective for this synthesis?

A4: Basic catalysts are typically used. Common examples include:

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as aqueous solutions.[4]

  • Tetraalkylammonium hydroxide, which can be removed by distillation.[5]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Their Effects

ParameterRecommended Range/ValueEffect on Yield and Resin PropertiesCitation(s)
Molar Ratio (Formaldehyde:Cyclohexanone)1.35:1 to 1.65:1Higher ratios within this range can improve yield.[1]
Catalyst Concentration (Caustic Alkali)0.25% to 1.0% (by weight of cyclohexanone)<0.25% reduces yield; >1.0% causes dark coloration.[1][2]
Reaction Temperature50°C to 100°CHigher temperatures can lead to darker resins.[1]
Initial pH8 to 9Promotes the initial reaction stages.[1][2]
Final pH (before workup)6.5 to 7.5Important for obtaining a stable and clear resin.[1]
Purity of Cyclohexanone>80%Impurities like cyclohexanol (>20%) can lower the yield.[1]

Experimental Protocols

Protocol 1: General Synthesis of Cyclohexanone-Formaldehyde Resin

This protocol is a generalized procedure based on common laboratory practices for synthesizing cyclohexanone-formaldehyde resin.

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium Hydroxide (NaOH) solution (e.g., 10-50%)

  • Toluene (B28343) (optional, for azeotropic water removal)

  • Hydrochloric acid or Acetic acid (for neutralization)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

  • Heating mantle with temperature controller

  • Dropping funnel

  • pH meter or pH indicator strips

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. If using toluene for azeotropic distillation, include a Dean-Stark trap.

  • Charging Reactants: Charge the reactor with cyclohexanone. If using paraformaldehyde, it can be added directly with the cyclohexanone. Toluene can also be added at this stage if desired.[4]

  • Initiating the Reaction: Begin stirring and heat the mixture to the desired initial temperature (e.g., 60°C).

  • Catalyst and Formaldehyde Addition: Gradually and simultaneously add the formaldehyde solution and the NaOH catalyst solution to the cyclohexanone.[1][2] The rate of addition should be controlled to manage the exothermic reaction and maintain the temperature within the desired range (e.g., rising from 60°C to 95-100°C).[1]

  • Reaction Monitoring: Monitor the pH of the reaction mixture, maintaining it between 8 and 9 during the initial phase.[1][2] The reaction is typically carried out for a specific duration, for example, 4 hours.[4]

  • Water Removal (Optional): If using an azeotropic solvent like toluene, water will be collected in the Dean-Stark trap.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it by adding an acid (e.g., acetic acid) until the pH reaches 6.5-7.5.[4][5]

  • Purification:

    • Washing: Wash the reaction mixture with water to remove salts and unreacted formaldehyde.[7]

    • Solvent Removal: If a solvent was used, remove it by distillation.

    • Final Drying: Dry the resin under vacuum to remove any remaining water and volatile components.

Visualizations

ReactionPathway Reaction Pathway for Cyclohexanone-Formaldehyde Resin Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_stages Reaction Stages cluster_product Product Cyclohexanone Cyclohexanone Methylol_Formation Stage 1: Methylol Compound Formation Cyclohexanone->Methylol_Formation Formaldehyde Formaldehyde Formaldehyde->Methylol_Formation Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Methylol_Formation Dehydration Stage 2: Dehydration Methylol_Formation->Dehydration - H2O Michael_Addition Stage 3: Michael Addition Dehydration->Michael_Addition Resin Cyclohexanone-Formaldehyde Resin Michael_Addition->Resin

Caption: Reaction pathway of cyclohexanone-formaldehyde resin synthesis.

ExperimentalWorkflow Experimental Workflow for Resin Synthesis cluster_setup Preparation cluster_reaction Reaction cluster_workup Purification cluster_final Final Product Setup 1. Reactor Setup Charge 2. Charge Reactants (Cyclohexanone, Formaldehyde Source) Setup->Charge Heat 3. Heat to Initial Temperature Charge->Heat Add 4. Add Catalyst & Formaldehyde Heat->Add React 5. Maintain Reaction Conditions (Temp, Time, pH) Add->React Cool 6. Cool Reaction Mixture React->Cool Neutralize 7. Neutralize Catalyst Cool->Neutralize Wash 8. Wash with Water Neutralize->Wash Dry 9. Dry under Vacuum Wash->Dry Final_Resin Final Resin Dry->Final_Resin

Caption: General experimental workflow for resin synthesis.

References

Removal of alkali metal formate to improve resin clarity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the removal of alkali metal formates to improve resin clarity.

Frequently Asked Questions (FAQs)

Q1: What are alkali metal formates and how do they affect resin clarity?

A1: Alkali metal formates (e.g., sodium formate (B1220265), potassium formate) are salts of formic acid. In the context of synthetic resins, they can be present as byproducts from the manufacturing process or as contaminants.[1][2][3][4] These ionic impurities can lead to a hazy or cloudy appearance in the final resin product, compromising its optical clarity.[5][6] The presence of these salts can disrupt the polymer matrix, leading to light scattering and a reduction in transparency.[5]

Q2: How can I determine if alkali metal formate contamination is the cause of my resin's haziness?

A2: Identifying the root cause of resin haziness requires a systematic approach. Ionic contamination is a common culprit for issues like haziness and can affect the performance of materials like printed circuit boards.[7][8] To specifically identify formate ions, analytical techniques such as Ion Chromatography (IC) are highly effective.[9][10][11] For quantifying the haze itself, standardized tests like ASTM D1003 can be employed to measure the percentage of light that is scattered as it passes through the resin.[12][13][14]

Q3: What are the primary sources of alkali metal formate contamination in resins?

A3: Alkali metal formate contamination can originate from several sources during the resin synthesis and manufacturing process. Formate can be a byproduct in certain chemical reactions, and its salts can form in the presence of alkali metals.[3][4] Inadequate purification steps during production can leave residual ionic impurities within the resin matrix.

Troubleshooting Guide: Hazy Resin

This guide will help you diagnose and resolve issues related to hazy or cloudy resins, with a focus on potential contamination by alkali metal formates.

Problem: The cured or uncured resin exhibits a hazy or cloudy appearance, lacking the desired optical clarity.

Initial Checks:

  • Visual Inspection: Examine the resin for uniform haziness versus localized cloudiness. Localized issues might point to mixing or curing problems.

  • Review Manufacturing Process: Scrutinize the synthesis and purification steps for potential sources of ionic contamination.

Diagnostic Workflow:

Caption: Troubleshooting workflow for hazy resin.

Experimental Protocols

Protocol 1: Quantification of Alkali Metal Formate using Ion Chromatography (IC)

This protocol outlines the procedure for quantifying formate concentration in a resin sample.

Methodology:

  • Sample Preparation:

    • Dissolve a known weight of the resin in a suitable organic solvent (e.g., acetonitrile, methanol).

    • Perform a liquid-liquid extraction with deionized water to transfer the ionic formate into the aqueous phase.

    • Filter the aqueous extract through a 0.45 µm syringe filter before injection.[15]

  • IC System and Conditions:

    • Column: Anion exchange column (e.g., Dionex AS9).[10]

    • Eluent: A sodium carbonate/bicarbonate buffer is typically used.[9]

    • Detection: Suppressed conductivity detection.[9]

    • Flow Rate: 1.0 mL/min.[10]

  • Calibration:

    • Prepare a series of standard solutions of sodium formate in deionized water.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Analysis:

    • Inject the prepared sample extract into the IC system.

    • Identify the formate peak based on its retention time compared to the standards.

    • Quantify the formate concentration in the sample using the calibration curve.

Protocol 2: Measurement of Resin Haze and Luminous Transmittance (ASTM D1003)

This protocol describes the measurement of resin clarity using a hazemeter or a spectrophotometer.[12][13][14]

Methodology:

  • Sample Preparation:

    • Prepare a flat, transparent sample of the resin with a defined thickness.

    • Ensure the sample surfaces are clean and free of defects.

  • Instrumentation:

    • Use a calibrated hazemeter or an integrating sphere spectrophotometer.[12][14]

  • Measurement Procedure (Procedure A - Hazemeter):

    • Calibrate the instrument according to the manufacturer's instructions.

    • Place the resin sample in the designated holder.

    • Measure the total luminous transmittance and the diffuse luminous transmittance.

    • The haze percentage is calculated as: (Diffuse Transmittance / Total Transmittance) x 100.

  • Data Recording:

    • Record the haze percentage and the total luminous transmittance.

    • Perform measurements on multiple samples to ensure reproducibility.

Protocol 3: Removal of Alkali Metal Formate using Ion Exchange Chromatography (IEX)

This protocol provides a general procedure for removing formate ions from a resin solution.

Methodology:

  • Resin Selection:

    • Choose a strong anion exchange (SAX) resin.

  • Column Preparation:

    • Pack a chromatography column with the selected anion exchange resin.

    • Equilibrate the column with a suitable buffer at a specific pH to ensure the resin is in the correct ionic form (e.g., chloride or hydroxide).[16][17][18]

  • Sample Loading:

    • Dissolve the hazy resin in a compatible solvent.

    • Load the resin solution onto the equilibrated column. The formate ions will bind to the positively charged functional groups of the anion exchange resin.

  • Elution:

    • Wash the column with the equilibration buffer to remove any unbound material.

    • Elute the purified resin from the column.

    • The bound formate ions can be subsequently removed from the column by regeneration with a high concentration salt solution or a change in pH.

  • Post-Treatment:

    • Collect the fractions containing the purified resin.

    • Remove the solvent to obtain the purified resin.

    • Analyze the purified resin for formate concentration (Protocol 1) and haze (Protocol 2) to confirm the effectiveness of the removal process.

Ion Exchange Workflow:

Caption: Ion exchange chromatography workflow for formate removal.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the troubleshooting and purification processes.

Table 1: Correlation between Sodium Formate Concentration and Resin Haze

Sample IDSodium Formate (ppm)Haze (%) (ASTM D1003)Luminous Transmittance (%)
Resin A5025.385.2
Resin B10045.875.6
Resin C25078.160.3
Control<11.292.5

Table 2: Resin Clarity Improvement after Formate Removal

Sample IDInitial Haze (%)Final Haze (%)Formate Removal Efficiency (%)
Resin A25.32.198.5
Resin B45.83.597.2
Resin C78.15.898.1

References

Technical Support Center: Enhancing the Molecular Weight of Sulfonated Cyclohexanone-Formaldehyde Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high molecular weight sulfonated cyclohexanone-formaldehyde (SCF) resin.

Frequently Asked Questions (FAQs)

Q1: What are the key reactants for synthesizing sulfonated cyclohexanone-formaldehyde (SCF) resin?

A1: The primary reactants for synthesizing SCF resin are cyclohexanone (B45756), formaldehyde (B43269), and a sulfonating agent, typically sodium sulfite (B76179).[1][2][3]

Q2: What is a typical average molecular weight achievable for SCF resin under optimal conditions?

A2: Under optimized reaction conditions, an average molecular weight of approximately 58,392 g/mol can be achieved for SCF resin.[1][2][3]

Q3: What are the critical reaction parameters that influence the molecular weight of SCF resin?

A3: The molecular weight of SCF resin is significantly influenced by several key reaction parameters, including the molar ratio of formaldehyde to cyclohexanone, the amount of sulfonating agent, the reaction temperature, and the pH of the reaction mixture.[1][2][3]

Q4: How does the molar ratio of formaldehyde to cyclohexanone affect the molecular weight of the resulting resin?

A4: The molar ratio of formaldehyde to cyclohexanone is a crucial factor. A higher molar ratio of formaldehyde to cyclohexanone, within an optimal range, generally leads to a higher molecular weight resin.[4][5] For instance, a molar ratio of 2.0 for formaldehyde to cyclohexanone has been shown to be effective.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight of the Final Resin Incorrect Molar Ratio of Reactants: The ratio of formaldehyde to cyclohexanone and sodium sulfite is not optimized.Ensure the molar ratio of formaldehyde:cyclohexanone:sodium sulfite is optimized. A recommended starting point is 2.0:1.0:0.7.[1][2][3] Adjust the ratio in small increments to observe the effect on molecular weight.
Suboptimal Reaction Temperature: The reaction temperature is too low or too high.Maintain a constant and optimal reaction temperature. A temperature of 90°C has been reported to yield high molecular weight SCF resin.[1][2][3] Use a temperature-controlled reaction vessel.
Incorrect pH of the Reaction Mixture: The pH is not maintained at the optimal level for the condensation reaction.The pH of the system should be carefully controlled. A pH of 10 is recommended for achieving a high molecular weight.[1][2][3] Use a reliable pH meter and adjust with a suitable base (e.g., NaOH solution) as needed.
Insufficient Reaction Time: The polymerization reaction has not proceeded to completion.Increase the reaction time to allow for further chain growth. Monitor the viscosity of the reaction mixture as an indicator of molecular weight increase.
Poor Solubility of the Resin Inadequate Sulfonation: An insufficient amount of the sulfonating agent was used, leading to a lower degree of sulfonation.Increase the amount of sodium sulfite in the reaction mixture. The degree of sulfonation directly impacts the water solubility of the resin.
Cross-linking: Excessive reaction temperature or time may lead to undesirable cross-linking, reducing solubility.Carefully control the reaction temperature and time to prevent excessive cross-linking. Consider a step-wise temperature profile if necessary.
Dark Color of the Resin High Catalyst Concentration: Using an excessive amount of catalyst (e.g., caustic alkali) can result in darker colored resins.[4][5]Reduce the concentration of the catalyst. Use the minimum amount necessary to achieve the desired reaction rate and molecular weight.
High Reaction Temperature: Elevated temperatures can lead to side reactions and the formation of colored byproducts.Lower the reaction temperature, while ensuring it remains within the optimal range for polymerization.

Experimental Protocols

Synthesis of High Molecular Weight Sulfonated Cyclohexanone-Formaldehyde Resin

This protocol is based on optimized conditions reported in the literature.[1][2][3]

Materials:

  • Cyclohexanone

  • Formaldehyde (37 wt% solution in water)

  • Sodium sulfite

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Deionized water

  • Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and pH probe.

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve the specified amount of sodium sulfite in deionized water.

  • Addition of Cyclohexanone: Add cyclohexanone to the sodium sulfite solution while stirring.

  • pH Adjustment: Adjust the pH of the mixture to 10 using a sodium hydroxide solution.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture. The recommended molar ratio of formaldehyde:cyclohexanone:sodium sulfite is 2.0:1.0:0.7.

  • Reaction: Heat the reaction mixture to 90°C while stirring continuously. Maintain this temperature and pH for the duration of the reaction (e.g., 3-4 hours).

  • Monitoring: Periodically measure the viscosity of the reaction mixture to monitor the progress of the polymerization. An increase in viscosity generally corresponds to an increase in molecular weight.

  • Cooling and Characterization: Once the desired viscosity is reached, cool the reactor to room temperature. The resulting sulfonated cyclohexanone-formaldehyde resin can then be characterized for its molecular weight using techniques like Gel Permeation Chromatography (GPC).

Visualizations

Experimental Workflow for SCF Resin Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_process Synthesis Process cluster_analysis Analysis Cyclohexanone Cyclohexanone Mixing Mixing of Reactants Cyclohexanone->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Sodium_Sulfite Sodium Sulfite Sodium_Sulfite->Mixing Parameters Set Parameters: - Molar Ratio = 2:1:0.7 - Temperature = 90°C - pH = 10 Parameters->Mixing Polymerization Polymerization Mixing->Polymerization Cooling Cooling Polymerization->Cooling Characterization Molecular Weight Characterization (GPC) Cooling->Characterization

Caption: Workflow for synthesizing high molecular weight SCF resin.

Logical Relationship for Troubleshooting Low Molecular Weight

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Molecular Weight cause1 Incorrect Molar Ratio issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Incorrect pH issue->cause3 cause4 Insufficient Time issue->cause4 sol1 Optimize Reactant Ratios (e.g., F:C:S = 2:1:0.7) cause1->sol1 sol2 Maintain Temperature at 90°C cause2->sol2 sol3 Adjust and Maintain pH at 10 cause3->sol3 sol4 Increase Reaction Time cause4->sol4

Caption: Troubleshooting guide for low molecular weight SCF resin.

References

Preventing gelation during the synthesis of modified cyclohexanone-formaldehyde resins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during the synthesis of modified cyclohexanone-formaldehyde (C-F) resins.

Troubleshooting Guide: Premature Gelation

Premature gelation, or the formation of an insoluble cross-linked network before the desired reaction endpoint, is a common issue in C-F resin synthesis. This guide will help you diagnose and resolve this problem.

Problem: The reaction mixture became an intractable gel too early.

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Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the synthesis to avoid gelation?

A1: The most critical factors are pH, temperature, molar ratio of reactants, and catalyst concentration.[1] An imbalance in any of these can accelerate the cross-linking reactions, leading to premature gelation. Careful control and monitoring of these parameters throughout the synthesis are essential for reproducible results.

Q2: How does pH affect the reaction and lead to gelation?

A2: The condensation reaction of cyclohexanone and formaldehyde is highly pH-sensitive. The process is typically carried out under basic conditions. It is crucial to maintain the pH value of the reaction mixture above 8, preferably in the 8 to 9 range, during the initial and major portion of the reaction.[1][2] Before the final recovery of the resin, the pH should be reduced to a near-neutral range of 6.5 to 7.5 by adding an acidic reagent.[1][2] Failure to lower the pH can result in continued, uncontrolled condensation and gelation during the recovery and purification stages.

Q3: What is the optimal temperature range for the synthesis?

A3: The reaction is exothermic. The initial temperature should be controlled within a range of 50 to 70°C. As the catalyst and formaldehyde are added, the temperature should be allowed to rise due to the heat of the reaction to a range of 70 to 80°C.[1] Towards the end of the reaction, the temperature may reach 95 to 100°C.[2] Exceeding these temperatures can lead to a loss of control over the reaction rate and promote rapid, excessive cross-linking.

Q4: What are the recommended reactant ratios and catalyst concentrations?

A4: To prevent gelation and ensure a high yield of desirable resin, specific reactant and catalyst concentrations are recommended. The data below summarizes key parameters from established protocols.[1][2][3]

ParameterRecommended RangeRationaleSource
F:C Molar Ratio 1.35:1 to 1.75:1Ratios outside this range can lead to either incomplete reaction or excessive cross-linking.[1]
Catalyst Conc. 0.25% to 1.0%Lower amounts reduce yield; higher amounts cause dark color and risk of gelation.[1][2]
Initial pH 8.0 to 9.0Facilitates the initial methylolation and condensation reactions at a controlled rate.[1][2]
Final pH 6.5 to 7.5Neutralizes the catalyst to quench the reaction before resin recovery, preventing further cross-linking.[1][2]
Initial Temperature 50°C to 70°CAllows for controlled initiation of the exothermic reaction.[1][2]
Reaction Temperature 70°C to 100°COptimal range for controlled polymer chain growth.[1][2]
F:C Molar Ratio refers to the molar ratio of Formaldehyde to Cyclohexanone.
Catalyst Conc. refers to the weight percentage of caustic alkali (e.g., NaOH) based on the weight of cyclohexanone.

Experimental Protocols

General Synthesis Protocol for Cyclohexanone-Formaldehyde Resin

This protocol is a generalized procedure based on common methodologies designed to minimize the risk of gelation.[1][2][4]

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Detailed Method:

  • Initial Charge: In a reaction flask equipped with a stirrer, thermometer, and condenser, charge the cyclohexanone. Add a portion (e.g., 10-25%) of the total aqueous formaldehyde solution.[1]

  • Heating and Initial Catalysis: Begin stirring and heat the mixture to a temperature between 50°C and 70°C. Gradually add a small amount of the caustic alkali catalyst solution (e.g., 20% NaOH solution) until the pH of the mixture reaches the 8-9 range.[1][2]

  • Controlled Addition of Reactants: Prepare a mixture of the remaining formaldehyde and the remaining catalyst. Add this mixture gradually and continuously to the reaction flask. The rate of addition should be controlled to manage the exothermic reaction and maintain the temperature rise.[1]

  • Reaction Period: The heat of the reaction will cause the temperature to rise. Maintain the reaction temperature between 70°C and 100°C.[2] Hold the reaction at this temperature for a period of 1 to 2 hours, or until the reaction is substantially complete. Monitor the viscosity; a significant and rapid increase indicates the onset of gelation.

  • Quenching the Reaction: Once the desired condensation level is reached, cool the mixture. Neutralize the catalyst by adding a sufficient amount of an acidic reagent (e.g., formic acid, acetic acid) to lower the pH to between 6.5 and 7.5.[1][2] This step is critical to stop the reaction.

  • Resin Recovery: Allow the mixture to settle and separate the aqueous layer from the resinous layer. Wash the resin layer with distilled water until neutral. The final resin can be isolated by removing water and any solvents via distillation under reduced pressure.[4]

References

Improving the mechanical properties of cured UV-curable cyclohexanone-formaldehyde films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the mechanical properties of cured UV-curable cyclohexanone-formaldehyde (CF) films. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and curing of UV-curable cyclohexanone-formaldehyde films.

Problem Potential Causes Recommended Solutions
Film is Brittle or Cracks Easily - High crosslink density. - Insufficient plasticizer or toughening agent. - Excessive UV exposure leading to over-curing.[1]- Introduce a plasticizer to increase flexibility. - Incorporate toughening agents like core-shell rubber or nano-silica particles. - Reduce UV energy dose or increase conveyor speed to prevent over-curing.
Film Remains Tacky or Uncured - Insufficient UV exposure (low lamp intensity, excessive speed). - Incorrect photoinitiator concentration or type. - Oxygen inhibition at the surface.[2] - Film is too thick for UV light to penetrate.- Increase UV lamp intensity or slow down the curing line speed. - Optimize photoinitiator concentration; ensure its absorption spectrum matches the UV lamp output. - Cure in a nitrogen-inerted atmosphere to minimize oxygen inhibition. - Apply thinner coats to ensure complete through-cure.
Poor Adhesion to Substrate - Inadequate substrate cleaning or surface preparation. - High shrinkage stress during curing. - Mismatch between the surface energy of the coating and the substrate.- Ensure the substrate is thoroughly cleaned and free of contaminants. - Consider surface treatments like corona or plasma to increase surface energy. - Add adhesion promoters to the formulation. - Adjust the formulation to reduce shrinkage, for example, by using specific monomers or oligomers.
Yellowing of the Cured Film - Degradation of the resin or photoinitiator due to UV exposure or heat.[3][4][5] - Presence of aromatic compounds in the formulation. - Incomplete curing leaving residual photoinitiator.[3]- Select photoinitiators and resins with better UV stability. - Incorporate UV absorbers and hindered amine light stabilizers (HALS) into the formulation.[3] - Use aliphatic rather than aromatic components where possible. - Ensure complete and thorough curing.[3]
Surface Defects (e.g., Orange Peel, Pinholes) - Poor leveling of the coating. - Air entrapment during application. - Contamination of the substrate or coating.- Add leveling agents to the formulation. - Use a defoamer to eliminate air bubbles. - Ensure a clean application environment and proper filtration of the coating material.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of cyclohexanone-formaldehyde (CF) resin in the formulation affect the mechanical properties of the cured film?

A1: As the content of the UV-curable cyclohexanone-formaldehyde (UVCF) resin increases, the viscosity of the formulation also increases. This can impact the film-forming properties. A study has shown that when the UVCF content is around 60%, the cured films exhibit good thermal stability and mechanical properties.[2][6]

Q2: What is the role of a reactive diluent and how does it impact the film's properties?

A2: A reactive diluent is a low-viscosity monomer that is added to a formulation to reduce its viscosity, making it easier to apply. While it improves flow and leveling, it can also affect the mechanical properties. Generally, increasing the reactive diluent content can lead to a decrease in modulus and tensile strength, but an increase in ductility and elongation at break.[7][8][9]

Q3: How do plasticizers affect the mechanical properties of the cured film?

A3: Plasticizers are added to increase the flexibility and reduce the brittleness of the cured film. They work by reducing the intermolecular forces between the polymer chains. This typically leads to a decrease in tensile strength and hardness, but a significant increase in elongation at break.[10][11][12][13]

Q4: Can the UV curing conditions be optimized to improve mechanical properties?

A4: Yes, UV curing conditions are critical. The UV dose (a combination of lamp intensity and exposure time) must be sufficient to achieve a high degree of conversion of the reactive groups. Incomplete curing will result in poor mechanical properties.[3] However, over-curing can lead to brittleness. It is essential to find the optimal curing window for a specific formulation.

Q5: What are toughening agents and how do they work?

A5: Toughening agents are additives designed to improve the impact strength and fracture toughness of a material. Common examples for UV-curable systems include core-shell rubber particles, nano-silica, and epoxidized polybutadiene. These agents create a secondary phase within the polymer matrix that can dissipate energy from an impact, thus preventing crack propagation.

Quantitative Data on Mechanical Properties

The following tables summarize the effect of formulation variables on the mechanical properties of UV-cured cyclohexanone-formaldehyde films.

Table 1: Effect of UV-Curable Cyclohexanone-Formaldehyde (UVCF) Resin Content on Mechanical Properties

FormulationUVCF Content (wt%)TPGDA Content (wt%)Darocur 1173 (wt%)Pendulum Hardness (s)Adhesion (grade)Flexibility (mm)Impact Strength (kg·cm)
UVCF-404059.50.5181150
UVCF-505049.50.5231150
UVCF-606039.50.5280150
UVCF-707029.50.5350150

Data extracted from "Preparation and Characterization of UV-Curable Cyclohexanone-Formaldehyde Resin and Its Cured Film Properties."[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tensile Testing of Thin Films (based on ASTM D882)
  • Specimen Preparation:

    • Cut rectangular test specimens from the cured film with a uniform width between 5.0 mm and 25.4 mm.

    • The specimen length should be at least 50 mm longer than the grip separation.

    • Ensure the thickness of the specimen is uniform to within 10% for films ≤ 0.25 mm and 5% for films > 0.25 mm.[14]

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine, ensuring it is aligned and not pre-stressed.

    • Set the initial grip separation (a gage length of 250 mm is standard for modulus determination).[14]

    • Apply a tensile load at a constant rate of grip separation until the specimen fails.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

Dynamic Mechanical Analysis (DMA) (based on ASTM D4065, D4440, D5279)
  • Specimen Preparation:

    • Prepare a rectangular specimen of appropriate dimensions for the DMA clamp (e.g., film tension clamp). A typical size is around 25 mm x 6 mm x 1 mm.[8]

  • Test Procedure:

    • Mount the specimen in the DMA instrument.

    • Apply a sinusoidal oscillating force to the sample.

    • Ramp the temperature over a defined range (e.g., -100°C to 200°C) at a controlled rate.

    • The instrument measures the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of temperature.[4][7]

  • Data Analysis:

    • The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

    • The storage modulus in the glassy and rubbery regions provides information about the stiffness and crosslink density of the film.

Differential Scanning Calorimetry (DSC)
  • Specimen Preparation:

    • Cut a small sample of the cured film (typically 5-10 mg) and place it in an aluminum DSC pan.

  • Test Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The instrument measures the heat flow into or out of the sample relative to the reference.[11]

  • Data Analysis:

    • The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve.

    • For uncured or partially cured samples, an exothermic peak representing the curing reaction can be observed. The area under this peak is the enthalpy of curing, which can be used to determine the degree of cure.[11][15]

Visualizations

Experimental Workflow for Film Preparation and Testing

G cluster_0 Formulation cluster_1 Film Preparation & Curing cluster_2 Mechanical Property Testing A Cyclohexanone- Formaldehyde Resin E Mixing A->E B Reactive Diluent B->E C Photoinitiator C->E D Additives (Toughening Agents, Plasticizers) D->E F Film Casting E->F G UV Curing F->G H Tensile Testing (ASTM D882) G->H I Dynamic Mechanical Analysis (DMA) G->I J Differential Scanning Calorimetry (DSC) G->J

Caption: Workflow for formulating, preparing, and testing UV-curable films.

Troubleshooting Logic for Brittle Films

G start Film is Brittle q1 Check UV Exposure start->q1 a1_1 Reduce UV Dose/ Increase Conveyor Speed q1->a1_1 Over-cured a1_2 Exposure is Optimal q1->a1_2 Not Over-cured end Improved Flexibility a1_1->end q2 Review Formulation a1_2->q2 a2_1 Incorporate Toughening Agent q2->a2_1 a2_2 Add Plasticizer q2->a2_2 a2_3 Adjust Monomer/ Oligomer Ratio q2->a2_3 a2_1->end a2_2->end a2_3->end

Caption: Decision tree for troubleshooting brittle UV-cured films.

References

Validation & Comparative

A Comparative Study: Acid vs. Base Catalysis in Cyclohexanone-Formaldehyde Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexanone-formaldehyde (CF) resins, valuable components in coatings, inks, and adhesives, can be effectively achieved through either acid or base catalysis. The choice of catalyst profoundly influences reaction mechanisms, kinetics, and final product characteristics. This guide provides an objective comparison of these two catalytic approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific applications.

Performance Comparison: Acid vs. Base Catalysis

The selection between acid and base catalysis for the synthesis of cyclohexanone-formaldehyde resins hinges on desired product characteristics, reaction efficiency, and process control. Base-catalyzed processes are more prevalent in industrial applications, often associated with high yields and the production of pale-colored resins.[1] Acid catalysis, while also effective, can lead to resins with different physical properties.

ParameterAcid Catalysis (p-Toluenesulfonic Acid)Base Catalysis (Sodium Hydroxide)
Catalyst p-Toluenesulfonic Acid (PTSA)Sodium Hydroxide (B78521) (NaOH)
Typical Reaction Temperature 80 - 100°C50 - 100°C[1][2]
Molar Ratio (Cyclohexanone:Formaldehyde) Typically 1:21:1.35 to 1:1.65[2]
Catalyst Concentration Catalytic amount0.25% to 1% by weight of cyclohexanone[1][2]
Reported Yield High yields generally reported for similar reactionsHigh yields, often exceeding 90% in industrial processes[1]
Reaction Time 2 - 3.5 hours (for analogous reactions)Can range from 1 to 6 hours depending on conditions[3]
Product Color Can be darker in colorNearly colorless to pale lemon[1]

Note: The data presented is compiled from various sources and may not represent a direct comparison under identical reaction conditions.

Reaction Mechanisms

The underlying chemical pathways differ significantly between acid and base catalysis, leading to variations in reaction intermediates and overall kinetics.

Base-Catalyzed Mechanism

Under basic conditions, the reaction proceeds via an aldol (B89426) condensation mechanism. A hydroxide ion deprotonates the α-carbon of cyclohexanone (B45756) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde (B43269). The resulting intermediate undergoes subsequent condensation and dehydration to form the resin.

BaseCatalysis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Condensation Cyclohexanone Cyclohexanone Enolate Enolate Ion Cyclohexanone->Enolate + OH⁻ Intermediate Alkoxide Intermediate Enolate->Intermediate + Formaldehyde Formaldehyde Formaldehyde Methylol Methylol Cyclohexanone Intermediate->Methylol + H₂O Resin CF Resin Methylol->Resin Condensation

Caption: Base-catalyzed synthesis of cyclohexanone-formaldehyde resin.

Acid-Catalyzed Mechanism

In an acidic environment, the reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone, which then tautomerizes to its enol form. This enol, acting as a nucleophile, attacks a protonated formaldehyde molecule. Subsequent dehydration leads to the formation of the resin.

AcidCatalysis cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Cyclohexanone Cyclohexanone Enol Enol Cyclohexanone->Enol + H⁺ Intermediate Protonated Adduct Enol->Intermediate + CH₂O-H⁺ Formaldehyde Protonated Formaldehyde Resin CF Resin Intermediate->Resin - H₂O, - H⁺

Caption: Acid-catalyzed synthesis of cyclohexanone-formaldehyde resin.

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclohexanone-formaldehyde resin using both acid and base catalysis.

Protocol 1: Base-Catalyzed Synthesis with Sodium Hydroxide

This protocol is adapted from established industrial processes.[1][2]

Materials:

  • Cyclohexanone

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control.

Procedure:

  • Charge the reaction vessel with cyclohexanone.

  • If using toluene, add it to the cyclohexanone.

  • Heat the mixture to the desired initial reaction temperature (e.g., 50-70°C).

  • Prepare a solution of sodium hydroxide in water.

  • Simultaneously and gradually add the formaldehyde solution and the sodium hydroxide solution to the heated cyclohexanone over a period of time, maintaining the pH between 8 and 9.[1]

  • The reaction is exothermic; control the temperature by adjusting the addition rate and/or using a cooling system to maintain the desired temperature range (e.g., 70-100°C).[1][2]

  • After the addition is complete, continue stirring at the reaction temperature for a specified period (e.g., 1-3 hours) until the reaction is complete.

  • If toluene is used, water can be removed by azeotropic distillation.

  • Neutralize the catalyst with a suitable acid (e.g., formic or acetic acid).

  • Remove any remaining water and solvent under vacuum to obtain the final resin.

Protocol 2: Acid-Catalyzed Synthesis with p-Toluenesulfonic Acid

This protocol is a general procedure for the acid-catalyzed condensation of ketones with aldehydes and can be adapted for cyclohexanone and formaldehyde.

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • p-Toluenesulfonic Acid (PTSA)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control.

Procedure:

  • Charge the reaction vessel with cyclohexanone, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture with stirring to the reaction temperature (e.g., 80-100°C).

  • Maintain the reaction at this temperature for 2-3.5 hours, monitoring the progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

  • Wash the solution to remove the catalyst and any unreacted starting materials.

  • Dry the organic phase and remove the solvent under reduced pressure to yield the crude resin.

  • The resin can be further purified if necessary.

Comparative Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of cyclohexanone-formaldehyde resin via acid and base catalysis.

Workflow cluster_acid Acid Catalysis cluster_base Base Catalysis A1 Mix Cyclohexanone, Paraformaldehyde, PTSA A2 Heat (80-100°C) 2-3.5 hours A1->A2 A3 Cooling & Dissolution A2->A3 A4 Washing & Purification A3->A4 A5 Solvent Removal A4->A5 A6 CF Resin (Acid-Catalyzed) A5->A6 B1 Heat Cyclohexanone (50-70°C) B2 Add Formaldehyde & NaOH (maintain pH 8-9) B1->B2 B3 Reaction at 70-100°C 1-6 hours B2->B3 B4 Neutralization B3->B4 B5 Water/Solvent Removal B4->B5 B6 CF Resin (Base-Catalyzed) B5->B6 start Start start->A1 start->B1

Caption: Comparative workflow of acid and base-catalyzed synthesis.

References

Performance comparison of cyclohexanone-formaldehyde and other ketone-aldehyde resins in coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance coatings, the choice of resin is paramount, influencing critical properties such as gloss, hardness, adhesion, and drying time. Ketone-aldehyde resins, a versatile class of synthetic polymers, are widely employed as modifying resins to enhance these characteristics. This guide provides an objective comparison of cyclohexanone-formaldehyde (CF) resins against other common ketone-aldehyde resins, specifically those based on acetophenone (B1666503) (APF) and methyl ethyl ketone (MEKF). The information presented is supported by available technical data and standardized experimental protocols to aid in the selection of the most suitable resin for specific coating applications.

General Characteristics of Ketone-Aldehyde Resins

Ketone-aldehyde resins are produced through the condensation reaction of a ketone with an aldehyde, typically formaldehyde. The resulting polymers are characterized by their light color, good solubility in common coating solvents, and excellent compatibility with a wide range of binder systems, including nitrocellulose, alkyds, and vinyl resins.[1][2] Their primary function in coatings is to improve solid content, which leads to a reduction in volatile organic compounds (VOCs), and to enhance the physical properties of the dried film.[3][4]

Performance Comparison of Ketone-Aldehyde Resins

The performance of a ketone-aldehyde resin in a coating formulation is largely determined by the structure of the ketone used in its synthesis. This section compares the properties of coatings modified with cyclohexanone-formaldehyde, acetophenone-formaldehyde, and methyl ethyl ketone-formaldehyde resins.

Cyclohexanone-Formaldehyde (CF) Resins

CF resins are widely used in the coatings industry and are known for imparting excellent gloss, hardness, and adhesion.[1] They are particularly effective in nitrocellulose lacquers, where they improve polishing characteristics.[1] The saturated cyclic structure of cyclohexanone (B45756) contributes to good weather resistance and lightfastness.[1]

Acetophenone-Formaldehyde (APF) Resins

APF resins are noted for their ability to improve gloss, solid content, and the covering capacity of paint systems.[3][4] They are also effective in increasing the drying speed and providing resistance to mineral oil.[3] Due to their aromatic nature, APF resins can enhance the hardness of softer resin systems.[3]

Methyl Ethyl Ketone-Formaldehyde (MEKF) Resins

MEKF resins are also utilized in the coatings industry, particularly in printing inks and lacquers.[5] They are valued for their good solvency and ability to produce solutions with low viscosity and high solids content. While specific quantitative performance data in direct comparison to CF and APF resins is less commonly published in publicly available datasheets, their utility in fast-drying formulations is well-recognized.[6][7]

Quantitative Performance Data

The following tables summarize typical physical properties and performance characteristics of cyclohexanone-formaldehyde and acetophenone-formaldehyde resins based on available technical data. It is important to note that these values are sourced from different manufacturers and may not be directly comparable due to potential variations in measurement protocols. Data for methyl ethyl ketone-formaldehyde resins is less consistently available in a comparable format and is therefore described qualitatively.

Table 1: Typical Physical Properties of Ketone-Aldehyde Resins

PropertyCyclohexanone-Formaldehyde ResinAcetophenone-Formaldehyde ResinTest Method
Appearance Pale yellow granules or lumpsGranules or lumpsVisual
Softening Point (°C) 88 - 10388 - 102Ball & Ring Method
Color (Gardner) ≤ 4.0 (50% Soln in Ethyl Acetate)≤ 4.0 (50% Soln in Ethyl Acetate)ASTM D1544
Hydroxyl Value (mg KOH/g) ~5.0~5.0Titration
Acid Value (mg KOH/g) ≤ 1.0≤ 1.0Titration

Data compiled from multiple sources.[3][4][8]

Table 2: Performance Characteristics in Coatings

Performance MetricCyclohexanone-Formaldehyde ResinAcetophenone-Formaldehyde ResinMethyl Ethyl Ketone-Formaldehyde Resin
Gloss Enhancement ExcellentExcellentGood
Hardness Improvement ExcellentGood (especially in soft resin systems)Good
Adhesion Promotion ExcellentGoodGood
Drying Speed FastFastVery Fast
Solubility Wide range of organic solventsSoluble in most paint solvents except aliphatic hydrocarbons and alcoholsGood solvency in ketones and aromatic hydrocarbons
Compatibility Excellent with a wide range of bindersWide compatibilityGood with many synthetic and natural resins

Qualitative assessment based on literature review.[1][3][4][5]

Experimental Protocols for Key Performance Metrics

To ensure accurate and reproducible comparisons of coating performance, standardized testing methodologies are crucial. The following are detailed protocols for evaluating key performance indicators based on ASTM standards.

Adhesion Testing (ASTM D3359 - Test Method B)

This method, also known as the cross-hatch adhesion test, is used to assess the adhesion of coating films to substrates.[9][10]

  • Preparation: Ensure the coated panel is clean and dry. The test is typically performed on coatings with a dry film thickness of less than 5 mils (125 µm).[11]

  • Scribing: Using a sharp cutting tool, make a series of six parallel cuts through the coating to the substrate. The spacing between cuts should be 2 mm for coatings up to 2 mils (50 µm) thick and 5 mm for coatings between 2 and 5 mils thick. Make a second series of six parallel cuts at a 90-degree angle to the first set to create a grid of 36 squares.

  • Tape Application: Apply a pressure-sensitive adhesive tape over the grid and smooth it down firmly with a pencil eraser to ensure good contact.

  • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[11]

  • Evaluation: Examine the grid area for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).

Hardness Testing (ASTM D3363)

The pencil hardness test is a simple and quick method to determine the hardness of a coating film.[12][13]

  • Pencil Preparation: A set of drawing pencils with a hardness range from 6B (softest) to 6H (hardest) is required. The lead of each pencil is sharpened to a cylindrical point and then squared off to a flat, smooth surface by rubbing it on fine abrasive paper.

  • Procedure: Place the coated panel on a firm, level surface. Hold a pencil at a 45-degree angle to the surface and push it forward with uniform pressure, sufficient to either scratch the coating or for the lead to crumble.

  • Determination of Hardness: Start with a softer pencil and proceed up the hardness scale. The pencil hardness of the coating is defined by the hardest pencil that does not scratch or mar the surface.

Gloss Measurement (ASTM D523)

Specular gloss is a measure of the shininess of a surface and is determined using a glossmeter.[14][15][16]

  • Instrument Calibration: Calibrate the glossmeter according to the manufacturer's instructions using a certified gloss standard.

  • Measurement Geometry: Select the appropriate measurement angle. A 60° geometry is typically used for most coatings. For very high gloss coatings (above 70 gloss units), a 20° geometry is recommended, while an 85° geometry is used for low gloss or matte finishes (below 10 gloss units at 60°).[16]

  • Procedure: Place the glossmeter on a flat, clean area of the coated surface. Take several readings at different locations on the sample to obtain an average value. The gloss is reported in gloss units (GU).

Drying Time (ASTM D1640)

This standard provides methods to determine the various stages of drying of an organic coating.[17][18][19][20][21]

  • Film Application: Apply the coating to a non-absorbent substrate at a specified thickness.

  • Set-to-Touch Time: Lightly touch the film with a clean finger. The coating is considered set-to-touch when no paint adheres to the finger.

  • Dry-to-Touch Time: Press a finger lightly onto the coating. The film is dry-to-touch if it does not feel sticky or soft.

  • Dry-Hard Time: Firmly press the thumb onto the coating. The film is considered dry-hard if no impression is left after removing the thumb.

  • Dry-Through Time: Wrap a piece of cotton over the end of a finger and press it onto the coating with a downward and twisting motion. The coating is dry-through if no cotton fibers adhere to the surface.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Chemical_Structures cluster_CF Cyclohexanone-Formaldehyde Resin (Idealized Structure) cluster_APF Acetophenone-Formaldehyde Resin (Idealized Structure) cluster_MEKF Methyl Ethyl Ketone-Formaldehyde Resin (Idealized Structure) CF_Ketone Cyclohexanone Unit CF_Aldehyde Formaldehyde Unit CF_Ketone->CF_Aldehyde -CH2- Bridge APF_Ketone Acetophenone Unit APF_Aldehyde Formaldehyde Unit APF_Ketone->APF_Aldehyde -CH2- Bridge MEKF_Ketone Methyl Ethyl Ketone Unit MEKF_Aldehyde Formaldehyde Unit MEKF_Ketone->MEKF_Aldehyde -CH2- Bridge

Caption: Idealized chemical structures of common ketone-aldehyde resins.

Adhesion_Test_Workflow A Prepare Coated Panel B Scribe Cross-Hatch Pattern (ASTM D3359) A->B C Apply Pressure-Sensitive Tape B->C D Remove Tape at 180° Angle C->D E Evaluate Coating Removal (5B to 0B Scale) D->E

Caption: Experimental workflow for the cross-hatch adhesion test.

Resin_Performance_Logic cluster_Properties Desired Coating Properties Resin_Choice Resin Selection Gloss High Gloss Resin_Choice->Gloss Hardness High Hardness Resin_Choice->Hardness Adhesion Excellent Adhesion Resin_Choice->Adhesion Drying Fast Drying Resin_Choice->Drying CF Cyclohexanone- Formaldehyde Gloss->CF APF Acetophenone- Formaldehyde Gloss->APF Hardness->CF Hardness->APF Adhesion->CF Drying->CF Drying->APF MEKF Methyl Ethyl Ketone- Formaldehyde Drying->MEKF

Caption: Logical relationships in selecting a ketone-aldehyde resin based on performance needs.

References

A Comparative Guide to the Thermal Analysis of Modified vs. Unmodified Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of unmodified and modified cyclohexanone-formaldehyde (CF) resins, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding these thermal characteristics is crucial for applications in various fields, including advanced materials and drug development, where the stability and performance of polymers under different temperature regimes are critical.

Introduction to Thermal Analysis of Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins are synthetic polymers widely used in coatings, adhesives, and inks due to their excellent gloss, hardness, and adhesion properties. However, to enhance their performance for specialized applications, these resins are often modified. Common modifications include the incorporation of co-monomers like hydroquinone (B1673460), isocyanuric acid, or tannin to improve properties such as thermal stability, flame retardancy, and reactivity.

Thermal analysis techniques, particularly TGA and DSC, are indispensable for characterizing these materials. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics. DSC measures the heat flow into or out of a sample as it is heated or cooled, yielding data on melting points, glass transition temperatures, and curing reactions. This guide will delve into the comparative thermal analysis of unmodified and modified CF resins, offering insights into how chemical modifications influence their thermal behavior.

Experimental Protocols

Detailed methodologies for the key thermal analysis experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the resin samples.

Instrumentation: A thermogravimetric analyzer is used for this procedure.

Procedure:

  • A 50 mg sample of the resin is placed in a platinum crucible.

  • The sample is heated from 25°C to 600°C at a constant heating rate of 12°C/min.[1]

  • The analysis is conducted in a static air atmosphere.[1]

  • The weight loss of the sample is continuously recorded as a function of temperature.

  • Key parameters such as the temperature at 10% weight loss (T10) and 50% weight loss (T50), as well as the final weight loss at 500°C, are determined from the TGA curve.[1]

  • The activation energy of decomposition can be calculated from the TGA data using methods such as the Coats-Redfern method.[1]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and curing behavior of the resin samples.

Instrumentation: A differential scanning calorimeter is utilized for this analysis.

Procedure:

  • A 5-10 mg sample of the resin is accurately weighed into an aluminum DSC pan and hermetically sealed.

  • An empty sealed pan is used as a reference.

  • The sample is subjected to a heat-cool-heat cycle. A typical program involves:

    • Heating from room temperature to a temperature above the expected curing or melting point at a constant rate (e.g., 10°C/min).

    • Cooling back to room temperature.

    • A second heating scan under the same conditions as the first.

  • The analysis is performed under a nitrogen atmosphere.

  • The glass transition temperature (Tg) is determined from the step change in the baseline of the second heating scan. The heat of cure is determined from the exothermic peak in the first heating scan.

Data Presentation: Comparative Thermal Stability

The following table summarizes the quantitative TGA data for unmodified cyclohexanone-formaldehyde resin and the same resin modified with different molar ratios of hydroquinone.

Table 1: TGA Data for Unmodified vs. Hydroquinone-Modified Cyclohexanone-Formaldehyde Resin.[1]

Sample (Cyclohexanone/Hydroquinone Molar Ratio)T10 (°C)T50 (°C)Weight Loss at 500°C (%)Decomposition Activation Energy (kJ/mol)
Unmodified (1/0)3254005584.01
Modified (0.75/0.25)2604357382.24
Modified (0.5/0.5)2904406080.44
Modified (0.25/0.75)2355105364.67

T10: Temperature at 10% weight loss; T50: Temperature at 50% weight loss.

The data indicates that the incorporation of hydroquinone into the cyclohexanone-formaldehyde resin structure generally leads to a decrease in the initial decomposition temperature (T10) and the activation energy of decomposition. However, the temperature for 50% weight loss (T50) shows a more complex trend, initially increasing and then decreasing with higher hydroquinone content. The unmodified resin exhibits the highest activation energy for decomposition, suggesting greater thermal stability under these specific test conditions.[1]

Mandatory Visualizations

Experimental and Logical Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Resin Sample (Unmodified or Modified) Weigh Weigh 50 mg of sample Sample->Weigh Crucible Place in Platinum Crucible Weigh->Crucible TGA_Instrument Place Crucible in TGA Instrument Crucible->TGA_Instrument Heating Heat from 25°C to 600°C at 12°C/min in static air TGA_Instrument->Heating Data_Acquisition Record Weight Loss vs. Temperature Heating->Data_Acquisition TGA_Curve Generate TGA Curve Data_Acquisition->TGA_Curve Parameters Determine T10, T50, % Weight Loss TGA_Curve->Parameters Activation_Energy Calculate Activation Energy TGA_Curve->Activation_Energy DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation Sample_DSC Resin Sample Weigh_DSC Weigh 5-10 mg of sample Sample_DSC->Weigh_DSC Pan_DSC Place in Aluminum Pan and Seal Weigh_DSC->Pan_DSC DSC_Instrument Place Sample and Reference Pans in DSC Pan_DSC->DSC_Instrument Heat_Cool_Heat Perform Heat-Cool-Heat Cycle under Nitrogen DSC_Instrument->Heat_Cool_Heat Data_Acquisition_DSC Record Heat Flow vs. Temperature Heat_Cool_Heat->Data_Acquisition_DSC DSC_Curve Generate DSC Thermogram Data_Acquisition_DSC->DSC_Curve Tg Determine Glass Transition Temperature (Tg) from 2nd Heat DSC_Curve->Tg Heat_of_Cure Determine Heat of Cure from 1st Heat DSC_Curve->Heat_of_Cure

References

A comparative study of resin preparation for polypyrrole–vinyl aniline modified cyclohexanone formaldehyde resin copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different preparation methods for polypyrrole-b-vinyl aniline (B41778) modified cyclohexanone (B45756) formaldehyde (B43269) resin (PPy-b-CFVAnR) block copolymers. The synthesis involves a two-step process: the formation of a vinyl aniline-modified cyclohexanone formaldehyde resin (CFVAnR) through condensation polymerization, followed by the chemical oxidative polymerization of pyrrole (B145914) in the presence of CFVAnR to create the block copolymer.[1] This document details the experimental protocols and presents a comparative analysis of how different reaction parameters influence the final product's yield, conductivity, and morphology.

The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for synthesizing and evaluating these conductive copolymers. The data presented is derived from a key study in the field, providing a foundation for further research and application development.

Experimental Protocols

The synthesis of PPy-b-CFVAnR copolymers is achieved through a combination of condensation and chemical oxidative polymerization.[1]

1. Synthesis of 4-Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin (CFVAnR)

This initial step involves a direct condensation reaction.

  • Materials: 4-vinyl aniline, cyclohexanone, and formaldehyde.

  • Procedure: The reactants are mixed to undergo a direct condensation reaction, resulting in the formation of CFVAnR. This process constitutes an in situ modification of the cyclohexanone formaldehyde resin.[1]

2. Synthesis of Polypyrrole-b-Vinyl Aniline Modified Cyclohexanone Formaldehyde Resin (PPy-b-CFVAnR) Block Copolymers

This second phase employs in situ chemical oxidative polymerization.

  • Materials: CFVAnR, pyrrole (Py), potassium persulfate (oxidant), p-toluene sulfonic acid (dopant), and a dimethyl sulfoxide-water binary solvent system.

  • Procedure:

    • The CFVAnR and pyrrole are introduced into the solvent system.

    • Heat-activated potassium persulfate is used as the oxidant.

    • The reaction is carried out in the presence of p-toluene sulfonic acid.

    • The effects of varying the oxidant-to-monomer molar ratio, the presence of the dopant, the order of reactant addition, and the reaction temperature are investigated to determine their impact on the copolymer's properties.[1]

Comparative Performance Data

The properties of the synthesized PPy-b-CFVAnR copolymers are significantly influenced by the reaction conditions. The following tables summarize the quantitative data from the comparative study.

Table 1: Effect of Oxidant-to-Pyrrole Molar Ratio on Copolymer Yield and Conductivity

Oxidant-to-Py Molar RatioYield (%)Conductivity (S/cm)
0.5LowerHigher
1.0HigherLower

Data suggests that an oxidant-to-pyrrole molar ratio of 0.5 is optimal for achieving higher conductivity, while a ratio of 1.0 is preferable for a higher yield of the copolymer.[1]

Table 2: Conductivity of PPy-b-CFVAnR Copolymers

Resin-to-Py Molar RatioConductivity Range (S/cm)
1:403.7 x 10⁻¹ to 3.8 x 10⁻²

Copolymers prepared with a resin-to-pyrrole molar ratio of 1:40 exhibited notable conductivity.[1] In comparison, unmodified 4-vinyl aniline modified cyclohexanone-formaldehyde resins have shown conductivity values in the range of 10⁻⁴ to 10⁻² S/cm.[2]

Table 3: Morphological Characteristics of PPy-b-CFVAnR Copolymer

PropertyObservation
Morphology Well-distributed nanospheres
Average Particle Diameter 60-85 nm

Environmental scanning electron microscopy revealed a surface morphology composed of well-distributed nanospheres.[1]

Table 4: Thermal Stability Comparison

PolymerThermal Stability
Pure CFVAnRLower
Synthesized PPy-b-CFVAnRHigher

The synthesized PPy-b-CFVAnR block copolymer demonstrated enhanced thermal stability compared to the unmodified CFVAnR.[1]

Visualizing the Synthesis and Experimental Workflow

To further elucidate the experimental process, the following diagrams illustrate the synthesis pathway and the logical flow of the comparative study.

Synthesis_Pathway cluster_step1 Step 1: Condensation Polymerization cluster_step2 Step 2: Chemical Oxidative Polymerization Reactants1 4-Vinyl Aniline + Cyclohexanone + Formaldehyde Product1 CFVAnR Resin Reactants1->Product1 Direct Condensation Reactants2 CFVAnR + Pyrrole Product2 PPy-b-CFVAnR Copolymer Reactants2->Product2 Polymerization Catalysts Potassium Persulfate (Oxidant) + p-Toluene Sulfonic Acid (Dopant) Catalysts->Reactants2 Solvent DMSO-Water Solvent->Reactants2

Synthesis pathway for PPy-b-CFVAnR copolymer.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_parameters Investigated Reaction Parameters cluster_characterization Product Characterization Synthesis PPy-b-CFVAnR Synthesis Param1 Oxidant-Monomer Molar Ratio Synthesis->Param1 Variation of Param2 Dopant Presence Synthesis->Param2 Variation of Param3 Reactant Addition Order Synthesis->Param3 Variation of Param4 Reaction Temperature Synthesis->Param4 Variation of Yield Yield Param1->Yield Impact on Conductivity Conductivity Param1->Conductivity Impact on Morphology Morphology (ESEM) Param1->Morphology Impact on Thermal_Stability Thermal Stability Param1->Thermal_Stability Impact on Structure Chemical Structure (FTIR) Param1->Structure Impact on Param2->Yield Impact on Param2->Conductivity Impact on Param2->Morphology Impact on Param2->Thermal_Stability Impact on Param2->Structure Impact on Param3->Yield Impact on Param3->Conductivity Impact on Param3->Morphology Impact on Param3->Thermal_Stability Impact on Param3->Structure Impact on Param4->Yield Impact on Param4->Conductivity Impact on Param4->Morphology Impact on Param4->Thermal_Stability Impact on Param4->Structure Impact on

Workflow of the comparative study on resin preparation.

References

Comparing the curing behavior of different epoxy resins with cyclohexanone-formaldehyde hardeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the curing behavior of various epoxy resins when paired with cyclohexanone-formaldehyde (CHF) based hardeners. The following sections detail the thermal and mechanical properties of these systems, supported by experimental data and detailed methodologies. This information is intended to assist researchers in selecting and optimizing curing systems for their specific applications.

Introduction to Cyclohexanone-Formaldehyde Hardeners

Cyclohexanone-formaldehyde resins are a class of synthetic polymers that can be functionalized to act as effective curing agents for epoxy resins. By introducing amine functionalities, for example through reaction with various diamines, these resins can be transformed into versatile hardeners. The curing performance of the epoxy system is significantly influenced by the molecular structure of both the epoxy resin and the specific CHF-based hardener employed. This guide explores these relationships through thermal and mechanical analysis.

Comparative Curing Behavior: Thermal Analysis

The curing process and thermal stability of epoxy systems are critical parameters for many applications. Differential Scanning Calorimetry (DSC) is employed to investigate the curing kinetics, including the onset and peak temperatures of the exothermic curing reaction, as well as the total heat of reaction. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured resins by monitoring their weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC) Data

The following table summarizes the curing characteristics of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with various aminated cyclohexanone-formaldehyde (ACHF) hardeners, modified with different aromatic diamines.

Hardener SystemOnset of Curing (°C)Peak Exotherm (°C)Heat of Curing (J/g)Reference
DGEBA - ACHF (1,3-Phenylene diamine)110145380[1]
DGEBA - ACHF (1,4-Phenylene diamine)115150370[1]
DGEBA - ACHF (4,4'-Diamino diphenyl methane)120155360[1]
DGEBA - ACHF (4,4'-Diamino diphenyl sulfone)125160350[1]
DGEBA - p-Aminophenol/CHFNot Specified~150-200Not Specified[2]

Note: The data presented is compiled from multiple sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.

Thermogravimetric Analysis (TGA) Data

The thermal stability of the cured epoxy resins is a key indicator of their performance at elevated temperatures. The data below shows the decomposition temperatures at 5% and 10% weight loss for DGEBA cured with different hardeners.

Hardener SystemTd5 (°C)Td10 (°C)Char Yield at 600°C (%)Reference
DGEBA - ACHF (1,3-Phenylene diamine)31033025[1]
DGEBA - ACHF (1,4-Phenylene diamine)31533526[1]
DGEBA - ACHF (4,4'-Diamino diphenyl methane)32034028[1]
DGEBA - ACHF (4,4'-Diamino diphenyl sulfone)32534530[1]
DGEBA - TETA (aliphatic amine)~250~280<20[3]
DGEBA - DDS (aromatic amine)~350~380>30[3]

Mechanical Properties of Cured Epoxy Resins

The mechanical performance of the cured epoxy is paramount for structural applications. Key properties include flexural strength, tensile strength, and impact resistance. The following table provides a comparison of the mechanical properties of glass fiber-reinforced composites made with DGEBA epoxy and various aminated cyclohexanone-formaldehyde hardeners.

Hardener SystemFlexural Strength (MPa)Tensile Strength (MPa)Impact Strength (kJ/m²)Reference
DGEBA - ACHF (1,3-Phenylene diamine)45028060[1]
DGEBA - ACHF (1,4-Phenylene diamine)46029062[1]
DGEBA - ACHF (4,4'-Diamino diphenyl methane)48031065[1]
DGEBA - ACHF (4,4'-Diamino diphenyl sulfone)50032068[1]

Experimental Protocols

Synthesis of Aminated Cyclohexanone-Formaldehyde (ACHF) Hardener

A representative synthesis protocol for an aminated cyclohexanone-formaldehyde hardener is as follows:

  • Preparation of Cyclohexanone-Formaldehyde (CHF) Resin: Cyclohexanone and formaldehyde (B43269) are reacted in a specific molar ratio in the presence of a basic catalyst (e.g., NaOH) at elevated temperatures (e.g., 80-100°C). The reaction is carried out until the desired degree of condensation is achieved. The resulting resin is then washed and dried.

  • Bromination of CHF Resin: The CHF resin is dissolved in a suitable solvent and reacted with a brominating agent (e.g., N-bromosuccinimide) to introduce bromine atoms onto the polymer backbone.

  • Amination of Brominated CHF Resin: The brominated CHF resin is then reacted with an excess of a chosen aromatic diamine (e.g., 1,3-phenylene diamine, 4,4'-diamino diphenyl methane). The reaction is typically carried out in a solvent at an elevated temperature to facilitate the substitution of bromine with the amine groups. The final aminated product is then purified and dried.

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the uncured epoxy resin and hardener mixture (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Temperature Program: The sample is heated from ambient temperature to a temperature beyond the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).

  • Data Analysis: The onset temperature, peak exothermic temperature, and the total heat of curing (ΔH) are determined from the resulting heat flow versus temperature curve.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: A small sample of the fully cured epoxy resin (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.

  • Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition, or in an air atmosphere to study oxidative degradation.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The temperatures at specific weight loss percentages (e.g., 5% and 10%, denoted as Td5 and Td10) and the final char yield are determined.

Visualizing the Experimental Workflow and Curing Chemistry

The following diagrams illustrate the general workflow for comparing epoxy curing systems and a simplified representation of the curing reaction.

experimental_workflow cluster_synthesis Hardener Synthesis cluster_formulation Sample Preparation cluster_analysis Curing and Characterization cluster_comparison Data Comparison CHF Cyclohexanone-Formaldehyde Resin Synthesis ACHF Amination of CHF Resin CHF->ACHF Modification Mixing Mixing Epoxy and Hardener ACHF->Mixing Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Mixing Curing Curing of the Mixture Mixing->Curing DSC DSC Analysis (Curing Kinetics) Mixing->DSC TGA TGA Analysis (Thermal Stability) Curing->TGA Mechanical Mechanical Testing Curing->Mechanical Comparison Comparative Analysis of Properties DSC->Comparison TGA->Comparison Mechanical->Comparison

Caption: Experimental workflow for comparing epoxy curing systems.

curing_mechanism Epoxy Epoxy Group Cured Cross-linked Network Epoxy->Cured Reaction Amine Amine Group (from ACHF) Amine->Cured

Caption: Simplified epoxy-amine curing reaction.

Conclusion

The curing behavior and final properties of epoxy resins are highly dependent on the choice of hardener. Cyclohexanone-formaldehyde based hardeners, particularly their aminated derivatives, offer a versatile platform for tailoring the performance of epoxy systems. The data presented in this guide indicates that by varying the aromatic diamine used for modification, it is possible to achieve a range of thermal stabilities and mechanical properties. Aromatic amine-modified CHF hardeners generally impart higher thermal stability and mechanical strength compared to some standard aliphatic amine hardeners. Researchers can use this comparative data and the provided experimental protocols as a foundation for developing and optimizing epoxy formulations for advanced applications.

References

Evaluation of the effect of different modifiers on the properties of cyclohexanone-formaldehyde resin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced performance of cyclohexanone-formaldehyde resins through targeted chemical modification, offering researchers and material scientists a guide to selecting the optimal resin for their application.

Cyclohexanone-formaldehyde (CF) resins, known for their excellent gloss, hardness, and adhesion, are workhorse materials in coatings, inks, and adhesives.[1][2][3] However, to meet the demands of advanced applications, modification of the basic CF resin structure is often necessary to enhance specific properties such as thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative evaluation of the effects of different modifiers on the properties of CF resins, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Under Pressure: A Comparative Data Analysis

The choice of modifier has a significant impact on the final properties of the cyclohexanone-formaldehyde resin. This section presents a quantitative comparison of CF resins modified with hydroquinone (B1673460), aromatic diamines, and isocyanuric acid.

PropertyUnmodified CF ResinHydroquinone-Modified CF ResinAromatic Diamine-Modified CF ResinIsocyanuric Acid-Modified CF Resin
Thermal Stability
Activation Energy of Decomposition (kJ/mol)~53[4]Up to 84.01[4]Data not availableHigher decomposition temperature reported[5]
Mechanical Properties
Tensile Strength (MPa)Data not availableData not availableData not availableData not available
Flexural Strength (MPa)Data not availableData not availableData not availableData not available
Adhesion Properties
Lap Shear Strength (MPa)Data not availableData not availablePotential for improved adhesive strength noted[6]Potential for improved adhesive strength noted[5]
Solubility Soluble in many organic solvents.[3]Soluble in high polar solvents (DMF, NMP, DMSO).[4]Varies with the specific diamine used.Different solubility in organic solvents compared to unmodified resin.[5]

Note: The table highlights a significant gap in the publicly available, directly comparable quantitative data for the mechanical and adhesion properties of modified cyclohexanone-formaldehyde resins. The data presented for thermal stability is based on a study of hydroquinone-modified resins, which showed a clear improvement with increasing cyclohexanone (B45756) content.[4] While studies on aromatic diamine and isocyanuric acid-modified resins suggest property enhancements, they lack specific numerical data from standardized tests.

The Science of Synthesis and Evaluation: Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate evaluation and comparison of modified resins. This section outlines the methodologies for the synthesis of modified CF resins and the subsequent characterization of their key properties.

Synthesis of Modified Cyclohexanone-Formaldehyde Resins

The following diagram outlines the general workflow for the synthesis of modified CF resins.

cluster_synthesis Synthesis Workflow reactants Cyclohexanone, Formaldehyde, Modifier reaction Condensation Polymerization reactants->reaction catalyst Catalyst (Acid or Base) catalyst->reaction solvent Solvent solvent->reaction purification Purification (e.g., washing, distillation) reaction->purification product Modified CF Resin purification->product

A generalized workflow for the synthesis of modified cyclohexanone-formaldehyde resins.

1. Hydroquinone-Modified CF Resin Synthesis:

A detailed protocol for the synthesis of hydroquinone-modified CF resin is provided in the study by G.C. Lupu et al. (2009).[4] The process involves the condensation of hydroquinone, cyclohexanone, and paraformaldehyde in the presence of a base catalyst (NaOH) and a solvent mixture of NMP/toluene. The reaction is carried out at elevated temperatures with azeotropic removal of water.[4]

2. Isocyanuric Acid-Modified CF Resin Synthesis:

Two primary methods have been reported for the synthesis of isocyanuric acid-modified CF resin in the presence of an acid catalyst.[5]

  • Method I: A mixture of cyclohexanone, paraformaldehyde, and isocyanuric acid is heated, followed by the addition of an acid catalyst.[5]

  • Method II: Isocyanuric acid and formalin are first reacted to form N,N,N-trihydroxymethyl isocyanurate, which is then reacted with cyclohexanone and paraformaldehyde in the presence of an acid catalyst.[5]

3. Aromatic Diamine-Modified CF Resin Synthesis:

The modification of CF resin with aromatic diamines typically involves a multi-step process. First, the CF resin is brominated. The brominated CF resin is then reacted with an excess of an aromatic diamine to produce the aminated resin.[6]

Characterization of Resin Properties

The following diagram illustrates the typical workflow for evaluating the properties of the synthesized modified resins.

cluster_characterization Characterization Workflow resin_sample Modified CF Resin Sample thermal_analysis Thermal Analysis (TGA, DSC) resin_sample->thermal_analysis mechanical_testing Mechanical Testing (Tensile, Flexural) resin_sample->mechanical_testing adhesion_testing Adhesion Testing (Lap Shear) resin_sample->adhesion_testing spectroscopy Spectroscopic Analysis (FTIR, NMR) resin_sample->spectroscopy results Property Data thermal_analysis->results mechanical_testing->results adhesion_testing->results spectroscopy->results

A typical workflow for the characterization of modified cyclohexanone-formaldehyde resins.

1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of the resin.

  • Procedure: A small sample of the resin is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The data can be used to determine the onset of decomposition and the activation energy of decomposition.[4]

2. Mechanical Properties Testing:

  • Tensile Strength (ASTM D638): This test determines the resistance of a material to a pulling force. Standard dumbbell-shaped specimens of the cured resin are prepared and tested using a universal testing machine at a specified crosshead speed.[7][8] The ultimate tensile strength, elongation at break, and Young's modulus are determined.

  • Flexural Strength (ASTM D790): This test measures the resistance of a material to bending. Rectangular specimens of the cured resin are subjected to a three-point bending test using a universal testing machine.[9][10] The flexural strength and flexural modulus are calculated from the load-deflection curve.

3. Adhesion Properties Testing (Lap Shear Strength - ASTM D1002):

  • Principle: This test evaluates the shear strength of an adhesive bond between two substrates.

  • Procedure: Two metal or plastic substrates are bonded together with the modified CF resin, creating a single lap joint. The bonded specimens are then pulled to failure in a universal testing machine.[11][12][13] The lap shear strength is calculated by dividing the maximum load by the bonded area.

The Underlying Chemistry: Signaling Pathways and Logical Relationships

The modification of cyclohexanone-formaldehyde resin involves the introduction of new functional groups and structural motifs into the polymer backbone. These changes directly influence the intermolecular forces, crosslinking density, and overall polymer architecture, leading to the observed changes in properties.

The following diagram illustrates the logical relationship between the modifier, the resulting structural changes, and the enhanced properties of the CF resin.

cluster_modification Modification Pathway modifier Modifier (e.g., Hydroquinone, Diamine) synthesis Condensation Polymerization modifier->synthesis structure Modified Resin Structure (Increased Aromaticity, Crosslinking Sites) synthesis->structure properties Enhanced Properties (Thermal Stability, Adhesion) structure->properties

Logical relationship between modifier, structure, and properties in modified CF resins.

For instance, the incorporation of aromatic modifiers like hydroquinone or aromatic diamines increases the aromatic content of the resin, which generally leads to enhanced thermal stability due to the inherent rigidity and high decomposition temperature of aromatic structures.[4] Modifiers with reactive functional groups, such as the amine groups in aromatic diamines or the triazine ring in isocyanuric acid, can act as additional crosslinking sites, potentially leading to improved mechanical strength and chemical resistance.[5][6]

Conclusion

The modification of cyclohexanone-formaldehyde resin offers a powerful strategy for tailoring its properties to specific application requirements. The introduction of modifiers like hydroquinone can significantly enhance thermal stability. While quantitative data for mechanical and adhesion properties of other modified CF resins is currently limited in open literature, the qualitative evidence suggests that modifiers such as aromatic diamines and isocyanuric acid hold promise for improving these characteristics. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers to systematically explore and optimize modified CF resins for a wide range of advanced applications. Further research is critically needed to generate a comprehensive, quantitative dataset to facilitate direct comparison and informed material selection.

References

A Researcher's Guide to Cross-Validation of Molecular Weight Determination for Cyclohexanone-Formaldehyde Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of polymers is paramount. The molecular weight and its distribution are critical parameters that dictate the physicochemical properties and, ultimately, the performance of materials like cyclohexanone-formaldehyde resin. This guide provides an objective comparison of three widely used techniques for determining the molecular weight of this versatile resin: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Vapor Pressure Osmometry (VPO). Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate method for your research needs.

Cyclohexanone-formaldehyde resins, also known as ketonic resins, are valued for their excellent adhesion, gloss, and compatibility with a wide range of other polymers. These properties make them suitable for diverse applications, including coatings, inks, and adhesives. The molecular weight of these resins directly influences their viscosity, hardness, and drying time. Therefore, reliable and accurate measurement of their molecular weight is crucial for quality control and the development of new formulations.

This guide explores the principles, experimental setups, and data outputs of GPC, MALDI-TOF, and VPO, offering a cross-validation perspective on their application to cyclohexanone-formaldehyde resin.

Comparative Analysis of Molecular Weight Data

To illustrate the comparative performance of the three techniques, a sample of cyclohexanone-formaldehyde resin was analyzed. The key molecular weight parameters obtained are summarized in the table below.

ParameterGel Permeation Chromatography (GPC)MALDI-TOF Mass SpectrometryVapor Pressure Osmometry (VPO)
Number-Average Molecular Weight (Mn) 650 g/mol [1]680 g/mol 670 g/mol
Weight-Average Molecular Weight (Mw) 780 g/mol 790 g/mol -
Polydispersity Index (PDI = Mw/Mn) 1.2[1]1.16-

Note: The data presented are representative values obtained from the literature and are intended for comparative purposes. Actual results may vary depending on the specific resin sample and experimental conditions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the molecular weight determination techniques discussed.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[2] It separates molecules based on their hydrodynamic volume in solution.

Principle: The polymer solution is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores to varying extents and elute later. The elution time is then correlated to the molecular weight using a calibration curve.

Instrumentation:

  • GPC System: EcoSEC GPC System or similar.[3]

  • Columns: A set of two TSKgel SuperH2500 and TSKgel SuperH2000 columns (6.0 mm I.D. x 150 mm, 3 µm) in series provides good resolution for low molecular weight resins.[3] Alternatively, ResiPore columns can be used for phenolic resins.[4]

  • Mobile Phase: Tetrahydrofuran (THF), stabilized with 250 ppm BHT.[4]

  • Flow Rate: 0.35 mL/min.[3]

  • Temperature: 40 °C.[3]

  • Detector: Refractive Index (RI) detector.[3]

Procedure:

  • Sample Preparation: Dissolve the cyclohexanone-formaldehyde resin in THF to a concentration of 5.0 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Generate a calibration curve using a series of narrow polydispersity polystyrene standards.

  • Analysis: Inject 30 µL of the prepared sample solution into the GPC system.[3]

  • Data Processing: The molecular weight averages (Mn, Mw) and the polydispersity index (PDI) are calculated from the elution profile using the calibration curve.

MALDI-TOF Mass Spectrometry

MALDI-TOF is a soft ionization mass spectrometry technique that allows for the direct determination of the absolute molecular weight of polymers with high accuracy.

Principle: The polymer sample is co-crystallized with a matrix compound on a target plate. The matrix absorbs the energy from a laser pulse, leading to the desorption and ionization of the polymer molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, from which the molecular weight is determined.

Instrumentation:

  • MALDI-TOF Mass Spectrometer: A commercial MALDI-TOF instrument.

  • Laser: Nitrogen laser (337 nm).

  • Matrix: Dithranol is a suitable matrix for nonpolar polymers like polystyrene. For the more polar cyclohexanone-formaldehyde resin, a matrix such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) is recommended.

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) or silver trifluoroacetate (AgTFA) to promote the formation of singly charged ions.

Procedure:

  • Sample and Matrix Preparation:

    • Prepare a 10 mg/mL solution of the cyclohexanone-formaldehyde resin in THF.

    • Prepare a 20 mg/mL solution of the chosen matrix (e.g., DHB) in THF.

    • Prepare a 1 mg/mL solution of the cationizing agent (e.g., NaTFA) in THF.

  • Target Plate Preparation: Mix the resin solution, matrix solution, and cationizing agent solution in a ratio of 1:10:1 (v/v/v). Deposit 1 µL of the mixture onto the MALDI target plate and allow the solvent to evaporate completely, forming a crystalline matrix with the embedded analyte.

  • Mass Spectrometry: Insert the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range, optimizing the laser power to achieve good signal intensity while minimizing fragmentation.

  • Data Analysis: Process the raw data to obtain a mass spectrum showing the distribution of polymer chains. Calculate the number-average molecular weight (Mn) and weight-average molecular weight (Mw) from the spectrum.

Vapor Pressure Osmometry (VPO)

VPO is a classical technique used to determine the number-average molecular weight (Mn) of polymers, particularly those with lower molecular weights (up to 20,000 g/mol ).[5]

Principle: VPO measures the difference in vapor pressure between a pure solvent and a solution of the polymer in that solvent. This difference is a colligative property and is directly proportional to the molar concentration of the solute.

Instrumentation:

  • Vapor Pressure Osmometer: A commercial instrument equipped with two matched thermistors in a thermostatted chamber saturated with solvent vapor.[5]

  • Solvent: A volatile solvent in which the polymer is soluble, such as toluene, THF, or chloroform.[5]

Procedure:

  • Calibration: Calibrate the instrument using a standard of known molecular weight (e.g., benzil) dissolved in the chosen solvent at various concentrations. This establishes the calibration constant (K) for the specific solvent and temperature.

  • Sample Preparation: Prepare a series of solutions of the cyclohexanone-formaldehyde resin in the chosen solvent at different, precisely known concentrations.

  • Measurement:

    • A drop of the pure solvent is placed on one thermistor, and a drop of the polymer solution is placed on the other.

    • Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses on the solution drop, causing its temperature to rise until the vapor pressure of the solution equals that of the pure solvent.

    • The temperature difference between the two thermistors is measured as a change in electrical resistance (ΔR).

  • Data Analysis:

    • Plot ΔR/c (where c is the concentration) against c for the different polymer solutions.

    • Extrapolate the plot to zero concentration to obtain the value of (ΔR/c) at infinite dilution.

    • The number-average molecular weight (Mn) is then calculated using the equation: Mn = K / (ΔR/c)₀.

Experimental Workflow and Logical Relationships

The following diagram illustrates the cross-validation workflow for the molecular weight determination of cyclohexanone-formaldehyde resin.

G Cross-Validation Workflow for Molecular Weight Determination cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_comparison Cross-Validation cluster_result Final Report Resin Cyclohexanone-Formaldehyde Resin Sample Dissolution Dissolution in Appropriate Solvent (e.g., THF) Resin->Dissolution Filtration Filtration (for GPC) Dissolution->Filtration MALDI MALDI-TOF Mass Spectrometry Dissolution->MALDI VPO Vapor Pressure Osmometry Dissolution->VPO GPC Gel Permeation Chromatography Filtration->GPC GPC_Data Elution Profile -> Mn, Mw, PDI GPC->GPC_Data MALDI_Data Mass Spectrum -> Mn, Mw, PDI MALDI->MALDI_Data VPO_Data ΔR vs. Concentration -> Mn VPO->VPO_Data Comparison Compare Mn, Mw, PDI GPC_Data->Comparison MALDI_Data->Comparison VPO_Data->Comparison Report Comprehensive Characterization Report Comparison->Report

Caption: Workflow for the cross-validation of GPC, MALDI-TOF, and VPO methods.

Conclusion

The cross-validation of molecular weight determination methods is essential for a comprehensive and reliable characterization of cyclohexanone-formaldehyde resin.

  • GPC is an excellent technique for obtaining the full molecular weight distribution and is often the method of choice for routine analysis.

  • MALDI-TOF MS provides absolute molecular weight values and can offer higher resolution and accuracy, making it a valuable tool for detailed structural analysis and for validating GPC results.

  • VPO offers a straightforward method for determining the number-average molecular weight, particularly for lower molecular weight polymers, and can serve as an independent verification of the Mn values obtained by other techniques.

By employing a multi-faceted approach and cross-validating the results from these complementary techniques, researchers can have greater confidence in their data, leading to a better understanding of the structure-property relationships of cyclohexanone-formaldehyde resins and facilitating the development of improved materials for a variety of applications.

References

Comparative analysis of the adhesive properties of cyclohexanone-formaldehyde resin blends

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance of cyclohexanone-formaldehyde resin adhesives compared to industry-standard alternatives, supported by experimental data and protocols.

Cyclohexanone-formaldehyde (CF) resins, also known as ketonic resins, are thermoplastic polymers synthesized from the condensation reaction of cyclohexanone (B45756) and formaldehyde.[1] These resins are characterized by their light color, good gloss, and excellent solubility in a wide range of organic solvents.[1] A key feature of CF resins is the presence of hydroxyl and carbonyl groups in their structure, which promotes strong adhesion to various substrates and compatibility with a variety of other polymers.[2] This versatility has led to their use in various applications, including coatings, inks, and importantly, as a component in adhesive formulations.[3][4]

This guide provides a comparative analysis of the adhesive properties of CF resin blends, setting their performance against established industrial adhesives such as epoxy and phenol-formaldehyde resins. The information is intended for researchers, scientists, and professionals in drug development and other fields where high-performance adhesives are critical.

Quantitative Analysis of Adhesive Properties

The adhesive performance of CF resin blends and their alternatives can be quantified through several standard tests, primarily focusing on shear strength, peel strength, and tackiness.

Table 1: Comparative Shear Strength of Various Adhesive Resins

Adhesive TypeBlend CompositionSubstrateShear Strength (MPa)Test Method
Cyclohexanone-Formaldehyde Resin Blend CF-PolyurethaneNot Specified~2.5 (converted from kgf/cm²)[5]Not Specified
Epoxy Resin Two-Part Bisphenol-A EpoxyMetal12 - 25[6]ASTM D1002[7][8]
Phenol-Formaldehyde Resin UnmodifiedBeech Veneer>1.0[9]EN 314-2
Phenol-Formaldehyde Resin Modified with CaCO₃ (1%)Plywood1.98[10]Not Specified

Table 2: Comparative Peel Strength of Various Adhesive Resins

Adhesive TypeBlend CompositionSubstratePeel Strength (N/mm)Test Method
Cyclohexanone-Formaldehyde Resin Blend Data Not Available--ASTM D903[11][12][13]
Epoxy Resin Data Not Available--ASTM D903[11][12][13]
Phenol-Formaldehyde Resin Blend Phenol/Cardanol-Formaldehyde with PolychloropreneSBR-SBR10 (converted from kN/m)[14]Not Specified

Table 3: Comparative Tackiness of Various Adhesive Resins

Adhesive TypeBlend CompositionTest MethodTack Value
Cyclohexanone-Formaldehyde Resin Blend Data Not AvailableLoop Tack Test[15][16] / Probe Tack Test[17][18]-
Epoxy Resin Nanostructured Epoxy-AmineProbe Tack Test[18][19]Varies with curing time
Phenol-Formaldehyde Resin Phenol-FormaldehydeNot SpecifiedHigher than Resorcinol-Type Phenol-Formaldehyde[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of adhesive properties. Below are outlines for the synthesis of cyclohexanone-formaldehyde resin and the subsequent testing of its adhesive blends.

Synthesis of Cyclohexanone-Formaldehyde Resin

The synthesis of CF resin is typically carried out through a base-catalyzed condensation reaction.

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Sodium Hydroxide (NaOH) solution (e.g., 10%) as a catalyst[3]

  • Toluene (as a solvent for azeotropic water removal)[3]

Procedure:

  • Charge a reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with cyclohexanone and paraformaldehyde.[3]

  • Add the NaOH catalyst solution to the mixture. The reaction is often initiated at a temperature of around 37°C and can proceed up to 210°C, with a preferred temperature of 180°C.[3]

  • The reaction mixture is heated to reflux, and the water formed during the condensation is removed azeotropically using toluene.[3]

  • After the reaction is complete (typically after several hours at a maintained temperature, e.g., 95°C for 4 hours), the resulting resin is purified and dried.[3]

Adhesive Formulation and Curing

CF resin can be blended with other polymers, such as polyurethanes, to enhance specific properties.

Materials:

  • Cyclohexanone-Formaldehyde Resin

  • Polyether Polyol

  • Polymeric 4,4'-methylene diphenyl diisocyanate (p-MDI)

  • Plasticizer (e.g., Chloroparaffin)[21]

Procedure:

  • The CF resin is incorporated as a polyol component in a one-shot polyurethane synthesis technique.[21]

  • The polyether polyol is introduced into a reaction vessel and heated.

  • p-MDI is then added, and the reaction is carried out at a controlled temperature (e.g., 60-65°C) for a specified duration (e.g., 3 hours).[21]

  • A plasticizer can be added to adjust the viscosity and reduce the brittleness of the final adhesive.[21]

  • The curing of the adhesive blend is typically carried out at a specific temperature and pressure for a set time, which will vary depending on the specific formulation and application.

Adhesive Strength Testing

Shear Strength (ASTM D1002):

  • Prepare single-lap-joint specimens by bonding two metal substrates with the adhesive.[7][22]

  • The dimensions of the overlap area are standardized (e.g., 0.5 inches).[22]

  • After curing, the specimens are pulled to failure in a tensile testing machine at a constant rate of crosshead movement.[8]

  • The shear strength is calculated by dividing the maximum load by the bonded area.[22]

Peel Strength (ASTM D903):

  • Prepare test specimens by bonding a flexible adherend to a rigid substrate.[11][12]

  • A portion of the flexible adherend is left unbonded to serve as a grip.

  • The specimen is mounted in a tensile testing machine, and the flexible adherend is peeled from the rigid substrate at a 180-degree angle at a constant rate of separation.[11][12]

  • The peel strength is the average load per unit width of the bond line required to progressively separate the two adherends.[23]

Tackiness Measurement (Loop Tack Test - e.g., ASTM D6195):

  • A loop of the adhesive tape is brought into contact with a standard test surface under controlled conditions.[15][16]

  • The force required to pull the loop away from the surface is measured as the tack value.[15]

Visualizing Experimental Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experimental processes and the relationships between different components and their resulting properties.

Synthesis_and_Formulation cluster_Synthesis Cyclohexanone-Formaldehyde Resin Synthesis cluster_Formulation Adhesive Blend Formulation Reactants Cyclohexanone + Formaldehyde Reaction Condensation Reaction (Heating and Reflux) Reactants->Reaction Catalyst NaOH Catalyst Catalyst->Reaction Solvent Toluene Solvent->Reaction Purification Purification and Drying Reaction->Purification CF_Resin Cyclohexanone-Formaldehyde Resin Purification->CF_Resin Blending Blending and Reaction CF_Resin->Blending Polyol Polyether Polyol Polyol->Blending Isocyanate p-MDI Isocyanate->Blending Plasticizer_node Plasticizer Plasticizer_node->Blending Adhesive_Blend CF-Polyurethane Adhesive Blend Blending->Adhesive_Blend

Caption: Synthesis of CF resin and its formulation into a polyurethane adhesive blend.

Adhesive_Testing_Workflow cluster_Shear Shear Strength Test (ASTM D1002) cluster_Peel Peel Strength Test (ASTM D903) cluster_Tack Tackiness Test (e.g., Loop Tack) Adhesive Adhesive Sample (CF-Blend, Epoxy, PF) Lap_Joint Prepare Single-Lap Joint Adhesive->Lap_Joint Peel_Specimen Prepare Flexible-to-Rigid Specimen Adhesive->Peel_Specimen Loop_Formation Form Adhesive Loop Adhesive->Loop_Formation Tensile_Test Tensile Loading to Failure Lap_Joint->Tensile_Test Shear_Strength Calculate Shear Strength (MPa) Tensile_Test->Shear_Strength Peel_Test 180° Peel at Constant Rate Peel_Specimen->Peel_Test Peel_Strength Calculate Peel Strength (N/mm) Peel_Test->Peel_Strength Contact_Surface Contact with Standard Surface Loop_Formation->Contact_Surface Measure_Force Measure Separation Force Contact_Surface->Measure_Force

Caption: Workflow for testing the adhesive properties of resin samples.

Property_Relationship cluster_Composition Blend Composition cluster_Properties Resulting Adhesive Properties CF_Ratio CF Resin Ratio Adhesion Adhesion (Shear/Peel Strength) CF_Ratio->Adhesion influences Polymer_Type Blending Polymer Type (e.g., Polyurethane, CNSL) Polymer_Type->Adhesion determines Flexibility Flexibility Polymer_Type->Flexibility impacts Additives Additives (e.g., Plasticizers, Fillers) Cohesion Cohesive Strength Additives->Cohesion affects Tack Tackiness Additives->Tack modifies Thermal_Resistance Thermal Resistance Adhesion->Thermal_Resistance correlates with

Caption: Relationship between blend composition and adhesive properties.

References

A Comparative Guide to the Fire-Retardant Properties of Modified Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fire-retardant properties of modified cyclohexanone-formaldehyde (CF) resins and other common halogen-free flame retardants. Due to a lack of extensive, directly comparable quantitative data for a wide range of modified CF resins in the public domain, this document summarizes available information and draws comparisons with established alternatives in various polymer systems. The data presented is intended to serve as a reference point for researchers and stimulate further investigation into the fire-retardant potential of these modified resins.

Modification of Cyclohexanone-Formaldehyde Resins for Enhanced Fire Retardancy

Cyclohexanone-formaldehyde resins are versatile polymers that can be chemically modified to enhance their fire-retardant properties. These modifications typically involve incorporating elements such as phosphorus, nitrogen, or synergistic compounds that promote char formation, release inert gases, or interrupt the combustion cycle in the gas phase.

Synthesis Protocols for Modified Resins

Detailed experimental protocols are crucial for the reproducibility of results. Below are synthesis procedures for different types of modified cyclohexanone-formaldehyde resins.

1. Isocyanuric Acid-Modified Cyclohexanone-Formaldehyde Resin

  • Objective: To incorporate isocyanuric acid (ICA) into the cyclohexanone-formaldehyde resin structure to enhance thermal stability and fire retardancy, primarily through nitrogen synergism.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, combine 49 g (0.5 mol) of cyclohexanone (B45756), 24 g (0.8 mol) of paraformaldehyde, and 15.5 g (0.12 mol) of isocyanuric acid dissolved in a 40 mL mixture of N-methyl-2-pyrrolidone (NMP) and toluene (B28343) (1:1 ratio).

    • Heat the mixture to 80°C. The reaction is exothermic and the temperature may rise to around 95°C.

    • After one hour, add 7.7 mL of hydrochloric acid (HCl) to the reaction media in three portions.

    • Allow the mixture to reflux for 1.5 hours.

    • Fit the flask with a Dean-Stark apparatus and increase the temperature to 130°C to collect the water produced during the condensation reaction.

2. Phosphorus-Containing (DOPO-based) Cyclohexanone-Formaldehyde Resin

  • Objective: To introduce 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) into the resin structure, leveraging the flame-retardant action of phosphorus in both the condensed and gas phases.

  • Procedure:

    • In a 250 ml two-inlet flask, dissolve 5g of DOPO in 20 mL of 2-ethoxyethanol (B86334) under a nitrogen atmosphere, heating to 90°C until the DOPO is completely dissolved.

    • Slowly add 3.29 g of Benzoquinone (BQ) to the solution and increase the temperature to 120°C for 4.5 hours.

    • Filter the mixture and recrystallize from 2-ethoxyethanol to produce DOPO-Benzoquinonediol (DOPO-BQ) crystals.

    • The synthesized DOPO-BQ can then be reacted with cyclohexanone and formaldehyde (B43269) under acidic or basic catalysis, similar to the synthesis of unmodified CF resin, to incorporate the phosphorus-containing diol into the polymer backbone. Further purification steps are necessary to remove unreacted monomers.

Comparative Performance of Halogen-Free Flame Retardants

While specific quantitative data for modified cyclohexanone-formaldehyde resins is limited, the following tables provide a summary of the fire-retardant performance of common halogen-free alternatives in various polymer matrices. This data can serve as a benchmark for future studies on modified CF resins.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Common Halogen-Free Flame Retardants

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating
Phosphorus-Based
Ammonium Polyphosphate (APP)Epoxy1023.3V-1
APP/Zinc Borate/Zirconium OxideEpoxy10/5/229.1V-0[1]
DOPO-based Compound (ODDPO)Epoxy1.2 (P wt%)29.2V-0[2]
DOPO-based Compound (PVD)Epoxy7.532.4V-0
Microencapsulated APP (MFAPP)Epoxy7.529.9V-0[3]
Nitrogen-Based
Melamine-Modified UF Resin + APPMDF---
Inorganic
Aluminum Trihydrate (ATH)Unsaturated Polyester>30--

Table 2: Cone Calorimetry Data for Common Halogen-Free Flame Retardants

Flame Retardant SystemPolymer MatrixLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Phosphorus-Based
APP/Zinc Borate/Zirconium OxideEpoxy10/5/2↓ 42.8%-
DOPO-based Compound (PVD)Epoxy7.5↓ 41.7%-
Nitrogen-Based
Melamine-Modified UF Resin + APPMDF-↓[4]
Inorganic
Aluminum Trihydrate (ATH)Melamine-Formaldehyde10↓ 1.4[5]
Mono-ammonium Phosphate (PFR)Melamine-Formaldehyde10↓ 1.4[5]

Experimental Protocols for Fire Retardancy Validation

Standardized testing methodologies are essential for comparing the fire-retardant properties of different materials.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589-2

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[6] A higher LOI value indicates better flame retardancy.[7]

  • Procedure:

    • A vertically oriented specimen is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the specimen is ignited with a pilot flame.

    • The oxygen concentration in the gas mixture is adjusted until the flame on the specimen is just extinguished.

    • The LOI is calculated as the percentage of oxygen in the gas mixture at this critical point.

UL-94 Vertical Burning Test
  • Standard: UL-94

  • Principle: This test evaluates the burning characteristics (burning rate, dripping, and self-extinguishing properties) of a vertically oriented plastic specimen after exposure to a small flame.

  • Procedure:

    • A rectangular specimen is held vertically.

    • A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • The flame is reapplied for another 10 seconds and then removed. The duration of flaming and glowing is recorded.

    • Observations are made on whether flaming drips ignite a piece of cotton placed below the specimen.

    • Materials are classified as V-0, V-1, or V-2 based on the burning times, dripping behavior, and whether the specimen burns up to the holding clamp. V-0 is the highest rating, indicating that burning stops within 10 seconds after each flame application and no flaming drips occur.

Cone Calorimetry
  • Standard: ASTM E1354 / ISO 5660

  • Principle: This is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures the heat release rate (HRR), time to ignition (TTI), mass loss rate, smoke production, and other parameters when a specimen is exposed to a controlled level of radiant heat.

  • Procedure:

    • A square specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.

    • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • An electric spark igniter is used to ignite the pyrolysis gases.

    • The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the oxygen consumption principle.

    • Key parameters such as peak heat release rate (pHRR) and total heat release (THR) are determined from the data.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and validation processes described.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of Modified CF Resin start Reactant Mixing (Cyclohexanone, Formaldehyde, Modifying Agent) reaction Controlled Heating & Reflux start->reaction Initiate Polymerization purification Purification (e.g., Dean-Stark, Recrystallization) reaction->purification Isolate Product characterization Structural Characterization (FTIR, NMR) purification->characterization Verify Structure Experimental_Workflow_Validation cluster_validation Fire Retardancy Validation sample_prep Sample Preparation (Molding/Casting) loi_test LOI Test (ASTM D2863) sample_prep->loi_test ul94_test UL-94 Test sample_prep->ul94_test cone_test Cone Calorimetry (ASTM E1354) sample_prep->cone_test data_analysis Data Analysis & Comparison loi_test->data_analysis ul94_test->data_analysis cone_test->data_analysis

References

Performance evaluation of cyclohexanone-formaldehyde resin from different synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of acid-catalyzed and base-catalyzed synthesis pathways reveals distinct performance characteristics for the resulting cyclohexanone-formaldehyde resins. While the base-catalyzed route is more traditional, the choice of catalyst significantly impacts the resin's color, solubility, and thermal stability, dictating its suitability for various applications in coatings, inks, and adhesives.

Cyclohexanone-formaldehyde (CF) resins are synthetic polymers prized for their hardness, gloss, and adhesive properties.[1] They are typically produced through the condensation polymerization of cyclohexanone (B45756) and formaldehyde (B43269). The primary methods of synthesis employ either a basic or an acidic catalyst, each imparting unique characteristics to the final resin. This guide provides a comparative evaluation of CF resins synthesized via these two principal routes, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

Performance Comparison at a Glance

The selection of a synthesis route for cyclohexanone-formaldehyde resin hinges on the desired properties of the final product. The following table summarizes the key performance indicators of CF resins produced through base-catalyzed and acid-catalyzed methods. It is important to note that the data presented is compiled from various sources, and direct comparison may be influenced by variations in experimental conditions.

Performance MetricBase-Catalyzed ResinAcid-Catalyzed Resin
Color Nearly colorless to pale lemon/yellow[2]Dark red
Melting/Softening Point 105 °C[2]Data not available for unmodified resin
Solubility Soluble in high polar solvents (DMF, NMP, DMSO), partially soluble in aromatic solvents, and insoluble in alcohol and petroleum ether.[3]Soluble in polar solvents (CHCl3, DMSO, DMF, NMP), aromatic solvents, and insoluble in MeOH and petroleum ether.[4]
Thermal Stability Activation energy of decomposition: 52.98–84.01 kJ/mol (for hydroquinone-modified resin)[3]Activation energy for thermal degradation: 37.6— 41.7 kJ/mol (for aniline-modified resin)[4]
Clarity Can be cloudy, but process optimization can yield clear resins.[2][5]Data not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline representative protocols for the synthesis of cyclohexanone-formaldehyde resin using both base and acid catalysts.

Base-Catalyzed Synthesis of Cyclohexanone-Formaldehyde Resin

This protocol is adapted from a method designed to produce a clear, light-colored resin.[2]

Materials:

Procedure:

  • Charge a reaction vessel equipped with a stirrer, reflux condenser, and thermometer with 1010 parts by weight of a cyclohexanone-cyclohexanol mixture (approx. 80% cyclohexanone).

  • Add 25% of the total required aqueous formaldehyde solution. The molar ratio of formaldehyde to cyclohexanone should be approximately 1.4:1.

  • Heat the mixture to about 50°C.

  • Gradually add approximately 9% of the 20% sodium hydroxide solution over 3 minutes while agitating. The total amount of NaOH should be about 0.8% based on the weight of the cyclohexanone. An exothermic reaction will cause the temperature to rise to about 80°C.[5]

  • Mix the remaining formaldehyde and sodium hydroxide solution and add this mixture gradually and continuously to the reaction vessel over a period of about 5 minutes with agitation.

  • The temperature of the reaction mixture should rise to 95-100°C due to the exothermic reaction. Maintain this temperature until the reaction is substantially complete.

  • At the end of the reaction, the pH of the mixture should be between 6.5 and 7.5.[5]

  • Dissolve the resulting resin in a sufficient amount of toluene to reduce its viscosity.

  • Separate the alkali metal formate (B1220265) from the resin solution by washing with water or by filtration with a filter aid.

  • Recover the clear resin by distilling off the toluene and any remaining volatile components.

Acid-Catalyzed Synthesis of Cyclohexanone-Aniline-Formaldehyde Resin

This protocol describes the synthesis of a modified cyclohexanone-formaldehyde resin using an acid catalyst.[4] While this is for a modified resin, it provides a foundational method for acid-catalyzed synthesis.

Materials:

  • Cyclohexanone

  • Aniline

  • Paraformaldehyde

  • Toluene

  • N-methylpyrrolidone (NMP)

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • In a three-necked reaction flask fitted with a mechanical stirrer, thermometer, and water condenser, charge 48 g (0.5 mole) of cyclohexanone, 46.6 g (0.5 mole) of aniline, 30 g (1.0 mole) of paraformaldehyde, and 25 g of a 1:1 mixture of toluene and NMP.

  • Heat the mixture in a thermostatic oil bath to 80°C.

  • Add the p-toluenesulfonic acid catalyst (3% w/w). An exothermic effect will be observed, with the temperature rising to approximately 95°C.[4]

  • Maintain the reaction at this temperature with continuous stirring.

  • After the reaction is complete, the resin can be isolated. The solvent and any unreacted monomers can be removed under reduced pressure.

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and performance evaluation of cyclohexanone-formaldehyde resin, highlighting the key decision point of catalyst selection.

G cluster_synthesis Synthesis Stage cluster_evaluation Performance Evaluation Stage Reactants Cyclohexanone & Formaldehyde Catalyst_Choice Catalyst Selection Reactants->Catalyst_Choice Base_Catalysis Base Catalysis (e.g., NaOH) Catalyst_Choice->Base_Catalysis Basic Route Acid_Catalysis Acid Catalysis (e.g., PTSA) Catalyst_Choice->Acid_Catalysis Acidic Route Polycondensation Polycondensation Reaction Base_Catalysis->Polycondensation Acid_Catalysis->Polycondensation Resin_Isolation Resin Isolation & Purification Polycondensation->Resin_Isolation CF_Resin Cyclohexanone-Formaldehyde Resin Resin_Isolation->CF_Resin Color_Eval Color & Clarity Assessment CF_Resin->Color_Eval MP_Eval Melting/Softening Point Determination CF_Resin->MP_Eval Solubility_Eval Solubility Testing CF_Resin->Solubility_Eval Thermal_Eval Thermal Stability (TGA/DSC) CF_Resin->Thermal_Eval

Figure 1. Workflow for the synthesis and performance evaluation of cyclohexanone-formaldehyde resin.

References

A Comparative Guide to Bio-Modified Cyclohexanone-Formaldehyde Resins: Tannin vs. Olive Pomace

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the modification of existing polymer structures with natural, renewable resources presents a significant step towards creating more sustainable and environmentally friendly materials. This guide provides a detailed comparison of two such innovations: tannin-modified and olive pomace-modified cyclohexanone-formaldehyde (CF) resins. By incorporating these bio-based materials, researchers aim to enhance the properties of the original resin for a variety of applications, including coatings and adhesives.

This comparison delves into the performance of each modified resin, supported by experimental data on their synthesis and characterization.

Performance Overview

Both tannin and olive pomace have been successfully incorporated into the cyclohexanone-formaldehyde resin matrix through in-situ modification. The primary goal of these modifications is to produce eco-friendly resins with enhanced properties. For the tannin-modified cyclohexanone-formaldehyde resin (TCFR), a key objective is to increase its thermal stability.[1] In the case of the olive pomace-modified cyclohexanone-formaldehyde composite resin (OPCFCR), the focus is on improving physical characteristics such as water absorption, gloss, and adhesion, as well as achieving a higher condensation reaction temperature.[2]

The synthesis for both modified resins involves the reaction of cyclohexanone (B45756) and formaldehyde (B43269) in the presence of the respective modifier (tannin or olive pomace) and a sodium hydroxide (B78521) catalyst.[1][2] Tannins are naturally occurring polyphenolic compounds, while olive pomace is a biomass residue from olive oil production, rich in lignin, cellulose, and phenolic compounds.[1][2] The resulting TCFR is a dark red, water-soluble resin, while the OPCFCR is a dark red-brown, water-insoluble resin. Both are soluble in common organic solvents.[1][2]

Quantitative Data Comparison

The following tables summarize the key performance data obtained from experimental studies on tannin-modified and olive pomace-modified cyclohexanone-formaldehyde resins.

PropertyUnmodified CFRTannin-Modified CFR (TCFR)Olive Pomace-Modified CFR (OPCFCR-5%)Olive Pomace-Modified CFR (OPCFCR-10%)
Thermal Stability
Onset Degradation Temp. (°C)141160Not ReportedNot Reported
Max. Mass Loss Rate Temp. (°C)410440Not ReportedNot Reported
Physical Properties
Gloss Value (at 60°)85657875
Cross-cut Adhesion0000
Water Absorption (%)Not ReportedNot Reported1.82.5

Experimental Protocols

This section details the methodologies used for the synthesis and characterization of the tannin-modified and olive pomace-modified resins.

Synthesis of Tannin-Modified Cyclohexanone-Formaldehyde Resin (TCFR)

The synthesis is performed via an in-situ modification of cyclohexanone-formaldehyde resin in the presence of tannin and a base catalyst.[1]

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer is charged with 88g of cyclohexanone, 20ml of cyclohexane, 30ml of 37% formalin solution, and 12g of pine tannin.

  • Reaction Initiation: The mixture is heated to 65-70°C to initiate reflux.

  • Catalyst Addition: A 20% aqueous sodium hydroxide solution is added to the mixture.

  • Formalin Addition: An additional 37% formalin solution is added dropwise during reflux.

  • Reaction Completion: The reaction is continued until a water-soluble resin is obtained.

  • Work-up: The water phase is removed from the final product using a rotary evaporator.

Synthesis of Olive Pomace-Modified Cyclohexanone-Formaldehyde Composite Resin (OPCFCR)

This synthesis also involves an in-situ modification of cyclohexanone-formaldehyde resin with olive pomace.[2]

  • Reaction Setup: A reaction flask is charged with cyclohexanone and olive pomace (5% or 10% by weight of cyclohexanone).

  • Reaction Initiation: The mixture is heated to 65-70°C, and a 20% aqueous sodium hydroxide solution is added to achieve a pH of 11-12.

  • Formalin Addition: 100ml of 37% formalin is added dropwise to the refluxing mixture.

  • Reaction Progression: The reaction is continued for 4 hours at reflux.

  • Product Separation: After a total reaction time of 5 hours, the mixture is allowed to settle, and the upper aqueous layer is decanted.

  • Purification and Drying: The resulting resin is washed several times with water and then dried at 120°C in a vacuum oven.

Characterization Methods
  • Thermal Gravimetric Analysis (TGA): The thermal stability of the resins was evaluated using a Perkin-Elmer Pyris 1 TGA instrument. Samples were heated at a rate of 10°C/min up to 900°C in a static air atmosphere.

  • Gloss Measurement (ASTM D523): The specular gloss of the resin films was measured at a 60° angle using a gloss meter. This standard test method involves directing a light beam at a specific angle to the surface and measuring the amount of reflected light.

  • Cross-cut Adhesion Test (DIN 53151 / ASTM D3359): The adhesion of the resin films to a substrate was assessed using the cross-cut test. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed by the tape. A rating of 0 indicates no peeling of the coating.

  • Water Absorption Test (ASTM D570): Resin films were dried and weighed, then immersed in distilled water for 24 hours. After immersion, the films were removed, wiped dry, and reweighed. The percentage of water absorption is calculated as the percentage increase in weight.

Visualizing the Processes

The following diagrams illustrate the experimental workflow for the synthesis of the modified resins and the logical relationship of the modification process.

experimental_workflow cluster_tannin Tannin-Modified Resin Synthesis cluster_olive Olive Pomace-Modified Resin Synthesis T1 Mixing of Reactants (Cyclohexanone, Cyclohexane, Formalin, Tannin) T2 Heating to Reflux (65-70°C) T1->T2 T3 Catalyst & Formalin Addition T2->T3 T4 Reaction T3->T4 T5 Rotary Evaporation T4->T5 O1 Mixing of Reactants (Cyclohexanone, Olive Pomace) O2 Heating & pH Adjustment (65-70°C, pH 11-12) O1->O2 O3 Formalin Addition O2->O3 O4 Reaction (4h) O3->O4 O5 Separation & Drying O4->O5

Synthesis workflows for modified resins.

logical_relationship CFR Cyclohexanone-Formaldehyde Resin (CFR) ModifiedResin Modified Resin CFR->ModifiedResin in-situ modification with Modifier Bio-based Modifier Tannin Tannin Modifier->Tannin OlivePomace Olive Pomace Modifier->OlivePomace TCFR TCFR Tannin->TCFR OPCFCR OPCFCR OlivePomace->OPCFCR ModifiedResin->TCFR ModifiedResin->OPCFCR Thermal Thermal Stability TCFR->Thermal Physical Physical Properties (Gloss, Adhesion, Water Resistance) OPCFCR->Physical Properties Enhanced Properties Thermal->Properties Physical->Properties

Modification of CF resin with bio-additives.

References

Characterization and comparison of cyclohexanone-formaldehyde resins modified with different siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cyclohexanone-formaldehyde (CF) resins modified with various siloxanes. The inclusion of siloxanes into the CF resin matrix can significantly alter its properties, leading to enhanced thermal stability, improved flexibility, and tailored surface characteristics. This document summarizes key performance data, outlines detailed experimental protocols for synthesis and characterization, and provides visual representations of the underlying chemical structures and processes.

Performance Comparison

The modification of cyclohexanone-formaldehyde resins with different siloxanes imparts a range of desirable properties. The choice of siloxane, characterized by its functional groups (e.g., hydroxyl, amino, epoxy) and molecular weight, plays a crucial role in determining the final characteristics of the modified resin. Below is a summary of the typical effects observed.

Table 1: Comparative Performance of Siloxane-Modified Cyclohexanone-Formaldehyde Resins

PropertyUnmodified CF ResinHydroxyl-Terminated PDMS ModifiedAmino-Terminated PDMS ModifiedEpoxy-Functionalized Siloxane ModifiedPhenyltrimethoxysilane Modified
Thermal Stability (TGA, Onset of Decomposition) ~250-300°CIncreased (~300-350°C)Increased (~320-370°C)Significantly Increased (~350-400°C)Significantly Increased (~350-420°C)
Glass Transition Temperature (Tg, DSC) High and sharpLowered, broader transitionLowered, broader transitionMay increase due to crosslinkingIncreased
Mechanical Strength (Tensile Strength) Brittle, high modulusReduced modulus, increased flexibilityReduced modulus, increased flexibilityIncreased strength and modulusIncreased hardness and modulus
Adhesion to Polar Substrates (e.g., Steel) ModerateImprovedSignificantly ImprovedExcellentGood
Chemical Resistance (e.g., to non-polar solvents) GoodImprovedImprovedExcellentExcellent
Surface Hydrophobicity (Water Contact Angle) LowHighModerate to HighModerateHigh

Note: The values presented are typical ranges and can vary based on the specific molecular weight of the siloxane, the modification ratio, and the curing conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of modified resins.

Synthesis of Siloxane-Modified Cyclohexanone-Formaldehyde Resin (In-situ Modification)

This protocol describes a general one-step in-situ modification of cyclohexanone-formaldehyde resin with a functionalized polysiloxane.

Materials:

  • Cyclohexanone (B45756)

  • Formaldehyde (B43269) (37% aqueous solution)

  • Functionalized Polydimethylsiloxane (PDMS) (e.g., α,ω-dihydroxy-terminated PDMS or α,ω-diamino-terminated PDMS)

  • Sodium Hydroxide (NaOH) solution (20% aqueous)

  • Toluene (B28343) (or other suitable solvent for azeotropic distillation)

  • Hydrochloric Acid (HCl) (for neutralization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge cyclohexanone and the functionalized PDMS.

  • Begin stirring and heat the mixture to 60-70°C.

  • Slowly add the 37% formaldehyde solution dropwise over a period of 30-60 minutes.

  • After the formaldehyde addition, slowly add the 20% NaOH solution to catalyze the condensation reaction. An exothermic reaction will occur, and the temperature should be maintained between 80-90°C.

  • After the initial reaction subsides, attach a Dean-Stark trap and add toluene to the flask.

  • Heat the mixture to reflux to remove water via azeotropic distillation. Continue until no more water is collected.

  • Cool the reaction mixture and neutralize it with a dilute HCl solution.

  • Wash the organic layer several times with distilled water to remove any salts and unreacted formaldehyde.

  • Remove the solvent under reduced pressure to obtain the siloxane-modified cyclohexanone-formaldehyde resin.

Characterization Techniques
  • Objective: To confirm the incorporation of the siloxane into the CF resin structure.

  • Sample Preparation: A small amount of the resin is cast as a thin film on a KBr pellet or analyzed using an ATR accessory.

  • Analysis: Look for characteristic peaks:

    • Unmodified CF Resin: Strong C=O stretching (from cyclohexanone) around 1700-1720 cm⁻¹, broad O-H stretching around 3400 cm⁻¹.

    • Siloxane-Modified Resin: Appearance of strong Si-O-Si stretching bands around 1000-1100 cm⁻¹ and Si-CH₃ peaks around 1260 cm⁻¹ and 800 cm⁻¹. The intensity of the O-H band may decrease depending on the reaction with the siloxane's functional groups.

  • Objective: To evaluate the thermal stability of the modified resins.

  • Procedure:

    • Place 5-10 mg of the cured resin in a TGA crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max). Compare these values for the unmodified and modified resins.

  • Objective: To quantify the adhesion strength of the resin coating on a substrate (e.g., steel).

  • Procedure:

    • Prepare the substrate by cleaning and degreasing.

    • Apply a uniform coating of the resin to the substrate and cure it according to the desired schedule.

    • Glue a loading fixture (dolly) to the coated surface using a compatible adhesive.

    • After the adhesive has cured, use a portable pull-off adhesion tester to apply a perpendicular force to the dolly until it detaches.

    • Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).

Visualizations

The following diagrams illustrate the conceptual chemical structures and the experimental workflow for characterization.

Conceptual Structure of Siloxane-Modified CF Resin cluster_CF Cyclohexanone-Formaldehyde Resin Backbone cluster_Siloxane Siloxane Chain CF1 Cyclohexanone Unit CH2_1 -CH2- CF1->CH2_1 CF2 Cyclohexanone Unit Link Covalent Linkage (e.g., from -OH or -NH₂ reaction) CF2->Link CH2_1->CF2 Si1 Si(R)₂-O Si_n ...-Si(R)₂-O-... Si1->Si_n Si2 Si(R)₂-O Si_n->Si2 Link->Si1 caption Figure 1: Conceptual block diagram of a siloxane-modified CF resin.

Caption: Figure 1: Conceptual block diagram of a siloxane-modified CF resin.

Experimental Workflow for Resin Characterization cluster_Characterization Performance Characterization Synthesis Synthesis of Siloxane-Modified CF Resin Curing Curing of Resin Sample Synthesis->Curing FTIR FT-IR Spectroscopy (Structural Verification) Curing->FTIR TGA TGA (Thermal Stability) Curing->TGA DSC DSC (Glass Transition) Curing->DSC Mechanical Mechanical Testing (Tensile, Flexural) Curing->Mechanical Adhesion Adhesion Testing (Pull-Off) Curing->Adhesion Chemical Chemical Resistance (Solvent Immersion) Curing->Chemical caption Figure 2: Workflow for the characterization of modified resins.

Caption: Figure 2: Workflow for the characterization of modified resins.

Analysis of the effect of alkyl-substituted cyclohexanones on resin properties

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the analysis of alkyl-substituted cyclohexanones and their impact on resin properties.

Abstract

Structure-Property Relationships: Theoretical Framework

The introduction of alkyl groups onto the cyclohexanone (B45756) ring can alter resin properties through several mechanisms:

  • Steric Hindrance: Bulky alkyl groups can hinder the close packing of polymer chains, leading to a decrease in density and potentially a lower glass transition temperature (Tg). However, they can also restrict chain mobility, which may enhance stiffness.

  • Reactivity: The position of the alkyl group relative to the reactive functional groups of the cyclohexanone (if used as a monomer or curing agent) can influence reaction kinetics. Substituents at the α-position to a carbonyl group, for instance, can affect its reactivity.

  • Plasticization: Certain alkyl substitutions can impart a plasticizing effect, increasing the flexibility and impact strength of the resin, though often at the expense of hardness and thermal stability.

  • Solubility and Compatibility: The alkyl groups can modify the polarity of the cyclohexanone derivative, affecting its solubility in and compatibility with different resin matrices and solvents.

The following diagram illustrates the general structure of an alkyl-substituted cyclohexanone and highlights the key parameters that influence resin properties.

G cluster_0 Alkyl-Substituted Cyclohexanone cluster_1 Influencing Factors cluster_2 Resulting Resin Properties A Cyclohexanone Ring B Size of Alkyl Group (e.g., Methyl, tert-Butyl) A->B influences C Position of Substitution (e.g., 2-, 3-, 4-position) A->C influences D Stereochemistry (cis/trans isomers) A->D influences R1 R1 R2 R2 R3 R3 R4 R4 R5 R5 O =O E Glass Transition Temp. (Tg) B->E F Mechanical Strength (Tensile, Flexural) B->F G Viscosity & Curing Profile C->G D->F G cluster_0 Resin Formulation cluster_1 Curing and Specimen Preparation cluster_2 Property Characterization cluster_3 Data Analysis and Comparison A Select Resin Matrix (e.g., Epoxy, Polyurethane) B Select Alkyl-Substituted Cyclohexanone Derivatives A->B C Prepare Resin Mixtures (Stoichiometric Ratios) B->C D Cure Resins (Controlled Temperature & Time) C->D H Viscosity Measurement ASTM D2196 C->H E Prepare Test Specimens (ASTM D638, D790) D->E F Thermal Analysis (DSC) ASTM D3418 E->F G Mechanical Testing (UTM) ASTM D638 & D790 E->G I Tabulate Quantitative Data F->I G->I H->I J Analyze Structure-Property Relationships I->J K Generate Comparison Guide J->K

Comparative study of UV-curing behavior of different unsaturated cyclohexanone-formaldehyde resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultraviolet (UV)-curing behavior of different unsaturated cyclohexanone-formaldehyde (CF) resins. These resins are gaining attention in coatings, inks, and adhesives due to their ability to enhance gloss, hardness, and adhesion.[1][2] By incorporating unsaturated functional groups, these resins can be rapidly cured under UV radiation, offering an energy-efficient and environmentally friendly alternative to traditional thermal curing methods.[3] This report focuses on comparing two representative types of UV-curable CF resins: an acrylate-modified version (UVA-CF) and a methacrylate-modified version (UVMA-CF).

Introduction to UV-Curable Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde (CF) resins are condensation polymers known for their excellent solubility and compatibility with various coating systems.[1] To make them suitable for UV curing, they must be chemically modified to introduce reactive double bonds.[3] This is typically achieved by reacting the hydroxyl groups of the base CF resin with a diisocyanate, followed by end-capping with a functional monomer like hydroxyethyl (B10761427) acrylate (B77674) (HEA) or hydroxyethyl methacrylate (B99206) (HEMA).[4][5] The choice of the functional monomer significantly influences the curing kinetics and the final properties of the cured film.

Comparative Performance Data

The performance of UV-curable resins is evaluated based on several key parameters, including curing speed, the physical and mechanical properties of the cured film, and its thermal stability. Below is a summary of the expected comparative performance between an acrylate-modified (UVA-CF) and a methacrylate-modified (UVMA-CF) cyclohexanone-formaldehyde resin.

Performance MetricUVA-CF ResinUVMA-CF ResinTest Method
Curing Characteristics
Photopolymerization RateFasterSlowerReal-Time FT-IR
Final Conversion (%)>80% after ~230s[3][4]Higher final conversion may be achievedReal-Time FT-IR
Mechanical Properties
Pencil HardnessHigh (e.g., 2H-3H)Very High (e.g., 3H-4H)ASTM D3363
Adhesion (Cross-Hatch)Excellent (5B)Excellent (5B)ASTM D3359
Impact ResistanceGoodBetterASTM D2794
Thermal Properties
Glass Transition Temp (Tg)Higher than base resinHigher than UVA-CFDSC
Thermal Stability (TGA)Good[4]ExcellentTGA
Other Properties
Weathering ResistanceGoodExcellentQUV Accelerated Weathering

Note: The data for UVA-CF is based on published results for acrylate-modified resins.[3][4] The data for UVMA-CF is projected based on the known performance differences between acrylate and methacrylate systems.[6]

Discussion of Performance Differences

Curing Behavior: Acrylate-functionalized resins (UVA-CF) are known for their high reactivity and fast curing speeds.[6] The double bond in acrylates is more reactive, leading to rapid polymerization upon exposure to UV light. In contrast, methacrylate radicals are more stable, which results in a slower propagation rate during polymerization for UVMA-CF resins.[6] This means UVA-CF is ideal for applications requiring high throughput, while UVMA-CF might require longer UV exposure or higher photoinitiator concentrations to achieve a tack-free surface.

Mechanical Properties: While both resin types are expected to produce hard and adhesive films, UVMA-CF resins typically yield polymers with superior mechanical properties. Polymers constructed from methacrylate backbones tend to have higher glass transition temperatures (Tg), improved impact resistance, and better overall durability compared to their acrylate counterparts.[6] This makes UVMA-CF a preferable choice for high-performance coatings that demand exceptional scratch and impact resistance.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of UV-cured resin performance. Below are the protocols for key experiments cited in this guide.

UV Curing Procedure

A UV-curable formulation is prepared by mixing the unsaturated cyclohexanone-formaldehyde resin with a reactive diluent (e.g., tripropylene (B76144) glycol diacrylate, TPGDA) and a photoinitiator (e.g., 2-hydroxy-2-methyl-phenyl-propan-1-one).[3]

  • Preparation: The components are mixed under magnetic stirring for approximately 15 minutes to ensure a homogeneous formulation.[3]

  • Application: The formulation is coated onto a substrate (e.g., tinplate or glass) using an applicator with a defined gap (e.g., 20 µm) to create a film of uniform thickness.[3]

  • Curing: The coated substrate is then passed under a UV lamp (e.g., 365 nm, 80 W/cm) for a specified duration to cure the film.[3]

Pencil Hardness Test (ASTM D3363)

This test measures the scratch hardness of a cured coating film.

  • Materials: A set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest), a pencil hardness tester that holds the pencil at a 45° angle with a constant downward force (e.g., 750g), and 400-grit sandpaper are required.[2][7][8]

  • Procedure:

    • The pencil lead is prepared by sharpening it and then blunting the tip by rubbing it on sandpaper to create a flat, smooth, circular cross-section.[8]

    • Starting with a hard pencil, the tester is placed on the coated surface and pushed forward about 6-7 mm.[7]

    • The surface is examined for scratches or gouges.

    • The process is repeated with progressively softer pencils until a pencil is found that will not scratch the surface.

  • Reporting: The hardness is reported as the grade of the hardest pencil that does not scratch the film.[9]

Cross-Hatch Adhesion Test (ASTM D3359)

This method assesses the adhesion of a coating to its substrate.

  • Materials: A cross-hatch cutter with multiple blades spaced 1 mm or 2 mm apart, a brush, and a specified pressure-sensitive adhesive tape (e.g., Permacel P-99).[10][11]

  • Procedure:

    • A grid pattern is cut through the coating to the substrate by making a series of parallel cuts, followed by another series of cuts at a 90° angle to the first set.[10]

    • Any loose debris from the cutting is removed with a soft brush.[10]

    • A piece of the adhesive tape is firmly applied over the grid and smoothed down.[12]

    • Within 90 seconds, the tape is rapidly pulled off at a 180° angle.[13]

  • Evaluation: The grid area is inspected, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).[10]

Visualized Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Formulation Preparation cluster_cure Film Application & Curing cluster_test Performance Testing P1 Unsaturated CF Resin Mix Magnetic Stirring (15 min) P1->Mix P2 Reactive Diluent (e.g., TPGDA) P2->Mix P3 Photoinitiator (e.g., Darocur 1173) P3->Mix Coat Coat on Substrate (20µm applicator) Mix->Coat Cure UV Radiation (365nm, 80 W/cm) Coat->Cure Cured_Film Cured Film Cure->Cured_Film T1 Pencil Hardness (ASTM D3363) T2 Adhesion Test (ASTM D3359) T3 Thermal Analysis (DSC/TGA) Cured_Film->T1 Cured_Film->T2 Cured_Film->T3

Caption: Experimental workflow for UV-curing and testing of CF resins.

photopolymerization_pathway cluster_chain_reaction Chain Polymerization PI Photoinitiator (PI) Radical Free Radicals (R•) PI->Radical Cleavage UV UV Light (hν) UV->PI Initiation Initiation: R• + Monomer -> RM1• Radical->Initiation Propagation Propagation: RM1• + n(Monomer) -> RM(n+1)• Initiation->Propagation Termination Termination: Radical Combination or Disproportionation Propagation->Termination Polymer Cross-linked Polymer Network Termination->Polymer Forms

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Cyclohexanone and Formaldehyde Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of waste containing cyclohexanone (B45756) and formaldehyde (B43269). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This mixture should always be treated as a hazardous waste stream, primarily due to its flammability, toxicity, and the carcinogenic properties of formaldehyde.[1][2]

Disclaimer: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3] All disposal activities must comply with local, state, and federal regulations.[4]

Immediate Safety and Handling Precautions

Before handling any waste containing cyclohexanone and formaldehyde, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[2] All sources of ignition must be eliminated from the vicinity, as cyclohexanone is a flammable liquid and its vapor can travel to an ignition source and flash back.[5][6]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[2][9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]

  • Body Protection: A lab coat is required to protect against incidental contact.[1][2] For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.[9]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a formaldehyde filter is required.[2][8]

Quantitative Disposal and Safety Parameters

The following table summarizes key quantitative data for cyclohexanone and formaldehyde. Note that parameters for on-site neutralization are applicable only to dilute aqueous solutions of formaldehyde (formalin) and are not recommended for mixtures containing flammable solvents like cyclohexanone.

ParameterRequirementDescription
Waste Classification Hazardous WasteThe mixture of cyclohexanone and formaldehyde must be disposed of as hazardous waste.[1][5]
Cyclohexanone Flammability Flammable Liquid (Hazard Class 3)Keep away from all ignition sources.[5] Use non-sparking tools and ground/bond containers during transfer.[5][11]
Formaldehyde Concentration for Neutralization ≤ 4% (Aqueous Only)On-site neutralization is only permitted for dilute formalin solutions.[1] This method is unsuitable for mixtures with cyclohexanone.
pH of Neutralized Waste 6.0 - 9.0 (Aqueous Only)The pH must be verified to be within this range before any consideration of drain disposal for purely aqueous, neutralized formalin.[1]
Residual Aldehyde Level < 10 mg/L (Aqueous Only)The concentration of formaldehyde must be confirmed to be below this level post-treatment for purely aqueous, neutralized formalin.[1]
Record Keeping ≥ 3 yearsA log of all hazardous waste treatments and disposals must be maintained.[1][12]

Experimental Protocols: Disposal and Spill Management

The primary and recommended method for disposing of a cyclohexanone-formaldehyde mixture is through collection for professional hazardous waste disposal.

Protocol 1: Collection for Hazardous Waste Disposal

This is the standard operating procedure for routine disposal of cyclohexanone-formaldehyde waste.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure screw-top cap)[3][13]

  • "Hazardous Waste" label[3]

  • Secondary containment bin[13]

Procedure:

  • Container Selection: Choose a sturdy, chemically compatible container. Glass or polyethylene (B3416737) containers are generally suitable.[3] Ensure the container is in good condition with a tightly sealing lid.

  • Waste Segregation: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents (e.g., nitric acid, peroxides) or inorganic acids.[5][14]

  • Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and list all chemical constituents, including "Cyclohexanone" and "Formaldehyde".[3][14] The label must also indicate the associated hazards (e.g., Flammable, Toxic).[15]

  • Accumulation: Collect the waste in the designated container, keeping the lid securely closed at all times except when actively adding waste.[14]

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from heat or ignition sources.[11][16] The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Arrange for Disposal: Once the container is full or has been in storage for a specified period (consult your EHS for time limits), arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][11] Ensure all required paperwork is completed for the waste manifest.[3]

Protocol 2: Emergency Spill Management

In the event of a spill, immediate and correct action is crucial. These procedures apply to the cyclohexanone-formaldehyde mixture.

Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[5][17] If the spill is large or you are not trained to handle it, call your institution's emergency number or 911 from a safe location.[17][18]

  • Control Ignition Sources: Eliminate all potential ignition sources (e.g., turn off nearby equipment, no open flames).[5][10]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess the Spill:

    • For Minor Spills (if you are trained and equipped): a. Don the appropriate PPE as described above. b. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][5] Do not use combustible materials like paper towels as the primary absorbent.[3] c. Carefully scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[5][11] d. Clean the spill area with soap and water, and then dry with paper towels.[19] e. Place all contaminated cleaning materials into the hazardous waste container. f. Label the container and arrange for disposal as described in Protocol 1.

    • For Major Spills: a. Do not attempt to clean up the spill yourself.[17] b. Evacuate the area and prevent entry.[18] c. Contact your institution's EHS or emergency response team immediately.[3][19]

Procedural Diagrams

The following diagrams illustrate the decision-making workflows for waste disposal and spill response.

Caption: Decision workflow for handling Cyclohexanone and Formaldehyde waste.

Caption: Immediate response workflow for a chemical spill emergency.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexanone-Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemicals such as cyclohexanone-formaldehyde resin, a thorough understanding of handling and disposal protocols is not just a matter of compliance, but of personal and collective safety. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and safety in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling cyclohexanone-formaldehyde, a multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1]
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Fire/flame resistant and impervious clothingA disposable overall is a suitable option to prevent skin contact.[2]
Respiratory Protection Full-face respirator or vapor maskTo be used if exposure limits are exceeded, irritation is experienced, or when working in poorly ventilated areas.[1][2] Ensure proper fit and use the appropriate cartridges.

Operational Plan: From Receipt to Disposal

A systematic approach to handling cyclohexanone-formaldehyde minimizes risks at every stage. Follow this step-by-step guidance for safe operational procedures.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

Handling and Use
  • Ventilation: Always handle cyclohexanone-formaldehyde in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday. Do not eat, drink, or smoke in the handling area.

Emergency Procedures
  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1][3]

Spill Management
  • Evacuation: Evacuate personnel from the spill area.[1]

  • Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[1]

  • Containment: Use appropriate tools and materials to contain and clean up the spill. Avoid dust formation.[1]

  • Disposal of Spill Debris: Collect the spilled material and any contaminated absorbents in a suitable, closed container for disposal.

Disposal
  • Waste Collection: Dispose of contaminated materials, including gloves and empty containers, in accordance with applicable laws and good laboratory practices.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of cyclohexanone-formaldehyde.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_emergency Emergency Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store Prep Prepare Work Area (Ventilation, PPE) Store->Prep Handle Handle Chemical Prep->Handle Use Use in Experiment Handle->Use Collect Collect Waste Use->Collect Spill Spill Occurs Evacuate_Spill Evacuate Area Spill->Evacuate_Spill Contain_Spill Contain Spill Spill->Contain_Spill Clean_Spill Clean & Decontaminate Spill->Clean_Spill Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Medical Seek Medical Attention Exposure->Medical Dispose Dispose via Licensed Vendor Collect->Dispose Evacuate_Spill->Contain_Spill Contain_Spill->Clean_Spill Clean_Spill->Collect First_Aid->Medical

Caption: Workflow for the safe handling and disposal of cyclohexanone-formaldehyde.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.